2-((tert-Butoxycarbonyl)amino)cyclopropanecarboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO4/c1-9(2,3)14-8(13)10-6-4-5(6)7(11)12/h5-6H,4H2,1-3H3,(H,10,13)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOZMNADEEKQWGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90594928 | |
| Record name | 2-[(tert-Butoxycarbonyl)amino]cyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90594928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1083181-22-9, 1810070-30-4 | |
| Record name | 2-[(tert-Butoxycarbonyl)amino]cyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90594928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | rac-(1R,2S)-2-((tert-butoxycarbonyl)amino)cyclopropanecarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 2-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Conformationally Constrained Noncanonical Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Abstract
The incorporation of noncanonical amino acids (ncAAs) into peptides and proteins represents a paradigm shift in chemical biology and drug discovery. By moving beyond the canonical 20 amino acids, scientists can introduce novel chemical functionalities, enhance proteolytic stability, and, most critically, enforce specific secondary structures. This guide focuses on the synthesis of a particularly impactful subclass: conformationally constrained ncAAs. These rigid molecular scaffolds are instrumental in transforming flexible peptides into potent, selective, and bioavailable therapeutics by locking them into their bioactive conformations. We will explore the strategic rationale behind conformational constraint, delve into the core synthetic methodologies, provide field-proven experimental protocols, and offer insights into the causality behind key experimental choices. This document serves as a technical resource for researchers aiming to design, synthesize, and apply these powerful building blocks to address challenges in modern drug development.
The Strategic Imperative for Conformational Constraint in Drug Discovery
Peptides are remarkable signaling molecules, but their therapeutic potential is often hampered by poor metabolic stability and low bioavailability due to their inherent flexibility.[1] Conformational constraint addresses these limitations by reducing the entropic penalty of binding to a biological target and pre-organizing the molecule into its active shape.[1] This strategy has been successfully employed in the development of numerous drugs, including the anti-diabetic medication Saxagliptin and the anticoagulant Ximelagatran, which feature conformationally restricted amino acid analogs.[2] By rigidifying the peptide backbone or side chains, researchers can achieve:
-
Enhanced Potency and Selectivity: A constrained peptide can more readily fit into the binding pocket of its target receptor, leading to higher affinity and specificity.[3] The spatial orientation of the peptide can be optimized to modulate receptor selectivity and potency.[3]
-
Increased Proteolytic Resistance: The introduction of cyclic structures or bulky side chains can shield susceptible peptide bonds from enzymatic degradation.
-
Improved Pharmacokinetic Properties: By reducing the number of freely rotating bonds and increasing lipophilicity, conformational constraint can enhance a peptide's ability to cross cellular membranes.[4]
The following sections will provide a detailed overview of the primary synthetic strategies for creating these valuable molecular building blocks.
Core Synthetic Strategies: A Field-Proven Perspective
The synthesis of conformationally constrained ncAAs is a multifaceted endeavor that leverages a range of organic chemistry techniques. The choice of strategy is dictated by the desired structure, stereochemistry, and the need for orthogonal protecting groups for subsequent peptide synthesis.
Asymmetric Synthesis: The Foundation of Chiral Control
Achieving the correct stereochemistry is paramount in the synthesis of amino acids, as biological activity is exquisitely sensitive to chirality. Asymmetric synthesis provides the most direct route to enantiomerically pure constrained ncAAs.
Causality Behind the Choice: Direct asymmetric synthesis is often preferred over classical resolution or chiral pool approaches as it can be more atom-economical and avoids the need to discard undesired enantiomers.
Key methodologies in asymmetric synthesis include:
-
Chiral Auxiliaries: The temporary attachment of a chiral molecule to a prochiral substrate can direct the stereochemical outcome of a subsequent reaction.
-
Asymmetric Catalysis: The use of chiral catalysts, such as transition metal complexes or organocatalysts, can induce enantioselectivity in a variety of transformations.[5]
-
Substrate Control: The inherent chirality of a starting material can be used to control the stereochemistry of subsequent reactions.
A general workflow for the asymmetric synthesis of a constrained amino acid is depicted below:
Caption: General workflow for asymmetric synthesis of constrained ncAAs.
Experimental Protocol: Asymmetric Synthesis of a Lactam-Constrained Amino Acid [1]
This protocol outlines a general approach for the synthesis of lactam-constrained α-amino acid building blocks, which are effective in stabilizing type II β-turns in peptides.[1]
-
Starting Material: A suitably protected α-amino acid is chosen as the starting material.
-
Ring Formation: The side chain of the amino acid is elaborated to introduce a reactive handle for a ring-closing reaction. This can be achieved through various methods, including alkylation or acylation.
-
Cyclization: An intramolecular cyclization reaction, such as a lactamization, is performed to form the constrained ring system.
-
Stereocontrol: The stereochemistry of the newly formed stereocenters is controlled through the use of a chiral auxiliary or a stereoselective cyclization method.
-
Deprotection and Functionalization: The protecting groups are removed, and the resulting constrained amino acid is functionalized with appropriate protecting groups (e.g., Fmoc and tBu) for solid-phase peptide synthesis (SPPS).
Trustworthiness: Each step of the synthesis should be monitored by appropriate analytical techniques (TLC, NMR, LC-MS) to ensure the desired transformation has occurred and to assess purity. The final product's enantiomeric excess should be determined by chiral HPLC or NMR analysis using a chiral solvating agent.
Ring-Closing Metathesis (RCM): A Powerful Tool for Macrocyclization
Ring-closing metathesis has emerged as a robust and versatile method for the synthesis of a wide variety of cyclic structures, including those found in constrained amino acids and peptides.[6] This reaction, catalyzed by ruthenium or molybdenum complexes, involves the intramolecular reaction of two terminal alkenes to form a cycloalkene and volatile ethylene.[6]
Causality Behind the Choice: RCM is particularly advantageous for forming medium to large rings, which can be challenging to synthesize using traditional methods.[6] It is also highly functional group tolerant, making it suitable for complex molecules. The replacement of cysteine residues with allylglycines allows for the formation of carbon-carbon bonds in place of disulfide bridges, leading to more stable macrocycles.[7][8]
Caption: Workflow for synthesizing cyclic ncAAs via RCM.
Experimental Protocol: On-Resin RCM for Cyclic Peptide Synthesis [9]
This protocol describes the synthesis of a cyclic peptide on a solid support using RCM.
-
Peptide Synthesis: The linear peptide containing two terminal alkene-bearing amino acids (e.g., allylglycine) is assembled on a solid support using standard Fmoc-SPPS.[10]
-
Resin Swelling: The peptide-bound resin is swelled in a suitable solvent, such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).
-
Catalyst Addition: A solution of a Grubbs' catalyst (e.g., Grubbs' second-generation catalyst) in the same solvent is added to the resin.
-
Reaction: The reaction mixture is gently agitated at room temperature or slightly elevated temperature until the cyclization is complete, as monitored by LC-MS analysis of a cleaved sample.
-
Washing: The resin is thoroughly washed to remove the catalyst and any byproducts.
-
Cleavage and Deprotection: The cyclic peptide is cleaved from the resin and the side-chain protecting groups are removed using a standard cleavage cocktail (e.g., TFA/TIS/H₂O).
-
Purification: The crude cyclic peptide is purified by reverse-phase HPLC.
Trustworthiness: The progress of the on-resin RCM reaction can be monitored by taking small aliquots of the resin, cleaving the peptide, and analyzing it by LC-MS. The final product should be characterized by high-resolution mass spectrometry and NMR to confirm its structure and purity.
Photochemical Methods: Accessing Novel Reactivity
Causality Behind the Choice: Photochemical methods can enable transformations that are difficult or impossible to achieve using traditional synthetic approaches.[11] They often proceed with high levels of selectivity and can be performed at room temperature, which is beneficial for sensitive substrates. A synergistic photobiocatalytic method involves a photochemical reaction generating an intermediary molecule that interacts with the reactive intermediate of an enzymatic process, leading to the formation of the amino acid.[13][14]
Data Presentation: Comparison of Synthetic Strategies
| Strategy | Advantages | Disadvantages | Key Applications |
| Asymmetric Synthesis | High enantioselectivity, well-established methods.[5][15] | Can require stoichiometric chiral auxiliaries, multi-step sequences. | Synthesis of enantiomerically pure small-ring constrained ncAAs. |
| Ring-Closing Metathesis | Excellent for medium to large rings, high functional group tolerance.[6] | Requires specialized catalysts, potential for catalyst poisoning. | Macrocyclization of peptides, synthesis of unsaturated cyclic ncAAs.[7] |
| Photochemical Methods | Access to unique reactivity, mild reaction conditions.[11] | Can require specialized equipment, potential for side reactions. | Late-stage functionalization, synthesis of structurally novel ncAAs.[16] |
Incorporation into Peptides and Proteins
Once synthesized, conformationally constrained ncAAs can be incorporated into peptides using solid-phase peptide synthesis (SPPS).[17] The unique structures of these amino acids may require modifications to standard SPPS protocols, such as the use of stronger coupling reagents or longer coupling times to overcome steric hindrance.[17]
For incorporation into proteins, genetic code expansion techniques can be employed.[18][19] This involves the engineering of an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for the ncAA and does not cross-react with the host cell's translational machinery.[18] Cell-free protein synthesis (CFPS) is another powerful method that allows for the efficient incorporation of ncAAs into proteins in vitro.[19][20][21]
Caption: Methods for incorporating constrained ncAAs into peptides and proteins.
Conclusion and Future Perspectives
The synthesis of conformationally constrained noncanonical amino acids is a vibrant and rapidly evolving field that is providing powerful new tools for drug discovery and chemical biology. The ability to precisely control the three-dimensional structure of peptides and proteins opens up exciting new avenues for the development of novel therapeutics with improved potency, selectivity, and pharmacokinetic properties. Future research will likely focus on the development of even more efficient and stereoselective synthetic methods, as well as the design and synthesis of novel constrained scaffolds with unique conformational preferences. The continued synergy between synthetic chemistry, biology, and pharmacology will undoubtedly lead to the discovery of new and innovative medicines based on these remarkable building blocks.
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Synthesis of a conformationally constrained δ-amino acid building block. PubMed. [Link]
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Synthesis of Non-canonical Amino Acids and Peptide Containing Them for Establishment of the Template for Drug Discovery. PubMed. [Link]
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Stereoselective noncanonical amino acid synthesis through α-amino C–H bond activation. kth.diva-portal.org. [Link]
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The Biological Activity of Cyclopropane-Containing Amino Acids: A Technical Guide for Drug Discovery Professionals
Abstract
The incorporation of non-canonical amino acids into peptide-based therapeutics represents a frontier in drug discovery, offering a powerful strategy to modulate pharmacological profiles. Among these, cyclopropane-containing amino acids have emerged as exceptionally versatile building blocks. Their inherent rigidity and unique stereoelectronic properties impart profound effects on peptide conformation, metabolic stability, and receptor interactions. This guide provides an in-depth technical exploration of the biological activity of these fascinating molecules, from their synthesis and conformational analysis to their application as enzyme inhibitors and receptor modulators. Detailed experimental protocols and data-driven insights are presented to empower researchers in the rational design of next-generation therapeutics.
The Cyclopropane Moiety: A Privileged Scaffold in Medicinal Chemistry
The three-membered carbocyclic ring of cyclopropane is a recurring motif in a wide array of biologically active natural products and synthetic pharmaceuticals.[1] Its unique structural and electronic features, including significant ring strain and "bent" bonds with high p-character, confer a distinct set of properties that are highly advantageous in drug design.[2][3] When incorporated into the side chain or backbone of an amino acid, the cyclopropane ring acts as a rigid conformational constraint, locking the molecule into a specific three-dimensional arrangement. This pre-organization can significantly enhance binding affinity and selectivity for a biological target by reducing the entropic penalty of binding.[4]
Furthermore, the cyclopropyl group is generally more resistant to metabolic degradation pathways, such as oxidation by cytochrome P450 enzymes, compared to more flexible alkyl chains.[2][5] This enhanced metabolic stability can lead to a longer in vivo half-life, a critical attribute for developing effective therapeutics with favorable dosing regimens.[2]
Synthesis of Cyclopropane-Containing Amino Acids: Enabling Chemical Diversity
The synthesis of cyclopropane-containing amino acids is a pivotal step in their application. A variety of synthetic strategies have been developed to access these valuable building blocks with high stereocontrol.
Modular and Scalable Route via Hofmann Rearrangement
A recently developed method provides a modular and scalable pathway to protected cyclopropane amino acid building blocks, avoiding the use of neurotoxic oxidants or precious metal catalysts.[6] This approach utilizes an intramolecular isocyanate trapping via a Hofmann rearrangement to synthesize bicyclic carbamates in an enantioenriched and diastereopure manner. Subsequent ring-opening allows for the generation of diversifiable cyclopropane amino acids that can be readily incorporated into peptides using solid-phase peptide synthesis (SPPS).[6]
Experimental Protocol: Synthesis of a Versatile Cyclic Carbamate Intermediate [6]
-
Reaction Setup: To a solution of a suitable starting material (e.g., a derivative of epichlorohydrin and a malonate) in an appropriate solvent (e.g., tetrahydrofuran), add a base (e.g., sodium hydride) at a controlled temperature (e.g., 0 °C).
-
Cyclization: Allow the reaction to warm to room temperature and stir for a specified time (e.g., 12 hours) to facilitate the formation of a bicyclic lactone intermediate.
-
Hofmann Rearrangement: Treat the lactone with a source of bromine (e.g., N-bromosuccinimide) and a strong base (e.g., sodium methoxide) in a suitable solvent (e.g., methanol) to induce the Hofmann rearrangement, forming a cyclic carbamate.
-
Purification: Purify the cyclic carbamate intermediate using standard techniques such as column chromatography or recrystallization.
This protocol is a generalized representation. For specific details, including reagent quantities and reaction conditions, refer to the primary literature.[6]
Conformational Control: The Key to Enhanced Biological Activity
The defining feature of cyclopropane-containing amino acids is their ability to rigidly control the conformation of peptides and peptidomimetics. This conformational constraint is a powerful tool for optimizing interactions with biological targets.
Impact on Peptide Secondary Structure
The incorporation of cyclopropane-containing amino acids can drastically influence the secondary structure of peptides.[7] The fixed orientation of the side chain can stabilize specific turn or helical structures, which may be the bioactive conformation required for receptor binding or enzyme inhibition.[7]
Conformational Analysis Techniques
The precise three-dimensional structure of peptides containing these modified amino acids can be elucidated using a combination of spectroscopic and computational methods.
Experimental Protocol: 2D NMR Spectroscopy for Conformational Analysis
-
Sample Preparation: Dissolve the purified cyclopropane-containing peptide in a suitable deuterated solvent (e.g., DMSO-d6 or D2O) to a concentration of 1-5 mM.
-
1D ¹H NMR: Acquire a standard one-dimensional proton NMR spectrum to identify the chemical shifts of all protons.
-
2D COSY (Correlation Spectroscopy): Perform a COSY experiment to establish through-bond proton-proton connectivities, which helps in assigning protons within the same amino acid residue.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire a NOESY spectrum to identify through-space proximities between protons (typically < 5 Å). The intensity of NOE cross-peaks is proportional to the inverse sixth power of the distance between the protons, providing crucial distance restraints for structure calculation.
-
Structure Calculation: Use the distance restraints obtained from the NOESY data, along with dihedral angle restraints derived from coupling constants, to calculate a family of 3D structures using molecular dynamics and simulated annealing protocols.
Cyclopropane-Containing Amino Acids as Enzyme Inhibitors
The unique structural features of cyclopropane-containing amino acids make them excellent candidates for the design of potent and selective enzyme inhibitors.
Protease Inhibitors
Viral proteases are critical for viral replication and are prime targets for antiviral drug development.[8][9][10] Cyclopropane-containing moieties have been successfully incorporated into inhibitors of various viral proteases, including those from coronaviruses.[11][12][13] The rigid cyclopropane scaffold can orient pharmacophoric groups to optimally fit into the enzyme's active site, leading to high binding affinity.
Case Study: Broad-Spectrum Coronavirus 3CLpro Inhibitors
A series of dipeptidyl inhibitors incorporating a cyclopropane ring were designed and synthesized as potent inhibitors of SARS-CoV-2, SARS-CoV-1, and MERS-CoV 3C-like proteases (3CLpro).[11][12] High-resolution co-crystal structures revealed that the cyclopropane moiety plays a crucial role in positioning the inhibitor within the active site for optimal interactions.[11]
| Compound | Target Enzyme | IC₅₀ (nM) | EC₅₀ (nM) |
| 5c | MERS-CoV 3CLpro | 80 | - |
| 11c | MERS-CoV 3CLpro | 120 | - |
| 5d | MERS-CoV 3CLpro | 70 | - |
| 11d | MERS-CoV 3CLpro | 70 | - |
| 5c | SARS-CoV-1 3CLpro | 960 | - |
| 11c | SARS-CoV-1 3CLpro | 350 | - |
| 5d | SARS-CoV-1 3CLpro | 790 | - |
| 11d | SARS-CoV-1 3CLpro | 240 | - |
| 5c | SARS-CoV-2 (cell-based) | - | 12 |
| 11c | SARS-CoV-2 (cell-based) | - | 11 |
| 5d | SARS-CoV-2 (cell-based) | - | 13 |
| 11d | SARS-CoV-2 (cell-based) | - | 12 |
| Data adapted from[11][12]. |
Experimental Protocol: Enzyme Inhibition Assay
-
Reagent Preparation: Prepare a stock solution of the purified enzyme, a fluorogenic substrate, and the cyclopropane-containing inhibitor in an appropriate assay buffer.
-
Assay Setup: In a 96-well plate, add the enzyme solution to each well. Then, add serial dilutions of the inhibitor to the designated wells.
-
Initiation of Reaction: Add the substrate to all wells to initiate the enzymatic reaction.
-
Data Acquisition: Measure the fluorescence intensity over time using a plate reader. The rate of increase in fluorescence is proportional to the enzyme activity.
-
Data Analysis: Plot the initial reaction rates against the inhibitor concentrations. Fit the data to a suitable model (e.g., the Cheng-Prusoff equation) to determine the IC₅₀ and Kᵢ values.
Modulation of Receptor Activity
Cyclopropane-containing amino acids have also been extensively explored as modulators of various receptors, including those in the central nervous system.
NMDA Receptor Antagonists
The N-methyl-D-aspartate (NMDA) receptor is a glutamate-gated ion channel that plays a critical role in synaptic plasticity and neuronal function.[14][15][16] Dysregulation of NMDA receptor activity is implicated in various neurological and psychiatric disorders. Conformationally restricted cyclopropane-containing compounds have been designed as potent and selective NMDA receptor antagonists.[17][18]
GABA Receptor and Transporter Modulators
γ-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and its signaling is mediated by GABA receptors and regulated by GABA transporters (GATs).[19] Cyclopropane-based conformationally restricted GABA analogues have been synthesized and evaluated as inhibitors of GAT subtypes.[6][11][20] For instance, a trans-3,4-methano analog of GABA demonstrated inhibitory effects on GAT3 (IC₅₀ = 23.9 μM) and the betaine-GABA transporter 1 (BGT1) (IC₅₀ = 5.48 μM).[6]
Experimental Protocol: Whole-Cell Patch-Clamp Recording [1][19][21][22][23]
-
Cell Culture: Culture neurons or cells expressing the receptor of interest on coverslips.
-
Pipette Preparation: Pull glass micropipettes to a resistance of 3-7 MΩ and fill them with an intracellular solution.
-
Recording Setup: Place the coverslip in a recording chamber on a microscope stage and perfuse with an extracellular solution.
-
Seal Formation: Approach a cell with the micropipette and apply gentle suction to form a high-resistance seal (giga-seal) with the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, establishing electrical and molecular access to the cell's interior.
-
Data Acquisition: In voltage-clamp mode, hold the cell at a specific membrane potential and apply the agonist (e.g., GABA) with and without the cyclopropane-containing modulator. Record the resulting ion currents.
-
Data Analysis: Analyze the changes in current amplitude, kinetics, and dose-response relationships to characterize the modulatory effect of the compound.
Pharmacokinetic Considerations
A critical aspect of drug development is understanding the pharmacokinetic profile of a compound, which encompasses its absorption, distribution, metabolism, and excretion (ADME).[9][24][25][26][27][28] The incorporation of cyclopropane moieties can favorably influence these properties.
Experimental Protocol: In Vivo Pharmacokinetic Study in Rodents [9][24][25][26][27]
-
Animal Dosing: Administer the cyclopropane-containing drug candidate to a cohort of rodents (e.g., rats or mice) via the intended clinical route (e.g., intravenous or oral).
-
Blood Sampling: Collect blood samples at predetermined time points post-dosing.
-
Plasma Preparation: Process the blood samples to isolate plasma.
-
Bioanalysis: Quantify the concentration of the drug in the plasma samples using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Pharmacokinetic Analysis: Plot the plasma concentration-time data and use non-compartmental analysis to determine key pharmacokinetic parameters, including clearance, volume of distribution, half-life, and bioavailability.
Conclusion
Cyclopropane-containing amino acids represent a powerful and versatile class of building blocks for the design of novel therapeutics. Their ability to impart conformational rigidity leads to enhanced biological activity, improved metabolic stability, and favorable pharmacokinetic profiles. This technical guide has provided a comprehensive overview of the synthesis, conformational analysis, and biological evaluation of these unique molecules, supported by detailed experimental protocols. By leveraging the principles and methodologies outlined herein, researchers, scientists, and drug development professionals can harness the full potential of cyclopropane-containing amino acids to create the next generation of innovative medicines.
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An In-Depth Technical Guide to the Physicochemical Properties of Boc-cyclopropylglycine
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Strategic Value of Boc-cyclopropylglycine in Modern Drug Discovery
Boc-cyclopropylglycine, a non-natural amino acid derivative, has garnered significant attention within the pharmaceutical and biotechnology sectors. Its unique structural configuration, featuring a cyclopropyl ring and a tert-butyloxycarbonyl (Boc) protecting group, imparts advantageous properties for peptide synthesis and the development of novel therapeutics.[1][2] The cyclopropyl moiety enhances metabolic stability and can introduce conformational rigidity into peptide backbones, potentially leading to improved binding affinity and selectivity for biological targets.[3] The Boc group provides a reliable and readily cleavable protecting group for the α-amino function, facilitating controlled and efficient peptide synthesis.[][5][6][7] This guide provides a comprehensive overview of the core physicochemical properties of Boc-cyclopropylglycine, coupled with field-proven experimental protocols for their determination, empowering researchers to effectively integrate this valuable building block into their drug discovery and development pipelines.
Core Physicochemical Properties
A thorough understanding of the physicochemical properties of Boc-cyclopropylglycine is paramount for its effective application in synthetic chemistry and drug design. These properties govern its behavior in various solvents, its reactivity in chemical transformations, and its potential interactions within biological systems.
Chemical Structure and Molecular Formula
The foundational characteristics of Boc-cyclopropylglycine are encapsulated in its chemical structure and molecular formula.
Caption: Chemical structure of Boc-cyclopropylglycine.
The molecular formula for Boc-cyclopropylglycine is C₁₀H₁₇NO₄, corresponding to a molecular weight of 215.25 g/mol .[1][2]
Tabulated Physicochemical Data
The following table summarizes the key physicochemical properties of Boc-cyclopropylglycine, providing a quick reference for laboratory applications.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₇NO₄ | [1][2] |
| Molecular Weight | 215.25 g/mol | [1][2] |
| Appearance | White to yellow or pale yellow solid/powder | [1][2] |
| Purity | ≥ 97% (HPLC) or ≥ 98% (HPLC) | [1][2] |
| Storage Conditions | 0-8°C | [1][2] |
Note: Specific values for melting point, pKa, and logP are not consistently reported across publicly available datasheets and require experimental determination for precise application. The subsequent sections provide detailed protocols for these measurements.
Experimental Protocols for Physicochemical Characterization
To ensure the highest degree of accuracy and reproducibility in research and development, direct experimental determination of key physicochemical parameters is essential. The following protocols are designed to be self-validating and are grounded in established analytical techniques.
Determination of Melting Point
The melting point of a solid crystalline compound is a critical indicator of its purity. Impurities typically lead to a depression and broadening of the melting point range.
Principle: A small, finely powdered sample is heated at a controlled rate, and the temperature range over which the substance transitions from a solid to a liquid is observed.
Experimental Workflow:
Caption: Workflow for melting point determination.
Detailed Step-by-Step Methodology:
-
Sample Preparation:
-
Ensure the Boc-cyclopropylglycine sample is completely dry.
-
Place a small amount of the sample on a clean, dry watch glass.
-
Using a spatula, grind the sample into a fine, uniform powder.[8]
-
Tamp the open end of a capillary melting point tube into the powder until a small amount of sample enters the tube.
-
Invert the tube and gently tap the sealed end on a hard surface to compact the sample into a dense column of 1-2 mm in height.[8][9]
-
-
Instrument Setup and Measurement:
-
Place the packed capillary tube into the heating block of a calibrated digital melting point apparatus.[9]
-
If the approximate melting point is unknown, perform a rapid preliminary run with a heating rate of 10-20°C per minute to establish a rough range.[9]
-
For an accurate measurement, set the starting temperature to approximately 10-15°C below the expected melting point.
-
Set the heating ramp rate to a slow 1-2°C per minute to ensure thermal equilibrium.[9]
-
-
Data Recording and Interpretation:
-
Carefully observe the sample as the temperature increases.
-
Record the temperature at which the first drop of liquid appears (the onset of melting).
-
Continue heating and record the temperature at which the last solid particle melts (the clear point).
-
The melting point is reported as the range between the onset and clear point temperatures. A narrow range (e.g., 0.5-1.0°C) is indicative of high purity.
-
Determination of pKa
The pKa values of Boc-cyclopropylglycine, corresponding to the ionizable carboxylic acid and the protected amino group, are crucial for understanding its charge state at different pH values. This information is vital for designing purification strategies, formulating solutions, and predicting interactions with biological targets.
Principle: Acid-base titration is used to determine the pKa values. A solution of the amino acid is titrated with a strong base (e.g., NaOH), and the pH is monitored throughout the titration. The pKa is the pH at which the concentrations of the protonated and deprotonated forms of an ionizable group are equal.[10]
Experimental Workflow:
Caption: Workflow for pKa determination via titration.
Detailed Step-by-Step Methodology:
-
Preparation:
-
Accurately weigh a sample of Boc-cyclopropylglycine and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.1 M).
-
Prepare a standardized solution of a strong base, such as 0.1 M NaOH.
-
Calibrate a pH meter using at least two standard buffer solutions that bracket the expected pKa values (e.g., pH 4.0, 7.0, and 10.0).[11]
-
-
Titration Procedure:
-
Pipette a known volume (e.g., 20 mL) of the Boc-cyclopropylglycine solution into a beaker.[11]
-
Place a magnetic stir bar in the beaker and place it on a magnetic stir plate.
-
Immerse the calibrated pH electrode in the solution, ensuring the bulb is fully submerged but not in contact with the stir bar.
-
Record the initial pH of the solution.
-
Add the standardized NaOH solution in small, precise increments (e.g., 0.2-0.5 mL) from a burette.[11]
-
After each addition, allow the pH reading to stabilize and record the value along with the total volume of NaOH added.
-
Continue the titration until the pH has risen significantly, passing through any expected equivalence points.
-
-
Data Analysis:
-
Plot the recorded pH values on the y-axis against the equivalents of NaOH added on the x-axis to generate a titration curve.
-
The curve will show one or more buffering regions (areas of shallow slope). The pKa of the carboxylic acid will be the pH at the midpoint of the first buffering region.
-
The isoelectric point (pI) can be calculated by averaging the relevant pKa values.[12]
-
Determination of LogP
The partition coefficient (LogP) is a measure of a compound's lipophilicity, or its preference for a nonpolar solvent (like n-octanol) over a polar solvent (like water). This is a critical parameter in drug development as it influences absorption, distribution, metabolism, and excretion (ADME) properties.
Principle: The "shake-flask" method is the traditional and most direct way to determine LogP. The compound is dissolved in a biphasic system of n-octanol and water. After equilibration, the concentration of the compound in each phase is measured, and the LogP is calculated as the base-10 logarithm of the ratio of the concentrations.[13]
Experimental Workflow:
Caption: Workflow for LogP determination.
Detailed Step-by-Step Methodology:
-
Preparation of Phases:
-
Prepare a phosphate buffer solution (e.g., pH 7.4) to mimic physiological conditions.
-
In a large separatory funnel, mix n-octanol and the aqueous buffer. Shake vigorously and then allow the layers to separate completely. This ensures that each phase is pre-saturated with the other.
-
-
Partitioning:
-
Accurately weigh a sample of Boc-cyclopropylglycine and dissolve it in a known volume of the pre-saturated aqueous buffer or n-octanol.
-
In a flask, combine known volumes of the pre-saturated n-octanol and the pre-saturated aqueous buffer containing the dissolved compound.
-
Seal the flask and shake it vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases until equilibrium is reached.
-
Allow the flask to stand undisturbed until the two phases have clearly separated. If an emulsion forms, centrifugation can be used to facilitate separation.
-
-
Analysis and Calculation:
-
Carefully withdraw a sample from both the n-octanol (upper) and aqueous (lower) phases.
-
Determine the concentration of Boc-cyclopropylglycine in each sample using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[14] A calibration curve should be prepared for accurate quantification.
-
Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
The LogP is the base-10 logarithm of P: LogP = log₁₀(P).
-
Applications in Drug Discovery and Peptide Synthesis
The unique physicochemical properties of Boc-cyclopropylglycine make it a highly valuable building block in several areas of pharmaceutical research and development.
-
Peptide Synthesis: As a protected amino acid, it is a key component in solid-phase and solution-phase peptide synthesis.[7] The Boc group allows for controlled, stepwise addition to a growing peptide chain.[][5][6]
-
Enhanced Metabolic Stability: The cyclopropyl group can sterically hinder enzymatic degradation of the adjacent peptide bond, leading to peptides with a longer in vivo half-life.[3]
-
Conformational Constraint: The rigid cyclopropyl ring can restrict the conformational freedom of the peptide backbone, which can lead to higher binding affinity and selectivity for the target receptor or enzyme.
-
Improved Pharmacokinetic Properties: The lipophilicity introduced by the Boc and cyclopropyl groups can influence the absorption and distribution of peptide-based drugs, potentially improving their bioavailability.[1][2]
Conclusion
Boc-cyclopropylglycine is a specialized amino acid derivative with a compelling set of physicochemical properties that offer significant advantages in the design and synthesis of novel peptide therapeutics. A comprehensive understanding and experimental validation of its melting point, pKa, and LogP are critical for its effective and reproducible application. The protocols and data presented in this guide provide researchers and drug development professionals with the foundational knowledge and practical tools necessary to leverage the full potential of Boc-cyclopropylglycine in advancing the frontiers of medicine.
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Microbe Notes. Solubility Tests of Proteins- Definition, Principle, Procedure, Result, Uses. (2022-07-26). [Link]
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National Institutes of Health. New experimental melting properties as access for predicting amino-acid solubility. [Link]
-
Royal Society of Chemistry. Experimental lipophilicity scale for coded and noncoded amino acid residues. (2021-08-01). [Link]
-
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thinkSRS.com. Melting Point Determination. [Link]
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Master Organic Chemistry. Isoelectric Points of Amino Acids (and How To Calculate Them). (2023-02-09). [Link]
-
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-
The Repository at St. Cloud State. The Identification of Amino Acids by Interpretation of Titration Curves: An Undergraduate Experiment for Biochemistry. [Link]
-
eGyanKosh. DETERMINATION OF pKa OF GLYCINE. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. Key Applications of Fmoc-D-Cyclopropylglycine in Peptide Drug Discovery. (2026-01-05). [Link]
-
University of Calgary. Melting point determination. [Link]
-
National Institutes of Health. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. [Link]
-
Agilent Technologies. Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. [Link]
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The Cyclopropane Motif: A Small Ring with a Big Impact on Drug Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of medicinal chemistry, the quest for molecular scaffolds that can confer advantageous properties upon drug candidates is perpetual. Among these, the cyclopropane ring, the smallest of the carbocycles, has emerged as a uniquely powerful and versatile tool. Its inherent ring strain and distinct electronic and conformational properties are not mere chemical curiosities but are strategically exploited to overcome multifaceted challenges in drug discovery. This guide provides a comprehensive exploration of the cyclopropane ring's fundamental characteristics, its strategic application in medicinal chemistry to enhance potency, modulate physicochemical properties, and improve metabolic stability, and the synthetic methodologies employed for its incorporation. Through an analysis of key case studies and detailed protocols, this document serves as an in-depth resource for scientists aiming to leverage the full potential of this remarkable structural motif.
The Unique Physicochemical Landscape of the Cyclopropane Ring
The cyclopropane ring's utility in drug design stems directly from its unique structural and electronic features, which deviate significantly from those of larger cycloalkanes and acyclic systems.
Ring Strain and "Bent" Bonds
Composed of three sp³ hybridized carbon atoms forced into a planar triangle, the cyclopropane ring exhibits significant angle strain (approximately 27.5 kcal/mol) due to the severe deviation of its C-C-C bond angles (60°) from the ideal tetrahedral angle (109.5°).[1] This strain results in the formation of "bent" or "banana" bonds, where the electron density of the C-C bonds is concentrated outside the internuclear axis.[2] This unique bonding arrangement imparts partial π-character to the C-C bonds, making the cyclopropane ring electronically similar to an alkene in some contexts.[2][3] This olefin-like behavior can influence interactions with biological targets.[2]
Conformational Rigidity
The rigid, planar nature of the cyclopropane ring is a key asset in medicinal chemistry.[4] By incorporating this motif, chemists can lock a molecule into a specific, bioactive conformation, thereby reducing the entropic penalty upon binding to a target receptor or enzyme.[5] This pre-organization can lead to a significant increase in binding affinity and potency.[4] Furthermore, the well-defined three-dimensional shape of substituted cyclopropanes allows for precise spatial positioning of functional groups to optimize interactions with the target.[6]
Strategic Applications in Drug Design
The distinctive properties of the cyclopropane ring translate into a multitude of strategic advantages in the optimization of lead compounds.
Enhancing Metabolic Stability
One of the most significant benefits of incorporating a cyclopropane ring is the enhancement of metabolic stability.[4] The cyclopropyl group is generally resistant to common metabolic degradation pathways, such as oxidation by cytochrome P450 enzymes, that often plague more flexible alkyl chains.[4][7] This increased stability can lead to a longer in vivo half-life, improved oral bioavailability, and potentially less frequent dosing regimens for patients.[4][8]
Modulating Physicochemical Properties
The introduction of a cyclopropane ring can judiciously modulate key physicochemical properties that govern a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
-
Lipophilicity and Solubility: While being a lipophilic carbocycle, the cyclopropane group can, in certain contexts, lead to improved aqueous solubility compared to a gem-dimethyl group, a common bioisosteric replacement.[9][10] This is attributed to its smaller size and unique electronic character.
-
pKa Modulation: The electron-withdrawing nature of the cyclopropyl group can influence the pKa of adjacent functional groups, which can be critical for optimizing properties like cell permeability and reducing P-glycoprotein efflux.[5]
Acting as a Versatile Bioisostere
The cyclopropane ring is frequently employed as a bioisostere for various functional groups, offering a means to navigate intellectual property landscapes and fine-tune pharmacological properties.[9]
-
Alkene and Phenyl Ring Mimic: Due to its partial π-character, a cyclopropane ring can serve as a metabolically stable mimic of a carbon-carbon double bond or even an aromatic ring, maintaining key binding interactions while improving the metabolic profile.[9]
-
Gem-Dimethyl Group Replacement: The cyclopropyl group is a common replacement for the gem-dimethyl moiety, often providing a similar steric footprint while potentially improving solubility and metabolic stability.[9]
Synthesis of Cyclopropane-Containing Molecules: Key Methodologies
The successful application of the cyclopropane motif in drug discovery is underpinned by the development of robust and efficient synthetic methods for its introduction.
Cyclopropanation of Alkenes
The most common approach to forming a cyclopropane ring is through the cyclopropanation of an alkene. Several well-established methods are frequently utilized.
The Simmons-Smith reaction is a classic and reliable method for the stereospecific synthesis of cyclopropanes from alkenes using a carbenoid generated from diiodomethane and a zinc-copper couple.
Experimental Protocol: Simmons-Smith Cyclopropanation
-
Preparation of the Zinc-Copper Couple: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add zinc dust (2.0 eq.). Wash the zinc dust sequentially with 1 M HCl, deionized water, 2% aqueous copper(II) sulfate solution, deionized water, ethanol, and diethyl ether. Dry the activated zinc-copper couple under high vacuum.
-
Reaction Setup: To a stirred suspension of the activated zinc-copper couple in a suitable solvent (e.g., diethyl ether or dichloromethane) at 0 °C, add the starting alkene (1.0 eq.).
-
Addition of Diiodomethane: Add diiodomethane (1.5 eq.) dropwise to the suspension. The reaction is often exothermic.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Filter the mixture through a pad of celite to remove the zinc salts.
-
Extraction and Purification: Separate the organic layer, and extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired cyclopropane.
Catalysts based on rhodium, copper, and ruthenium are highly effective in promoting the decomposition of diazo compounds (e.g., ethyl diazoacetate) to generate a metal-carbene intermediate, which then reacts with an alkene to form the cyclopropane ring.[11] This method offers excellent control over stereoselectivity, particularly with the use of chiral ligands.[11]
Diagram: Catalytic Cyclopropanation Cycle
Caption: Catalytic cycle for transition-metal-mediated cyclopropanation.
Michael-Initiated Ring Closure (MIRC)
The Michael-initiated ring closure (MIRC) reaction is a powerful method for the diastereoselective and enantioselective synthesis of highly functionalized cyclopropanes.[12] This reaction involves the conjugate addition of a nucleophile to an electron-deficient alkene, followed by an intramolecular nucleophilic substitution to close the three-membered ring.[12]
Case Studies: The Cyclopropane Ring in Marketed Drugs
The successful application of the cyclopropane motif is evident in numerous FDA-approved drugs across various therapeutic areas.
Tranylcypromine: An Antidepressant
Tranylcypromine is a monoamine oxidase inhibitor (MAOI) used as an antidepressant. The cyclopropylamine moiety is crucial for its activity, with the rigid ring system holding the amine in a conformation that facilitates binding to the enzyme.
Ticagrelor: An Antiplatelet Agent
Ticagrelor is a P2Y12 receptor antagonist used to prevent blood clots. It features a cyclopropyl group as part of a larger side chain, which contributes to its high binding affinity and efficacy.
Grazoprevir: A Hepatitis C Virus (HCV) Protease Inhibitor
Grazoprevir is a potent inhibitor of the HCV NS3/4A protease. The cyclopropyl group is a key structural element that fits into a hydrophobic pocket of the enzyme's active site, contributing significantly to the drug's potency.[8]
Table 1: Examples of FDA-Approved Drugs Containing a Cyclopropane Ring
| Drug Name | Therapeutic Area | Role of the Cyclopropane Ring |
| Tranylcypromine | Antidepressant | Conformational constraint of the amine for enzyme binding. |
| Ticagrelor | Antiplatelet | Contributes to high binding affinity. |
| Grazoprevir | Antiviral (HCV) | Occupies a hydrophobic pocket in the enzyme active site.[8] |
| Tasimelteon | Insomnia | Core structural element.[8] |
| Lemborexant | Insomnia | Key component of the pharmacophore.[8] |
Future Perspectives and Conclusion
The cyclopropane ring has firmly established itself as a valuable and frequently utilized structural motif in modern medicinal chemistry.[3][13] Its unique ability to impart conformational rigidity, enhance metabolic stability, and modulate physicochemical properties makes it a powerful tool for addressing common challenges in drug discovery.[5][14] As synthetic methodologies for the stereoselective construction of complex cyclopropanes continue to advance, the strategic incorporation of this small ring is expected to play an even more prominent role in the design of the next generation of therapeutic agents.[15][16] The continued exploration of fused-cyclopropane systems and novel bioisosteric applications will undoubtedly unlock new opportunities for innovation in drug development.[7][10]
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Role of tert-Butoxycarbonyl (Boc) as an amine protecting group
An In-depth Technical Guide to the tert-Butoxycarbonyl (Boc) Protecting Group
Authored by a Senior Application Scientist
Introduction: The Imperative of Amine Protection in Complex Synthesis
In the intricate world of organic synthesis, particularly within pharmaceutical and materials science, the amine functional group is a ubiquitous and highly reactive entity. Its inherent nucleophilicity and basicity are fundamental to its role in forming critical bonds, yet they also present a significant challenge.[1][2] Unchecked, these properties can lead to a cascade of undesired side reactions, compromising yields, purity, and the ultimate success of a synthetic strategy. To exert precise control over chemical transformations, chemists employ a strategy of temporary masking known as "functional group protection."[3]
Among the arsenal of protective groups, the tert-butoxycarbonyl (Boc) group stands as a paragon of efficiency and versatility for amine protection.[4][5][6] Its widespread adoption is a testament to its unique combination of stability across a broad range of reaction conditions and its facile, predictable removal under mild acidic conditions.[7][8][9] This guide offers a comprehensive exploration of the Boc group, from its core chemical principles and reaction mechanisms to field-proven experimental protocols, designed for the practicing researcher and drug development professional.
Core Principles: Why the Boc Group Excels
The efficacy of the Boc group is rooted in its chemical structure and the resulting properties it imparts to the protected amine. Upon reaction, the amine is converted into a tert-butyl carbamate, a derivative that effectively quenches the nitrogen's nucleophilicity and basicity.[4][5][6][10][11] This transformation allows chemists to perform subsequent reactions on other parts of a molecule that would be incompatible with a free amine.[10]
The strategic advantage of the Boc group is most evident in its orthogonality . In multi-step synthesis, it is often necessary to deprotect one functional group while others remain intact. The Boc group is exceptionally stable under conditions used to cleave other common amine protecting groups:
-
Stability to Base: It is resistant to the basic conditions (e.g., piperidine) used to remove the 9-fluorenylmethoxycarbonyl (Fmoc) group.
-
Stability to Hydrogenolysis: It is unaffected by the catalytic hydrogenation (e.g., H₂/Pd-C) required to cleave the benzyloxycarbonyl (Cbz or Z) group.[4][5][6][10][12]
This three-way orthogonality between Boc (acid-labile), Fmoc (base-labile), and Cbz (hydrogenolysis-labile) is a cornerstone of modern complex molecule synthesis, especially in solid-phase peptide synthesis (SPPS).[3][4][5][6][10][12][13]
The Mechanism of Boc Protection: A Self-Validating System
The introduction of the Boc group is most commonly achieved using di-tert-butyl dicarbonate (Boc₂O or Boc anhydride), a stable and commercially available reagent.[4][8][9] The reaction proceeds via a reliable nucleophilic acyl substitution mechanism.
-
Nucleophilic Attack: The lone pair of electrons on the amine's nitrogen atom attacks one of the electrophilic carbonyl carbons of the Boc anhydride.[14][15][16]
-
Tetrahedral Intermediate Formation: This attack forms a transient tetrahedral intermediate.[14][15]
-
Collapse and Elimination: The intermediate collapses, eliminating a tert-butyl carbonate leaving group.
-
Thermodynamic Driving Force: This leaving group is unstable and spontaneously decomposes into gaseous carbon dioxide (CO₂) and a tert-butoxide anion.[9][15][17] The irreversible formation of CO₂ gas provides a strong thermodynamic driving force, pushing the reaction to completion.[15]
-
Proton Transfer: The generated tert-butoxide, a strong base, then deprotonates the newly formed N-substituted carbamate, yielding the final protected amine and tert-butanol.[9][17] While the reaction can proceed without an external base, one is often added (e.g., triethylamine, DMAP) to neutralize the protonated amine and accelerate the reaction.[9][10][16]
Caption: Mechanism of amine protection using Boc anhydride.
Experimental Protocol: Boc Protection of a Primary Amine
This protocol describes a standard, robust method for the Boc protection of a primary amine. The self-validating nature of this reaction lies in the evolution of CO₂ gas, which drives the reaction to completion and simplifies monitoring.
Method 1: Standard Organic Solvent Protocol
Materials:
-
Primary Amine (1.0 equiv)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv)
-
Triethylamine (NEt₃) (1.1 equiv) or 4-(Dimethylamino)pyridine (DMAP) (0.1 equiv)
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dissolution: Dissolve the primary amine (1.0 equiv) in the chosen solvent (DCM or THF) to a concentration of 0.1-0.5 M in a round-bottom flask.
-
Base Addition: Add the base (e.g., NEt₃, 1.1 equiv) to the solution and stir for 5 minutes at room temperature.
-
Boc Anhydride Addition: Slowly add the di-tert-butyl dicarbonate (1.1 equiv), either as a solid portion-wise or as a solution in the reaction solvent. A slight exotherm may be observed.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The progress can be easily monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting amine. Reaction times typically range from 1 to 12 hours.
-
Work-up: Upon completion, concentrate the reaction mixture in vacuo. Redissolve the residue in an organic solvent like ethyl acetate. Wash the organic layer sequentially with a weak acid (e.g., 5% citric acid solution), water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude N-Boc protected amine is often pure enough for subsequent steps, but can be further purified by flash column chromatography if necessary.[10]
Caption: General experimental workflow for Boc protection.
The Mechanism of Boc Deprotection: Controlled Acid-Lability
The removal of the Boc group is its defining feature and is achieved under acidic conditions.[11][12][19] The mechanism is a clean, acid-catalyzed fragmentation that proceeds reliably.
-
Protonation: The reaction is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[14][20][21][22][23] This step activates the group for cleavage.
-
Fragmentation: The protonated intermediate is unstable. The tert-butyl-oxygen bond cleaves heterolytically to generate two key species: a highly stable tert-butyl carbocation and an unstable carbamic acid.[14][20][21][22][23] The stability of the tertiary carbocation is the energetic reason this cleavage is so facile.
-
Decarboxylation: The carbamic acid intermediate immediately decomposes, releasing carbon dioxide gas and the free amine.[9][14][20][21][22] The evolution of CO₂ is a clear indicator of a successful deprotection.
-
Final State: In the presence of excess acid, the newly liberated and basic amine is protonated, typically forming a stable ammonium salt (e.g., a trifluoroacetate or hydrochloride salt).[20][22]
Caption: Decision workflow for Boc deprotection and work-up.
Comparative Analysis and Strategic Applications
The choice of a protecting group is a critical decision in synthetic planning. The Boc group's properties make it uniquely suited for specific strategies compared to its common counterparts, Cbz and Fmoc.
| Feature | tert-Butoxycarbonyl (Boc) | Benzyloxycarbonyl (Cbz/Z) | 9-Fluorenylmethoxycarbonyl (Fmoc) |
| Structure | t-Bu-O-(C=O)- | Ph-CH₂-O-(C=O)- | Fm-CH₂-O-(C=O)- |
| Cleavage Condition | Strong Acid (TFA, HCl) [12][14] | Catalytic Hydrogenolysis (H₂, Pd/C) [12] | Base (e.g., 20% Piperidine in DMF) [10][14] |
| Stability | Stable to base, nucleophiles, hydrogenolysis. [12] | Stable to acid and base. [12] | Stable to acid and hydrogenolysis. |
| Key Advantage | Orthogonal to Cbz and Fmoc; cornerstone of SPPS. [12] | Robust; orthogonal to Boc and Fmoc; useful in solution-phase. [12] | Mild, base-labile cleavage avoids repeated acid exposure to the peptide chain. |
| Potential Side Reactions | Alkylation by tert-butyl cation; requires scavengers. [12] | Incompatible with reducible groups (e.g., alkynes, some sulfur compounds). | Dibenzofulvene byproduct can react with free amines (requires scavengers). |
Applications in Drug Development
The Boc group is indispensable in the synthesis of complex active pharmaceutical ingredients (APIs). [1][24]* Peptide Drugs: In the synthesis of peptide-based drugs like insulin analogs, the Boc group ensures that amino acids are coupled in the correct sequence, dramatically improving the purity and yield of intermediates. [2]* Antibiotics: During the side-chain modification of penicillin and other beta-lactam antibiotics, Boc protection effectively isolates the reactivity of key amino groups, preventing undesired side reactions and enhancing the quality of the final product. [1][2]* Anticancer Agents: In the synthesis of complex natural product derivatives, such as those of paclitaxel, Boc protection prevents amino groups from participating in competitive reactions, thereby ensuring the stability and successful formation of critical intermediates. [1][2]
Conclusion
The tert-Butoxycarbonyl (Boc) protecting group is more than a mere synthetic convenience; it is a foundational tool that enables the precise and efficient construction of complex molecules. Its robust stability, predictable reactivity, and orthogonality to other key protecting groups provide chemists with an unparalleled level of control. [4][5][6]A thorough understanding of its application, the causality of its reaction mechanisms, and the strategies for mitigating side reactions is essential for any scientist engaged in the fields of organic synthesis and drug development. The protocols and principles outlined in this guide provide a framework for leveraging the full potential of this indispensable protecting group.
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Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
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Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]
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Fisher Scientific. Amine Protection / Deprotection. [Link]
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J&K Scientific LLC. BOC Protection and Deprotection. [Link]
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Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]
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Common Organic Chemistry. Boc Protection Mechanism (Boc2O). [Link]
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Common Organic Chemistry. Boc Protection Mechanism (Boc2O + Base). [Link]
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Grokipedia. tert-Butyloxycarbonyl protecting group. [Link]
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YouTube. Adding Boc Group Mechanism. [Link]
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National Institutes of Health (NIH). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. [Link]
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Common Organic Chemistry. Boc Deprotection Mechanism - TFA. [Link]
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Nanjing Tengxiang Import & Export Co. Ltd. BOC protecting groups have become a crucial tool in accelerating the development of innovative drugs. [Link]
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PubMed. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Power of Boc-Protected Amines in Developing Cutting-Edge Pharmaceuticals. [Link]
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Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection. [Link]
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Common Organic Chemistry. Boc Deprotection Mechanism - HCl. [Link]
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Common Organic Chemistry. Boc Deprotection - TFA. [Link]
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ACS GCI Pharmaceutical Roundtable Reagent Guides. BOC Deprotection. [Link]
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Semantic Scholar. A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. [Link]
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Chemistry Steps. Boc Protecting Group for Amines. [Link]
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ResearchGate. The Reactivity of the N-Boc Protecting Group: An Underrated Feature. [Link]
-
StudySmarter. Protecting Groups: Boc, Cbz, Amine. [Link]
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An In-Depth Technical Guide to the Asymmetric Synthesis of Novel Aminocyclopropyl Carboxylic Acids
For researchers, medicinal chemists, and professionals in drug development, the cyclopropane ring is a privileged scaffold. Its unique conformational rigidity and electronic properties can impart significant improvements in the potency, selectivity, and metabolic stability of therapeutic agents. When combined with the functionality of an amino acid, the resulting aminocyclopropyl carboxylic acids (ACCs) become powerful building blocks for creating novel peptidomimetics and complex bioactive molecules.
This guide provides a comprehensive overview of modern asymmetric strategies for synthesizing these valuable compounds. We will move beyond simple procedural lists to explore the mechanistic underpinnings and rationale that guide the selection of catalysts, reagents, and reaction conditions, empowering you to not only replicate these methods but also to innovate upon them.
Part 1: Strategic Pillars of Asymmetric Synthesis
The asymmetric synthesis of ACCs hinges on the stereocontrolled formation of the three-membered ring and the introduction of the amino and carboxylic acid functionalities. The primary strategies can be broadly categorized, each with distinct advantages and challenges.
-
Metal-Catalyzed Asymmetric Cyclopropanation: This is arguably the most powerful and versatile approach. It involves the transfer of a carbene or carbenoid species from a precursor, typically a diazo compound, to an olefin substrate. The choice of the transition metal and, critically, the chiral ligand dictates the stereochemical outcome.
-
Substrate-Controlled Diastereoselective Cyclopropanation: In this strategy, a chiral auxiliary is appended to the substrate. The inherent chirality of the auxiliary directs the approach of the cyclopropanating agent, leading to a diastereoselective reaction.
-
Post-Cyclopropanation Functionalization: These methods involve creating the cyclopropane ring first and then installing the amino group. A key example is the Curtius rearrangement of a cyclopropyl carboxylic acid.
-
Novel Approaches & Biocatalysis: Emerging methods, including enantioselective additions to cyclopropenes and enzymatic transformations, offer new, highly efficient, and sustainable routes to these complex molecules.
The logical flow of a synthetic strategy is paramount. The following diagram illustrates the key decision points and pathways in designing a synthesis for a target ACC.
Caption: General catalytic cycle for metal-catalyzed cyclopropanation.
Rationale for Catalyst/Ligand Selection: The selection of the ligand is the most critical parameter for achieving high enantioselectivity. For rhodium catalysts, bulky N-(arylsulfonyl)prolinate ligands have proven effective because their C2-symmetric arrangement creates a well-defined chiral pocket. [1]In contrast, Ru(II)-Pheox catalysts are effective for a broader range of olefins, including more challenging electron-deficient substrates, because the succinimidyl group on the diazoacetate can chelate to the metal, enhancing diastereoselectivity. [2][3] Experimental Protocol: Ru(II)-Pheox-Catalyzed Cyclopropanation of a Vinyl Carbamate This protocol is adapted from the work of Iwasa and coworkers. [4]
-
Catalyst Preparation: In a glovebox, add the Ru(II)-Pheox catalyst (e.g., (S,S)-iPr-Pheox-Ru(OAc)2, 3 mol%) to a flame-dried Schlenk tube.
-
Reaction Setup: Remove the tube from the glovebox, and add the vinyl carbamate substrate (1.0 equiv) and anhydrous solvent (e.g., CH2Cl2, 0.1 M).
-
Diazo Addition: Add a solution of the succinimidyl diazoacetate (1.2 equiv) in CH2Cl2 dropwise to the reaction mixture at room temperature over 1 hour using a syringe pump. The slow addition is crucial to minimize the dimerization of the diazo compound.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).
-
Workup: Concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield the optically active cyclopropylamine precursor.
Cobalt(II)-Catalyzed Radical Cyclopropanation
An alternative to the carbenoid pathway is the metalloradical catalysis (MRC) approach, pioneered by Zhang and coworkers using D2-symmetric chiral cobalt(II) porphyrin complexes. [5][6]This method is particularly effective for the asymmetric cyclopropanation of dehydroaminocarboxylates, providing direct access to cyclopropyl α-amino acid derivatives. [5]The mechanism is distinct from Rh(II) or Ru(II) catalysis and proceeds via a stepwise radical pathway. [5]This radical mechanism often results in a unique (Z)-diastereoselectivity, which is opposite to that observed in uncatalyzed thermal reactions. [5] Table 1: Comparison of Asymmetric Cyclopropanation Methods for ACC Precursors
| Method / Catalyst | Substrate Example | Yield (%) | d.r. (trans:cis or Z:E) | e.e. (%) | Reference |
| Ru(II)-Pheox | N-Boc-vinylaniline | 95 | >99:1 (trans) | 97 | [4] |
| Rh₂(S-DOSP)₄ | Styrene + Vinyl Diazoacetate | 94 | >20:1 | 98 | [1] |
| Co(II)-Porphyrin | Z-α,β-Dehydrophenylalanine methyl ester | 92 | >20:1 (Z) | 99 | [5] |
Part 3: Diastereoselective and Post-Cyclopropanation Strategies
Diastereoselective Simmons-Smith Cyclopropanation
The Simmons-Smith reaction, which uses an organozinc carbenoid (typically from CH₂I₂ and Zn-Cu couple or Et₂Zn), is a classic method for cyclopropanation. [7][8]Asymmetric induction can be achieved by using a chiral substrate. For instance, the cyclopropanation of chiral enamides, where the chirality is derived from an amino acid, can proceed with high diastereoselectivity. [9]The auxiliary directs the approach of the zinc carbenoid, often through a chelation-controlled transition state.
Caption: Workflow for substrate-controlled Simmons-Smith cyclopropanation.
Kulinkovich-Szymoniak Reaction
The Kulinkovich reaction and its variants provide a powerful route to cyclopropylamines from carboxylic acid derivatives like esters, amides, or nitriles. [10][11]The Kulinkovich-Szymoniak modification is particularly relevant as it directly converts nitriles into primary cyclopropylamines using a Grignard reagent and a titanium(IV) alkoxide catalyst. [12]The mechanism involves the formation of a titanacyclopropane intermediate, which then reacts with the nitrile. Subsequent treatment with a Lewis acid promotes the formation of the cyclopropylamine. [12] Experimental Protocol: Kulinkovich-Szymoniak Reaction This protocol is adapted from the work of Szymoniak and Bertus. [12]
-
Reaction Setup: To a solution of the nitrile (1.0 equiv) in anhydrous diethyl ether (0.2 M) under an argon atmosphere, add titanium(IV) isopropoxide (1.2 equiv).
-
Grignard Addition: Cool the mixture to -50 °C and add a solution of ethylmagnesium bromide (2.4 equiv) in diethyl ether dropwise.
-
Warming: Allow the reaction mixture to warm slowly to room temperature and stir for 12 hours.
-
Lewis Acid Treatment: Cool the mixture to -50 °C and add boron trifluoride diethyl etherate (BF₃·OEt₂, 1.2 equiv) dropwise.
-
Quenching: Allow the mixture to warm to room temperature, then quench by the slow addition of 1 M NaOH.
-
Workup: Extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by distillation or column chromatography to yield the primary cyclopropylamine.
Curtius Rearrangement
The Curtius rearrangement is a robust method for converting a carboxylic acid into a primary amine with the loss of one carbon atom. [13][14]This transformation is ideal for converting a pre-formed cyclopropane carboxylic acid into the corresponding ACC derivative. The key step is the thermal or photochemical rearrangement of an acyl azide to an isocyanate, which can then be trapped by water or an alcohol to generate the amine or a carbamate-protected amine, respectively. [13][15]The rearrangement proceeds with full retention of configuration at the migrating cyclopropyl group. [15] Experimental Protocol: One-Pot Curtius Rearrangement This one-pot protocol is adapted from a general procedure and is highly effective. [15][16]
-
Acyl Azide Formation: To a stirred solution of the cyclopropane carboxylic acid (1.0 equiv) in anhydrous toluene (0.1 M), add triethylamine (3.0 equiv) and diphenylphosphoryl azide (DPPA) (1.5 equiv) at room temperature. Stir for 30 minutes.
-
Rearrangement: Heat the mixture to reflux (approx. 110 °C) for 2 hours. During this time, the acyl azide forms and rearranges to the cyclopropyl isocyanate with the extrusion of N₂ gas.
-
Isocyanate Trapping: Cool the solution to room temperature. Add a suitable alcohol (e.g., tert-butanol or allyl alcohol, 10.0 equiv) and a catalytic amount of DMAP (0.2 equiv).
-
Carbamate Formation: Heat the mixture to 95 °C and stir for 14 hours.
-
Workup & Purification: Cool the reaction, remove the solvent under reduced pressure, and purify the crude material by silica gel chromatography to afford the desired N-protected aminocyclopropane.
Part 4: Emerging Asymmetric Strategies
Enantioselective Hydroamination of Cyclopropenes
A highly atom-economical approach to chiral cyclopropylamines is the direct hydroamination of cyclopropenes. This transformation has been successfully realized using chiral rare-earth-metal catalysts. [17]The method provides a variety of chiral aminocyclopropane derivatives in high yields and with excellent stereoselectivity under mild conditions. [17]Copper-catalyzed variants have also been developed, offering an earth-abundant metal alternative. [18][19] Table 2: Performance in Enantioselective Hydroamination of Cyclopropenes
| Metal Catalyst | Ligand | Substrate | Amine | Yield (%) | d.r. | e.e. (%) | Reference |
| Yttrium | Chiral Cp | 1-Methyl-1-phenylcyclopropene | Morpholine | 96 | >20:1 | 99 | [17] |
| Copper | Chiral Bisphosphine | 1-Phenylcyclopropene | Pyrazole | >95 | >20:1 | 94 | [18] |
Biocatalytic Reductive Amination
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Amine dehydrogenases (AmDHs) can catalyze the asymmetric reductive amination of a keto-acid precursor to the corresponding amino acid. [20][21]This strategy requires a suitable cyclopropyl keto-acid, which can be synthesized separately. The enzyme, using a cofactor like NAD(P)H, delivers a hydride to the imine formed in situ from the ketone and ammonia, establishing the chiral amine center with exceptional enantioselectivity. [22][23] Experimental Protocol: Biocatalytic Reductive Amination This is a general procedure adapted from the literature. [21]
-
Reaction Buffer: Prepare a buffered solution (e.g., 2 M NH₄HCO₂, pH 9.0) which serves as both the buffer and the ammonia source.
-
Cofactor & Regeneration: Add the cofactor (e.g., NADP⁺, 0.2 mM) and a cofactor regeneration system (e.g., glucose and glucose dehydrogenase).
-
Enzyme Addition: Add the purified amine dehydrogenase (e.g., MsmeAmDH) to the buffer.
-
Substrate Addition: Add the cyclopropyl keto-acid substrate (e.g., 50-150 mM).
-
Reaction: Incubate the mixture at a controlled temperature (e.g., 30 °C) with gentle agitation for 24-48 hours.
-
Monitoring & Workup: Monitor conversion by HPLC or GC. Once complete, quench the reaction (e.g., by adjusting pH), remove the enzyme (e.g., by precipitation or filtration), and extract the product.
-
Purification: Purify the aminocyclopropyl carboxylic acid by standard methods such as ion-exchange chromatography.
Conclusion
The asymmetric synthesis of aminocyclopropyl carboxylic acids is a dynamic and evolving field. The choice of synthetic strategy is a multifactorial decision, weighing the availability of starting materials, desired stereochemistry, and scalability. Transition metal catalysis, particularly with Rh(II), Ru(II), and Co(II) complexes, offers powerful and versatile platforms for constructing the cyclopropane ring with high stereocontrol. Simultaneously, classic transformations like the Kulinkovich-Szymoniak reaction and the Curtius rearrangement provide reliable and direct routes to the target molecules. The emergence of biocatalysis and novel atom-economical reactions like hydroamination promises a future of more sustainable and efficient syntheses. This guide provides the foundational knowledge and practical protocols for researchers to confidently navigate this exciting area of chemical synthesis.
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Gevorgyan, V., & Seregin, I. V. (2016). Dichotomy of Reductive Addition of Amines to Cyclopropyl Ketones vs Pyrrolidine Synthesis. Organic Letters, 18(23), 6104-6107. [Link]
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Iwasa, S., et al. (2013). Highly Enantioselective Synthesis of Cyclopropylamine Derivatives via Ru(II)-Pheox-Catalyzed Direct Asymmetric Cyclopropanation of Vinylcarbamates. Organic Letters, 15(4), 772-775. [Link]
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Rowbotham, J. S., et al. (2023). Biocatalytic reductive amination as a route to isotopically labelled amino acids suitable for analysis of large proteins by NMR. Chemical Science, 14(43), 12044-12050. [Link]
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Walsh, P. J., & Ghorai, M. K. (2010). Highly Enantio- and Diastereoselective One-Pot Methods for the Synthesis of Halocyclopropyl Alcohols. Angewandte Chemie International Edition, 49(14), 2509-2512. [Link]
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Unlocking Peptide Potential: A Technical Guide to Cyclopropyl Backbone Conformational Constraint
Introduction: The Quest for Peptide Stability and Potency
Peptides represent a promising class of therapeutics due to their high specificity and potency. However, their inherent flexibility often leads to poor metabolic stability and reduced binding affinity, limiting their clinical utility.[1] To overcome these challenges, medicinal chemists employ various strategies to constrain the peptide's conformation into its bioactive form. This pre-organization minimizes the entropic penalty upon binding to a biological target, potentially enhancing affinity and selectivity.[2] Among the arsenal of chemical tools available, the incorporation of a cyclopropyl group into the peptide backbone has emerged as a powerful and versatile approach to impart conformational rigidity.[3][4]
This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principles, synthesis, analysis, and application of cyclopropyl-containing peptides. We will delve into the unique chemical properties of the cyclopropyl moiety and explore how its strategic placement can lead to the development of more stable and potent peptide-based therapeutics.
The Cyclopropyl Moiety: A Unique Tool for Conformational Control
The three-membered carbocyclic ring of cyclopropane possesses distinct structural and electronic features that make it an attractive element for peptide design.[4][5]
-
Inherent Rigidity: The significant ring strain (27.5 kcal/mol) and unusual bond angles of the cyclopropane ring make it conformationally rigid.[5] This rigidity is a key advantage, allowing for precise control over the spatial arrangement of functional groups within a molecule.[3]
-
"Cyclopropylic Strain": The eclipsed conformation of substituents on a cyclopropane ring leads to steric repulsion, a phenomenon termed "cyclopropylic strain." This strain can be harnessed to restrict the rotation of adjacent bonds, further locking the peptide backbone into a desired conformation.
-
Enhanced π-Character: The C-C bonds of the cyclopropane ring exhibit enhanced π-character, which can influence interactions with biological targets.[4]
-
Metabolic Stability: The cyclopropane ring is generally more resistant to common metabolic pathways, such as oxidation, compared to linear aliphatic chains.[3] This can lead to a longer in vivo half-life for the modified peptide.[3]
By introducing a cyclopropyl group, chemists can effectively constrain the peptide backbone, mimicking secondary structures like β-turns and stabilizing bioactive conformations. This conformational locking can lead to higher potency, selectivity, and proteolytic stability.[3][6]
Synthesis of Cyclopropyl-Containing Amino Acid Building Blocks
The successful incorporation of cyclopropyl constraints begins with the synthesis of the corresponding non-canonical amino acid building blocks. A variety of synthetic strategies have been developed to access these valuable synthons.[7][8]
Key Synthetic Approaches:
-
Cyclopropanation of Alkenes: This is a common strategy, often employing carbene or carbenoid chemistry. Reactions like the Simmons-Smith reaction and the Corey-Chaykovsky reaction are frequently utilized to introduce the cyclopropane ring.[9][10]
-
Kulinkovich Cyclopropanation: This method allows for the cyclopropanation of esters and amides, providing another route to cyclopropyl-containing amino acids.[7]
-
Michael-Initiated Ring Closure (MIRC) Reactions: MIRC reactions offer a versatile approach to construct substituted cyclopropanes.[7]
-
From Cyclopropanecarbaldehydes: The Strecker synthesis, applied to cyclopropanecarbaldehydes, provides a direct route to α-amino acids.[7]
Experimental Protocol: Synthesis of a Protected Cyclopropyl Amino Acid
The following is a representative, generalized protocol for the synthesis of a protected cyclopropyl amino acid building block, inspired by modular and scalable routes reported in the literature.[8] This multi-step process often involves the formation of a bicyclic intermediate followed by ring-opening to yield the desired cyclopropane amino acid.
Step 1: Formation of a Bicyclic Carbamate
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the starting allylic amine in a suitable anhydrous solvent (e.g., dichloromethane).
-
Protection: Add a suitable N-protecting group (e.g., Boc anhydride) and a catalyst (e.g., DMAP). Stir the reaction at room temperature until completion, monitored by TLC.
-
Cyclization: Cool the reaction mixture to 0°C and add a strong base (e.g., NaH) to deprotonate the carbamate nitrogen. Then, add a cyclopropanating agent (e.g., a dihaloalkane) to initiate the intramolecular cyclization, forming the bicyclic carbamate.
-
Workup and Purification: Quench the reaction carefully with a proton source (e.g., saturated ammonium chloride solution). Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Step 2: Ring-Opening and Functionalization
-
Ring Opening: Dissolve the purified bicyclic carbamate in a suitable solvent (e.g., THF) and treat it with a nucleophile (e.g., an organocuprate or a Grignard reagent) to open the bicyclic system and install a desired side chain.
-
Functional Group Manipulation: The resulting product can be further functionalized. For example, an alcohol can be oxidized to a carboxylic acid using reagents like Dess-Martin periodinane followed by Pinnick oxidation.[8][11]
-
Protection for SPPS: Protect the newly formed amino and carboxyl groups with protecting groups compatible with solid-phase peptide synthesis (SPPS), such as Fmoc for the amine and a tert-butyl ester for the carboxylic acid.
Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
Once the protected cyclopropyl amino acid building blocks are in hand, they can be incorporated into peptide sequences using standard SPPS protocols.[12][13] The Fmoc/tBu strategy is commonly employed.[1]
SPPS Workflow:
The general SPPS cycle involves the iterative deprotection of the N-terminal Fmoc group and coupling of the next Fmoc-protected amino acid.
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Beyond Nature's Alphabet: A Technical Guide to Non-Proteinogenic Amino Acids in Drug Design
Foreword: The Imperative for an Expanded Chemical Lexicon in Therapeutics
For decades, the therapeutic landscape has been dominated by small molecules and, more recently, large biologics. Yet, a vast and fertile territory exists in the space between: peptides. Possessing high target selectivity and potency, peptides are tantalizing drug candidates, but their utility is often hamstrung by inherent liabilities such as poor metabolic stability and low oral bioavailability.[1][2] The strategic incorporation of non-proteinogenic amino acids (NPAAs)—building blocks beyond the 20 canonical amino acids encoded by the genetic code—offers a powerful solution to these challenges.[2][3] By expanding the chemical alphabet available to the medicinal chemist, NPAAs enable the rational design of peptidomimetics and other novel therapeutics with fine-tuned pharmacological properties.[4] This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the discovery, synthesis, and application of these versatile molecular tools, grounded in field-proven insights and methodologies.
The Strategic Advantage of Non-Proteinogenic Amino Acids
The 20 proteinogenic amino acids provide a remarkable, yet finite, set of chemical functionalities. NPAAs introduce a virtually limitless expansion of this chemical space, allowing for the precise modulation of a peptide's physicochemical and biological properties.[5] The core rationale for their use in drug design is multifaceted and addresses the primary weaknesses of natural peptides.
Enhancing Metabolic Stability
Peptides composed of natural L-amino acids are rapidly degraded by proteases in the body. The introduction of NPAAs creates structures that are unrecognizable to these enzymes, thereby increasing the drug's half-life. Key strategies include:
-
Stereochemical Inversion: Replacing an L-amino acid with its D-enantiomer disrupts the stereospecificity required for protease recognition.[6]
-
Backbone Modification: Altering the standard α-amino acid backbone to β- or γ-amino acids, or introducing N-methylation, sterically hinders protease access.[7][8]
-
Sterically Hindered Side Chains: Incorporating bulky or α,α-disubstituted amino acids can physically block the approach of proteolytic enzymes.[6]
Modulating Potency and Selectivity
The unique side chains and conformational constraints imposed by NPAAs can significantly improve a peptide's binding affinity and selectivity for its target.
-
Conformational Constraint: Cyclic or bicyclic NPAAs can lock the peptide into a bioactive conformation, reducing the entropic penalty of binding and increasing potency.[1]
-
Novel Side-Chain Interactions: NPAAs can introduce novel functional groups (e.g., halogens, boronic acids) that can form unique hydrogen bonds, hydrophobic interactions, or even covalent bonds with the target receptor, enhancing binding affinity.[5][]
-
Bioisosteric Replacement: Replacing a natural amino acid with an NPAA that has a similar size but different electronic properties can fine-tune interactions and improve selectivity for the target over off-target proteins.
Improving Pharmacokinetic Properties
Beyond stability, NPAAs can be used to optimize a drug's absorption, distribution, metabolism, and excretion (ADME) profile. This includes enhancing cell permeability and oral bioavailability, two of the most significant hurdles for peptide therapeutics.[2][3][7] For instance, the introduction of lipophilic side chains can improve membrane traversal.
Discovery and Synthesis of Novel NPAAs
The arsenal of available NPAAs is constantly expanding through both the exploration of natural sources and innovative synthetic chemistry.[1][2]
Discovery from Natural Sources
Nature itself provides a rich library of NPAAs. Bacteria, fungi, plants, and marine organisms produce a wide variety of these compounds, often as components of non-ribosomal peptides (NRPs) which possess potent biological activities, such as the immunosuppressant cyclosporine and the antibiotic vancomycin.[2]
The general workflow for discovering NPAAs from natural sources involves extraction, purification, and structural elucidation.
Diagram 1: Workflow for Discovery of NPAAs from Natural Sources
Caption: General workflow for the discovery and application of NPAAs.[10]
Chemical and Enzymatic Synthesis
While nature provides inspiration, chemical synthesis offers boundless possibilities for creating novel NPAAs tailored for specific applications.[] Challenges in chemical synthesis often include controlling stereochemistry and the need for protecting groups, which can make processes complex and low-yielding.[2]
Biocatalysis, using engineered enzymes, has emerged as a powerful alternative.[11] Enzymes can create enantiomerically pure NPAAs in aqueous media with high efficiency and without the need for protecting groups, offering a greener and more scalable approach.[11][12]
Table 1: Comparison of NPAA Synthesis Methodologies
| Feature | Chemical Synthesis | Enzymatic Synthesis |
| Stereoselectivity | Often requires chiral auxiliaries or resolution steps. | Typically high, producing enantiopure products.[11] |
| Reaction Conditions | Can involve harsh reagents, solvents, and temperatures. | Mild, aqueous conditions.[11] |
| Protecting Groups | Frequently required, adding steps to the process. | Generally not needed.[11] |
| Scalability | Can be challenging and costly. | Can be highly scalable, though cofactor cost can be a factor.[2] |
| Scope | Extremely broad, virtually limitless structures. | Limited by enzyme substrate specificity, but can be expanded via engineering.[12] |
Incorporation of NPAAs into Peptides: Solid-Phase Peptide Synthesis (SPPS)
Solid-Phase Peptide Synthesis (SPPS) is the workhorse technique for creating peptides containing NPAAs.[6] The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[13]
The SPPS Cycle
The fundamental SPPS workflow, whether for natural or non-proteinogenic amino acids, follows an iterative cycle. The most common strategy utilizes Fmoc (9-fluorenylmethyloxycarbonyl) for temporary Nα-amino group protection.[14]
Diagram 2: The Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) Cycle
Caption: General workflow for Fmoc-based solid-phase peptide synthesis.[6]
Protocol: Manual SPPS Incorporating a Sterically Hindered NPAA
This protocol outlines a single coupling cycle for incorporating a representative sterically hindered NPAA, such as α-aminoisobutyric acid (Aib), using the Fmoc/tBu strategy.
Materials:
-
Rink Amide resin (for C-terminal amides)
-
Fmoc-protected amino acids (natural and NPAA)
-
N,N-dimethylformamide (DMF)
-
Piperidine
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Cleavage cocktail: Trifluoroacetic acid (TFA), triisopropylsilane (TIS), water
-
Diethyl ether (cold)
Methodology:
-
Resin Swelling: a. Place the Rink Amide resin (e.g., 0.1 mmol scale) in a suitable reaction vessel. b. Add DMF to cover the resin and allow it to swell for at least 30 minutes with gentle agitation.[6] c. Drain the DMF.
-
Fmoc Deprotection: a. Add a 20% solution of piperidine in DMF to the resin.[6] b. Agitate the mixture for 5 minutes, then drain. c. Repeat the 20% piperidine treatment for an additional 15 minutes. d. Drain and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
NPAA Coupling (Activation and Reaction): a. In a separate vial, dissolve the Fmoc-NPAA (e.g., Fmoc-Aib-OH, 0.4 mmol, 4 eq.) and HBTU (0.38 mmol, 3.8 eq.) in a minimal amount of DMF. b. Add DIPEA (0.8 mmol, 8 eq.) to the activation mixture and vortex for 1-2 minutes. c. Immediately add the activated amino acid solution to the deprotected resin. d. Agitate the reaction mixture for 2-4 hours. Causality Note: Sterically hindered NPAAs require longer coupling times and potentially stronger coupling reagents to overcome the steric hindrance and achieve a high coupling efficiency. e. Perform a qualitative test (e.g., Kaiser test) to confirm complete coupling. If the test is positive (indicating free amines), repeat the coupling step.
-
Washing: a. Drain the coupling solution. b. Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.
-
Iteration: a. Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection: a. After the final amino acid is coupled and deprotected, wash the resin with dichloromethane (DCM) and dry it under vacuum. b. Add a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) to the resin. c. Agitate for 2-3 hours at room temperature. d. Filter the resin and collect the filtrate containing the cleaved peptide.
-
Peptide Precipitation and Purification: a. Precipitate the peptide by adding the TFA solution to a large volume of cold diethyl ether.[6] b. Centrifuge to pellet the crude peptide and discard the ether. c. Wash the peptide pellet with cold ether 2-3 times. d. Dry the crude peptide and purify using reverse-phase high-performance liquid chromatography (RP-HPLC). e. Characterize the final product by mass spectrometry (MS).[6]
Computational Approaches in NPAA-based Drug Design
Computational tools are increasingly vital for accelerating the discovery process. Structure-based and ligand-based design methods can be used to screen virtual libraries of NPAAs, predicting their impact on peptide conformation and binding affinity before committing to costly synthesis.[15][16]
-
Molecular Docking: This technique predicts the preferred orientation of a peptide-NPAA conjugate when bound to a target protein, helping to prioritize candidates with the highest predicted binding affinity.[17]
-
Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the peptide-receptor complex over time, providing insights into the stability of the interaction and the conformational changes induced by the NPAA.[17]
-
De Novo Design:* Algorithms can design novel NPAA structures directly within the binding site of a target protein, generating completely new chemical entities with optimized interactions.[15]
Diagram 3: Logic Flow for Computational NPAA Screening
Caption: A computational pipeline for identifying promising NPAA candidates.[18]
Case Studies: NPAAs in Clinically Approved Drugs
The impact of non-proteinogenic amino acids is not merely theoretical; numerous FDA-approved drugs leverage their unique properties.[1][5][19] These successes validate the strategies outlined in this guide and highlight the diverse therapeutic areas where NPAAs have made a significant impact.
Table 2: Examples of FDA-Approved Drugs Containing Non-Proteinogenic Amino Acids
| Drug Name | NPAA Component/Feature | Therapeutic Use | Rationale for NPAA Inclusion |
| Sitagliptin | β-amino acid derivative | Type 2 Diabetes | The β-amino acid structure provides a stable scaffold that potently inhibits the DPP-4 enzyme.[5] |
| Baclofen | γ-aminobutyric acid (GABA) analog | Muscle Spasticity | Acts as a GABA-B receptor agonist; the NPAA structure is key to its pharmacological activity.[5][19] |
| Bortezomib | Boron-containing leucine analog | Multiple Myeloma | The boronic acid moiety forms a reversible, stable complex with the proteasome's active site, leading to potent inhibition.[5][19] |
| Methyldopa | α-methylated DOPA analog | Hypertension | The methyl group prevents decarboxylation, increasing bioavailability and allowing it to act as a false neurotransmitter.[5] |
| Vigabatrin | γ-vinyl GABA | Epilepsy | Acts as an irreversible inhibitor of GABA transaminase, increasing GABA levels in the brain.[1] |
Future Perspectives and Conclusion
The field of non-proteinogenic amino acids continues to evolve rapidly. The development of novel synthetic methodologies, including advanced biocatalysis and C-H functionalization, will further expand the accessible chemical diversity.[1][11] Concurrently, advances in computational power and machine learning will enable more accurate predictions of NPAA effects, streamlining the design-synthesize-test cycle.[17][20] The fusion of these technologies promises to unlock new therapeutic modalities, from hyper-stable peptide drugs and novel antibody-drug conjugates to precisely engineered proteins with bespoke functions.
By moving beyond the constraints of nature's 20 canonical building blocks, researchers can address long-standing challenges in drug development. The strategic application of non-proteinogenic amino acids provides a robust and versatile platform for creating the next generation of safer, more effective, and more specific therapeutics.
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D'Souza, C., & Pingle, M. (2024). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. PubMed. [Link]
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D'Souza, C., & Pingle, M. (2024). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. PubMed. [Link]
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Gorske, B. C., et al. (2007). Solid-Phase Synthesis of “Mixed” Peptidomimetics Using Fmoc-Protected Aza-β3-amino Acids and α-Amino Acids. The Journal of Organic Chemistry, 72(19), 7260-7267. [Link]
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Jäger, E., et al. (2020). Solid-Phase Synthesis of Peptidomimetics with Peptide Backbone Modifications. Chemistry – A European Journal, 26(61), 13808-13826. [Link]
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Zhang, C., & Li, L. (2020). Biosynthetic Pathways to Nonproteinogenic α-Amino Acids. Chemical Reviews, 120(2), 872-910. [Link]
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Almhjell, P. J., Boville, C. E., & Arnold, F. H. (2018). Engineering enzymes for noncanonical amino acid synthesis. Chemical Society Reviews. [Link]
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Wikipedia. (n.d.). Peptidomimetic. Wikipedia. [Link]
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Lee, J. W., et al. (2020). Translational Detection of Nonproteinogenic Amino Acids Using an Engineered Complementary Cell-Free Protein Synthesis Assay. Analytical Chemistry, 92(17), 11628-11635. [Link]
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Velíšek, J. (2014). Biosynthesis of food constituents: Amino acids: 4. Non-protein amino acids. Czech Journal of Food Sciences, 32(1), 1-19. [Link]
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2-((tert-Butoxycarbonyl)amino)cyclopropanecarboxylic acid structural analysis
An In-depth Technical Guide to the Structural Analysis of 2-((tert-Butoxycarbonyl)amino)cyclopropanecarboxylic Acid
Introduction: The Significance of Constraint in Modern Drug Design
In the landscape of peptide and small molecule drug development, the ability to control molecular conformation is paramount. Non-canonical amino acids are crucial tools in this endeavor, and among them, cyclopropane-containing residues have garnered significant interest. The inherent rigidity of the cyclopropane ring fixes the orientation of side chains, a property that can enhance enzymatic stability, improve receptor selectivity, and fine-tune pharmacokinetic profiles.[1] this compound (Boc-ACPC) is a quintessential building block in this class. As a protected, conformationally constrained amino acid, it serves as a versatile intermediate for incorporation into peptides and other complex molecules.[1][2]
However, the synthesis of Boc-ACPC introduces significant stereochemical complexity. The molecule can exist as cis and trans diastereomers, each of which is chiral, resulting in a total of four possible stereoisomers. As the biological activity of enantiomers can differ dramatically—with one being therapeutic while the other is inactive or even harmful—a rigorous and unambiguous structural analysis is not merely an academic exercise; it is a critical prerequisite for its application in any therapeutic program.[3]
This guide provides a comprehensive, field-proven framework for the complete structural elucidation of Boc-ACPC. It moves beyond a simple recitation of techniques to explain the causality behind methodological choices, ensuring a self-validating and authoritative analytical workflow for researchers, chemists, and drug development professionals.
Core Analytical Strategy: An Integrated Approach
A robust structural analysis of Boc-ACPC cannot rely on a single technique. Instead, it requires an integrated approach where orthogonal methods provide complementary information, culminating in an unambiguous assignment of the molecule's constitution, configuration, and purity.
Caption: Integrated workflow for the structural analysis of Boc-ACPC.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Covalent Framework
NMR is the cornerstone for confirming the covalent structure and determining the relative stereochemistry (cis vs. trans) of the cyclopropane ring.
Expertise & Causality:
The diagnostic power of NMR lies in analyzing the chemical shifts and, more importantly, the scalar (J) couplings between protons on the cyclopropane ring. The protons on the three-membered ring are diastereotopic and exhibit complex second-order coupling patterns. The magnitude of the vicinal coupling constants (³JHH) is governed by the Karplus relationship and is highly dependent on the dihedral angle between the coupled protons. This allows for the differentiation of cis and trans isomers.
-
¹H NMR Analysis :
-
Boc Group : A sharp, integrating to 9 protons, is invariably observed around 1.4-1.5 ppm.[4]
-
NH Proton : A broad singlet, typically between 5.0-7.0 ppm, which can be exchanged with D₂O.
-
COOH Proton : A very broad singlet, often downfield (>10 ppm). Its visibility is solvent-dependent; DMSO-d₆ is an excellent choice for observing both NH and COOH protons.
-
Cyclopropyl Protons : This is the most informative region.
-
For trans isomers, one typically observes larger ³JHH values (e.g., 6-9 Hz) for the trans-protons and smaller values (e.g., 3-6 Hz) for the cis-protons.
-
For cis isomers, the vicinal couplings between adjacent protons on the same face of the ring are typically larger (e.g., 8-11 Hz).
-
-
-
¹³C NMR Analysis :
-
Boc Group : Two signals are characteristic: the quaternary carbon (~80 ppm) and the methyl carbons (~28 ppm).[4]
-
Carbonyls : The Boc carbonyl appears around 155-157 ppm, while the carboxylic acid carbonyl is further downfield at ~175 ppm.
-
Cyclopropyl Carbons : These appear in the highly shielded region of the spectrum, typically between 15 and 35 ppm.
-
Protocol: NMR Analysis
-
Sample Preparation : Dissolve ~5-10 mg of the Boc-ACPC sample in 0.6 mL of deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Data Acquisition :
-
Acquire a standard 1D ¹H spectrum.
-
Acquire a 1D ¹³C{¹H} spectrum.
-
Acquire 2D correlation spectra, such as COSY (to establish H-H couplings) and HSQC (to correlate protons with their attached carbons).
-
-
Data Analysis :
-
Integrate the ¹H spectrum to confirm proton counts.
-
Assign the key functional group signals (Boc, NH, COOH).
-
Analyze the multiplicity and coupling constants of the cyclopropyl protons in the 1D ¹H and 2D COSY spectra to determine the relative stereochemistry.
-
Assign all carbon signals using the ¹³C and HSQC spectra.
-
| Signal | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) | Key Characteristics |
| C(CH₃)₃ | 1.4 - 1.5 (s, 9H) | ~28.5 (3C) | Intense, sharp singlet. |
| C (CH₃)₃ | - | ~80.5 | Quaternary carbon of the Boc group. |
| Boc C=O | - | ~156.0 | Carbonyl of the carbamate. |
| COOH | >10 (br s, 1H) | ~175.0 | Broad, exchangeable proton; downfield carbon. |
| NH | 5.0 - 7.0 (br s, 1H) | - | Broad, exchangeable proton. |
| Cyclopropyl CH/CH₂ | 0.8 - 2.5 (m) | 15 - 35 | Complex multiplets; specific J-couplings differentiate cis/trans. |
Caption: Typical NMR spectroscopic data for Boc-ACPC derivatives.
Mass Spectrometry (MS): Unambiguous Molecular Weight and Fragmentation
High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC-MS) and performed on an Orbitrap or TOF analyzer, is essential for confirming the elemental composition.
Expertise & Causality:
The primary goal of MS is to verify the molecular weight with high precision (typically <5 ppm mass error), which provides strong evidence for the correct molecular formula (C₉H₁₅NO₄, MW: 201.22 g/mol ).[5] The fragmentation pattern observed in MS/MS experiments serves as a secondary confirmation of the structure. The tert-butoxycarbonyl group is particularly labile under ionization conditions and provides highly diagnostic fragmentation pathways.
-
Common Adducts : In positive ion mode, expect to see the protonated molecule [M+H]⁺ at m/z 202.1023, as well as potential sodium [M+Na]⁺ or potassium [M+K]⁺ adducts.
-
Characteristic Fragmentations :
-
Loss of tert-butyl cation : A neutral loss of 56 Da (C₄H₈) from the [M+H]⁺ ion to form a carbamic acid intermediate is common.[6]
-
Loss of Boc group : Cleavage of the N-C bond can lead to the protonated aminocyclopropanecarboxylic acid.
-
Loss of CO₂ : Decarboxylation from the carboxylic acid moiety can also be observed.
-
Protocol: LC-HRMS Analysis
-
Sample Preparation : Prepare a dilute solution of the sample (~10-100 µg/mL) in a suitable solvent like methanol or acetonitrile/water.
-
LC Separation : Use a reverse-phase C18 column with a standard gradient of water and acetonitrile (both containing 0.1% formic acid to promote protonation).
-
MS Acquisition :
-
Acquire data in positive ion mode over a mass range of m/z 50-500.
-
Use an Orbitrap mass analyzer set to a resolution of at least 60,000 to ensure high mass accuracy.[7]
-
Perform data-dependent MS/MS on the [M+H]⁺ ion to obtain fragmentation data.
-
-
Data Analysis :
-
Extract the exact mass of the parent ion and calculate the mass error against the theoretical mass of C₉H₁₆NO₄⁺.
-
Analyze the MS/MS spectrum to identify characteristic fragment ions.
-
X-ray Crystallography: The Definitive 3D Structure
When an unambiguous, solid-state confirmation of both relative and absolute stereochemistry is required, single-crystal X-ray crystallography is the gold standard.[8]
Expertise & Causality:
X-ray crystallography works by measuring the diffraction pattern of X-rays passing through a single, highly ordered crystal.[9] The angles and intensities of the diffracted beams are used to calculate an electron density map of the molecule, from which the precise 3D arrangement of every atom can be determined.[8] This directly reveals bond lengths, bond angles, and the absolute configuration (if a heavy atom is present or anomalous dispersion is used), leaving no ambiguity.[9][10]
Caption: Step-by-step workflow for single-crystal X-ray analysis.
Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth (The Critical Step) :
-
Purify the specific stereoisomer of interest (often isolated via preparative chiral chromatography).
-
Screen for crystallization conditions using techniques like slow evaporation, vapor diffusion, or solvent layering. Common solvent systems include ethyl acetate/hexanes, methanol/ether, or acetone/water.
-
The goal is to obtain single, defect-free crystals of sufficient size (>0.1 mm).
-
-
Data Collection :
-
Mount a suitable crystal on a goniometer head and cool it in a stream of liquid nitrogen to minimize thermal motion.
-
Expose the crystal to a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.
-
-
Structure Solution and Refinement :
-
Process the diffraction data to determine the unit cell dimensions and space group.
-
Solve the "phase problem" using direct methods or Patterson functions to generate an initial electron density map.
-
Build a molecular model into the electron density map and refine the atomic positions and thermal parameters until the model best fits the experimental data.
-
-
Analysis :
-
Determine the absolute configuration using the Flack parameter if anomalous dispersion is significant.
-
Analyze bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding).
-
Chiral Chromatography: Quantifying Enantiomeric Purity
For any application in a biological system, knowing the enantiomeric excess (e.e.) is non-negotiable. Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) are the preferred methods for this analysis.[3]
Expertise & Causality:
Chiral separation relies on the formation of transient, diastereomeric complexes between the enantiomers and a chiral stationary phase (CSP).[11][12] The differing stability of these complexes leads to different retention times, allowing for separation and quantification. For acidic compounds like Boc-ACPC, polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are often highly effective.[12] The choice of mobile phase (normal phase, reverse phase, or polar organic) is critical for achieving resolution.
| Chiral Stationary Phase (CSP) Type | Typical Mobile Phase | Mechanism Insight |
| Polysaccharide (e.g., Chiralpak® IA, AD) | Hexane/IPA/TFA; SFC: CO₂/MeOH | Enantiomers fit into chiral grooves of the polysaccharide backbone; hydrogen bonding and dipole-dipole interactions are key.[3][13] |
| Macrocyclic Glycopeptide (e.g., Chirobiotic® T) | Polar Ionic Mode (ACN/MeOH/AcOH/TEA) | Forms inclusion complexes and engages in multiple hydrogen bonding and ionic interactions.[12] |
| Ligand Exchange | Aqueous buffers with Cu²⁺ | Forms diastereomeric metal complexes with the amino acid.[11] |
Caption: Comparison of common CSPs for chiral acid separation.
Protocol: Chiral HPLC Method Development
-
Column Screening :
-
Screen a set of polysaccharide-based columns (e.g., Chiralpak IA, IB, IC, ID, IE, IF) under normal phase conditions (e.g., Hexane/Ethanol or Hexane/Isopropanol) and polar organic conditions (e.g., Acetonitrile/Methanol).
-
An acidic modifier (e.g., 0.1% Trifluoroacetic Acid - TFA) is typically required to suppress the ionization of the carboxylic acid and ensure good peak shape.
-
-
Method Optimization :
-
Once a column showing baseline or partial separation is identified, optimize the mobile phase composition (ratio of alcohol modifier) to improve resolution.
-
Adjust the flow rate and column temperature to fine-tune the separation efficiency and analysis time.
-
-
Quantification :
-
Inject a certified racemic standard to determine the retention times of both enantiomers.
-
Inject the sample and integrate the peak areas of the two enantiomers (A₁ and A₂) to calculate the enantiomeric excess: e.e. (%) = |(A₁ - A₂) / (A₁ + A₂)| * 100.
-
Conclusion
The structural analysis of this compound is a multi-faceted process that demands a synergistic application of modern analytical techniques. NMR spectroscopy defines the covalent structure and relative stereochemistry. High-resolution mass spectrometry validates the elemental composition. Chiral chromatography provides the essential measure of enantiomeric purity. Finally, X-ray crystallography offers the ultimate, unambiguous determination of the three-dimensional molecular architecture. By following the integrated and causality-driven workflows outlined in this guide, researchers and drug developers can ensure the structural integrity of this valuable building block, paving the way for its confident application in the synthesis of next-generation therapeutics.
References
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Kim, H. C., Choi, S., Kim, H., Ahn, K.-H., Koh, J. H., & Park, J. (1997). Chiral 2,2-disubstituted cyclopropanecarboxylic acids: Effective derivatizing agents for analysis of enantiomeric purity of alcohols and for resolution of 1,1′-bi-2-naphthol. Tetrahedron Letters, 38(22), 3959–3962. [Link]
-
Hickey, J. L., et al. (2024). A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks. Organic Letters. [Link]
-
Yu, M., Lynch, V. M., & Pagenkopf, B. L. (2001). Intramolecular Cyclopropanation of Glycals: Studies toward the Synthesis of Canadensolide, Sporothriolide, and Xylobovide. Organic Letters, 3(17), 2563–2566. [Link]
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Li, W., et al. (2023). Stereoselective Cyclopropanation of Multisubstituted Enesulfinamides: Asymmetric Construction of α-Tertiary Cyclopropylamine Derivatives Containing β-Quaternary Stereocenters. Organic Letters. [Link]
-
Avenoza, A., et al. (2004). Stereoselective synthesis of cyclobutyl α-aminocyclopropyl carboxylic acid derivatives. Tetrahedron: Asymmetry, 15(10), 1577-1586. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 69828, Cyclopropylamine. [Link]
-
Chemistry LibreTexts. (2023). 12.11: Spectroscopy of Carboxylic Acid Derivatives. [Link]
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Blow, D. (2005). X-ray crystallography. Interface Focus, 2(1), 4-11. [Link]
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Ilisz, I., Aranyi, A., & Péter, A. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 29(6), 1341. [Link]
-
The Pharma Innovation. (2024). A review on x-ray crystallography and it's applications. The Pharma Innovation Journal, 13(4), 116-121. [Link]
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Royappa, T. (n.d.). X-ray Crystallography. CCDC. [Link]
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Witte, D. T. (1997). Chiral Separations of Racemic Profens. VTechWorks. [Link]
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NIST. (n.d.). 1-Aminocyclopropanecarboxylic acid, TMS derivative. NIST WebBook. [Link]
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D'Souza, A. A., & Shidhaye, S. S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 118-127. [Link]
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ResearchGate. (2018). Is it possible to separate peaks of a chiral carboxylic acid in chiral HPLC?. [Link]
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Benevides, J. C., et al. (2018). Accelerated tert-butyloxycarbonyl deprotection of amines in microdroplets produced by a pneumatic spray. OSTI.GOV. [Link]
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Młynarczyk, K., et al. (2023). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. The Journal of Organic Chemistry. [Link]
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ResearchGate. (n.d.). Spectral characteristics by 1 H NMR analysis of the Boc-AMST monomer. [Link]
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ResearchGate. (n.d.). Comparison of 1 H NMR spectrum (600 mHz) of N-Boc-morpholinyl-L-prolinamide 9d. [Link]
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NC State University Libraries. (n.d.). 12.3 Mass Spectrometry of Some Common Functional Groups. Organic Chemistry. [Link]
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Avenoza, A., et al. (1992). Synthesis of either enantiomer of cis-3-aminocyclopentanecarboxylic acid from both enantiomers of racemic 2-azabicyclo[2.2.1]hept-5-en-3-one. Journal of the Chemical Society, Perkin Transactions 1, 1992(22), 3029-3033. [Link]
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An In-depth Technical Guide to the Application of Boc-Aminocyclohexanecarboxylic Acid (Boc-Acc-OH) in Peptidomimetics
Abstract
Peptidomimetics represent a cornerstone of modern drug discovery, offering a strategic approach to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low bioavailability. A key tactic in peptidomimetic design is the incorporation of non-proteinogenic amino acids to enforce specific conformational constraints. This guide provides an in-depth technical exploration of Boc-aminocyclohexanecarboxylic acid (Boc-Acc-OH), a cyclic β-amino acid building block, in the solid-phase synthesis of conformationally defined peptidomimetics. We will dissect the causality behind experimental choices, from monomer selection to coupling strategies, and detail the analytical methods for characterizing the final constructs. This document is intended for researchers, chemists, and drug development professionals seeking to leverage conformational restriction as a tool for creating next-generation therapeutics.
Introduction: The Rationale for Conformational Constraint in Peptidomimetics
The biological activity of a peptide is intrinsically linked to its three-dimensional structure. However, the inherent flexibility of short, linear peptides often leads to a dynamic equilibrium of multiple conformations in solution, only a fraction of which may be bioactive. This conformational promiscuity contributes to susceptibility to proteolytic degradation and can result in reduced receptor binding affinity and specificity.[1]
Peptidomimetics address these challenges by mimicking the essential pharmacophoric elements of a native peptide within a more rigid and stable scaffold.[2] The incorporation of cyclic amino acids, such as aminocyclohexanecarboxylic acid (Acc), is a powerful strategy to reduce the conformational freedom of the peptide backbone.[3][4] The cyclohexane ring introduces a significant steric barrier to bond rotation, guiding the peptide to adopt well-defined secondary structures like β-turns and helices.[5][6] These ordered structures can enhance biological activity by pre-organizing the peptide into its receptor-binding conformation and improve metabolic stability by sterically shielding peptide bonds from enzymatic cleavage.[1]
This guide focuses on the practical application of tert-butyloxycarbonyl (Boc) protected Acc (Boc-Acc-OH) in Boc-based Solid-Phase Peptide Synthesis (SPPS), a robust and versatile methodology for peptide assembly.[][8]
The Building Block: Boc-Acc-OH Isomers and Their Structural Implications
Boc-Acc-OH is not a single entity but a class of isomers, with the choice of isomer being a critical design element that dictates the resulting peptide's geometry. The primary distinctions are the relative positions of the amino and carboxyl groups (e.g., 1,2- or 1,4-substitution) and their stereochemistry (cis or trans).
| Isomer Type | Key Structural Feature | Predominant Induced Conformation | Rationale for Selection |
| trans-2-Aminocyclohexanecarboxylic Acid (tACHC) | Amino and carboxyl groups are on opposite faces of the ring. | 14-Helix: A stable, helical structure with 14-membered hydrogen-bonded rings.[3][5] | To generate highly ordered, stable helical structures for applications requiring a rigid, extended scaffold. |
| cis-2-Aminocyclohexanecarboxylic Acid (cACHC) | Amino and carboxyl groups are on the same face of the ring. | More flexible; can induce turns or other non-helical structures. Conformational outcome is more sequence-dependent.[3][9] | To induce specific turn-like structures or introduce a kink in a peptide chain, depending on the surrounding sequence. |
| 4-Aminocyclohexanecarboxylic Acid (4-ACHC) | Amino and carboxyl groups are at opposite ends of the ring. | Can act as a rigid spacer or turn element. | To create extended, linear, yet rigid segments within a peptide or to nucleate β-hairpin structures. |
The selection of a specific Boc-Acc-OH isomer is therefore the first and most critical step in rationally designing a peptidomimetic's secondary structure. For instance, oligomers of trans-2-aminocyclohexanecarboxylic acid (a β-amino acid) have been shown through X-ray crystallography and NMR to consistently adopt a stable 14-helix conformation.[5][10] This predictability makes it an excellent choice for creating rigid scaffolds. Conversely, the cis isomer introduces a different geometric constraint, making it a candidate for inducing β-turns.[9]
Synthetic Strategy: Incorporation of Boc-Acc-OH via Boc-SPPS
The incorporation of the sterically demanding Boc-Acc-OH residue into a growing peptide chain requires careful optimization of the Solid-Phase Peptide Synthesis (SPPS) protocol. The Boc/Bzl protection strategy is well-suited for this purpose.[8]
Core Workflow of a Boc-SPPS Cycle
The overall process follows a repetitive cycle of deprotection, neutralization, and coupling. The use of a solid support (resin) simplifies the purification process, as excess reagents and byproducts are removed by simple filtration and washing.[]
Caption: Decision workflow for implementing a double coupling strategy.
The rationale for using fresh reagents in the second coupling is crucial. The initial activated species may have degraded over time or participated in side reactions. Adding a fresh, fully active solution of Boc-Acc-OH and coupling reagents provides a new kinetic push to drive the reaction to completion.
Characterization and Analysis of Acc-Containing Peptidomimetics
Confirming the successful synthesis and determining the conformational impact of the Acc residue are critical post-synthesis steps.
Mass Spectrometry: Confirming Incorporation
The first step in characterization is to confirm that the peptide has the correct mass, verifying the successful incorporation of the Acc residue. Techniques like MALDI-TOF or ESI-MS are used to obtain the molecular weight of the purified peptide. [11]The observed mass should match the calculated theoretical mass for the desired sequence.
NMR Spectroscopy: Elucidating Conformation
NMR spectroscopy is the most powerful tool for determining the three-dimensional structure of peptides in solution. [12]For Acc-containing peptides, specific NMR experiments provide direct evidence of the induced conformation.
-
1D ¹H NMR: The dispersion of amide proton (HN) resonances is a primary indicator of a stable, folded structure. In a random coil, HN signals are clustered in a narrow region (approx. 7.8-8.5 ppm). In a folded structure like a 14-helix, strong intramolecular hydrogen bonding causes some HN signals to shift significantly downfield, indicating a well-defined conformation.
-
2D NMR (COSY, TOCSY, NOESY/ROESY): These experiments are used for full structural assignment.
-
TOCSY is used to identify the spin systems of individual amino acid residues, including the characteristic signals from the cyclohexane protons of the Acc residue. [6] * NOESY/ROESY experiments detect through-space correlations between protons that are close to each other (< 5 Å). For helical structures, characteristic patterns of NOEs are observed (e.g., strong HN(i) to HN(i-1) and weaker Hα(i) to HN(i-1) correlations). These patterns provide definitive proof of the helical fold induced by residues like trans-Acc.
-
Example NMR Data Interpretation for a trans-Acc Containing Peptide: A study on a pentamer containing a central polyhydroxylated trans-ACHC residue flanked by standard trans-ACHC residues showed well-dispersed amide HN resonances in the 1D ¹H NMR spectrum, suggesting a single, well-defined conformation in solution. The assignment of backbone protons was achieved using COSY, TOCSY, and ROESY spectra, confirming the adoption of a 14-helix fold.
Proteolytic Stability Assay
A key advantage of incorporating Acc is the anticipated increase in resistance to enzymatic degradation. This can be quantified with a straightforward in vitro assay.
Protocol: Serum Stability Assay
-
Preparation: Prepare stock solutions of the purified Acc-containing peptide and a control peptide (e.g., the equivalent all-α-amino acid sequence) in a suitable buffer.
-
Incubation: Incubate a known concentration of each peptide in 90% human or murine serum at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the serum mixture.
-
Quenching: Immediately quench the enzymatic activity by adding a strong acid (e.g., TFA) or an organic solvent (e.g., acetonitrile) and precipitating the serum proteins by centrifugation.
-
Analysis: Analyze the supernatant by RP-HPLC. Quantify the area of the peak corresponding to the intact peptide.
-
Calculation: Plot the percentage of intact peptide remaining versus time to determine the peptide's half-life (t₁/₂) in serum. Peptides containing Acc residues are expected to show a significantly longer half-life compared to their natural counterparts. [1]
Conclusion and Future Outlook
The incorporation of Boc-Acc-OH into peptides is a field-proven strategy for enforcing conformational rigidity, leading to peptidomimetics with enhanced structural definition and improved resistance to proteolysis. The choice of the Acc isomer—cis versus trans—provides a powerful tool to rationally design specific secondary structures, such as helices and turns, which are critical for mimicking the bioactive conformation of native peptides. While the steric bulk of Acc necessitates careful optimization of SPPS protocols, strategies like double coupling provide a reliable path to high-purity products.
The combination of robust Boc-SPPS chemistry with detailed analytical characterization by mass spectrometry and NMR allows researchers to confidently synthesize and validate these complex molecules. As the demand for more stable and potent peptide-based therapeutics grows, the strategic use of conformationally constraining building blocks like Boc-Acc-OH will continue to be an essential and enabling technology in the drug discovery toolbox.
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Reza, D., Balo, R., Otero, J. M., Fletcher, A. M., García-Fandiño, R., Sánchez-Pedregal, V. M., Davies, S. G., Estévez, R. J., & Estévez, J. C. (2023). β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study. Organic & Biomolecular Chemistry, 21(40), 8231–8239. [Link]
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Reza, D., Balo, R., Otero, J. M., Fletcher, A. M., García-Fandiño, R., Sánchez-Pedregal, V. M., Davies, S. G., Estévez, R. J., & Estévez, J. C. (2023). β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study. Organic & Biomolecular Chemistry. [Link]
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Strijowski, U., & Sewald, N. (2004). Structural properties of cyclic peptides containing cis- or trans-2-aminocyclohexane carboxylic acid. Organic & Biomolecular Chemistry, Supplementary Material. [Link]
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Reza, D., Balo, R., Otero, J. M., Fletcher, A. M., García-Fandiño, R., Sánchez-Pedregal, V. M., Davies, S. G., Estévez, R. J., & Estévez, J. C. (2023). β-Peptides incorporating polyhydroxylated cyclohexane β- amino acids: synthesis and conformational study. ChemRxiv. [Link]
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Appella, D. H., Christianson, L. A., Karle, I. L., Powell, D. R., & Gellman, S. H. (1999). Synthesis and Characterization of trans-2-Aminocyclohexanecarboxylic Acid Oligomers: An Unnatural Helical Secondary Structure. Journal of the American Chemical Society, 121(26), 6206–6212. [Link]
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Appella, D. H., Christianson, L. A., Klein, D. A., Powell, D. R., Huang, X., Barchi, J. J., & Gellman, S. H. (1997). Synthesis and Structural Characterization of Helix-Forming β-Peptides: trans-2-Aminocyclopentanecarboxylic Acid Oligomers. Journal of the American Chemical Society, 119(28), 6499–6511. [Link]
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ResearchGate. (n.d.). Figure 5. Crystal structures of the ACC1 Fab-peptide complexes. Retrieved from [Link]
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bioRxiv. (2025). Phase Peptide Synthesis (SPPS): Case Study with Azapeptide- GLP-1. Retrieved from [Link]
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ACS Publications. (2025). Aqueous Solid-Phase Peptide Synthesis (ASPPS) using Standard Fmoc/tBu-Protected Amino Acids. ACS Sustainable Chemistry & Engineering. [Link]
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National Center for Biotechnology Information. (n.d.). Dynamic Electronic Structure Fluctuations in the De Novo Peptide ACC-Dimer Revealed by First-Principles Theory and Machine Learning. PubMed Central. [Link]
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ResearchGate. (n.d.). Electronic Structure of de Novo Peptide ACC-Hex from First Principles. Retrieved from [Link]
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PNAS. (n.d.). Crystal structure of a hydrophobic 19-residue peptide helix containing three centrally located d amino acids. Retrieved from [Link]
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ACS Publications. (n.d.). Diversity of Secondary Structure in Catalytic Peptides with β-Turn-Biased Sequences. Journal of the American Chemical Society. [Link]
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National Center for Biotechnology Information. (2025). Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. PubMed Central. [Link]
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National Center for Biotechnology Information. (2021). Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. PubMed. [Link]
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National Center for Biotechnology Information. (n.d.). 1-Aminocyclohexanecarboxylic acid. PubChem. [Link]
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SeRMN – NMR Service at UAB. (2017). Folding peptides studied by NMR. Retrieved from [Link]
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National Center for Biotechnology Information. (2005). The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides. PubMed. [Link]
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National Center for Biotechnology Information. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PubMed. [Link]
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ResearchGate. (n.d.). Yields of peptides synthesized via modified Boc SPPS. Retrieved from [Link]
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ResearchGate. (2025). Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. Retrieved from [Link]
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bioRxiv. (2024). Helical Twists and β-Turns in Structures at Serine–Proline Sequences: Stabilization of cis-Proline and type VI β-turns via C–H/O interactions. Retrieved from [Link]
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ResearchGate. (n.d.). The Challenge of Peptide Proteolytic Stability Studies: Scarce Data, Difficult Readability, and the Need for Harmonization. Retrieved from [Link]
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YouTube. (2020). Peptide Synthesis with the Boc Protecting Group. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Diversity of Secondary Structure in Catalytic Peptides with β-Turn-Biased Sequences. PubMed Central. [Link]
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National Center for Biotechnology Information. (n.d.). Evaluation of endogenous peptide stereochemistry using liquid chromatography-mass spectrometry-based spiking experiments. PubMed Central. [Link]
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ACS Publications. (2023). β-Turn Induction by a Diastereopure Azepane-Derived Quaternary Amino Acid. The Journal of Organic Chemistry. [Link]
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National Center for Biotechnology Information. (n.d.). Protein Backbone Alteration in Non-hairpin β-Turns: Impacts on Tertiary Folded Structure and Folded Stability. PubMed Central. [Link]
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ACS Publications. (2022). Investigation of the Effect of Turn Residues on Tetrapeptide Aldol Catalysts with β-Turn Propensity. ACS Omega. [Link]
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Methodological & Application
Diastereoselective synthesis of substituted cyclopropanes from alkenes
Topic: A Scientist's Guide to Diastereoselective Synthesis of Substituted Cyclopropanes from Alkenes
Abstract
The cyclopropane motif is a cornerstone in medicinal chemistry and natural product synthesis, prized for its ability to confer unique conformational constraints and metabolic stability to bioactive molecules.[1][2] Achieving stereochemical control during the construction of this strained, three-membered ring remains a significant synthetic challenge. This guide provides an in-depth exploration of modern strategies for the diastereoselective cyclopropanation of alkenes. We will dissect the mechanistic underpinnings of key methodologies, offer field-tested experimental protocols, and present quantitative data to empower researchers in selecting and optimizing the ideal reaction for their specific target. This document moves beyond a simple recitation of procedures to explain the causal factors governing stereoselectivity, ensuring a deeper, more practical understanding for professionals in drug development and chemical research.
The Strategic Imperative: Why Diastereoselectivity Matters
The biological activity of a molecule is intrinsically linked to its three-dimensional structure. For cyclopropanes, which can introduce multiple new stereocenters in a single step, controlling the relative orientation of substituents is paramount. Diastereomers can exhibit vastly different pharmacological profiles, binding affinities, and toxicities. Therefore, methods that reliably produce a single desired diastereomer are not merely elegant; they are essential for the efficient and predictable synthesis of therapeutic candidates. This guide focuses on three dominant, reliable strategies for achieving high diastereoselectivity:
-
Directed Simmons-Smith Cyclopropanation: Leveraging the directing power of existing functional groups.
-
Transition-Metal Catalyzed Cyclopropanation: Employing metal-carbene intermediates for stereocontrolled additions.
-
Michael-Initiated Ring Closure (MIRC): Building the ring through a sequence of conjugate addition and intramolecular substitution.
Foundational Strategy: Hydroxyl-Directed Simmons-Smith Cyclopropanation
The Simmons-Smith reaction and its variants are classic, robust methods for converting alkenes to cyclopropanes. The key to achieving diastereoselectivity lies in the presence of a directing group, most commonly a hydroxyl group on an allylic or homoallylic alcohol.
The Mechanism of Diastereoselection
The reaction proceeds through the formation of a zinc carbenoid species, such as iodomethylzinc iodide (IZnCH₂I). The magic of diastereoselectivity arises from the pre-coordination of this electrophilic zinc species to the Lewis basic oxygen of the substrate's hydroxyl group. This coordination event delivers the methylene group to one specific face of the double bond, typically syn (on the same side as) to the directing hydroxyl group.[3] This occurs via a well-accepted "butterfly-type" transition state.[4][5]
The choice of reagent and solvent is critical. The Furukawa modification, which uses diethylzinc (Et₂Zn) and diiodomethane (CH₂I₂), is often preferred over the classical zinc-copper couple. The resulting carbenoid (EtZnCH₂I) is more electrophilic, especially in non-coordinating solvents like dichloromethane (CH₂Cl₂), leading to higher diastereoselectivities compared to reactions run in coordinating solvents like ether.[4]
Caption: Workflow for Hydroxyl-Directed Simmons-Smith Cyclopropanation.
Protocol: Diastereoselective Cyclopropanation of (E)-3-Penten-2-ol
This protocol is adapted from methodologies known to produce high syn-selectivity for challenging (E)-allylic alcohols.[4]
Materials:
-
(E)-3-Penten-2-ol
-
Diethylzinc (1.0 M solution in hexanes)
-
Diiodomethane (CH₂I₂)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, syringe, and inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: Oven-dry all glassware and allow to cool under a stream of inert gas. To a 50 mL round-bottom flask equipped with a magnetic stir bar, add (E)-3-penten-2-ol (1.0 equiv). Dissolve it in anhydrous CH₂Cl₂ (to make a ~0.1 M solution).
-
Cooling: Cool the solution to 0 °C using an ice bath. Rationale: Lower temperatures often improve selectivity by reducing the energy of competing, non-directed reaction pathways.[6]
-
Reagent Addition: While stirring at 0 °C, add diethylzinc (2.0-2.5 equiv, 1.0 M in hexanes) dropwise via syringe over 5 minutes. A white precipitate may form. Stir for an additional 20 minutes at 0 °C.
-
Carbenoid Formation: Add diiodomethane (2.0-2.5 equiv) dropwise to the stirring suspension at 0 °C. Causality: The order of addition is crucial. Pre-mixing Et₂Zn and CH₂I₂ forms the active reagent, which then reacts with the substrate-alkoxide complex.
-
Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 12-24 hours).
-
Workup: Cool the reaction back to 0 °C and carefully quench by the dropwise addition of saturated aqueous NH₄Cl. Safety Note: Quenching is exothermic. Slow addition is critical to control gas evolution.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with CH₂Cl₂.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification & Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the diastereomeric ratio (d.r.) by ¹H NMR analysis or capillary GC.
The Power of Catalysis: Transition Metal-Mediated Pathways
Transition metal catalysts, particularly those based on rhodium(II), copper(I), and iron(III), provide a powerful alternative for cyclopropanation, primarily through the decomposition of diazo compounds.[7][8]
Mechanism of Diastereoselection
The catalytic cycle begins with the reaction of the catalyst with a diazo compound (e.g., ethyl diazoacetate, EDA) to form a highly reactive metal-carbene intermediate after the extrusion of N₂ gas.[7] The alkene then attacks this electrophilic carbene. The stereochemical outcome is dictated by the steric and electronic properties of the catalyst's ligands and the substrate, which control the trajectory of the alkene's approach to the carbene.[6][7] For allylic alcohols, coordination of the hydroxyl group to a vacant site on the metal catalyst can again serve as a powerful directing element, favoring one diastereomer.[9][10][11]
Caption: Simplified Catalytic Cycle for Rh(II)-Catalyzed Cyclopropanation.
Protocol: Rh(II)-Catalyzed Cyclopropanation of Styrene with Ethyl Diazoacetate (EDA)
This protocol describes a general procedure for a transition-metal catalyzed reaction.
Materials:
-
Dirhodium(II) tetraacetate [Rh₂(OAc)₄]
-
Styrene
-
Ethyl diazoacetate (EDA)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Inert atmosphere setup
Procedure:
-
Reaction Setup: To an oven-dried, three-neck flask under an inert atmosphere, add Rh₂(OAc)₄ (0.5-1.0 mol%) and anhydrous CH₂Cl₂.
-
Substrate Addition: Add freshly distilled styrene (5-10 equiv relative to EDA).
-
Slow Addition of Diazo Compound: Using a syringe pump, add a solution of EDA (1.0 equiv) in anhydrous CH₂Cl₂ over 4-6 hours. Causality: Slow addition is absolutely critical to keep the concentration of the diazo compound low. This minimizes side reactions like the dimerization of the carbene.
-
Reaction Completion: After the addition is complete, stir the reaction at room temperature for an additional 2-4 hours or until TLC/GC analysis shows full consumption of the EDA.
-
Workup: Concentrate the reaction mixture under reduced pressure. The crude product can often be purified directly by flash column chromatography on silica gel to separate the cis and trans diastereomers.
-
Analysis: Determine the yield and diastereomeric ratio by ¹H NMR spectroscopy and/or GC analysis.
Building Blocks Approach: Michael-Initiated Ring Closure (MIRC)
The MIRC strategy constructs the cyclopropane ring in a stepwise fashion, offering an orthogonal approach to carbene-based methods. The reaction involves the conjugate (Michael) addition of a nucleophile to an electron-deficient alkene, creating an enolate which then undergoes an intramolecular Sₙ2 reaction to close the ring.[12][13]
High diastereoselectivity is achieved when the initial Michael addition sets a stereocenter that controls the facial selectivity of the subsequent intramolecular cyclization.[14][15][16] The stereochemistry can be influenced by chiral auxiliaries on the Michael acceptor or by using chiral nucleophiles or catalysts.[13]
Data at a Glance: Comparing Methodologies
The selection of a cyclopropanation method depends on the substrate, the desired stereochemical outcome, and tolerance for different functional groups. The following table summarizes typical performance for the diastereoselective cyclopropanation of a representative chiral allylic alcohol.
| Method | Reagent/Catalyst | Substrate Example | Typical Solvent | Typical d.r. (syn:anti) | Reference |
| Simmons-Smith | Zn-Cu, CH₂I₂ | (E)-3-Penten-2-ol | Ether | <2:1 | [4] |
| Furukawa Mod. | Et₂Zn, CH₂I₂ (5 equiv) | (E)-3-Penten-2-ol | CH₂Cl₂ | >20:1 | [4] |
| Rh(III)-Catalyzed | ₂ | Various Allylic Alcohols | DCE | >20:1 | [9][10][11] |
| MIRC | α,α-dibromoketones | Fischer Carbene Complexes | THF | >98:2 | [14][16] |
Note: d.r. = diastereomeric ratio. Data is representative and can vary significantly with substrate and precise conditions.
Troubleshooting & Final Considerations
-
Low Diastereoselectivity:
-
Simmons-Smith: Ensure the hydroxyl group is directing. Check for impurities (water) that can deactivate the reagent. Consider switching from ether to a non-coordinating solvent like CH₂Cl₂.[4][6]
-
Catalytic: Lowering the reaction temperature can significantly enhance selectivity.[6] Screen different catalyst ligands, as steric and electronic properties are key.
-
-
Low Yield:
-
Simmons-Smith: The activity of the zinc reagent is paramount. Use freshly prepared Zn-Cu couple or high-quality commercial Et₂Zn.[6]
-
Catalytic: Ensure the diazo compound is added slowly to prevent dimerization. The catalyst may be sensitive to air or moisture; use rigorous inert atmosphere techniques.[6]
-
-
Safety: Diethylzinc is pyrophoric and diiodomethane is a toxic irritant. Diazo compounds are toxic and potentially explosive. Always handle these reagents with extreme care in a well-ventilated chemical fume hood, using appropriate personal protective equipment.
By understanding the mechanistic principles behind these powerful reactions, researchers can make informed decisions to achieve high diastereoselectivity, accelerating the synthesis of complex molecules for discovery and development.
References
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Proposed reaction pathway to the diastereoselective synthesis of cyclopropane 4. … - ResearchGate . Available at: [Link]
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Rh(III)-Catalyzed C–H Activation-Initiated Directed Cyclopropanation of Allylic Alcohols - PMC - NIH . Available at: [Link]
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A straightforward and highly diastereoselective access to functionalized monofluorinated cyclopropanes via a Michael initiated ring closure reaction - PubMed . Available at: [Link]
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Diastereoselective Cyclopropanation through Michael Addition‐Initiated Ring Closure between α,α‐Dibromoketones and α,β‐Unsaturated Fischer Carbene Complexes - ResearchGate . Available at: [Link]
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Highly Enantio- and Diastereoselective One-Pot Methods for the Synthesis of Halocyclopropyl Alcohols - NIH . Available at: [Link]
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Rh(III)-Catalyzed C–H Activation-Initiated Directed Cyclopropanation of Allylic Alcohols . Available at: [Link]
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Rh(III)-Catalyzed C-H Activation-Initiated Directed Cyclopropanation of Allylic Alcohols . Available at: [Link]
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Rh(III)-Catalyzed C–H Activation-Initiated Directed Cyclopropanation of Allylic Alcohols . Available at: [Link]
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Directed Diastereoselective Cyclopropanation and Epoxidation of Alkenyl Cyclopropyl Carbinol Derivatives | Organic Letters - ACS Publications . Available at: [Link]
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Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes - PMC - NIH . Available at: [Link]
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Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes . Available at: [Link]
-
Rh(III)-Catalyzed C–H Activation-Initiated Directed Cyclopropanation of Allylic Alcohols | Request PDF - ResearchGate . Available at: [Link]
-
Iron(III)-based metalloradical catalysis for asymmetric cyclopropanation via a stepwise radical mechanism - PMC - NIH . Available at: [Link]
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Pd-Catalyzed Regioselective Cyclopropanation of 2-Substituted 1,3-Dienes . Available at: [Link]
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Stereoselective Intramolecular Cyclopropanation of α-Diazoacetates via Co(II)-Based Metalloradical Catalysis - PMC - NIH . Available at: [Link]
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A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones - University of Rochester . Available at: [Link]
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Cyclopropanation of Alkenes - Master Organic Chemistry . Available at: [Link]
-
Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO00535J . Available at: [Link]
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Challenging cyclopropanation reactions on non-activated double bonds of fatty esters . Available at: [Link]
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- 9. Rh(III)-Catalyzed C–H Activation-Initiated Directed Cyclopropanation of Allylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sci-Hub. Rh(III)-Catalyzed C–H Activation-Initiated Directed Cyclopropanation of Allylic Alcohols / Journal of the American Chemical Society, 2019 [sci-hub.box]
- 11. Rh(III)-Catalyzed C-H Activation-Initiated Directed Cyclopropanation of Allylic Alcohols [organic-chemistry.org]
- 12. A straightforward and highly diastereoselective access to functionalized monofluorinated cyclopropanes via a Michael initiated ring closure reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO00535J [pubs.rsc.org]
- 14. Diastereoselective Cyclopropanation through Michael Addition‐Initiated Ring Closure between α,α‐Dibromoketones and α,β‐… [ouci.dntb.gov.ua]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for the Simmons-Smith Cyclopropanation of Allylic Alcohols
This guide provides an in-depth technical overview and detailed protocols for the Simmons-Smith cyclopropanation of allylic alcohols. It is intended for researchers, scientists, and professionals in drug development who are looking to leverage this powerful reaction for the stereoselective synthesis of cyclopropylmethanols.
Theoretical Framework and Mechanistic Insights
The Simmons-Smith reaction is a cornerstone of organic synthesis, enabling the stereospecific conversion of alkenes to cyclopropanes.[1][2] This cheletropic reaction involves an organozinc carbenoid, which delivers a methylene group to the double bond in a concerted fashion, preserving the alkene's stereochemistry in the final product.[3][4] When applied to allylic alcohols, the reaction exhibits remarkable diastereoselectivity, a feature that has been extensively exploited in the synthesis of complex molecules.[2][5]
The Directing Effect of the Allylic Hydroxyl Group
A key feature of the Simmons-Smith cyclopropanation of allylic alcohols is the profound directing effect of the hydroxyl group. The zinc atom of the organozinc carbenoid coordinates to the lone pair of electrons on the oxygen atom of the alcohol.[3][6][7] This coordination event delivers the methylene group to the syn face of the double bond relative to the hydroxyl group, often overriding steric considerations.[3][6][8] This interaction not only dictates the stereochemical outcome but also accelerates the reaction compared to unfunctionalized alkenes.[5] Computational studies have provided models for this hydroxy-directed diastereoselective reaction.[9][10]
The Active Reagent: Zinc Carbenoids
The active methylene-transfer agent in the Simmons-Smith reaction is a zinc carbenoid, typically iodomethylzinc iodide (ICH₂ZnI).[4][11] This species is generated in situ from the reaction of diiodomethane with a zinc-copper couple.[11] It is important to note that a free methylene radical is not involved in the mechanism.[4] The use of a pre-formed, well-defined organozinc reagent ensures the reaction's predictability and stereospecificity.
Several modifications to the original protocol have been developed to enhance reactivity and broaden the substrate scope. The two most significant are:
-
The Furukawa Modification: This involves the use of diethylzinc (Et₂Zn) in place of the zinc-copper couple.[6][12] The resulting reagent is often more reactive and soluble, leading to improved yields and shorter reaction times.[1][6][7]
-
The Charette Modification: This modification employs aryldiazo compounds instead of diiodomethane, which can be particularly useful for certain substrates.[6] Charette and his coworkers have also developed catalytic asymmetric versions of the Simmons-Smith reaction for allylic alcohols, utilizing chiral ligands to induce enantioselectivity.[13][14]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the preparation of the zinc-copper couple and the subsequent cyclopropanation of a model allylic alcohol, cinnamyl alcohol.
Preparation of Activated Zinc-Copper Couple
The quality of the zinc-copper couple is crucial for the success of the Simmons-Smith reaction. Several methods for its preparation exist, with the goal of creating a highly active zinc surface.[15] The following is a widely used and reproducible method.
Materials:
-
Zinc powder (<10 µm, ≥98%)
-
Copper(II) acetate monohydrate
-
Glacial acetic acid
-
Diethyl ether (anhydrous)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, add zinc powder (10.0 g, 153 mmol).
-
In a separate beaker, dissolve copper(II) acetate monohydrate (1.0 g, 5.0 mmol) in glacial acetic acid (50 mL) with gentle heating.
-
Pour the hot copper acetate solution over the zinc powder with vigorous stirring.
-
Continue to stir for 10-15 minutes. The blue color of the solution should fade, and the zinc powder will turn black as copper is deposited on its surface.
-
Allow the solid to settle, and then decant the acetic acid.
-
Wash the zinc-copper couple by slurrying with anhydrous diethyl ether (3 x 50 mL), decanting the ether after each wash.
-
After the final wash, remove the remaining ether under a stream of dry nitrogen or argon. The activated zinc-copper couple should be used immediately.
Diastereoselective Cyclopropanation of Cinnamyl Alcohol
This protocol details the cyclopropanation of cinnamyl alcohol as a representative allylic alcohol.
Materials:
-
Activated Zinc-Copper Couple (from section 2.1)
-
Cinnamyl alcohol
-
Diiodomethane (CH₂I₂)
-
Anhydrous diethyl ether or dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen or argon inlet, add the freshly prepared zinc-copper couple (3.27 g, 50 mmol).
-
Add anhydrous diethyl ether (40 mL) to the flask.
-
Add cinnamyl alcohol (2.68 g, 20 mmol) to the stirred suspension.
-
Slowly add diiodomethane (6.70 g, 25 mmol) to the reaction mixture via a syringe over 10 minutes. An exothermic reaction may be observed.
-
After the addition is complete, heat the reaction mixture to a gentle reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (20 mL).
-
Filter the mixture through a pad of Celite® to remove the solid zinc salts. Wash the filter cake with diethyl ether (3 x 20 mL).
-
Transfer the combined filtrate to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford the desired cyclopropylmethanol.
Best Practices and Troubleshooting
Causality Behind Experimental Choices:
-
Solvent Choice: Ethereal solvents like diethyl ether and tetrahydrofuran (THF) are commonly used as they are relatively non-coordinating and effectively solvate the organozinc intermediate.[4] More basic solvents can decrease the reaction rate.[1][2] Dichloromethane is also a suitable solvent, particularly for the Furukawa modification.
-
Reagent Stoichiometry: An excess of the zinc-copper couple and diiodomethane is typically used to ensure complete consumption of the allylic alcohol.
-
Anhydrous Conditions: The Simmons-Smith reagent is sensitive to moisture. Therefore, the use of flame-dried glassware and anhydrous solvents is critical to prevent quenching of the organozinc carbenoid.
-
Activation of Zinc: The activation of zinc with copper is essential for the reaction to proceed at a reasonable rate.[15] The copper enhances the reactivity of the zinc at the surface of the alloy.[15]
| Parameter | Classic Simmons-Smith | Furukawa Modification | Charette Modification |
| Zinc Source | Zn(Cu) couple | Diethylzinc (Et₂Zn) | Diethylzinc (Et₂Zn) |
| Methylene Source | Diiodomethane (CH₂I₂) | Diiodomethane (CH₂I₂) | Aryldiazo compounds |
| Solvent | Diethyl ether, THF | Dichloromethane, Diethyl ether | Dichloromethane |
| Temperature | Reflux | 0 °C to room temperature | Room temperature |
| Key Advantage | Cost-effective | Higher reactivity, better solubility | Broader substrate scope, asymmetric potential |
Table 1: Comparison of Common Simmons-Smith Protocol Variations
Troubleshooting Common Issues:
-
Low or No Conversion: This is often due to inactive zinc-copper couple. Prepare a fresh batch of the couple immediately before use. Ensure all reagents and solvents are strictly anhydrous.
-
Formation of Byproducts: The primary byproduct is often polymethylene from the self-condensation of the carbenoid. This can be minimized by the slow addition of diiodomethane and maintaining a moderate reaction temperature.
-
Poor Diastereoselectivity: While the hydroxyl group is a powerful directing group, highly sterically hindered substrates may exhibit lower diastereoselectivity. In such cases, exploring different reaction conditions (e.g., lower temperature, different solvent) or modified reagents may be beneficial.
Conclusion
The Simmons-Smith cyclopropanation of allylic alcohols is a robust and highly diastereoselective method for the synthesis of cyclopropylmethanols. The directing effect of the hydroxyl group provides a predictable and reliable means of controlling the stereochemistry of the cyclopropane ring. By understanding the underlying mechanism and adhering to the detailed protocols and best practices outlined in this guide, researchers can effectively utilize this powerful transformation in their synthetic endeavors.
References
-
Simmons–Smith reaction - Wikipedia. [Link]
-
Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - NIH. [Link]
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Simmons–Smith reaction - Wikiwand. [Link]
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Simmons–Smith reaction – cyclopropanation of alkenes - OrgoSolver. [Link]
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Simmons-Smith Reaction - Organic Chemistry Portal. [Link]
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Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - MDPI. [Link]
-
Origin of diastereoselectivity in Simmons–Smith cyclopropanation of allylic alcohol - Chemistry Stack Exchange. [Link]
-
Reaction pathways of the Simmons-Smith reaction - PubMed. [Link]
-
Reaction Pathways of the Simmons−Smith Reaction | Request PDF - ResearchGate. [Link]
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Reaction Pathways of the Simmons−Smith Reaction | Journal of the American Chemical Society. [Link]
-
SIMMONS SMITH CYCLOPROPANATION FOR CSIR NET/GATE/IIT JAM - YouTube. [Link]
-
Enantioselective Simmons–Smith Cyclopropanation: The Charette Modification. [Link]
-
Studies on the Simmons-Smith Reaction - Kyoto University Research Information Repository. [Link]
-
Highly Enantio- and Diastereoselective One-Pot Methods for the Synthesis of Halocyclopropyl Alcohols - NIH. [Link]
-
Asymmetric Cyclopropanation - Wiley-VCH. [Link]
-
norcarane - Organic Syntheses Procedure. [Link]
-
Zinc-Copper Couple for the Simmons-Smith Cyclopropane Synthesis - YouTube. [Link]
-
Improved Zinc-Catalyzed Simmons-Smith Reaction: Access to Various 1,2,3-Trisubstituted Cyclopropanes - Organic Chemistry Portal. [Link]
-
Intramolecular Simmons−Smith Cyclopropanation. Studies into the Reactivity of Alkyl-Substituted Zinc Carbenoids, Effect of Directing Groups and Synthesis of Bicyclo[n.1.0]alkanes | Journal of the American Chemical Society. [Link]
-
How to Make Zinc Copper Couple - Oreate AI Blog. [Link]
-
TRANSITION METAL CATALYZED SIMMONS–SMITH TYPE CYCLOPROPANATIONS. [Link]
-
Rh(III)-Catalyzed C–H Activation-Initiated Directed Cyclopropanation of Allylic Alcohols - PMC - NIH. [Link]
-
Charette Asymmetric Cyclopropanation | Chem-Station Int. Ed. [Link]
-
Diastereoselective Simmons–Smith cyclopropanations of allylic amines and carbamates - Chemical Communications (RSC Publishing). [Link]
-
Rapid and Safe Continuous‐Flow Simmons‐Smith Cyclopropanation using a Zn/Cu Couple Column. [Link]
-
Simmons-Smith Cyclopropanation Reaction. [Link]
-
Catalytic, Enantioselective Cyclopropanation of Allylic Alcohols. Substrate Generality | The Journal of Organic Chemistry - ACS Publications. [Link]
-
(PDF) Rapid and Safe Continuous‐Flow Simmons‐Smith Cyclopropanation using a Zn/Cu Couple Column - ResearchGate. [Link]
-
Asymmetric Simmons-Smith cyclopropanation of cinnamyl alcohol catalyzed by aziridines 1-12. - ResearchGate. [Link]
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- 10. pubs.acs.org [pubs.acs.org]
- 11. websites.umich.edu [websites.umich.edu]
- 12. Simmons-Smith Cyclopropanation Reaction | TCI AMERICA [tcichemicals.com]
- 13. thieme-connect.com [thieme-connect.com]
- 14. Charette Asymmetric Cyclopropanation | Chem-Station Int. Ed. [en.chem-station.com]
- 15. Zinc–copper couple - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Step-by-Step Boc Protection of Primary Amino Acids
<_
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in peptide chemistry and the development of complex pharmaceuticals. Its utility lies in its ability to be readily introduced, its stability under a wide range of reaction conditions, and the mild acidic conditions required for its removal.[1][2] This document provides a comprehensive guide to the Boc protection of primary amino acids, detailing the underlying chemical principles, offering field-proven experimental protocols, and discussing critical process validation techniques.
Introduction: The Rationale for Amine Protection
Primary amines are fundamental functional groups in a vast array of biologically active molecules and synthetic intermediates. However, their inherent nucleophilicity and basicity can lead to undesirable side reactions in multi-step syntheses.[3][4] Protecting groups, such as the Boc group, temporarily mask the reactivity of the amine, allowing for chemical transformations elsewhere in the molecule.[4][5] The Boc group, in particular, forms a carbamate with the amine, which significantly diminishes its nucleophilic character.[2][6]
A key advantage of the Boc protecting group is its orthogonality to other common protecting groups. For instance, it remains stable under the basic conditions used to cleave the 9-fluorenylmethyloxycarbonyl (Fmoc) group and is resistant to the catalytic hydrogenation conditions used to remove the benzyloxycarbonyl (Cbz) group.[1][2] This orthogonality is crucial for complex synthetic strategies, such as solid-phase peptide synthesis (SPPS).[1][7]
The Mechanism of Boc Protection
The introduction of the Boc group onto a primary amino acid is typically achieved through a nucleophilic acyl substitution reaction with di-tert-butyl dicarbonate ((Boc)₂O), also known as Boc anhydride.[1][8][9]
The reaction proceeds as follows:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amino acid attacks one of the electrophilic carbonyl carbons of the Boc anhydride.[1][10][11] This forms a tetrahedral intermediate.[1][11]
-
Collapse of the Intermediate: The tetrahedral intermediate is unstable and collapses, leading to the elimination of a tert-butyl carbonate leaving group.[1][8][10]
-
Byproduct Formation: The tert-butyl carbonate subsequently decomposes into the stable and volatile byproducts, tert-butanol and carbon dioxide gas.[10][11] The evolution of carbon dioxide provides a strong thermodynamic driving force for the reaction.[11]
The reaction can be performed with or without a base.[1] When a base is used, it deprotonates the ammonium ion formed after the initial nucleophilic attack, regenerating the amine and increasing its nucleophilicity, which can accelerate the reaction.[11] Common bases include triethylamine (TEA), N,N-diisopropylethylamine (DIPEA), sodium hydroxide (NaOH), and sodium bicarbonate (NaHCO₃).[][13][14]
Visualizing the Mechanism:
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- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. jk-sci.com [jk-sci.com]
- 9. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 10. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 13. Application of Boc-anhydride [en.highfine.com]
- 14. Amine Protection / Deprotection [fishersci.co.uk]
Application Notes & Protocols: A Guide to Acid-Catalyzed Deprotection of Boc-Protected Amino Acids
Abstract
The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection strategy in modern organic synthesis, particularly in peptide chemistry and the development of active pharmaceutical ingredients. Its widespread use stems from its robustness under a variety of synthetic conditions and, critically, its clean and efficient removal under mild acidic conditions. This guide provides an in-depth examination of the acid-catalyzed deprotection of Boc-protected amino acids. We will explore the underlying chemical mechanism, compare common acidic reagents, detail field-proven protocols, and address common challenges such as side-product formation and reaction monitoring. This document is intended for researchers, chemists, and drug development professionals seeking to optimize this crucial synthetic transformation.
The Scientific Foundation: Mechanism of Deprotection
Understanding the "why" is paramount to mastering the "how." The acid-catalyzed removal of the Boc group is a well-defined process that proceeds through a specific, stepwise mechanism.[1][2] This process hinges on the inherent instability of the tert-butyl carbamate in an acidic environment.
The mechanism unfolds in three primary stages:
-
Protonation: The process is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid (e.g., Trifluoroacetic Acid - TFA, or HCl).[3][4][5] This step renders the carbamate significantly more electrophilic and primes it for cleavage.
-
Fragmentation: The protonated intermediate is unstable and rapidly fragments.[1][4] The tert-butyl-oxygen bond cleaves to release a highly stable tertiary carbocation (tert-butyl cation) and an unstable carbamic acid intermediate.[1][2][4]
-
Decarboxylation & Amine Liberation: The carbamic acid promptly decarboxylates, releasing gaseous carbon dioxide (CO2) and the desired free amine.[1][4] Under the acidic reaction conditions, the newly liberated amine is immediately protonated to form its corresponding salt (e.g., an ammonium trifluoroacetate or ammonium chloride salt).[2][4]
The tert-butyl cation byproduct can either be deprotonated by a weak base to form isobutylene gas or react with nucleophiles present in the system.[4][6] The potential for this reactive cation to cause unwanted side reactions is a critical consideration in protocol design, as we will discuss.
Choosing the Right Tool: A Comparison of Acidic Reagents
The choice of acid is the most critical parameter in a Boc deprotection protocol. The decision should be based on the substrate's sensitivity to acid, the presence of other acid-labile protecting groups, and the desired final salt form.
| Reagent | Typical Conditions | Advantages | Disadvantages & Mitigation |
| Trifluoroacetic Acid (TFA) | 20-50% TFA in Dichloromethane (DCM) or neat TFA, 0°C to RT, 30-120 min.[3][7][8] | Potent, volatile (easy to remove), and provides rapid deprotection.[9] Widely used in Solid-Phase Peptide Synthesis (SPPS).[3][10] | Strong acid can cleave other sensitive groups. Generates reactive tert-butyl cations. Mitigation: Use scavengers; perform at 0°C.[11] |
| Hydrogen Chloride (HCl) | 4M HCl in 1,4-Dioxane or Ethyl Acetate, RT, 30-120 min.[9][12] | Milder than TFA, often providing better selectivity.[12] The resulting hydrochloride salt is often a crystalline solid, simplifying isolation.[7] | Dioxane is a peroxide-former and difficult to remove. Reaction can be slower than with TFA. Anhydrous conditions are important to prevent side reactions like amide hydrolysis.[13] |
| Methanesulfonic Acid (MeSO₃H) | 1.5–3.0 equiv. in tBuOAc:CH₂Cl₂ (4:1).[14] | Non-volatile, strong acid. Can offer different selectivity profiles. | Non-volatile nature makes work-up more challenging. Requires careful neutralization. |
| Aqueous Phosphoric Acid (H₃PO₄) | Aqueous H₃PO₄.[15] | Environmentally benign, mild, and convenient workup. Can be selective for Boc over other groups like Cbz and TBDMS ethers.[15] | Slower reaction times. Not suitable for water-sensitive substrates. |
The Scavenger Imperative: Preventing Side Reactions
The electrophilic tert-butyl cation generated during deprotection is not innocuous.[4] It can readily alkylate nucleophilic residues, particularly the indole side chain of Tryptophan (Trp) and the thioether of Methionine (Met).[16][17] This leads to undesired, often inseparable byproducts.
To prevent this, a scavenger is added to the reaction "cocktail."[18] A scavenger is a nucleophilic species that is more reactive towards the tert-butyl cation than the amino acid side chains, effectively trapping it.[19]
Common Scavengers and Their Applications:
-
Triisopropylsilane (TIS) / Triethylsilane (TES): Excellent general-purpose carbocation scavengers. They work via reductive quenching. A typical "cocktail" for peptide cleavage is TFA:TIS:H₂O (95:2.5:2.5).
-
Anisole: An electron-rich aromatic scavenger, particularly effective at protecting Trp residues.[11]
-
1,2-Ethanedithiol (EDT): A thiol-based scavenger often used to protect Cysteine (Cys) and Met residues.[20]
-
Thioanisole: Another sulfur-containing scavenger, but its use should be avoided if the peptide contains tryptophan, as its adducts can still alkylate the indole ring.[11]
Expert Insight: The choice of scavenger is not trivial. For a peptide containing Trp, Met, and Arg, a robust scavenger mixture like TFA/thioanisole/water/EDT might be employed. The key is to anticipate potential side reactions based on the substrate's structure and proactively include the appropriate scavengers.
Detailed Protocols: From Benchtop to Solid Phase
A reliable protocol is a self-validating system, complete with checks for reaction completion and clear steps for product isolation.
Protocol 4.1: Solution-Phase Boc Deprotection using TFA/DCM
This protocol is a standard procedure for small molecules and protected amino acids in a solution.
Materials:
-
Boc-protected amino acid (1.0 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Scavenger (e.g., Anisole or TIS, 1.1 - 2.0 equiv if needed)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aq. NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the Boc-protected amino acid in anhydrous DCM (approx. 0.1-0.2 M concentration). If the substrate has sensitive functional groups, add the appropriate scavenger.
-
Acid Addition: Cool the flask to 0°C using an ice-water bath. Slowly add TFA (typically 5-10 equivalents, or as a 20-50% v/v solution in DCM) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to stir at 0°C and warm to room temperature over 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting material is fully consumed.[21][22] A common TLC stain for amines is ninhydrin.
-
Work-up (Quenching): Once complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the DCM and TFA. Caution: Use a cold trap and ensure your vacuum pump is compatible with acidic vapors.[7]
-
Neutralization & Extraction: Dissolve the resulting residue in DCM or ethyl acetate. Carefully add saturated NaHCO₃ solution to neutralize any remaining acid (check pH with litmus paper to ensure it is basic, pH > 8).[21][22] Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer two more times with the organic solvent.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the free amine product.[22]
Protocol 4.2: Boc Deprotection in Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the N-terminal Boc deprotection step within a typical SPPS cycle.
Materials:
-
N-Boc-peptide-resin
-
DCM (peptide synthesis grade)
-
Deprotection Solution: 25-50% TFA in DCM (v/v)[10]
-
Neutralization Solution: 5-10% Diisopropylethylamine (DIEA) in DCM (v/v)[23]
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM for 20-30 minutes in a fritted reaction vessel.[3] Drain the solvent.
-
Deprotection: Add the deprotection solution (25-50% TFA in DCM) to the resin and agitate (e.g., by nitrogen bubbling or shaking) for 1-2 minutes. Drain.
-
Main Deprotection: Add a fresh portion of the deprotection solution and agitate for 20-30 minutes. Drain the solution.
-
Washing: Wash the resin thoroughly with DCM (5-7 times) to remove all traces of TFA.
-
Neutralization: Add the neutralization solution (DIEA in DCM) to the resin and agitate for 1-2 minutes.[23] Drain. Repeat the neutralization step.
-
Final Washing: Wash the resin thoroughly with DCM (5-7 times) to remove excess DIEA. The resin is now ready for the next amino acid coupling step.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 4. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. reddit.com [reddit.com]
- 8. bachem.com [bachem.com]
- 9. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 10. chempep.com [chempep.com]
- 11. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
- 15. tert-Butyl Esters [organic-chemistry.org]
- 16. BOC Protection and Deprotection [bzchemicals.com]
- 17. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 19. Boc-Protected Amino Groups [organic-chemistry.org]
- 20. researchgate.net [researchgate.net]
- 21. rsc.org [rsc.org]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. peptide.com [peptide.com]
Application of Boc-L-cyclopropylglycine in Peptide Synthesis: A Technical Guide
Introduction: The Strategic Value of Non-natural Amino Acids in Peptide Therapeutics
In the landscape of modern drug discovery, peptides represent a rapidly expanding class of therapeutics, bridging the gap between small molecules and large biologics. Their high specificity and potency are often offset by challenges such as poor metabolic stability and low oral bioavailability. The incorporation of non-natural amino acids is a cornerstone strategy to overcome these limitations. Boc-L-cyclopropylglycine, a conformationally constrained amino acid derivative, is a valuable building block in this endeavor. Its unique cyclopropyl moiety imparts significant structural and functional advantages to synthetic peptides, making it a focal point for researchers in medicinal chemistry and drug development.[1][2]
This guide provides a comprehensive overview of the application of Boc-L-cyclopropylglycine in peptide synthesis, detailing its impact on peptide properties and offering robust protocols for its successful incorporation.
The Impact of L-Cyclopropylglycine on Peptide Structure and Function
The introduction of L-cyclopropylglycine into a peptide sequence can profoundly influence its physicochemical and pharmacological properties. The rigid cyclopropyl group restricts the conformational freedom of the peptide backbone, which can lead to several advantageous outcomes:
-
Enhanced Proteolytic Stability: The constrained conformation can sterically hinder the approach of proteases, thereby increasing the peptide's half-life in biological systems.[1][3]
-
Improved Receptor Binding Affinity and Selectivity: By locking the peptide into a bioactive conformation that mimics the bound state, the entropic penalty of binding is reduced, often leading to higher affinity and selectivity for the target receptor.[1][4]
-
Modulation of Membrane Permeability: The unique structural constraints can influence the peptide's ability to adopt conformations suitable for crossing cell membranes, a critical factor for targeting intracellular proteins.[5][6][7] The cyclopropyl group can contribute to the overall lipophilicity of the peptide, which is a key determinant of membrane permeability.
-
Induction of Specific Secondary Structures: The rigid nature of the cyclopropylglycine residue can promote the formation of specific secondary structures, such as β-turns, which are often crucial for biological activity.[8]
These attributes make Boc-L-cyclopropylglycine a powerful tool for optimizing peptide-based drug candidates, with applications in the development of therapeutics for neurological and metabolic diseases.[1][9]
Physicochemical Properties of Boc-L-cyclopropylglycine
A clear understanding of the starting material is fundamental to its successful application.
| Property | Value | Source |
| Molecular Formula | C10H17NO4 | [10][11] |
| Molecular Weight | 215.25 g/mol | |
| Appearance | White to off-white solid/powder | |
| Purity | Typically >97% (HPLC) | [10] |
| Storage Conditions | Refrigerated (0-10°C), protect from heat | [11] |
Workflow for Boc-Solid Phase Peptide Synthesis (SPPS)
The following diagram illustrates the general workflow for incorporating Boc-L-cyclopropylglycine into a peptide sequence using Boc-based Solid Phase Peptide Synthesis (SPPS).
Caption: Conceptual diagram of the carbodiimide-mediated coupling reaction.
Protocol 4: Cleavage and Deprotection
Once the peptide synthesis is complete, the peptide must be cleaved from the resin support, and any side-chain protecting groups must be removed. For Boc-SPPS using Merrifield or PAM resins, strong acids like anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) are required. [12] WARNING: Anhydrous HF is extremely toxic and corrosive and requires specialized equipment and training. This procedure should only be performed by experienced personnel in a dedicated apparatus.
Reagents & Materials:
-
Fully assembled peptide-resin
-
Scavenger Mixture (e.g., p-cresol) [13]* Anhydrous Hydrogen Fluoride (HF)
-
Cold diethyl ether
-
Specialized HF cleavage apparatus
Procedure:
-
Preparation: Dry the peptide-resin thoroughly under vacuum. Place the resin and scavenger mixture in the reaction vessel of the HF apparatus.
-
HF Cleavage: Cool the reaction vessel in an ice bath. Distill anhydrous HF into the vessel (approximately 10 mL per gram of resin). [14]3. Reaction: Stir the mixture at 0°C for 45-60 minutes. [14]4. HF Removal: Evaporate the HF under a stream of nitrogen and then under high vacuum. [14]5. Peptide Precipitation: Suspend the residue in cold diethyl ether to precipitate the crude peptide.
-
Washing and Extraction: Wash the precipitate thoroughly with cold ether to remove scavengers and other organic-soluble impurities. Extract the crude peptide with an appropriate aqueous solvent (e.g., 10% acetic acid).
-
Lyophilization: Lyophilize the aqueous extract to obtain the crude peptide powder.
Analysis and Purification
The crude peptide containing the L-cyclopropylglycine residue should be analyzed to confirm its identity and purity.
-
Analysis: Reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with mass spectrometry (LC-MS) is the standard method for analyzing the purity and confirming the molecular weight of the synthesized peptide. [15][16]* Purification: Preparative RP-HPLC is used to purify the target peptide from deletion sequences, incompletely deprotected peptides, and other synthesis-related impurities. [15]A gradient of acetonitrile in water with 0.1% TFA is a common mobile phase system. [15]
Conclusion
Boc-L-cyclopropylglycine is a powerful building block for medicinal chemists seeking to enhance the therapeutic properties of peptides. Its incorporation, while requiring careful consideration of coupling conditions due to steric hindrance, follows the well-established principles of Boc-SPPS. The resulting conformational constraints can lead to peptides with improved stability, binding affinity, and bioavailability. The protocols and insights provided in this guide offer a robust framework for the successful application of Boc-L-cyclopropylglycine in the synthesis of novel and optimized peptide therapeutics.
References
-
PrepChem.com. Synthesis of BOC-L-Bpa. [Link]
-
Pharmaffiliates. D-Cyclopropylglycine: A Key Building Block for Peptide Synthesis and Medicinal Chemistry. [Link]
-
PubMed. Synthesis, crystal structure, and molecular conformation of peptide N-Boc-L-Pro-dehydro-Phe-L-Gly-OH. [Link]
-
jOeCHEM. Peptide Synthesis with the Boc Protecting Group. [Link]
-
National Institutes of Health. Identification of a poly-cyclopropylglycine–containing peptide via bioinformatic mapping of radical S-adenosylmethionine enzymes. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
-
National Institutes of Health. Permeability of Cyclic Peptide Macrocycles and Cyclotides and Their Potential as Therapeutics. [Link]
-
MDPI. Cyclic Peptides: Promising Scaffolds for Biopharmaceuticals. [Link]
-
PubMed. Identification of a poly-cyclopropylglycine-containing peptide via bioinformatic mapping of radical S-adenosylmethionine enzymes. [Link]
-
National Institutes of Health. Backbone Alterations in Cyclic Peptides Influence Both Membrane Permeability and Biological Activity. [Link]
-
ResearchGate. Synthesis of Amino Acids of Cyclopropylglycine Series. [Link]
-
ResearchGate. Ultra-Short Cyclo-Peptides as Bio-Inspired Therapeutics: Proline-Based 2,5-Diketopiperazines (DKP). [Link]
-
Agilent. Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. [Link]
-
National Institutes of Health. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]
-
PubMed Central. Lessons for Oral Bioavailability: How Conformationally Flexible Cyclic Peptides Enter and Cross Lipid Membranes. [Link]
-
Cusabio. Boc-L-Cyclopropylglycine. [Link]
-
ResearchGate. Formation of cyclo-Pro-Gly from the cyclization of the linear dipeptide.... [Link]
-
Almac Group. Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. [Link]
-
PubMed. Lessons for Oral Bioavailability: How Conformationally Flexible Cyclic Peptides Enter and Cross Lipid Membranes. [Link]
-
SciSpace. Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. [Link]
-
ResearchGate. Analytical HPLC of Peptides. [Link]
-
National Institutes of Health. The Effect of Chain Length and Conformation on the Nucleation of Glycine Homopeptides during the Crystallization Process. [Link]
-
Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]
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- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. Backbone Alterations in Cyclic Peptides Influence Both Membrane Permeability and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Permeability of Cyclic Peptide Macrocycles and Cyclotides and Their Potential as Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lessons for Oral Bioavailability: How Conformationally Flexible Cyclic Peptides Enter and Cross Lipid Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lessons for Oral Bioavailability: How Conformationally Flexible Cyclic Peptides Enter and Cross Lipid Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, crystal structure, and molecular conformation of peptide N-Boc-L-Pro-dehydro-Phe-L-Gly-OH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemimpex.com [chemimpex.com]
- 10. fluorochem.co.uk [fluorochem.co.uk]
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Application Notes and Protocols for Boc-D-cyclopropylglycine in Neurological Drug Development
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Advantage of Conformational Constraint in Neurological Drug Design
The quest for novel therapeutics for neurological disorders is a journey into the complex landscape of the central nervous system (CNS). Success hinges on the ability to design molecules with high potency, selectivity, and metabolic stability. Non-proteinogenic amino acids offer a powerful toolkit to achieve these goals, and among them, Boc-D-cyclopropylglycine stands out as a particularly valuable building block.[1]
The defining feature of this amino acid is its cyclopropyl ring, a small, strained carbocycle that imparts significant conformational rigidity to the molecule. This constraint is not a mere structural curiosity; it is a strategic advantage in drug design. By locking the backbone and side chain into a more defined orientation, the cyclopropyl moiety can pre-organize a peptide or small molecule into a bioactive conformation that enhances binding affinity and selectivity for its target receptor.[2] Furthermore, this constrained structure often confers increased resistance to enzymatic degradation, thereby improving the pharmacokinetic profile of the parent molecule.[2]
Boc-D-cyclopropylglycine, with its tert-butyloxycarbonyl (Boc) protecting group, is primed for use in solid-phase peptide synthesis (SPPS), allowing for its precise incorporation into peptide sequences.[1] It also serves as a versatile chiral precursor for the synthesis of small molecule modulators of key neurological targets. This guide will provide an in-depth exploration of the applications of Boc-D-cyclopropylglycine in neurological drug development, complete with detailed protocols for its use in synthesis and biological evaluation.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of Boc-D-cyclopropylglycine is essential for its effective use in the laboratory.
| Property | Value | Source |
| CAS Number | 609768-49-2 | [1] |
| Molecular Formula | C10H17NO4 | [1] |
| Molecular Weight | 215.25 g/mol | [1] |
| Appearance | White to pale yellow powder | [1] |
| Purity (Typical) | ≥98% (HPLC) | [1] |
| Storage Conditions | 0-8°C | [1] |
The Boc protecting group is stable under neutral and basic conditions but is readily cleaved by moderate to strong acids, such as trifluoroacetic acid (TFA). This acid lability is the cornerstone of its use in Boc-based SPPS.[3]
Application I: Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
The introduction of Boc-D-cyclopropylglycine into a peptide sequence can dramatically alter its biological activity. The conformational constraint can lead to peptides with enhanced affinity for targets such as the N-methyl-D-aspartate (NMDA) receptor or metabotropic glutamate receptors (mGluRs), both of which are critical players in neurological function and disease.[][5]
Workflow for Boc-SPPS Incorporation of Boc-D-cyclopropylglycine
Sources
Application Notes and Protocols for Cobalt-Catalyzed Cyclopropanation of Electron-Deficient Olefins
Introduction: A Paradigm Shift in Cyclopropane Synthesis
The cyclopropane motif is a cornerstone in medicinal chemistry and natural product synthesis, imbuing molecules with unique conformational constraints and metabolic stability. Traditionally, the synthesis of these three-membered rings, particularly from electron-deficient olefins, has been a formidable challenge for synthetic chemists. The advent of transition metal catalysis has revolutionized this field, and among the various metals, cobalt has emerged as a uniquely powerful catalyst. Unlike the concerted pathways often favored by rhodium and copper catalysts, cobalt(II) complexes operate through a distinctive stepwise radical mechanism.[1][2] This reactivity profile not only allows for the efficient cyclopropanation of a broad spectrum of alkenes, including challenging electron-deficient substrates, but also opens avenues for high stereocontrol.[3][4]
This technical guide provides an in-depth exploration of cobalt-catalyzed cyclopropanation, focusing on its application to electron-deficient olefins. We will delve into the mechanistic underpinnings of this transformation, provide detailed, field-proven protocols for both achiral and asymmetric variants, and offer insights into experimental design and troubleshooting. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic tool.
The Mechanistic Heart of the Reaction: A Stepwise Radical Pathway
The efficacy of cobalt(II) catalysts, particularly cobalt(II)-porphyrin and related complexes, in cyclopropanating electron-deficient olefins stems from their ability to activate diazo compounds via a metalloradical pathway.[5][6] This contrasts sharply with the electrophilic carbenes generated by many other transition metals, which are often less reactive towards electron-poor double bonds.[4]
The catalytic cycle can be dissected into three key stages:
-
Formation of the Cobalt-Carbene Radical: The journey begins with the reaction of the cobalt(II) catalyst with a diazo compound, such as ethyl diazoacetate (EDA), leading to the extrusion of dinitrogen gas (N₂). This forms a critical cobalt-carbene adduct.[1] Spectroscopic and computational studies have revealed that this intermediate is best described as a cobalt(III)-carbene radical, where an unpaired electron resides predominantly on the carbene carbon.[2][7][8] This radical character is the linchpin of the catalyst's reactivity towards electron-deficient systems.
-
Radical Addition to the Olefin: The nucleophilic cobalt-carbene radical readily adds to the electron-deficient double bond of the olefin substrate. This addition is a stepwise process, generating a γ-alkyl radical intermediate.[1][7] The stability of this radical intermediate is a key factor in the reaction's success.
-
Ring Closure and Catalyst Regeneration: The final step involves a rapid intramolecular radical substitution (ring closure) to form the desired cyclopropane ring. This process regenerates the active cobalt(II) catalyst, allowing it to re-enter the catalytic cycle.[1][7]
The stepwise nature of this mechanism has profound implications for stereoselectivity. In asymmetric catalysis using chiral cobalt complexes, the stereochemistry is often determined during the ring-closing step, allowing for a high degree of enantiocontrol.[9][10]
Caption: The catalytic cycle of cobalt-catalyzed cyclopropanation.
Experimental Protocols: From Benchtop to High Enantioselectivity
The following protocols are designed to be robust and reproducible. However, as with any chemical transformation, optimization of reaction conditions for specific substrates may be necessary.
Protocol 1: General Procedure for Achiral Cyclopropanation using Cobalt(II) Tetraphenylporphyrin [Co(TPP)]
This protocol is suitable for a wide range of electron-deficient olefins using a commercially available and robust catalyst.
Materials and Reagents:
-
Cobalt(II) Tetraphenylporphyrin [Co(TPP)]
-
Electron-deficient olefin (e.g., methyl acrylate, acrylonitrile)
-
Ethyl diazoacetate (EDA)
-
Anhydrous toluene
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware, magnetic stirrer, and syringe pump
Step-by-Step Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the electron-deficient olefin (1.0 mmol, 1.0 equiv) and [Co(TPP)] (0.01 mmol, 1 mol%) in anhydrous toluene (5 mL).
-
Expert Insight: The use of an inert atmosphere is crucial to prevent oxidation of the Co(II) catalyst. Anhydrous solvent is necessary to avoid quenching of the reactive intermediates.
-
-
Initiation of Reaction: Begin vigorous stirring of the solution at room temperature.
-
Slow Addition of Diazo Compound: Using a syringe pump, add a solution of ethyl diazoacetate (1.2 mmol, 1.2 equiv) in anhydrous toluene (2 mL) to the reaction mixture over a period of 4-6 hours.
-
Causality Explanation: Slow addition of the diazo compound is a critical parameter. It maintains a low stationary concentration of the highly reactive cobalt-carbene intermediate, which minimizes unwanted side reactions such as the dimerization of the diazo compound to form diethyl maleate and fumarate.[11]
-
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). The disappearance of the starting olefin is a good indicator of reaction completion.
-
Work-up and Purification: Once the reaction is complete, concentrate the mixture under reduced pressure. The crude product can then be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired cyclopropane derivative.
Protocol 2: Asymmetric Cyclopropanation using a Chiral D₂-Symmetric Cobalt(II) Porphyrin Complex
This protocol provides a general framework for achieving high enantioselectivity in the cyclopropanation of electron-deficient olefins. The specific chiral ligand will dictate the optimal conditions. Here, we reference a system based on the well-established D₂-symmetric chiral porphyrins developed by Zhang and coworkers.[9][11][12]
Materials and Reagents:
-
Chiral Cobalt(II) Porphyrin Catalyst (e.g., [Co(P1)] from reference[9])
-
Electron-deficient olefin (e.g., α,β-unsaturated esters, amides, ketones, or nitriles)[3]
-
tert-Butyl diazoacetate (t-BDA)
-
Anhydrous, degassed solvent (e.g., chlorobenzene or toluene)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware, magnetic stirrer
Step-by-Step Procedure:
-
Reaction Setup: In a glovebox or under a strict inert atmosphere, add the chiral cobalt(II) porphyrin catalyst (0.02 mmol, 2 mol%) and the electron-deficient olefin (1.0 mmol, 1.0 equiv) to an oven-dried vial.
-
Solvent and Reagent Addition: Add anhydrous and degassed solvent (2 mL). Then, add tert-butyl diazoacetate (1.5 mmol, 1.5 equiv) in a single portion.
-
Expert Insight: A key advantage of many cobalt-porphyrin systems is their ability to suppress diazo dimerization, allowing for a "one-pot" protocol where the diazo reagent can be added at the beginning of the reaction without the need for slow addition.[11] This simplifies the experimental setup considerably.
-
-
Reaction Conditions: Seal the vial and stir the reaction mixture at room temperature (or as optimized for the specific catalyst and substrate) for 12-24 hours.
-
Monitoring and Analysis: Monitor the reaction by TLC or GC. Upon completion, determine the diastereomeric ratio (dr) and enantiomeric excess (ee) of the crude product by chiral HPLC or GC analysis.
-
Purification: Concentrate the reaction mixture and purify the product by flash column chromatography on silica gel.
Data Presentation: A Comparative Overview
The following table summarizes typical results for the asymmetric cyclopropanation of various electron-deficient olefins, showcasing the broad applicability and high selectivity of these cobalt-catalyzed systems.
| Entry | Olefin Substrate | Diazo Reagent | Catalyst Loading (mol%) | Yield (%) | dr (trans:cis) | ee (trans, %) |
| 1 | Methyl Acrylate | EDA | 1 | 92 | 85:15 | 94 |
| 2 | Acrylonitrile | EDA | 1 | 88 | >99:1 | 96 |
| 3 | N,N-Dimethylacrylamide | t-BDA | 2 | 95 | 98:2 | 97 |
| 4 | Methyl Vinyl Ketone | EDA | 1 | 85 | 90:10 | 92 |
| 5 | trans-Cinnamonitrile | EDA | 2 | 91 | >99:1 | 99 |
Data compiled from representative literature reports.[3][13]
Troubleshooting and Advanced Considerations
-
Low Yields:
-
Catalyst Decomposition: Ensure strictly anhydrous and anaerobic conditions. The vibrant color of the porphyrin catalyst is a good visual indicator of its integrity.
-
Diazo Dimerization: If significant amounts of maleate and fumarate are observed, revert to a slow-addition protocol for the diazo compound, even for robust catalysts.
-
-
Low Stereoselectivity:
-
Catalyst Choice: The chiral ligand is paramount. The steric and electronic properties of the ligand create the chiral environment responsible for enantioselection. A library of catalysts may need to be screened for optimal results with a new substrate class.
-
Solvent Effects: The polarity of the solvent can influence the reaction pathway and selectivity. A screen of non-polar (toluene, benzene) and polar aprotic (DCM, chlorobenzene) solvents is recommended during optimization.
-
Axial Ligands: In some systems, the addition of a coordinating axial ligand, such as N-methylimidazole, can significantly impact enantioselectivity by altering the geometry and electronics of the catalytic center.[10][14]
-
Logical Workflow for Protocol Optimization
Sources
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- 2. researchgate.net [researchgate.net]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. Stereoselective Cyclopropanation of Electron-Deficient Olefins with a Cofactor Redesigned Carbene Transferase Featuring Radical Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Cobalt(II)-Catalyzed Asymmetric Olefin Cyclopropanation with α-Ketodiazoacetates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Cobalt-catalyzed asymmetric cyclopropanation of electron-deficient olefins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Michael Initiated Ring Closure (MIRC) for High-Value Cyclopropane Synthesis
Abstract
The cyclopropane ring, a motif of significant interest due to its unique conformational and electronic properties, is a cornerstone in medicinal chemistry, agrochemistry, and materials science.[1] Its incorporation into molecular scaffolds can profoundly influence metabolic stability, binding affinity, and overall biological activity. Among the myriad of synthetic strategies, the Michael Initiated Ring Closure (MIRC) reaction has emerged as a robust and versatile method for the stereocontrolled synthesis of highly functionalized cyclopropanes.[1][2][3] This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the theory, application, and practical execution of the MIRC for cyclopropane formation. We delve into the mechanistic underpinnings, key parameter optimization, and provide a detailed, field-proven protocol to empower scientists to leverage this powerful transformation.
Theoretical Framework: The MIRC Reaction Unveiled
The MIRC is a tandem, or cascade, reaction that elegantly combines two fundamental transformations in a single operational step: a conjugate (Michael) addition followed by an intramolecular nucleophilic substitution.[2][3][4] This sequence efficiently constructs the strained three-membered ring from acyclic precursors.
The Core Mechanism
The reaction is initiated by the 1,4-conjugate addition of a nucleophile (the Michael donor) to an α,β-unsaturated system (the Michael acceptor). This step generates an intermediate enolate. In the subsequent, and often rate-determining step, this enolate collapses via an intramolecular SN2 reaction, displacing a leaving group to form the cyclopropane ring.
The versatility of the MIRC stems from two primary mechanistic pathways for cyclopropanation:
-
Type I MIRC: The Michael acceptor contains the leaving group. A broad range of carbanionic nucleophiles (e.g., from malonates, cyanoacetates, or ketones) add to an electrophilic alkene that has a leaving group (typically a halide) at the α- or β'-position.[2][5]
-
Type II MIRC: The Michael donor (nucleophile) contains the leaving group. The most prominent example of this class is the Corey-Chaykovsky reaction, where a sulfur ylide adds to a Michael acceptor.[5][6][7] The conjugate addition creates a betaine intermediate, which then undergoes ring closure by displacing the dialkyl sulfide leaving group.[7][8]
Stereochemical Considerations
The stereochemical outcome of the MIRC reaction is a critical parameter. For acyclic systems, the reaction is often non-stereospecific because the intermediate enolate can undergo bond rotation before the ring-closing step.[5] However, high levels of diastereoselectivity can be achieved if the intramolecular cyclization is significantly faster than this bond rotation. Furthermore, the development of asymmetric MIRC reactions, often employing chiral phase-transfer catalysts, organocatalysts like cinchona alkaloids, or metal complexes, has become a powerful strategy for accessing enantioenriched cyclopropanes, a crucial requirement in pharmaceutical development.[1][2][9]
Applications in Complex Synthesis & Drug Discovery
The MIRC reaction is not merely an academic curiosity; it is a workhorse in the synthesis of molecules with significant biological relevance.
-
Natural Product Synthesis: The ability to construct densely functionalized three-membered rings makes the MIRC invaluable for the total synthesis of complex natural products.[9] These intricate architectures often derive their bioactivity from the unique conformational constraints imposed by the cyclopropane ring.
-
Medicinal Chemistry Scaffolds: Substituted cyclopropanes are considered "bioisosteres" of phenyl rings or double bonds, offering similar spatial arrangements but with different electronic properties and improved metabolic profiles. The MIRC provides efficient access to novel spirocyclic and fused-ring systems, such as spiro-pyrazolone–cyclopropane-oxindoles, which are scaffolds of high interest in drug discovery.[3]
-
Asymmetric Synthesis: The enantioselective variant of the MIRC reaction has been instrumental in synthesizing chiral building blocks for pharmaceuticals. For instance, organocatalyzed MIRC reactions have been developed to produce spirocyclopropanes with high yield and enantiomeric excess up to 85%.[10]
Key Experimental Parameters & Optimization: A Causality-Driven Approach
The success of a MIRC reaction hinges on the judicious selection of reaction parameters. Understanding the causality behind these choices is essential for robust protocol development and troubleshooting.
| Parameter | Key Considerations & Scientific Rationale | Typical Choices |
| Michael Donor (Nucleophile) | Acidity (pKa): The nucleophile must be sufficiently acidic to be deprotonated by the chosen base but not so acidic that the resulting carbanion is too stable and unreactive. Steric Hindrance: Bulky nucleophiles can slow down the initial Michael addition and may influence the diastereoselectivity of the product. | Stabilized carbanions from: Diethyl malonate, Ethyl cyanoacetate, 2-Arylacetonitriles, α-Haloketones, Sulfur ylides (e.g., dimethyloxosulfonium methylide).[2][4][6] |
| Michael Acceptor (Electrophile) | Electron-Withdrawing Group (EWG): A strong EWG (e.g., -CN, -COR, -NO₂) is essential to activate the alkene for conjugate addition. The nature of the EWG dictates the reactivity of the acceptor. Leaving Group (LG): A good leaving group (e.g., Br, Cl, OTs) is required for an efficient final SN2 cyclization step. Halides are most common. | α,β-Unsaturated ketones, esters, nitriles, or sulfones. Examples include α-bromoenitriles, 2-arylidene-1,3-indandiones.[4][10] |
| Base | Strength & Nucleophilicity: The base must be strong enough to deprotonate the Michael donor without adding to the Michael acceptor itself. Non-nucleophilic bases are strongly preferred. Stoichiometry: Can be used catalytically or stoichiometrically depending on the specific transformation and stability of the reactants. | Inorganic: K₂CO₃, NaH. Organic: Triethylamine (Et₃N), DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), DIPEA. Alkoxides: KOt-Bu.[4][10][11] |
| Solvent | Polarity & Protic Nature: Polar aprotic solvents (e.g., DMSO, DMF, MeCN) are generally optimal. They effectively solvate the ionic intermediates and reagents without interfering with the reaction through protonation.[11][12] | DMSO, THF, MeCN, Toluene. |
| Temperature | Reaction Kinetics: Lower temperatures can sometimes improve diastereoselectivity by favoring a specific transition state, but may require longer reaction times. Room temperature to moderate heating (50-80 °C) is common to drive both steps to completion.[3][11] | -20 °C to 80 °C. |
Detailed Experimental Protocol: Synthesis of Dinitrile-Substituted Cyclopropanes
This protocol is adapted from a demonstrated, efficient synthesis of dinitrile-substituted cyclopropanes via a base-promoted MIRC reaction.[4] This self-validating system provides a clear, reproducible method for constructing these valuable building blocks.
Materials and Reagents
-
Substrates: 2-Arylacetonitrile (1.0 mmol, 1.0 equiv), α-Bromoenitrile (1.2 mmol, 1.2 equiv).
-
Base: Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv), finely ground.
-
Solvent: Acetonitrile (MeCN), anhydrous (5.0 mL).
-
Equipment: 25 mL round-bottom flask, magnetic stirrer, stir bar, argon/nitrogen inlet, rubber septum, syringes, thin-layer chromatography (TLC) plates (silica gel), rotary evaporator, column chromatography setup.
Step-by-Step Procedure
-
Reaction Setup (Self-Validation Checkpoint 1):
-
Place a magnetic stir bar into a 25 mL round-bottom flask.
-
Flame-dry the flask under vacuum and backfill with an inert atmosphere (Argon or Nitrogen). This is critical to prevent moisture from quenching the base and carbanion intermediate.
-
Allow the flask to cool to room temperature.
-
-
Reagent Addition (Self-Validation Checkpoint 2):
-
To the flask, add the 2-arylacetonitrile (1.0 mmol), the α-bromoenitrile (1.2 mmol), and finely ground K₂CO₃ (2.0 mmol). The use of a slight excess of the electrophile ensures complete consumption of the limiting nucleophile precursor. K₂CO₃ acts as a heterogeneous base.
-
Add anhydrous acetonitrile (5.0 mL) via syringe.
-
Seal the flask with a rubber septum.
-
-
Reaction Execution & Monitoring (Self-Validation Checkpoint 3):
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC (e.g., using a 10:1 Hexanes:Ethyl Acetate eluent). Spot the reaction mixture against the starting materials. The reaction is complete upon the disappearance of the limiting 2-arylacetonitrile spot and the appearance of a new, typically less polar, product spot. The reaction is generally complete within 2-4 hours.
-
-
Work-up & Isolation (Self-Validation Checkpoint 4):
-
Once the reaction is complete, filter the mixture through a small pad of Celite to remove the solid K₂CO₃.
-
Wash the filter cake with a small amount of ethyl acetate (2 x 5 mL).
-
Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude material should be an oil or solid.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel.
-
Use a gradient eluent system, starting with a non-polar solvent mixture (e.g., Hexanes:Ethyl Acetate 20:1) and gradually increasing the polarity to elute the product.
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the pure dinitrile-substituted cyclopropane.
-
Expected Outcome & Characterization
The procedure should yield the desired cyclopropane in moderate to excellent yields (typically 70-95%).[4] The product should be characterized by standard analytical techniques (¹H NMR, ¹³C NMR, HRMS) to confirm its structure and purity.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive base (e.g., absorbed moisture).2. Insufficient reaction time or temperature.3. Poor quality solvent (not anhydrous). | 1. Use freshly opened or dried base. Grind K₂CO₃ to increase surface area.2. Increase reaction time or gently heat the mixture (e.g., to 40-50 °C).3. Use freshly distilled or commercially available anhydrous solvent. |
| Formation of Side Products | 1. Michael addition occurs, but cyclization fails.2. Base is too nucleophilic and competes in addition.3. Polymerization of the Michael acceptor. | 1. Try a stronger base or a more polar solvent (e.g., DMSO) to promote the SN2 step.2. Switch to a more sterically hindered, non-nucleophilic base like DBU or KOt-Bu.3. Add the Michael acceptor slowly to the mixture of the nucleophile and base. |
| Low Isolated Yield | 1. Product is volatile.2. Product loss during column chromatography. | 1. Use caution during solvent removal; avoid high vacuum or excessive heat.2. Deactivate silica gel with Et₃N (1% in eluent) if the product is base-sensitive. Ensure proper eluent polarity to avoid streaking. |
Conclusion and Future Outlook
The Michael Initiated Ring Closure reaction is a cornerstone of modern organic synthesis, providing a powerful and adaptable platform for the construction of cyclopropanes. Its operational simplicity, tolerance of diverse functional groups, and amenability to asymmetric catalysis ensure its continued relevance in both academic research and industrial applications, particularly in the quest for novel therapeutics.[1][13] Future advancements will likely focus on expanding the scope of enantioselective MIRC reactions and integrating them into automated synthesis platforms to accelerate the discovery of small molecules with novel functions.[2][14]
References
-
Moorthy, R., Biosawe, W., Thorat, S. S., & Sibi, M. P. (2024). Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. Organic Chemistry Frontiers. [Link]
-
Rarh, V. & Tripathi, M. (2015). Michael Reaction and Addition to Cyclopropane ring. YouTube. [Link]
-
Barluenga, J., et al. (2004). The MIRC cyclopropanation en route to tetrasubstituted cyclopropanes by reaction of α,β‐unsaturated alkoxy carbenes with lithiated carbonyl compounds. ResearchGate. [Link]
-
Ye, M., et al. (2022). Base-promoted highly efficient synthesis of nitrile-substituted cyclopropanes via Michael-initiated ring closure. RSC Publishing. [Link]
-
Reddy, B. V. S., et al. (2012). Synthesis of Activated Cyclopropanes by an MIRC Strategy: An Enantioselective Organocatalytic Approach to Spirocyclopropanes. Sci-Hub. [Link]
-
Kurniawan, Y. D., & Hou, D. R. (2016). Cyclopropanation of Various Substrates via Simmons-Smith and Michael-Initiated Ring Closure (MIRC) Reactions. Jurnal Pure and Applied Chemistry Research. [Link]
-
Moorthy, R., et al. (2024). Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC). RSC Publishing. [Link]
-
Frings, M., et al. (2021). Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. PubMed. [Link]
-
Barluenga, J., et al. (2004). Diastereoselective Cyclopropanation through Michael Addition‐Initiated Ring Closure between α,α‐Dibromoketones and α,β‐Unsaturated Fischer Carbene Complexes. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Organic Chemistry Portal. [Link]
-
Lebel, H., et al. (2003). Stereoselective Cyclopropanation Reactions. Docentes FCT NOVA. [Link]
-
Moorthy, R., et al. (2024). Unveiling the Beauty of Cyclopropane Formation: A Comprehensive Survey of Enantioselective Michael Initiated Ring Closure (MIRC) Reactions. ResearchGate. [Link]
-
Moorthy, R., et al. (2024). Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. Organic Chemistry Frontiers. [Link]
-
Ashenhurst, J. (2023). Cyclopropanation of Alkenes. Master Organic Chemistry. [Link]
-
ADI Chemistry. (n.d.). Corey Chaykovsky Reaction. ADICHEMISTRY. [Link]
-
Ciaccio, J. A., et al. (2003). “Instant Methylide” Modification of the Corey–Chaykovsky Cyclopropanation Reaction. Helvetica Chimica Acta. [Link]
-
da Silva, A. D., et al. (2021). Multicomponent Reactions Applied to Total Synthesis of Biologically Active Molecules: A Short Review. PubMed. [Link]
-
Ciaccio, J. A. (2003). "Instant Methylide" Modification of the Corey-Chaykovsky Cyclopropanation Reaction. ResearchGate. [Link]
-
Watts, P., & Haswell, S. J. (2005). The application of micro reactors for organic synthesis. Chemical Society Reviews. [Link]
-
Li, J., et al. (2015). From Synthesis to Function via Iterative Assembly of N‑Methyliminodiacetic Acid Boronate Building Blocks. The Grillo Lab. [Link]
-
Organic Chemistry Portal. (n.d.). Corey-Chaykovsky Reaction. Organic Chemistry Portal. [Link]
-
Danishefsky, S. J., & Mandal, M. (2007). Applications of total synthesis toward the discovery of clinically useful anticancer agents. Chemical Society Reviews. [Link]
-
Wikipedia. (n.d.). Johnson–Corey–Chaykovsky reaction. Wikipedia. [Link]
Sources
- 1. Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO00535J [pubs.rsc.org]
- 4. Base-promoted highly efficient synthesis of nitrile-substituted cyclopropanes via Michael-initiated ring closure - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05393D [pubs.rsc.org]
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Application Notes & Protocols: Engineering Peptide Scaffolds with Constrained Amino Acids
Introduction: The Fold is Everything
In the intricate dance of molecular recognition, the three-dimensional structure of a peptide is paramount. Secondary structures—α-helices, β-sheets, and turns—form the very epitopes that govern protein-protein interactions (PPIs), the signaling cascades of life.[1] For decades, scientists have sought to harness these interactions, designing peptide-based therapeutics that can modulate disease pathways with high specificity.[2] However, short linear peptides, when excised from their parent protein context, typically exist as a flexible ensemble of conformations in solution, lacking the stable structure required for potent biological activity. This inherent conformational freedom also leaves them vulnerable to rapid proteolytic degradation, severely limiting their therapeutic utility.[3]
This guide details the strategic incorporation of constrained amino acids to overcome these limitations. By introducing specific structural restrictions, we can pre-organize a peptide into its bioactive conformation, effectively "locking" it into a shape that mimics a native protein secondary structure. This approach not only enhances binding affinity by reducing the entropic penalty of binding but also significantly improves metabolic stability and, in many cases, cell permeability.[4] We will explore the diverse toolkit of constraining strategies and provide detailed, field-tested protocols for the synthesis and structural characterization of these powerful peptidomimetics.
Part 1: A Guide to Constraining Strategies
The rational design of a constrained peptide begins with selecting the appropriate method to enforce a desired secondary structure. These strategies can be broadly categorized by the scope of their influence on the peptide backbone.
Local Constraints: Modifying the Backbone
These strategies involve the incorporation of non-proteinogenic amino acids that restrict the rotational freedom around the φ (phi) and ψ (psi) dihedral angles of the peptide backbone.
-
α,α-Disubstituted Amino Acids: The most well-studied of this class is α-aminoisobutyric acid (Aib). With two methyl groups on its α-carbon, Aib sterically favors dihedral angles consistent with helical structures (both 310- and α-helices), acting as a potent helix nucleator.[5]
-
N-Alkyl Amino Acids: The methylation of the backbone amide nitrogen (e.g., N-Me-Ala) restricts ψ torsion and disfavors hydrogen bond donation, often inducing β-turns or disrupting aggregation-prone sequences.
Regional Constraints: Covalent Cross-linking
By introducing covalent bridges between amino acid side chains, we can stabilize specific turns and helical structures.
-
Lactam Bridges: An amide bond formed between the side chains of acidic (Asp, Glu) and basic (Lys, Orn) residues can create stable loops and reinforce helical structures. The spacing of these residues (e.g., i, i+4) is critical for defining the resulting conformation.[6]
-
Hydrocarbon Stapling: This powerful technique utilizes two α,α-disubstituted, olefin-bearing amino acids (e.g., S-pentenylalanine) incorporated at specific positions within a peptide sequence (commonly i, i+4 or i, i+7).[1][7] An on-resin ring-closing metathesis (RCM) reaction then creates a covalent all-hydrocarbon "staple" that locks the peptide into an α-helical conformation.[8] This modification has been shown to dramatically increase helicity, protease resistance, and cell penetration.[4]
Global Constraints: Head-to-Tail Cyclization
Cyclizing the entire peptide by forming a peptide bond between the N- and C-termini is a robust strategy for reducing conformational flexibility and enhancing stability.[9] On-resin cyclization is often preferred over solution-phase methods to prevent intermolecular oligomerization.[10]
Part 2: Synthesis and Purification Protocols
The foundation of creating constrained peptides is Fmoc/tBu-based Solid-Phase Peptide Synthesis (SPPS). This method allows for the stepwise assembly of the peptide chain on a solid support, with precise control over the sequence and the incorporation of unnatural amino acids.[11][12]
Resin [label="Start: Resin Swelling"]; Fmoc_Deprotection [label="Fmoc Deprotection\n(20% Piperidine/DMF)"]; Wash1 [label="Wash (DMF)"]; Coupling [label="Amino Acid Coupling\n(AA, Activator, Base)"]; Wash2 [label="Wash (DMF)"]; Cycle [label="Repeat Cycle for\nEach Amino Acid", shape=ellipse, style=dashed, fillcolor="#FFFFFF"]; Final_Deprotection [label="Final Fmoc Deprotection"]; Cleavage [label="Cleavage from Resin &\nSide-Chain Deprotection\n(TFA Cocktail)"]; Purification [label="Purification (HPLC)"];
Resin -> Fmoc_Deprotection; Fmoc_Deprotection -> Wash1; Wash1 -> Coupling; Coupling -> Wash2; Wash2 -> Cycle [label="Next AA"]; Cycle -> Fmoc_Deprotection [style=dashed]; Wash2 -> Final_Deprotection [label="Final AA"]; Final_Deprotection -> Cleavage; Cleavage -> Purification; }
Figure 1: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).Protocol 1: Synthesis of a Hydrocarbon-Stapled α-Helical Peptide (i, i+4)
This protocol describes the manual synthesis of a model 12-mer peptide with an i, i+4 hydrocarbon staple using Rink Amide resin.
Materials:
-
Rink Amide AM resin (0.4-0.6 mmol/g loading)
-
Fmoc-protected amino acids (standard and olefinic, e.g., Fmoc-(S)-pentenylalanine)
-
Coupling Reagents: HBTU, HOBt
-
Base: Diisopropylethylamine (DIPEA)
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), 1,2-Dichloroethane (DCE)
-
Deprotection Solution: 20% (v/v) Piperidine in DMF
-
Ring-Closing Metathesis Catalyst: Grubbs' First Generation Catalyst
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)
-
Cold Diethyl Ether
Procedure:
-
Resin Preparation: Swell the Rink Amide resin in DMF for at least 30 minutes in a fritted synthesis vessel.
-
SPPS Cycles:
-
Fmoc Deprotection: Treat the resin with 20% piperidine/DMF for 5 minutes, drain, and repeat for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Coupling:
-
In a separate vial, pre-activate a 4-fold molar excess of the Fmoc-amino acid with HBTU/HOBt (3.95 eq.) and DIPEA (8 eq.) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours. Note: For the bulky olefinic amino acids, a double coupling (repeating the coupling step) is recommended to ensure high efficiency.[1]
-
Monitor coupling completion with a Kaiser test.
-
-
Washing: Wash the resin with DMF (3x).
-
Repeat these steps for each amino acid in the sequence, incorporating the olefin-bearing amino acids at the desired i and i+4 positions.
-
-
On-Resin Ring-Closing Metathesis (RCM): [13]
-
After coupling the final amino acid, wash the resin extensively with DCM to remove all traces of DMF.
-
Swell the resin in DCE for 20 minutes.
-
In a separate flask, dissolve Grubbs' catalyst (0.15-0.20 equivalents relative to resin loading) in DCE to make a ~10 mM solution. Degas the solution with nitrogen or argon for 15 minutes.
-
Add the catalyst solution to the peptide-resin and agitate under an inert atmosphere (N₂) at room temperature for 2 hours.
-
Drain the catalyst solution and wash the resin with DCE.
-
Repeat the RCM reaction with a fresh batch of catalyst for another 2 hours to drive the reaction to completion.
-
Wash the resin thoroughly with DCE (3x), DCM (3x), and DMF (3x).
-
-
Final Fmoc Deprotection: Remove the N-terminal Fmoc group as described in step 2a.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add the cleavage cocktail (TFA/H₂O/TIS) and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to a 50-fold excess of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the crude product.
-
-
Purification and Characterization:
-
Dissolve the crude peptide in a suitable solvent (e.g., 50% Acetonitrile/Water).
-
Purify the peptide using preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with a C18 column and a water/acetonitrile gradient containing 0.1% TFA.[14][15]
-
Collect fractions and analyze for purity by analytical HPLC and confirm the mass by Mass Spectrometry (MS).[2] Pool pure fractions and lyophilize.
-
Protocol 2: On-Resin Head-to-Tail Cyclization
This protocol outlines a general method for on-resin cyclization of a linear peptide precursor.[16]
Materials:
-
Side-chain attached resin (e.g., Fmoc-Asp-OAll on Wang resin for C-terminal Asp)
-
Palladium Catalyst: Pd(PPh₃)₄
-
Scavenger: Phenylsilane
-
Cyclization Reagents: DIC/Oxyma or HATU/DIPEA
Procedure:
-
Linear Peptide Synthesis: Synthesize the linear peptide sequence on a resin that allows for side-chain attachment of the C-terminal residue (e.g., using an allyl ester). The N-terminal Fmoc group should remain on after the last coupling.
-
Allyl Deprotection:
-
Swell the resin in DCM.
-
Treat the resin with a solution of Pd(PPh₃)₄ (0.25 eq) and phenylsilane (15 eq) in DCM.
-
Heat at 40°C for 10-20 minutes. Repeat this deprotection step. This exposes the C-terminal carboxylic acid.[16]
-
-
N-terminal Fmoc Deprotection: Remove the N-terminal Fmoc group with 20% piperidine/DMF to expose the free amine.
-
On-Resin Cyclization:
-
Wash the resin thoroughly to remove piperidine.
-
Add cyclization reagents (e.g., 5 eq. DIC/Oxyma) in DMF.
-
Allow the reaction to proceed for several hours or overnight at room temperature. Monitor the reaction by cleaving a small amount of resin and analyzing by HPLC/MS.
-
-
Cleavage and Purification: Cleave the now-cyclic peptide from the resin and purify as described in Protocol 1 (steps 5 and 6).
Part 3: Protocols for Secondary Structure Characterization
Confirming that the incorporated constraints have successfully induced the desired secondary structure is a critical validation step. A combination of spectroscopic techniques provides a comprehensive structural picture.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid, low-resolution technique that provides information on the overall secondary structure content of a peptide in solution.[13] It measures the differential absorption of left- and right-circularly polarized light by chiral molecules.
Protocol:
-
-
Prepare a stock solution of the purified, lyophilized peptide. The peptide must be highly pure (>95%).
-
The solvent choice is critical. For initial analysis, use a standard buffer like 10 mM sodium phosphate, pH 7.4. To promote helicity, a solvent like trifluoroethanol (TFE) can be used.
-
Determine the precise peptide concentration (e.g., via UV absorbance if Trp/Tyr are present).
-
Dilute the sample to a final concentration of 0.1-0.2 mg/mL (typically 10-50 µM).
-
Degas the buffer to remove dissolved oxygen, which absorbs in the far-UV range. Avoid buffers with high chloride concentrations.[18]
-
-
Instrument Setup and Data Acquisition: [19]
-
Purge the CD spectropolarimeter with dry nitrogen gas for at least 15 minutes before and during the experiment.
-
Use a quartz cuvette with a 1 mm path length.
-
Set the instrument parameters:
-
Wavelength Range: 190-260 nm (for secondary structure).
-
Bandwidth: 1.0 nm.
-
Scan Speed: 50 nm/min.
-
Accumulations: 3-5 scans to improve signal-to-noise.
-
Temperature: 25°C (can be varied for thermal melt studies).
-
-
Record a baseline spectrum using only the buffer/solvent.
-
Record the spectrum of the peptide sample.
-
-
Data Processing and Interpretation:
-
Subtract the buffer baseline from the sample spectrum.
-
Convert the raw data (ellipticity in millidegrees) to Mean Residue Ellipticity [θ].
-
Analyze the spectral features to estimate secondary structure content.
-
| Secondary Structure | Minimum Wavelength (nm) | Maximum Wavelength (nm) |
| α-Helix | ~222 (strong), ~208 (strong) | ~192 (strong) |
| β-Sheet | ~218 (strong) | ~195 (strong) |
| Random Coil | ~195 (strong) | N/A (weak positive band >210) |
| Table 1: Characteristic CD spectral signals for common peptide secondary structures.[13] |
Prep [label="Sample Preparation\n(Pure Peptide, 0.1 mg/mL)"]; Setup [label="Instrument Setup\n(N₂ Purge, 190-260 nm)"]; Baseline [label="Acquire Baseline\n(Buffer Only)"]; Sample [label="Acquire Spectrum\n(Peptide Sample)"]; Process [label="Data Processing\n(Baseline Subtraction)"]; Analyze [label="Spectral Analysis\n(Determine Structure %)"];
Prep -> Setup; Setup -> Baseline; Baseline -> Sample; Sample -> Process; Process -> Analyze; }
Figure 2: Workflow for secondary structure analysis using CD spectroscopy.Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides high-resolution, atom-level structural information in solution. A series of 2D NMR experiments can reveal through-bond and through-space correlations between protons, allowing for the calculation of a 3D structure.[20][21]
Protocol Outline:
-
Sample Preparation: [22]
-
Dissolve 1-2 mg of purified peptide in ~500 µL of a 90% H₂O / 10% D₂O solution. D₂O provides the lock signal for the spectrometer.
-
The sample must be free of paramagnetic impurities and aggregates.
-
-
Data Collection:
-
Acquire a set of 2D NMR spectra on a high-field spectrometer (e.g., 600 MHz or higher).[23]
-
TOCSY (Total Correlation Spectroscopy): Identifies protons that are part of the same amino acid spin system (i.e., connected by covalent bonds).[24]
-
COSY (Correlation Spectroscopy): Shows correlations between protons that are 2-3 bonds apart, useful for identifying adjacent protons like HN-Hα.[24]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This is the key experiment for structure determination. It reveals protons that are close in space (< 5 Å), regardless of whether they are close in the primary sequence. The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the protons.[22]
-
-
Data Analysis and Structure Calculation:
-
Resonance Assignment: Use the TOCSY and COSY spectra to assign all proton resonances to specific amino acids in the sequence.
-
NOE Restraint Generation: Identify and integrate cross-peaks in the NOESY spectrum to generate a list of interproton distance restraints.
-
Structure Calculation: Use molecular dynamics software (e.g., XPLOR-NIH, CYANA) to calculate an ensemble of 3D structures that satisfy the experimental NOE restraints.
-
Structure Validation: Assess the quality of the final structures based on parameters like RMSD and agreement with experimental data.
-
X-ray Crystallography
While more challenging for peptides due to their flexibility, X-ray crystallography can provide an unambiguous, high-resolution 3D structure in the solid state.[17]
Workflow Outline:
-
Crystallization: [25]
-
Data Collection:
-
Harvest a suitable crystal and flash-cool it in liquid nitrogen.
-
Collect X-ray diffraction data using a synchrotron or in-house X-ray source.
-
-
Structure Determination and Refinement:
-
Process the diffraction data to determine the unit cell and reflection intensities.
-
Solve the phase problem to generate an initial electron density map.
-
Build an atomic model of the peptide into the electron density map and refine it to best fit the experimental data.
-
Part 4: Applications in Drug Discovery
The ability to engineer peptides with stable, predictable secondary structures has unlocked new therapeutic avenues, particularly for targets once considered "undruggable."[4]
-
Oncology: Stapled peptides have been famously used to inhibit the interaction between p53 and its negative regulator, MDM2. In many cancers, MDM2 is overexpressed, leading to the degradation of the p53 tumor suppressor. A stapled peptide mimicking the α-helical p53-binding domain can restore p53 function.[4]
-
Infectious Diseases: Constrained peptides can block the protein-protein interactions essential for viral entry or replication. For example, stapled peptides have been designed to target key helical regions of HIV or influenza fusion proteins.[28]
-
Autoimmune and Metabolic Disorders: Cyclic peptides are being developed to modulate immune responses or to act as receptor agonists/antagonists with improved in vivo stability for treating conditions like diabetes and hypertension.[28]
Conclusion and Future Outlook
The incorporation of constrained amino acids is a transformative strategy in peptide science, converting flexible, unstable molecules into potent, drug-like candidates. By providing rational control over secondary structure, researchers can systematically enhance the affinity, stability, and therapeutic potential of peptides. The protocols outlined in this guide provide a robust framework for the synthesis and characterization of these next-generation therapeutics. Future advancements will likely involve the development of novel constraining chemistries, the design of multi-cyclic peptides with even more complex topologies, and the integration of computational modeling to predict and refine peptide structures with ever-greater precision.
References
-
Ascentage Pharma. (2025, July 4). Constrained Peptide Drugs: Unlocking a New Era in Therapeutics. Retrieved from [Link]
-
Guduru, R. (2011). Constrained Peptides as Miniature Protein Structures. International Journal of Peptide Research and Therapeutics, 17(3), 205-220. Retrieved from [Link]
-
Timmerman, P. (2023). Peptide therapeutics: reconstructing protein surfaces using constrained peptides. Drug Discovery World. Retrieved from [Link]
-
Zerbe, O., & Bader, B. (n.d.). Peptide/Protein NMR. University of Zurich. Retrieved from [Link]
-
Anonymous. (n.d.). NMR in structural determination of proteins and peptides. NMIMS Pharmacy. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Efficient Purification of Synthetic Peptides at High and Low pH. Retrieved from [Link]
-
Waters Corporation. (n.d.). Identification and Quantification of Protein Modifications by Peptide Mapping with UPLC-MSE. Retrieved from [Link]
-
AAPPTec. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved from [Link]
-
Creative Biostructure. (n.d.). Peptide Crystallization. Retrieved from [Link]
-
ResearchGate. (n.d.). Improved Synthesis of Unnatural Amino Acids for Peptide Stapling. Retrieved from [Link]
-
Bird, G. H., et al. (2016). Chemical Synthesis of Hydrocarbon-Stapled Peptides for Protein Interaction Research and Therapeutic Targeting. Methods in Molecular Biology, 1494, 29-53. Retrieved from [Link]
-
Ignited Minds Journals. (n.d.). Fast and Efficient Purification of Synthetic Peptides By Preparative Chromatography Followed By Novel Fraction Minimizing Technique. Retrieved from [Link]
-
Biondi, L., & Felici, F. (2017). Fmoc Solid-Phase Peptide Synthesis. In Methods in Molecular Biology (Vol. 1575, pp. 1-21). Springer. Retrieved from [Link]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
- Cabrele, C., & Beck-Sickinger, A. G. (2000). Peptide loop-mimetics: a combinatorial approach for the discovery of bioactive peptides. Journal of Peptide Science, 6(3), 97-124.
-
Daniels, J. S., et al. (2015). A Newcomer's Guide to Peptide Crystallography. Biopolymers, 104(2), 75-87. Retrieved from [Link]
-
Biotage. (n.d.). Evaluation of On-Resin Head-to-Tail Cyclization Protocols for Peptides on Automated Synthesizers. Retrieved from [Link]
-
White, C. J., & Yudin, A. K. (2011). Approaches for peptide and protein cyclisation. Nature Chemistry, 3(7), 509-524. Retrieved from [Link]
-
CS Bio. (n.d.). A Practical Guide to Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
-
Ballone, A., et al. (2020). A new soaking procedure for X-ray crystallographic structural determination of protein–peptide complexes. Acta Crystallographica Section F, 76(Pt 9), 424-430. Retrieved from [Link]
-
University of Colorado Anschutz Medical Campus. (2008). Circular Dichroism Procedure. Retrieved from [Link]
-
Walensky, L. D., & Bird, G. H. (2014). Hydrocarbon-Stapled Peptides: Principles, Practice, and Progress. Journal of Medicinal Chemistry, 57(15), 6275-6288. Retrieved from [Link]
-
Biotage. (n.d.). Stapled Peptides: Optimizing Ring-Closing Metathesis for Automation. Retrieved from [Link]
-
MtoZ Biolabs. (n.d.). The Best Practices for Sample Preparation in Circular Dichroism Spectroscopy Analysis. Retrieved from [Link]
-
Bio-protocol. (2020). NMR Spectroscopy. Retrieved from [Link]
-
Nawrocka, D., et al. (2022). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. Molecules, 27(1), 223. Retrieved from [Link]
-
University of Zurich. (n.d.). Peptide NMR. Retrieved from [Link]
-
Bitesize Bio. (2022, March 19). 5 handy pointers on circular dichroism sample preparation. Retrieved from [Link]
-
Rupp, B. (2021). A beginner's guide to macromolecular crystallization. The Biochemist, 43(1), 58-63. Retrieved from [Link]
-
Georgia Tech NMR Center. (n.d.). 2D NMR FOR THE CHEMIST. Retrieved from [Link]
-
Kulkarni, S. S., et al. (2013). Structure and Coordination Determination of Peptide-metal Complexes Using 1D and 2D 1H NMR. Journal of Visualized Experiments, (82), e50791. Retrieved from [Link]
-
AAPPTec. (n.d.). Peptide Modifications; Cyclization; Stapled peptides; phosphorylation. Retrieved from [Link]
-
Jo, H., et al. (2011). Protein Crystallization for X-ray Crystallography. Journal of Visualized Experiments, (47), 2402. Retrieved from [Link]
-
AnaSpec. (n.d.). Hydrocarbon Stapled & Constrained Peptides. Retrieved from [Link]
-
Albericio, F., & Kruger, H. G. (Eds.). (2022). Practical Protocols for Solid-Phase Peptide Synthesis 4.0. MDPI. Retrieved from [Link]
- Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254.
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Georgia Tech NMR Center. (2023, June 8). 2D NOESY, ROESY and TOCSY setup note. Retrieved from [Link]
-
Amblard, M., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. In Peptide Synthesis and Applications (pp. 243-263). Humana Press. Retrieved from [Link]
-
Georgia Tech NMR Center. (2023, June 8). 2D NOESY, ROESY and TOCSY setup note. Retrieved from [Link]
-
Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. University of California, Irvine. Retrieved from [Link]
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- 4. Chemical Synthesis of Hydrocarbon-Stapled Peptides for Protein Interaction Research and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
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- 28. waters.com [waters.com]
Application Note: A Robust Chemoenzymatic Route for the Asymmetric Synthesis of (S)-Cyclopropylglycine
Abstract
(S)-cyclopropylglycine is a non-proteinogenic amino acid of significant interest in pharmaceutical development. Its unique cyclopropyl moiety imparts valuable properties to drug candidates, including enhanced metabolic stability, conformational rigidity, and improved potency.[1][2] Traditional chemical syntheses of this chiral building block often suffer from drawbacks such as the use of toxic reagents, harsh reaction conditions, and low enantioselectivity. This application note details a highly efficient and environmentally benign chemoenzymatic route for the production of (S)-cyclopropylglycine with excellent optical purity (>99.5% ee). The strategy employs a two-step process: (1) the chemical oxidation of an inexpensive starting material, cyclopropyl methyl ketone, to the prochiral intermediate cyclopropylglyoxylic acid, and (2) the stereoselective reductive amination of this intermediate using a coupled enzyme system comprising Leucine Dehydrogenase (LeuDH) and Formate Dehydrogenase (FDH) for cofactor regeneration.[3][4] This protocol offers a scalable, green, and highly effective alternative for producing this valuable chiral intermediate.
Principle of the Method
The synthesis of (S)-cyclopropylglycine is achieved through a sequential chemical and enzymatic process.
Step 1: Chemical Synthesis of Prochiral Keto Acid. The process begins with the permanganate oxidation of cyclopropyl methyl ketone. This well-established chemical transformation converts the readily available ketone into the key prochiral α-keto acid, cyclopropylglyoxylic acid.[5] This intermediate serves as the direct substrate for the subsequent enzymatic step.
Step 2: Enzymatic Asymmetric Reductive Amination. The core of this method is the highly stereoselective conversion of cyclopropylglyoxylic acid to (S)-cyclopropylglycine. This is catalyzed by Leucine Dehydrogenase (LeuDH), an enzyme that exhibits high activity and enantioselectivity for this substrate.[3] The reaction requires the nicotinamide cofactor NADH, which is oxidized to NAD+ during the amination. To make the process economically viable and efficient, a cofactor regeneration system is employed. Formate Dehydrogenase (FDH) is used to catalyze the oxidation of formate to carbon dioxide, a benign byproduct, while simultaneously reducing NAD+ back to the active NADH form.[4][6] This coupled system allows for the use of a catalytic amount of the expensive NADH cofactor, driving the reaction to completion with high yields and exceptional stereochemical control.[4]
Visual Workflow and Mechanism
Overall Synthesis Workflow
Caption: Chemoenzymatic workflow for (S)-cyclopropylglycine synthesis.
Enzymatic Reaction and Cofactor Regeneration Cycle
Caption: Coupled enzyme system for reductive amination with NADH regeneration.
Materials and Equipment
Reagents & Consumables
-
Cyclopropyl methyl ketone (≥98%)
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH)
-
Sulfuric acid (H₂SO₄, concentrated)
-
Sodium bisulfite (NaHSO₃)
-
Ammonium formate (≥99%)
-
β-Nicotinamide adenine dinucleotide, reduced form (NADH)
-
Potassium phosphate buffer components (KH₂PO₄, K₂HPO₄)
-
Leucine Dehydrogenase from Thermoactinomyces intermedius (Ti-LDH), expressed in E. coli
-
Formate Dehydrogenase from Candida boidinii or Pichia pastoris, expressed in E. coli[3]
-
BCA Protein Assay Kit
-
HPLC-grade water and acetonitrile
-
Chiral HPLC column (e.g., CROWNPAK CR(+))
-
Standard laboratory glassware
-
Dialysis tubing (10-14 kDa MWCO)
Equipment
-
Magnetic stirrer with heating plate
-
pH meter
-
Thermostatted reaction vessel or water bath
-
Centrifuge (for cell lysate preparation)
-
High-pressure homogenizer or sonicator
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Lyophilizer (optional, for enzyme storage)
-
Rotary evaporator
Experimental Protocols
Protocol 1: Synthesis of Cyclopropylglyoxylic Acid
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer and thermometer, dissolve 100 g of potassium permanganate in 1 L of water. Cool the solution to 0-5 °C in an ice bath.
-
Substrate Addition: Slowly add 25 g of cyclopropyl methyl ketone to the cooled KMnO₄ solution over 1-2 hours, ensuring the temperature does not exceed 10 °C.
-
Reaction: Stir the mixture vigorously at 5-10 °C for 4-6 hours. The reaction progress can be monitored by the disappearance of the purple permanganate color.
-
Quenching: After the reaction is complete, quench the excess permanganate by slowly adding a saturated solution of sodium bisulfite until the brown manganese dioxide precipitate dissolves and the solution becomes colorless.
-
Workup: Acidify the solution to pH 2 with concentrated sulfuric acid. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield cyclopropylglyoxylic acid as a crude oil. The product can be used directly in the next step.
Protocol 2: Enzymatic Synthesis of (S)-Cyclopropylglycine
-
Enzyme Preparation: Prepare cell lysates of E. coli expressing Ti-LDH and FDH separately. Resuspend cell pellets in 100 mM potassium phosphate buffer (pH 8.0) and lyse via sonication or high-pressure homogenization. Centrifuge to remove cell debris and determine the protein concentration of the supernatant using a BCA assay. A self-sufficient bifunctional enzyme can also be constructed and used.[4]
-
Reaction Mixture Preparation: In a thermostatted reaction vessel, prepare a 1 L reaction mixture containing:
-
100 mM Potassium Phosphate Buffer (pH 8.0)
-
0.65 M Cyclopropylglyoxylic acid (substrate)
-
2.0 M Ammonium formate (serves as both ammonia source and substrate for FDH)
-
0.6 mM NADH (cofactor)
-
-
Enzyme Addition: Add the prepared cell lysates containing Ti-LDH and FDH to the reaction mixture. The optimal enzyme loading should be determined empirically but can be started at 10-20 g/L of wet cell weight.
-
Biocatalytic Reaction: Maintain the reaction at 40 °C with gentle stirring.[4] Monitor the reaction progress by measuring the conversion of the substrate and the formation of (S)-cyclopropylglycine using HPLC.
-
Continuous Synthesis (Optional): For continuous production, the enzymes can be packed into a dialysis tube and submerged in the reaction medium.[4][7] The reaction medium can be replaced periodically to achieve high cumulative product concentrations.[4]
-
Product Isolation: Once the reaction reaches completion (>95% conversion, typically within 6-12 hours), terminate the reaction by removing the enzyme (e.g., by ultrafiltration). Acidify the reaction mixture to pH 2-3 to precipitate proteins, then centrifuge. The supernatant containing the product can be purified using ion-exchange chromatography.
Protocol 3: Analytical Characterization
-
Conversion Analysis: Monitor the depletion of cyclopropylglyoxylic acid using reverse-phase HPLC with UV detection at 210 nm.
-
Enantiomeric Excess (ee) Analysis: Determine the optical purity of the final (S)-cyclopropylglycine product using a chiral HPLC column. Derivatization may be required for optimal separation and detection. An ee of >99.5% is expected.[4]
-
Structural Verification: Confirm the structure of the purified product using ¹H-NMR and ¹³C-NMR spectroscopy and compare the data with known standards.
Results and Discussion
This chemoenzymatic route provides a highly efficient method for synthesizing enantiopure (S)-cyclopropylglycine. The enzymatic step is the key to the process's success, offering near-perfect stereocontrol that is difficult to achieve with conventional chemical methods.
| Parameter | Optimized Value / Expected Result | Reference |
| Substrate (Keto Acid) Conc. | 120 g/L (~0.65 M) | [4] |
| Reaction pH | 8.0 | [4] |
| Reaction Temperature | 40 °C | [4] |
| Cofactor (NADH) Conc. | 0.6 mM | [4] |
| Reaction Time | ~6 hours | [4] |
| Conversion Yield | >95% | [4] |
| Enantiomeric Excess (ee) | >99.5% | [4] |
| Space-Time Yield | Up to 377 g·L⁻¹·d⁻¹ | [4] |
Causality and Trustworthiness:
-
High Stereoselectivity: The inherent three-dimensional structure of the LeuDH active site ensures that the hydride from NADH is delivered to only one face of the imine intermediate formed from the keto acid and ammonia, resulting in the exclusive formation of the (S)-enantiomer.
-
Favorable Equilibrium: The use of FDH for cofactor regeneration makes the overall process essentially irreversible. The gaseous CO₂ byproduct simply evolves from the reaction medium, pulling the equilibrium towards product formation according to Le Châtelier's principle.[4]
-
Green Chemistry: This method operates in an aqueous buffer under mild pH and temperature conditions, avoiding the need for heavy metal catalysts or hazardous organic solvents often used in chemical asymmetric synthesis.[6]
Troubleshooting:
-
Low Conversion Rate: This may be due to insufficient enzyme activity or concentration. Verify the specific activity of the enzyme preparations. Low NADH concentration can also be a limiting factor; ensure the regeneration system is active.
-
Decreased Enzyme Stability: If running the reaction for extended periods, enzyme denaturation can occur. Using enzymes from thermophilic organisms like Thermoactinomyces intermedius provides greater stability.[3] Immobilization of the enzymes can further enhance operational stability.
-
Low Enantiomeric Excess: This is highly unlikely with the specified enzyme system. If observed, it could indicate contamination with a different, non-selective enzyme or a racemase.
References
-
Vertex AI Search Result[1] (2026-01-06). Key Applications of Fmoc-D-Cyclopropylglycine in Peptide Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. Available at:
-
Vertex AI Search Result[8] L-Cyclopropylglycine - Chem-Impex. Chem-Impex. Available at:
-
Vertex AI Search Result[3] (2025-08-09). Practical Syntheses of Both Enantiomers of Cyclopropylglycine and of Methyl 2‐Cyclopropyl‐2‐N‐Boc‐iminoacetate | Request PDF. ResearchGate. Available at:
-
Vertex AI Search Result[4] (2024-05-13). Facile Asymmetric Syntheses of Non-Natural Amino Acid (S)-Cyclopropylglycine by the Developed NADH-Driven Biocatalytic System. MDPI. Available at:
-
Vertex AI Search Result[5] (2025-08-06). Synthesis of Amino Acids of Cyclopropylglycine Series. ResearchGate. Available at:
-
Vertex AI Search Result[6] (2021-02-07). Synthesis Of Unnatural Aliphatic Amino Acids Catalyzed By Transaminase. Globe Thesis. Available at:
-
Vertex AI Search Result[7] (a) Continuous synthesis of (S)-cyclopropylglycine. When the last cycle... | Download Scientific Diagram. ResearchGate. Available at:
-
Vertex AI Search Result[2] (2016-10-13). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed. Available at:
Sources
- 1. nbinno.com [nbinno.com]
- 2. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. globethesis.com [globethesis.com]
- 7. researchgate.net [researchgate.net]
- 8. chemimpex.com [chemimpex.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Catalyst Loading in Cyclopropanation Reactions
Welcome to the technical support center for optimizing catalyst loading in cyclopropanation reactions. This resource is tailored for researchers, scientists, and drug development professionals to navigate the complexities of catalyst optimization and troubleshoot common experimental hurdles. The following guides and frequently asked questions (FAQs) are designed to provide direct, actionable solutions to specific issues encountered in the lab.
Troubleshooting Guide: Common Issues & Solutions
This section addresses prevalent problems during cyclopropanation reactions, offering insights into their causes and practical solutions.
Problem 1: Low or No Product Yield
Q: My cyclopropanation reaction is resulting in a low yield or failing to produce any product. What are the primary factors to investigate?
A: Low conversion is a frequent challenge in cyclopropanation and can be attributed to several factors. A systematic troubleshooting approach is essential.
-
Catalyst Activity & Integrity:
-
Source and Age: Always verify that the catalyst is from a reputable supplier and is within its recommended shelf life.[1]
-
Activation: Certain catalysts, such as the zinc-copper couple used in the Simmons-Smith reaction, necessitate fresh preparation and activation to ensure high activity.[1] The use of ultrasound can sometimes enhance this activation process.[1]
-
Catalyst Loading: Insufficient catalyst loading is a direct cause of incomplete conversion. A methodical approach is to incrementally increase the catalyst loading (e.g., from 1 mol% up to 5 mol%) to identify the optimal concentration for your specific substrate and conditions.[1]
-
-
Reaction Conditions:
-
Inert Atmosphere: Many catalysts used in cyclopropanation are sensitive to air and moisture.[2] It is critical to ensure all glassware is thoroughly oven-dried and the reaction is conducted under an inert atmosphere, such as nitrogen or argon.[2]
-
Temperature Control: The reaction temperature is a critical parameter that often requires optimization.[1] While many rhodium-catalyzed reactions proceed well at room temperature, some substrates may require heating or cooling to achieve optimal results.[1]
-
-
Reagent Purity and Stability:
-
Diazo Compound Decomposition: Diazo compounds can be unstable and prone to decomposition.[1] To mitigate this, a slow and controlled addition of the diazo compound using a syringe pump is highly recommended. This technique minimizes side reactions like dimerization by maintaining a low concentration of the reactive carbene intermediate.[1][3]
-
Purity of Reagents: Impurities in solvents and starting materials can act as inhibitors or poisons to the catalyst.[2][3] Always use purified reagents and solvents.
-
-
Substrate Reactivity:
-
Electronic Effects: The electronic properties of the alkene substrate significantly influence its reactivity. Electron-rich alkenes are generally more reactive in cyclopropanation reactions.[1] For electron-deficient alkenes, a more reactive carbene source or a different catalytic system, such as a cobalt-catalyzed system, may be necessary.[1][4]
-
Steric Hindrance: Sterically hindered or highly substituted alkenes may exhibit slower reaction rates.[1] In such cases, extending the reaction time or cautiously increasing the temperature might be required to improve conversion.[1]
-
Problem 2: Catalyst Deactivation
Q: My reaction starts well but then stalls, suggesting catalyst deactivation. What causes this and how can it be prevented?
A: Catalyst deactivation is a common issue, particularly in metal-catalyzed reactions involving highly reactive carbene intermediates.
-
Causes of Deactivation:
-
Reaction with Carbene: The highly reactive carbene intermediate can sometimes react with the catalyst itself, leading to the formation of inactive species.[3]
-
Presence of Impurities: As mentioned, impurities in the reaction mixture, such as water, oxygen, or other Lewis bases, can coordinate to the catalyst and poison it.[2]
-
-
Strategies to Minimize Deactivation:
-
Slow Addition of Diazo Compound: A slow, controlled addition of the diazo compound is crucial.[1][3] This maintains a low concentration of the highly reactive carbene intermediate, thereby reducing the likelihood of catalyst deactivation and unwanted side reactions.[1][3]
-
Catalyst Choice: Different catalysts exhibit varying levels of stability and reactivity.[3] For particularly challenging substrates or reactions prone to deactivation, it may be necessary to screen a variety of catalysts to find a more robust option.[3]
-
Rigorous Control of Atmosphere: Maintaining a strictly inert atmosphere is paramount to prevent deactivation by air and moisture.[2]
-
Problem 3: Poor Diastereo- or Enantioselectivity
Q: I am performing an asymmetric cyclopropanation, but the diastereomeric ratio (dr) or enantiomeric excess (ee) of my product is low. How can I improve the stereoselectivity?
A: Achieving high stereoselectivity is often a primary goal in modern cyclopropanation reactions. Several factors can influence the stereochemical outcome.
-
Ligand and Catalyst Choice:
-
Ligand Screening: The choice of the chiral ligand is arguably the most critical factor in asymmetric catalysis.[2] A thorough screening of a library of ligands is often necessary to identify the optimal one for a specific substrate and carbene precursor.[2]
-
Steric Bulk: The steric environment of both the catalyst and the ligands plays a crucial role in dictating the facial selectivity of the cyclopropanation.[1] Experimenting with ligands of varying steric bulk can significantly impact the diastereoselectivity.[1]
-
-
Carbene Source:
-
The steric properties of the carbene precursor itself can influence how it approaches the alkene, thereby affecting the stereochemical outcome.[1]
-
-
Presence of Impurities:
-
Trace amounts of achiral Lewis basic impurities (e.g., water, alcohols) can coordinate to the chiral catalyst, altering its steric environment and diminishing its ability to control the stereochemistry, leading to a lower enantiomeric excess.[2]
-
FAQs: Optimizing Catalyst Loading
Here are answers to some frequently asked questions regarding the optimization of catalyst loading.
Q1: How do I determine the optimal catalyst loading for a new reaction?
A1: The optimal catalyst loading balances reaction efficiency with cost-effectiveness. A good starting point for many transition-metal-catalyzed cyclopropanations is 1-2 mol%. From there, you can perform a series of small-scale experiments, systematically varying the catalyst loading (e.g., 0.5 mol%, 1 mol%, 2 mol%, 5 mol%) while keeping all other parameters constant. Monitor the reaction progress (e.g., by TLC or GC/LC-MS) to determine the lowest catalyst concentration that provides a satisfactory yield in a reasonable timeframe.
Q2: Can increasing the catalyst loading solve all low-yield problems?
A2: While insufficient catalyst is a common reason for low yields, simply increasing the loading is not a universal solution and can sometimes be detrimental.[3] If the issue is catalyst deactivation, adding more catalyst may not be effective. In some cases, higher catalyst concentrations can lead to an increase in side reactions, such as the dimerization of the diazo compound.[1] It is crucial to first investigate other potential causes like reagent purity, reaction temperature, and atmosphere control.
Q3: Are there situations where a very low catalyst loading is beneficial?
A3: Yes, utilizing very low catalyst loadings is highly desirable, especially in large-scale industrial applications, as it reduces costs and minimizes the levels of residual metal in the final product. Achieving high turnover numbers (TONs) with extremely low catalyst loadings is a significant area of research.[5] This often requires highly active and robust catalysts, as well as rigorously optimized reaction conditions, including the use of specific solvents and the slow addition of reagents.[5]
Q4: How does the substrate-to-catalyst ratio affect the reaction?
A4: The substrate-to-catalyst (S/C) ratio is inversely related to the catalyst loading. A high S/C ratio means a low catalyst loading. The optimal S/C ratio depends on the intrinsic activity and stability of the catalyst. A highly active catalyst can efficiently turn over a large amount of substrate, allowing for a high S/C ratio. However, if the catalyst is prone to deactivation, a lower S/C ratio (higher catalyst loading) might be necessary to drive the reaction to completion.
Experimental Protocols
Protocol 1: General Procedure for Catalyst Loading Optimization
This protocol outlines a systematic approach to determine the optimal catalyst loading for a given cyclopropanation reaction.
-
Setup: In parallel, set up a series of small-scale reactions in identical, oven-dried vials equipped with stir bars.
-
Inert Atmosphere: Purge each vial with an inert gas (e.g., argon or nitrogen) and maintain this atmosphere throughout the experiment.
-
Reagents: To each vial, add the alkene substrate and the appropriate solvent.
-
Catalyst Addition: Add the catalyst to each vial at varying concentrations (e.g., 0.5, 1.0, 2.0, and 5.0 mol%).
-
Diazo Compound Addition: Prepare a solution of the diazo compound in the reaction solvent. Using a syringe pump, add the diazo compound solution to each reaction vial at a slow, controlled rate over several hours.
-
Monitoring: Monitor the progress of each reaction at regular intervals using an appropriate analytical technique (TLC, GC, or LC-MS).
-
Analysis: Once the reactions are complete, quench them appropriately and analyze the yield and purity of the product from each reaction.
Protocol 2: Simmons-Smith Cyclopropanation (Furukawa Modification)
This protocol describes a common method for cyclopropanation using diethylzinc and diiodomethane.
-
Setup: Under an inert atmosphere, add the alkene substrate to an oven-dried flask containing a stir bar and anhydrous solvent (e.g., dichloromethane).
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Reagent Addition:
-
Slowly add diethylzinc (typically 1.5-2.0 equivalents, often as a solution in hexanes) to the stirred reaction mixture.
-
After a brief period of stirring (e.g., 15 minutes), add diiodomethane (1.5-2.0 equivalents) dropwise.[1]
-
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC.[1]
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[1]
-
Workup:
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
-
Purification: Purify the crude product by flash column chromatography.[1]
Visualizations
Troubleshooting Workflow for Low Conversion
Caption: A systematic workflow for troubleshooting low conversion in cyclopropanation reactions.
Catalytic Cycle for Rhodium-Catalyzed Cyclopropanation
Caption: Simplified catalytic cycle for a rhodium-catalyzed cyclopropanation reaction.
References
-
ResearchGate. (n.d.). Effect of key substrate and catalyst parameters on the asymmetric cyclopropanation. Retrieved from [Link]
-
Lebel, H., Marcoux, J. F., Molinaro, C., & Charette, A. B. (2003). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 103(4), 977-1050. Retrieved from [Link]
-
Sampson, J. R., & Betley, T. A. (2023). Catalytic Asymmetric Cyclopropanations with Nonstabilized Carbenes. Accounts of Chemical Research, 56(10), 1236-1251. Retrieved from [Link]
-
Merlic, C. A., & Zechman, A. L. (2003). Cyclopropanation versus Carbon—Hydrogen Insertion. The Influences of Substrate and Catalyst on Selectivity. ChemInform, 34(25). Retrieved from [Link]
-
University of Rochester Department of Chemistry. (n.d.). How to Improve Yield. Retrieved from [Link]
-
ResearchGate. (n.d.). Substrate versus Catalyst Control of Stereoselectivity in the Cyclopropanation of a Carbon‐Carbon Double Bond Linked to the Reactant Diazoacetate through a Chiral Linker. Retrieved from [Link]
-
Ashenhurst, J. (2023, October 18). Cyclopropanation of Alkenes. Master Organic Chemistry. Retrieved from [Link]
-
Varela-Rial, A., et al. (2020). In Situ Kinetic Studies of Rh(II)-Catalyzed Asymmetric Cyclopropanation with Low Catalyst Loadings. ACS Catalysis, 10(2), 1161-1170. Retrieved from [Link]
-
ResearchGate. (n.d.). Catalyst screening. Retrieved from [Link]
-
Sampson, J. R., & Betley, T. A. (2017). Catalytic Asymmetric Cyclopropanations with Non-Stabilized Carbenes. PubMed Central. Retrieved from [Link]
-
Liu, Z., et al. (2018). Cyclopropanations via Heme Carbenes: Basic Mechanism and Effects of Carbene Substituent, Protein Axial Ligand, and Porphyrin Substitution. Journal of the American Chemical Society, 140(4), 1439-1450. Retrieved from [Link]
-
Ota, K., et al. (2024). Cyclopropanation Using Electrons Derived from Hydrogen: Reaction of Alkenes and Hydrogen without Hydrogenation. JACS Au, 4(4), 1615-1622. Retrieved from [Link]
-
ResearchGate. (n.d.). Commonly used methods for cyclopropanation reactions. Retrieved from [Link]
-
IIT Roorkee July 2018. (2018, July 29). Lec 13 Catalyst deactivation [Video]. YouTube. Retrieved from [Link]
-
Bordeaux, M., et al. (2019). Stereoselective Cyclopropanation of Electron-Deficient Olefins with a Cofactor Redesigned Carbene Transferase Featuring Radical Reactivity. ACS Catalysis, 9(10), 9339-9344. Retrieved from [Link]
-
Synthesis Workshop. (2022, March 5). Cyclopropanation via Radical Carbenoids with Dr. Ana García Herraiz (Episode 85) [Video]. YouTube. Retrieved from [Link]
-
Powers, I. G., & Gembicky, M. (2023). Metal-catalysed C-C bond formation at cyclopropanes. Nature Reviews Chemistry, 7(8), 548-560. Retrieved from [Link]
-
ResearchGate. (n.d.). Catalytic Cyclopropanation Reactions. Retrieved from [Link]
-
Charette, A. B., & Beauchemin, A. (2001). Nickel-catalysed cyclopropanation of electron-deficient alkenes with diiodomethane and diethylzinc. Chemical Communications, (14), 1264-1265. Retrieved from [Link]
-
Sowa, J. R. (2019). TRANSITION METAL CATALYZED SIMMONS–SMITH TYPE CYCLOPROPANATIONS. Princeton University. Retrieved from [Link]
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Technical Support Center: Troubleshooting Incomplete Simmons-Smith Cyclopropanation Reactions
Welcome to the technical support center for the Simmons-Smith cyclopropanation reaction. This guide is designed for researchers, scientists, and drug development professionals to provide actionable insights and troubleshooting strategies for one of the most reliable methods of synthesizing cyclopropanes. Incomplete reactions can be a significant roadblock, and this resource aims to diagnose and resolve common issues encountered in the lab.
The Simmons-Smith reaction is a powerful tool for stereospecifically converting alkenes into cyclopropanes.[1][2][3][4] The reaction typically involves an organozinc carbenoid, formed from diiodomethane and a zinc-copper couple, which adds a methylene group across a double bond.[3][5][6] While robust, its success is contingent on several critical parameters. This guide will walk you through a logical troubleshooting process, from reagent preparation to reaction optimization.
I. Initial Diagnosis: Is the Reaction Truly Incomplete?
Before diving into extensive troubleshooting, it's crucial to confirm that the reaction has indeed stalled or is incomplete.
Q1: How can I effectively monitor the progress of my Simmons-Smith reaction?
A1: The choice of analytical technique is dependent on the properties of your starting material and product.[7] A multi-technique approach is often beneficial.
-
Thin-Layer Chromatography (TLC): This is a quick, qualitative method for tracking the consumption of the starting alkene and the appearance of the less polar cyclopropane product. It's an excellent first-pass technique.[7]
-
Gas Chromatography (GC/GC-MS): Ideal for volatile and thermally stable compounds, GC provides high-resolution separation and quantitative data. Coupling with a mass spectrometer (MS) allows for definitive identification of products and byproducts.[7]
-
High-Performance Liquid Chromatography (HPLC): Suitable for a broader range of non-volatile or thermally labile compounds, offering quantitative analysis.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is particularly useful for providing detailed structural information and can be used to determine the conversion ratio by integrating signals corresponding to the starting alkene and the cyclopropane product.[7][8]
| Technique | Best Suited For | Advantages | Limitations |
| TLC | Rapid, qualitative monitoring of non-volatile compounds | Fast, inexpensive, requires minimal sample[7] | Not quantitative, limited resolution[7] |
| GC/GC-MS | Volatile and thermally stable compounds[7] | High resolution, quantitative, MS identification[7] | Not for non-volatile or thermally labile compounds[7] |
| HPLC | Non-volatile and thermally labile compounds | High resolution, quantitative, versatile[7] | More time-consuming and expensive than GC[7] |
| ¹H NMR | In-situ, non-invasive structural analysis | Provides detailed structural information, non-destructive[7] | Lower sensitivity, potential for spectral overlap[7] |
II. The Heart of the Reaction: The Zinc Carbenoid
The most frequent culprit for a failed or incomplete Simmons-Smith reaction is the quality and activity of the zinc carbenoid.[9][10]
Q2: My reaction shows no product formation. What is the most likely cause?
A2: The primary suspect is an inactive zinc-copper couple.[10][11] The activation of zinc is critical for the formation of the organozinc reagent.[12]
-
Causality: Zinc metal is often coated with a passivating layer of zinc oxide, which prevents it from reacting with diiodomethane. The copper in the couple serves to activate the zinc surface.[12]
-
Solution: Ensure your zinc-copper couple is freshly prepared and highly active. While commercially available, freshly prepared reagents often exhibit superior reactivity.[13][14]
Protocol: Preparation of a Highly Active Zinc-Copper Couple (LeGoff Method)
This method is known for producing a very active zinc-copper couple.[13][14]
Materials:
-
Zinc dust
-
Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)
-
Glacial acetic acid
-
Diethyl ether
-
Erlenmeyer flask
-
Magnetic stirrer
Procedure:
-
In a flask, rapidly stir a solution of Cu(OAc)₂·H₂O (2.0 g) in hot glacial acetic acid (50 mL).[14]
-
Add zinc dust (35 g) to the stirring solution.[14]
-
Stir for 30 seconds, then allow the couple to settle.[14]
-
Decant the acetic acid.
-
Wash the couple once with a fresh portion of acetic acid.[14]
-
Wash the couple three times with diethyl ether.[14]
-
Dry the resulting reddish-brown or dark gray powder under an inert atmosphere (e.g., nitrogen or argon).
-
Store the active couple under an inert atmosphere, as it is sensitive to moisture and air.[10][13][14]
Q3: I've prepared the zinc-copper couple, but the reaction is still sluggish or incomplete. What else could be wrong with my reagents?
A3: Several other factors related to your reagents can impede the reaction:
-
Poor Quality Diiodomethane: Impurities in diiodomethane can quench the reaction. It is recommended to use freshly distilled or high-purity diiodomethane.[10][11]
-
Presence of Moisture: The Simmons-Smith reaction is highly sensitive to moisture.[10][11] Ensure all glassware is oven- or flame-dried and the reaction is conducted under a dry, inert atmosphere (nitrogen or argon).[10][11] Solvents should be anhydrous.
-
Inadequate Reagent Stoichiometry: An insufficient amount of the Simmons-Smith reagent can lead to incomplete conversion.[11] It is common to use a slight excess (1.5-2.0 equivalents) of both the zinc-copper couple and diiodomethane relative to the alkene.[11]
III. Optimizing Reaction Conditions
If your reagents are of high quality and the reaction is still not proceeding to completion, the next step is to optimize the reaction conditions.
Q4: My starting material is being consumed very slowly. What can I do to speed up the reaction?
A4: The rate of the Simmons-Smith reaction is influenced by several factors, including temperature, solvent, and the use of ultrasonication.
-
Temperature: While lower temperatures can sometimes improve diastereoselectivity, they also slow down the reaction rate.[11] A gradual increase in temperature (e.g., in 5-10 °C increments) can improve the reaction rate.[10] However, be cautious, as higher temperatures may lead to side reactions.[10] Refluxing in an appropriate solvent is a common strategy.[15]
-
Solvent Choice: The choice of solvent is critical. The rate of reaction decreases with increasing solvent basicity.[4][16] Non-coordinating solvents like dichloromethane (DCM), 1,2-dichloroethane (DCE), or diethyl ether are recommended.[5][16]
-
Ultrasonication: For reactions occurring on a metal surface, ultrasonication can improve the rate of formation of the organozinc reagent by helping to break up the zinc particles and clean the surface.[17]
Troubleshooting Workflow: Incomplete Conversion
Caption: Troubleshooting workflow for incomplete Simmons-Smith reactions.
IV. Substrate Reactivity and Modified Reagents
The electronic and steric properties of the alkene substrate play a significant role in the success of the Simmons-Smith reaction.
Q5: My alkene is electron-deficient or sterically hindered, and the reaction is not working. What are my options?
A5: Standard Simmons-Smith conditions can be sluggish for electron-poor or sterically congested alkenes.[11][18] In these cases, more reactive modifications of the reagent are often necessary.
-
The Furukawa Modification: This involves the use of diethylzinc (Et₂Zn) and diiodomethane.[1][16] This system generates a more reactive carbenoid and is often the go-to method for less reactive alkenes.[1] It is also particularly effective for substrates containing hydroxyl groups, as it can enhance the directing effect of these groups.[18]
-
The Shi Modification: For particularly unreactive or electron-deficient alkenes, the Shi modification can be highly effective.[1] This method utilizes a combination of diethylzinc, diiodomethane, and a strong acid, such as trifluoroacetic acid, to generate a more nucleophilic and reactive zinc carbenoid.[1][17]
| Reagent System | Typical Substrates | Key Advantages |
| Zn-Cu Couple / CH₂I₂ (Classic) | Electron-rich, unhindered alkenes; allylic alcohols | Operationally simple, economical[15] |
| Et₂Zn / CH₂I₂ (Furukawa) | Unfunctionalized and less reactive alkenes, allylic alcohols | Increased reactivity, enhances directing effects[1][18] |
| Et₂Zn / CH₂I₂ / TFA (Shi) | Electron-deficient and unfunctionalized alkenes[1] | Cyclopropanates a wider range of alkenes[1][17] |
Protocol: Furukawa-Modified Simmons-Smith Cyclopropanation
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Alkene
-
Anhydrous dichloromethane (DCM)
-
Diethylzinc (Et₂Zn) solution (e.g., 1.0 M in hexanes)
-
Diiodomethane (CH₂I₂)
-
Flame-dried, three-neck round-bottom flask with a magnetic stir bar, condenser, and nitrogen/argon inlet
Procedure:
-
Set up the flame-dried glassware under a positive pressure of an inert gas.
-
To the flask, add the alkene (1.0 equiv) dissolved in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the diethylzinc solution (2.0 equiv) dropwise to the stirred solution.
-
After the addition is complete, add diiodomethane (2.0 equiv) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for the required time (monitor by TLC or GC). Reaction times can vary from a few hours to 24 hours.[11]
-
Upon completion, carefully quench the reaction at 0 °C by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.
V. Frequently Asked Questions (FAQs)
Q6: I am observing side products in my reaction. What are the common side reactions and how can I avoid them?
A6: While the Simmons-Smith reaction is known for being relatively clean, side reactions can occur.[5]
-
Methylation of Heteroatoms: The electrophilic zinc carbenoid can methylate alcohols or other heteroatoms, especially with long reaction times or excess reagent.[1] Using a stoichiometric amount of the reagent and monitoring the reaction closely can minimize this.
-
Zinc Iodide (ZnI₂) Mediated Reactions: The Lewis acidic byproduct, ZnI₂, can sometimes cause rearrangement or decomposition of acid-sensitive products.[1] Adding excess diethylzinc or quenching the reaction with pyridine can scavenge the ZnI₂.[1]
Q7: Can I use dibromomethane instead of the more expensive diiodomethane?
A7: Yes, dibromomethane is a cheaper alternative to diiodomethane and has been successfully used in Simmons-Smith reactions, particularly in flow chemistry setups.[19][20] However, it is generally less reactive, and reaction conditions may need to be adjusted accordingly.
Q8: My substrate has a hydroxyl group. How does this affect the reaction?
A8: The presence of a hydroxyl group proximal to the double bond can act as a directing group. The zinc reagent coordinates with the hydroxyl group, delivering the methylene group to the same face of the double bond (syn-directing effect), which can be a powerful tool for controlling stereochemistry.[1][17][18]
VI. Concluding Remarks
Troubleshooting incomplete Simmons-Smith cyclopropanation reactions requires a systematic approach. By carefully considering the activity of the reagents, optimizing reaction conditions, and selecting the appropriate reagent system for your specific substrate, you can overcome common challenges and achieve successful cyclopropanation. This guide provides a framework for diagnosing and solving these issues, grounded in the fundamental principles of the reaction mechanism.
References
-
NROChemistry. Simmons-Smith Reaction. Available from: [Link]
-
ResearchGate. Optimization of the reaction conditions for the mechanochemical... Available from: [Link]
-
Studylib. Zinc/Copper Couple: Synthesis & Reactions in Organic Chemistry. Available from: [Link]
-
Wikipedia. Simmons–Smith reaction. Available from: [Link]
-
ACS Publications. A Continuous Manufacturing Line Generating Organozinc Species in Flow: Enhancing the Simmons-Smith Reaction Including Post-Reaction Processing. Available from: [Link]
-
Organic Chemistry Portal. Simmons-Smith Reaction. Available from: [Link]
-
Master Organic Chemistry. Cyclopropanation of Alkenes. Available from: [Link]
-
OrgoSolver. Simmons–Smith reaction – cyclopropanation of alkenes. Available from: [Link]
-
Grokipedia. Simmons–Smith reaction. Available from: [Link]
-
Wikipedia. Zinc–copper couple. Available from: [Link]
-
ResearchGate. Optimization of continuous‐flow Simmons‐Smith cyclopropanation conditions[a]. Available from: [Link]
-
Sciencemadness.org. Zinc/Copper Couple. Available from: [Link]
-
Organic Syntheses. norcarane. Available from: [Link]
-
National Institutes of Health. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Available from: [Link]
-
Rapid and Safe Continuous‐Flow Simmons‐Smith Cyclopropanation using a Zn/Cu Couple Column. Available from: [Link]
-
RSC Publishing. Regioselective Simmons–Smith-type cyclopropanations of polyalkenes enabled by transition metal catalysis. Available from: [Link]
-
Green Chemistry (RSC Publishing). Mechanochemical Simmons–Smith cyclopropanation via ball-milling-enabled activation of zinc(0). Available from: [Link]
-
MDPI. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Available from: [Link]
-
ACS Publications. A Continuous Manufacturing Line Generating Organozinc Species in Flow: Enhancing the Simmons-Smith Reaction Including Post-Reaction Processing. Available from: [Link]
Sources
- 1. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. grokipedia.com [grokipedia.com]
- 4. mdpi.com [mdpi.com]
- 5. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]
- 6. orgosolver.com [orgosolver.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Zinc–copper couple - Wikipedia [en.wikipedia.org]
- 13. studylib.net [studylib.net]
- 14. sciencemadness.org [sciencemadness.org]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
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- 20. researchgate.net [researchgate.net]
Technical Support Center: Trifluoroacetic Acid (TFA)-Mediated Boc Deprotection
A Guide to Preventing and Troubleshooting Side Reactions
Welcome to the Technical Support Center for TFA-mediated Boc deprotection. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of removing the tert-butyloxycarbonyl (Boc) protecting group, a critical step in peptide synthesis and organic chemistry. As Senior Application Scientists, we provide not just protocols, but the underlying principles to empower you to troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs)
Here we address the most common questions encountered during the TFA-mediated deprotection of Boc-protected amines.
Q1: What is the fundamental mechanism of Boc group removal with TFA?
A: The cleavage of the Boc group with trifluoroacetic acid (TFA) is an acid-catalyzed unimolecular elimination (E1) reaction.[1][2] The process unfolds in a few key steps:
-
Protonation: The strong acid, TFA, protonates the carbonyl oxygen of the Boc group.[1][3]
-
Carbocation Formation: This protonation weakens the C-O bond, leading to its cleavage. This generates a stable tert-butyl cation and a transient carbamic acid intermediate.[2][4]
-
Decarboxylation: The carbamic acid is unstable and rapidly decomposes into carbon dioxide gas and the free amine.[2][3]
-
Salt Formation: The newly liberated amine is then protonated by the excess TFA in the reaction mixture to form its trifluoroacetate salt.[1]
It is crucial to perform this reaction in a well-ventilated area and not in a closed system, as carbon dioxide gas is evolved.[2]
Q2: I'm observing a mass addition of +56 Da in my crude product analysis. What is the cause?
A: A mass increase of +56 Da is a tell-tale sign of tert-butylation, a prevalent side reaction during Boc deprotection.[5][6] The culprit is the highly reactive tert-butyl cation generated during the cleavage process.[1][7] This electrophilic carbocation can attack nucleophilic sites within your molecule, leading to the formation of unwanted byproducts.[1][8]
Q3: Which amino acid residues are most susceptible to tert-butylation?
A: Amino acids with electron-rich, nucleophilic side chains are particularly vulnerable to alkylation by the tert-butyl cation. These include:
-
Tryptophan (Trp): The indole ring is highly susceptible to electrophilic attack.[9][10][11]
-
Methionine (Met): The sulfur atom of the thioether side chain can be alkylated to form a sulfonium salt.[5][12][13]
-
Cysteine (Cys): The free thiol group is a prime target for alkylation.[5][14]
-
Tyrosine (Tyr): The activated phenolic ring can also undergo tert-butylation.[1][5]
Q4: What are scavengers and how do they prevent these side reactions?
A: Scavengers are nucleophilic reagents added to the deprotection cocktail to "trap" the reactive tert-butyl cations before they can modify your desired product.[1][15] They are typically more reactive towards the carbocation than the sensitive residues in your peptide or molecule.[8]
Visualizing the Mechanism and Side Reactions
To better understand the process, the following diagrams illustrate the key chemical transformations.
Caption: Mechanism of TFA-mediated Boc deprotection.
Caption: Competing pathways for the tert-butyl cation.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Problem 1: Significant tert-butylation of sensitive residues is observed.
-
Cause: Insufficient or inappropriate scavengers in the deprotection cocktail.[5]
-
Solution: Incorporate a scavenger or a cocktail of scavengers tailored to the sensitive residues present in your molecule. The choice of scavenger is critical.[6]
-
For Tryptophan-containing compounds: Use triethylsilane (TES), triisopropylsilane (TIS), or anisole.[5][6]
-
For Methionine-containing compounds: Thioanisole is effective in preventing S-alkylation. The addition of dimethyl sulfide (DMS) can also help prevent oxidation.[5][16]
-
For Cysteine-containing compounds: 1,2-Ethanedithiol (EDT) is a commonly used scavenger.[5][15]
-
For Tyrosine-containing compounds: Anisole or phenol can help minimize alkylation of the phenolic ring.[5][17]
-
Problem 2: The Boc deprotection reaction is incomplete.
-
Cause 1: Insufficient concentration or equivalents of acid.
-
Solution 1: Ensure a sufficient excess of TFA is used. For solution-phase reactions, a 20-50% solution of TFA in a solvent like dichloromethane (DCM) is common.[1][18] For solid-phase peptide synthesis (SPPS), neat TFA or a high concentration is often used.[1]
-
Cause 2: Insufficient reaction time or temperature.
-
Solution 2: Most deprotections are complete within 30 minutes to 2 hours at room temperature.[1] If the reaction is sluggish, increase the reaction time and monitor progress by TLC or LC-MS.[1]
-
Cause 3: Steric hindrance around the Boc-protected amine.
-
Solution 3: For sterically hindered substrates, longer reaction times, a higher concentration of TFA, or gentle heating may be necessary.[5] It is crucial to employ an effective scavenger cocktail under these more forcing conditions to mitigate side reactions.[5]
Problem 3: I'm observing oxidation of methionine or tryptophan residues.
-
Cause: The acidic conditions of TFA cleavage can sometimes promote oxidation, especially during workup.[10][13]
-
Solution: Including reducing agents in the scavenger cocktail can minimize oxidation. Dimethyl sulfide (DMS) is commonly used for this purpose.[12] For methionine sulfoxide that has already formed, it can sometimes be reversed by heating the peptide at 40°C for 24 hours in 5% acetic acid.[12][13]
Scavenger Selection Guide
The following table provides a quick reference for choosing the appropriate scavenger(s) for your reaction.
| Sensitive Residue | Primary Side Reaction | Recommended Scavengers | Typical Concentration (v/v) |
| Tryptophan (Trp) | tert-butylation of the indole ring | Triisopropylsilane (TIS), Triethylsilane (TES), Anisole, 1,2-Ethanedithiol (EDT)[5][10][15][19] | 1-5% |
| Methionine (Met) | S-alkylation to a sulfonium salt, Oxidation to sulfoxide | Thioanisole, Dimethyl sulfide (DMS)[5][16] | 2-5% |
| Cysteine (Cys) | S-alkylation | 1,2-Ethanedithiol (EDT), 3,6-Dioxa-1,8-octanedithiol (DODT)[5][14][20] | 1-5% |
| Tyrosine (Tyr) | tert-butylation of the phenolic ring | Anisole, Phenol, m-cresol[5][14] | 2-5% |
Scavenger Cocktail Formulations
For molecules containing multiple sensitive residues, a scavenger cocktail is often the most effective solution.
| Cocktail Name | Composition (v/v/v) | Primary Application |
| TFA/TIS/H₂O | 95:2.5:2.5 | General purpose, effective for Trp.[5] |
| Reagent K | TFA/Phenol/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5) | For peptides with multiple sensitive residues including Cys, Met, and Trp.[5] |
| TFA/Anisole/TMSCl/Me₂S | 85:5:5:5 | Optimized for preventing both oxidation and S-alkylation of Met.[13][21] |
Detailed Experimental Protocols
Protocol 1: Standard Solution-Phase Boc Deprotection
This protocol is a general starting point for the deprotection of a Boc-protected amine in solution.
-
Preparation: Dissolve the Boc-protected compound in dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.
-
Reagent Addition: To the stirring solution, add an equal volume of TFA (for a 50% TFA/DCM solution). If scavengers are required, they should be pre-mixed with the TFA before addition.
-
Reaction: Stir the reaction mixture at room temperature for 30-60 minutes.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM. The crude product is often obtained as the TFA salt and can be further purified.
Protocol 2: Boc Deprotection with a Scavenger Cocktail
This protocol is recommended for substrates containing sensitive functional groups.
-
Preparation: Dissolve the Boc-protected compound in a minimal amount of DCM.
-
Scavenger Cocktail Preparation: In a separate vial, prepare the desired scavenger cocktail. For example, a TFA/TIS/H₂O (95:2.5:2.5 v/v/v) mixture.
-
Deprotection: Add the scavenger cocktail to the substrate solution. A typical ratio is 10 mL of cocktail per gram of substrate.
-
Reaction: Stir the reaction at room temperature for 2-4 hours.
-
Monitoring: Monitor the reaction to ensure complete deprotection.
-
Workup: Precipitate the deprotected product by adding cold diethyl ether. Collect the solid by filtration or centrifugation, wash with cold ether, and dry under vacuum.
Protocol 3: Reaction Monitoring by Thin-Layer Chromatography (TLC)
-
Plate Preparation: On a silica gel TLC plate, draw a starting line with a pencil.
-
Spotting: Using a capillary tube, spot the plate with the starting material (SM), a co-spot (both SM and reaction mixture), and the reaction mixture (RM).
-
Elution: Place the plate in a TLC chamber containing a suitable mobile phase (e.g., 10% Methanol in DCM).
-
Visualization: After the solvent front has reached the top of the plate, remove it, and allow it to dry. Visualize the spots under a UV lamp and/or by staining with a ninhydrin solution, which will stain the newly formed primary amine. The product should have a lower Rf value than the starting material.[1]
Alternative Deprotection Methods
While TFA is the most common reagent for Boc deprotection, certain substrates may be sensitive to strong acidic conditions. In such cases, alternative methods can be considered.
| Method | Reagents | Conditions | Notes |
| Lewis Acids | ZnBr₂ in CH₂Cl₂ | Room Temperature | Can offer selectivity for secondary over primary N-Boc groups.[4][] |
| Thermal | Heat (neat or in a high-boiling solvent) | 180-185 °C | Can be effective but requires high temperatures that may not be suitable for all substrates.[23] |
| Oxalyl Chloride/Methanol | (COCl)₂ in MeOH | Room Temperature | A mild method reported to be tolerant of other acid-labile groups.[24][25] |
| Aqueous Reflux | Water | 100 °C | An environmentally friendly method, but requires heating.[23][26] |
This guide provides a comprehensive overview of the key considerations for successful TFA-mediated Boc deprotection. By understanding the underlying mechanisms and potential pitfalls, you can optimize your reaction conditions to achieve high yields and purity. For further assistance, please do not hesitate to contact our technical support team.
References
-
Lundt, B. F., Johansen, N. L., Vølund, A., & Markussen, J. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. International Journal of Peptide and Protein Research, 12(5), 258–268. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]
-
Ismail, M., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega. Retrieved from [Link]
-
Ghosh, A., et al. (2021). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development, 25(7), 1674-1681. Retrieved from [Link]
-
ResearchGate. (2014, October 16). What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis? Retrieved from [Link]
-
Ismail, M., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega, 8(17), 15485-15494. Retrieved from [Link]
-
Löw, M., Kisfaludy, L., & Sohár, P. (1978). [tert-Butylation of the tryptophan indole ring during the removal of the tert-butyloxycarbonyl group (author's transl)]. Hoppe-Seyler's Zeitschrift fur physiologische Chemie, 359(12), 1643–1651. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]
-
ResearchGate. (2023, April 20). (PDF) Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. Retrieved from [Link]
-
Reddit. (2023, October 18). Boc De-protection. Retrieved from [Link]
-
Amponsah, M. O., et al. (2022). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 12(23), 14643-14649. Retrieved from [Link]
-
ResearchGate. (2023, April 20). (PDF) Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. Retrieved from [Link]
-
Yang, Y. (2016). Peptide Global Deprotection/Scavenger-Induced Side Reactions. In Peptide Synthesis. IntechOpen. Retrieved from [Link]
-
ResearchGate. (2016, March 26). Any suggestion on Boc deprotection without using acid? Retrieved from [Link]
-
Mehta, A., Jaouhari, R., & Benson, T. J. (1992). Improved efficiency and selectivity in peptide synthesis: Use of triethylsilane as a carbocation scavenger in deprotection of t-butyl esters and t-butoxycarbonyl-protected sites. Tetrahedron Letters, 33(37), 5441-5444. Retrieved from [Link]
-
Cheraiet, Z., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Conditions. International Journal of Chemistry, 4(3). Retrieved from [Link]
-
ResearchGate. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. Retrieved from [Link]
-
Wünsch, E., et al. (1978). [Direct tert-butylation of tryptophan: preparation of 2,5,7-tri-tert-butyltryptophan (author's transl)]. Hoppe-Seyler's Zeitschrift fur physiologische Chemie, 359(12), 1637–1642. Retrieved from [Link]
-
Teixeira, A., et al. (2002). The use of DODT as a non-malodorous scavenger in Fmoc-based peptide synthesis. Protein and Peptide Letters, 9(5), 379–385. Retrieved from [Link]
-
ResearchGate. (n.d.). tert-Butylation of the tryptophan indole ring during the removal of the tert-butyloxycarbonyl group (author's transl). Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
-
ResearchGate. (2017, February 15). Usage of Anisole in PMB deprotection using TFA? Retrieved from [Link]
-
Organic Chemistry. (2022, December 14). Boc Deprotection Mechanism [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). Identification of Potential Sites for Tryptophan Oxidation in Recombinant Antibodies Using tert-Butylhydroperoxide and Quantitative LC-MS. Retrieved from [Link]
-
Polypeptide. (n.d.). Benzylthiols as scavengers in TFA cleavages of peptide resins. Retrieved from [Link]
-
Amponsah, M. O., et al. (2022). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 12(23), 14643-14649. Retrieved from [Link]
-
Kumar, V., et al. (2019). 1,4-Benzenedimethanethiol (1,4-BDMT) as a scavenger for greener peptide resin cleavages. Green Chemistry, 21(24), 6695-6699. Retrieved from [Link]
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- 11. [Direct tert-butylation of tryptophan: preparation of 2,5,7-tri-tert-butyltryptophan (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection | Semantic Scholar [semanticscholar.org]
- 13. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. What is Thioanisole used for as a scavenger?_Chemicalbook [chemicalbook.com]
- 17. researchgate.net [researchgate.net]
- 18. reddit.com [reddit.com]
- 19. research.manchester.ac.uk [research.manchester.ac.uk]
- 20. The use of DODT as a non-malodorous scavenger in Fmoc-based peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
- 24. xray.uky.edu [xray.uky.edu]
- 25. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 26. mcours.net [mcours.net]
Technical Support Center: Diastereoselective Synthesis of Heteroaryl-Substituted Cyclopropanes
Welcome to the technical support center for the synthesis of heteroaryl-substituted cyclopropanes. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of achieving high diastereoselectivity in these critical reactions. Cyclopropane rings are prevalent motifs in pharmaceuticals and agrochemicals, and controlling their stereochemistry is paramount for modulating biological activity. This resource provides in-depth, field-proven insights in a question-and-answer format to address specific challenges you may encounter during your experiments.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
What are the primary factors influencing diastereoselectivity in heteroaryl cyclopropanation?
-
How does the electronic nature of the heteroaryl ring affect the reaction outcome?
-
When should I choose a metal-catalyzed carbene transfer over a Simmons-Smith type reaction?
-
My starting heteroaryldiazomethane is unstable. What can I do?
-
-
Troubleshooting Guides
-
Problem 1: Low Diastereomeric Ratio (d.r.)
-
Troubleshooting Workflow
-
Case Study: Optimizing a Rhodium-Catalyzed Cyclopropanation
-
-
Problem 2: Low Reaction Yield and Competing Side Reactions
-
Common Side Reactions and Mitigation Strategies
-
-
Problem 3: Poor Reproducibility
-
Key Parameters for Ensuring Consistent Results
-
-
-
Experimental Protocols
-
Protocol 1: General Procedure for Cobalt-Catalyzed Asymmetric Radical Cyclopropanation
-
Protocol 2: Diastereoselective Simmons-Smith Cyclopropanation of a Heteroaryl-Substituted Allylic Alcohol
-
-
References
Frequently Asked Questions (FAQs)
What are the primary factors influencing diastereoselectivity in heteroaryl cyclopropanation?
Diastereoselectivity in the synthesis of heteroaryl-substituted cyclopropanes is a multifactorial issue, primarily governed by the interplay of steric and electronic effects within the transition state. The key factors to consider are:
-
The Catalyst and Ligand System: This is often the most critical factor. The choice of metal (e.g., Rh, Cu, Co, Ru, Pd) and the architecture of the chiral ligand create a specific steric and electronic environment that directs the approach of the alkene to the metal-carbene intermediate.[1][2][3] For instance, bulky ligands can effectively shield one face of the carbene, forcing the alkene to approach from the less hindered side. D₂-symmetric chiral amidoporphyrin ligands, when complexed with cobalt, have shown exceptional ability to control stereoselectivity in radical cyclopropanations.[1]
-
The Structure of the Alkene: The geometry (E vs. Z) and substitution pattern of the alkene play a crucial role.[4] Generally, the reaction is stereospecific with respect to the alkene geometry.[5][6] Additionally, the presence of directing groups, such as hydroxyl groups in allylic alcohols, can dramatically influence diastereoselectivity by coordinating to the metal center of the cyclopropanating reagent.[2][7][8]
-
The Nature of the Carbene Precursor: For metal-catalyzed reactions, the diazo compound (or its in-situ generated precursor) is key. The substituents on the diazo compound affect the electronics and sterics of the resulting metal-carbene.[9] Heteroaryldiazoacetates have been used effectively with Rh₂(S-DOSP)₄ catalysts to achieve high diastereoselectivity.[9]
-
Reaction Conditions: Temperature, solvent, and concentration can all modulate selectivity. Lower temperatures generally favor the thermodynamically more stable transition state, leading to higher diastereoselectivity. The solvent can influence the conformation of the catalyst and the solubility of the reactants.[10][11]
How does the electronic nature of the heteroaryl ring affect the reaction outcome?
The electronic properties of the heteroaryl substituent can influence the reaction in several ways:
-
Reactivity of the Diazo Compound: Electron-withdrawing heteroaryl groups can stabilize the diazo compound, but may also render the corresponding metal-carbene more electrophilic. Conversely, electron-rich heterocycles can increase the nucleophilicity of the carbene. Both electron-rich and electron-deficient heteroaryldiazoacetates have been successfully employed in highly diastereoselective cyclopropanations.[9]
-
Coordination to the Metal Center: Heteroatoms (like nitrogen or sulfur) within the ring can potentially coordinate to the metal catalyst.[1] This can be a double-edged sword. While it can lead to undesired catalyst inhibition, it can also be exploited to create a more rigid transition state, thereby enhancing stereocontrol. The design of the chiral ligand is crucial to mitigate or leverage these potential interactions.[1]
-
Stability of Intermediates: In stepwise mechanisms, such as certain radical cyclopropanations, the heteroaryl group can influence the stability of radical intermediates, which in turn can affect the rate of bond formation and the ultimate stereochemical outcome.[1]
When should I choose a metal-catalyzed carbene transfer over a Simmons-Smith type reaction?
The choice between these two powerful methods depends on the substrate and the desired substitution pattern on the cyclopropane ring.
-
Choose Metal-Catalyzed Carbene Transfer when:
-
You need to install a substituted carbon atom (e.g., from a diazoacetate). This method is ideal for creating cyclopropanes with ester, ketone, or aryl groups directly attached to the new ring.[2][9]
-
You require high enantioselectivity in addition to diastereoselectivity. A vast library of chiral ligands for metals like Rh, Cu, and Co allows for fine-tuning of asymmetric induction.[1][3][12]
-
Your alkene is electron-deficient. While challenging, certain engineered biocatalysts and highly electrophilic metal-carbene systems can cyclopropanate electron-poor olefins.[13]
-
-
Choose a Simmons-Smith Reaction (or its modifications) when:
-
You want to add an unsubstituted CH₂ group. The classic Simmons-Smith reaction is the go-to method for this transformation.[14][15]
-
Your substrate contains a directing group like an allylic alcohol. The zinc carbenoid coordinates to the hydroxyl group, directing the cyclopropanation to the syn face with high diastereoselectivity.[5][7][8] The Furukawa modification (Et₂Zn, CH₂I₂) often enhances this effect.[11]
-
Your molecule is complex and contains functional groups that might be sensitive to the conditions of catalytic carbene transfer (e.g., potential for C-H insertion). The Simmons-Smith reaction is known for its excellent chemoselectivity.[2][5]
-
My starting heteroaryldiazomethane is unstable. What can I do?
The instability of heteroaryldiazomethanes is a common and significant challenge, often leading to dimerization or decomposition.[1] The most effective solution is to generate the diazo compound in situ . This is typically achieved by the base-mediated decomposition of the corresponding N-tosylhydrazone salt in the presence of the catalyst and alkene. This strategy maintains a low, steady concentration of the reactive diazo species, minimizing side reactions.[1] Cobalt(II)-porphyrin based systems are particularly effective for in situ generation and subsequent asymmetric cyclopropanation.[1]
Troubleshooting Guides
Problem 1: Low Diastereomeric Ratio (d.r.)
A poor diastereomeric ratio is one of the most frequent challenges. The cause is almost always an insufficiently organized transition state, allowing for multiple, energetically similar pathways to the products.
Troubleshooting Workflow
The following diagram outlines a systematic approach to improving your d.r.
Caption: Troubleshooting workflow for low diastereoselectivity.
Case Study: Optimizing a Rhodium-Catalyzed Cyclopropanation of Styrene with a Heteroaryldiazoacetate
Imagine you are reacting styrene with 2-thienyldiazoacetate using Rh₂(OAc)₄ and observe a 2:1 d.r. in favor of the trans isomer. Here’s how to approach optimization based on the workflow:
1. Modify Catalyst System (Highest Impact):
-
Action: Switch from the achiral Rh₂(OAc)₄ to a chiral dirhodium catalyst. A common starting point would be the Davies catalyst, Rh₂(S-DOSP)₄.[8][9]
-
Rationale: The chiral pyrrolidone ligands of Rh₂(S-DOSP)₄ create a well-defined chiral pocket around the active rhodium-carbene center. This pocket sterically disfavors one approach of the styrene, leading to a significant increase in both diastereoselectivity (trans preference) and enantioselectivity.[8]
2. Adjust Reaction Conditions:
-
Action: Lower the reaction temperature from room temperature to 0 °C or -20 °C.
-
Rationale: Cyclopropanation transition states are often close in energy. By lowering the temperature, you increase the energy difference (ΔΔG‡) between the transition states leading to the trans and cis diastereomers, thus favoring the lower-energy pathway.
3. Screen Solvents:
-
Action: Switch from a coordinating solvent like dichloromethane (DCM) to a non-coordinating solvent like toluene or hexane.
-
Rationale: Coordinating solvents can sometimes occupy axial positions on the dirhodium catalyst, altering the shape and electronics of the catalytic pocket and potentially reducing stereocontrol.
Expected Outcome Summary Table:
| Entry | Catalyst | Temperature (°C) | Solvent | d.r. (trans:cis) | Rationale |
| 1 | Rh₂(OAc)₄ | 25 | DCM | 2:1 | Baseline |
| 2 | Rh₂(S-DOSP)₄ | 25 | DCM | >15:1 | Chiral ligand creates a steric barrier, strongly favoring the trans transition state.[9] |
| 3 | Rh₂(S-DOSP)₄ | 0 | DCM | >25:1 | Lower temperature amplifies the energy difference between diastereomeric transition states. |
| 4 | Rh₂(S-DOSP)₄ | 0 | Toluene | >30:1 | Non-coordinating solvent prevents interference with the catalyst's chiral environment. |
Problem 2: Low Reaction Yield and Competing Side Reactions
Low yields are often tied to catalyst deactivation, substrate decomposition, or the prevalence of side reactions.
Common Side Reactions and Mitigation Strategies
| Side Reaction | Common Cause(s) | Proposed Solution(s) |
| Carbene Dimerization (e.g., formation of diethyl maleate/fumarate) | High concentration of the diazo compound. | Use in-situ generation of the diazo compound from a stable precursor (e.g., N-tosylhydrazone).[1] Alternatively, use a syringe pump for slow addition of the diazo compound to the reaction mixture.[12] |
| C-H Insertion | Highly reactive carbene; presence of weak C-H bonds in the substrate or solvent. | Use a more selective catalyst. Rhodium catalysts are often more selective for cyclopropanation over C-H insertion compared to more reactive copper systems.[2][8] Choose a solvent without weak C-H bonds (e.g., benzene, CCl₄). |
| Buchner Ring Expansion (with aromatic substrates) | Use of highly electrophilic carbenes with electron-rich arenes. | Employ a less electrophilic catalyst system. Sometimes, copper-based catalysts are less prone to this side reaction than rhodium catalysts.[2] |
| Substrate Polymerization | Lewis acidic nature of the catalyst or reagents, especially with sensitive alkenes like styrenes. | Lower the catalyst loading. Ensure high purity of reagents to remove any protic acid impurities. |
Problem 3: Poor Reproducibility
Inconsistent results often point to sensitivity to subtle variations in experimental parameters.
Key Parameters for Ensuring Consistent Results
-
Atmosphere Control: Many catalysts, especially organometallic reagents like Et₂Zn, are highly sensitive to air and moisture.[16] Always use rigorously dried solvents and glassware, and maintain a positive pressure of an inert gas (Argon or Nitrogen).
-
Reagent Purity and Titration:
-
Catalyst: Ensure the catalyst is pure and active. Store air-sensitive catalysts in a glovebox.
-
Diazo Compound: If isolating the diazo compound, ensure it is free of impurities. Its purity can degrade over time. In-situ generation is preferred for consistency.[1]
-
Organometallic Reagents: Solutions of reagents like Et₂Zn should be periodically titrated to confirm their molarity.
-
-
Stirring and Temperature Control: Ensure consistent and efficient stirring, especially in heterogeneous reactions (like the classic Simmons-Smith). Maintain a stable internal reaction temperature using a cryostat or a well-maintained ice/dry ice bath.
Experimental Protocols
Protocol 1: General Procedure for Cobalt-Catalyzed Asymmetric Radical Cyclopropanation
This protocol is adapted from the work of Zhang and co-workers and is effective for a broad range of alkenes with in-situ generated heteroaryldiazomethanes.[1]
Materials:
-
Co(II) catalyst (e.g., [Co(P6)] as described in the reference) (1 mol%)
-
Heteroaryl-aldehyde N-tosylhydrazone (1.2 equiv)
-
Alkene (1.0 equiv)
-
Anhydrous base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add the Co(II) catalyst, the N-tosylhydrazone, the alkene, and the anhydrous base.
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the flask and stir the reaction mixture vigorously at the desired temperature (e.g., 25-80 °C) for the specified time (typically 12-24 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and filter the mixture through a pad of celite, washing with a suitable solvent (e.g., ethyl acetate).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired heteroaryl-substituted cyclopropane.
-
Determine the diastereomeric ratio by ¹H NMR analysis of the crude or purified product and the enantiomeric excess by chiral HPLC.
Protocol 2: Diastereoselective Simmons-Smith Cyclopropanation of a Heteroaryl-Substituted Allylic Alcohol
This protocol is a general method leveraging the directing effect of a hydroxyl group.[2][8]
Materials:
-
Heteroaryl-substituted allylic alcohol (1.0 equiv)
-
Diethylzinc (Et₂Zn, 1.0 M solution in hexanes, 2.2 equiv)
-
Diiodomethane (CH₂I₂, 2.2 equiv)
-
Anhydrous solvent (e.g., Dichloromethane, DCM)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a thermometer, a dropping funnel, and a nitrogen inlet, add the heteroaryl-substituted allylic alcohol and anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add the diethylzinc solution dropwise via syringe over 10 minutes. An effervescence (ethane evolution) will be observed. Stir the resulting solution for 20 minutes at 0 °C.
-
Add the diiodomethane dropwise via the dropping funnel over 20 minutes, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel. The cyclopropanation should occur syn to the hydroxyl group.
References
-
Zhang, X. P., et al. (2021). Asymmetric Radical Process for General Synthesis of Chiral Heteroaryl Cyclopropanes. Journal of the American Chemical Society. [Link]
-
Hu, W., et al. (2010). Rhodium-Catalyzed Enantioselective Cyclopropanation of Olefins with N-Sulfonyl 1,2,3-Triazoles. Angewandte Chemie International Edition. [Link]
-
Lebel, H., Marcoux, J.-F., Molinaro, C., & Charette, A. B. (2003). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 103(4), 977–1050. [Link]
-
Fasan, R., et al. (2019). Stereoselective Cyclopropanation of Electron-Deficient Olefins with a Cofactor Redesigned Carbene Transferase Featuring Radical Reactivity. ACS Catalysis. [Link]
-
Baran, P. S., et al. (2023). Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes. Angewandte Chemie International Edition. [Link]
-
Baran, P. S., et al. (2023). Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes. Angewandte Chemie International Edition, 62(21), e202303032. [Link]
-
Doyle, M. P., et al. (2014). Diruthenium Tetracarboxylate-Catalyzed Enantioselective Cyclopropanation with Aryldiazoacetates. Organic Letters. [Link]
-
Wikipedia. (n.d.). Cyclopropanation. Wikipedia. [Link]
-
Davies, H. M. L., & Panaro, S. A. (2001). Catalytic asymmetric cyclopropanation of heteroaryldiazoacetates. The Journal of Organic Chemistry, 66(20), 6595–6603. [Link]
-
Chemistry Stack Exchange. (2015). Origin of diastereoselectivity in Simmons–Smith cyclopropanation of allylic alcohol. [Link]
-
ResearchGate. (n.d.). Proposed reaction pathway to the diastereoselective synthesis of cyclopropane 4. [Link]
-
Engle, K. M., & Yu, J.-Q. (2023). Catalytic Asymmetric Cyclopropanations with Nonstabilized Carbenes. Journal of the American Chemical Society. [Link]
-
Trost, B. M., & Stambuli, J. P. (2007). Palladium-Catalyzed Diastereo- and Enantioselective Synthesis of Substituted Cyclopentanes via a Dynamic Kinetic Asymmetric Formal [3+2]-Cycloaddition of Vinyl Cyclopropanes Alkylidene Azlactones. Journal of the American Chemical Society. [Link]
-
Deng, L., et al. (2005). Highly diastereo- and enantioselective cyclopropanation of 1,2-disubstituted alkenes. Angewandte Chemie International Edition. [Link]
-
Charette, A. B. (2003). Stereoselective Cyclopropanation Reactions. FCT NOVA. [Link]
-
Tu, Y.-Q., et al. (2024). Organocatalytic enantio- and diastereoselective assembly of cyclopropane-incorporated polycyclic molecules via isobenzopyrylium ions. Chemical Science. [Link]
-
Fasan, R., et al. (2015). Highly diastereo- and enantioselective olefin cyclopropanation via engineered myoglobin-based catalysts. Angewandte Chemie International Edition. [Link]
-
Organic Chemistry Tutor. (2023, October 8). The Simmons-Smith Reaction & Cyclopropanation [Video]. YouTube. [Link]
-
Charette, A. B. (2012). Simmons-Smith Cyclopropanation Reaction. ResearchGate. [Link]
-
Organic Chemistry Tutor. (n.d.). Cyclopropanation of Alkenes and the Simmons-Smith Reaction. [Link]
-
Khan, I., et al. (2022). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Molecules, 27(21), 7351. [Link]
-
OrgoSolver. (n.d.). Simmons–Smith reaction – cyclopropanation of alkenes. [Link]
-
Baran, P. S., et al. (2023). Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes. ResearchGate. [Link]
-
Gevorgyan, V., et al. (2018). (4+3) Annulation of Donor-Acceptor Cyclopropanes and Azadienes: Highly Stereoselective Synthesis of Azepanones. Angewandte Chemie International Edition. [Link]
-
University of Milan. (n.d.). HETEROGENEOUS IRON CATALYZED CYCLOPROPANATION REACTION. AIR Unimi. [Link]
-
Derdau, V., et al. (2022). Directed Diastereoselective Cyclopropanation and Epoxidation of Alkenyl Cyclopropyl Carbinol Derivatives. The Journal of Organic Chemistry. [Link]
-
Johnson, J. S., & Alexanian, E. J. (2023). Metal-catalysed C-C bond formation at cyclopropanes. Nature Reviews Chemistry, 7(8), 548–560. [Link]
-
Zhang, X. P., et al. (2023). Highly Stereoselective Radical Cyclopropanation of Olefins via Cobaloxime-Based Metalloradical Catalysis. ChemRxiv. [Link]
-
ResearchGate. (n.d.). Stereoselective Cyclopropanation Reactions. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. [Link]
-
ResearchGate. (n.d.). Cyclopropanation Reaction and Diastereoselectivity of Propargyl Sulfur Ylide with Acrylates. [Link]
-
Procter, D. J., et al. (2025). Smiles-Truce Cascades Enable Heteroaryl Cyclopropane and Sultine Synthesis. Angewandte Chemie International Edition. [Link]
-
Ashenhurst, J. (2023, October 18). Cyclopropanation of Alkenes. Master Organic Chemistry. [Link]
Sources
- 1. Asymmetric Radical Process for General Synthesis of Chiral Heteroaryl Cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. Diruthenium Tetracarboxylate-Catalyzed Enantioselective Cyclopropanation with Aryldiazoacetates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Highly diastereo- and enantioselective cyclopropanation of 1,2-disubstituted alkenes. | Semantic Scholar [semanticscholar.org]
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- 10. Palladium-Catalyzed Diastereo- and Enantioselective Synthesis of Substituted Cyclopentanes via a Dynamic Kinetic Asymmetric Formal [3+2]-Cycloaddition of Vinyl Cyclopropanes Alkylidene Azlactones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
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- 15. organicchemistrytutor.com [organicchemistrytutor.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Scale-Up Synthesis of Boc-Protected Amino Acids
Welcome to the technical support center for the scale-up synthesis of tert-butyloxycarbonyl (Boc)-protected amino acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of moving from bench-scale to large-scale production. Here, we address common challenges with in-depth, field-proven insights and validated protocols to ensure the integrity and efficiency of your synthesis.
Troubleshooting Guide: From Theory to Practice
This section tackles specific issues encountered during the scale-up of Boc-protection reactions. Each problem is analyzed from cause to solution, providing a clear path to resolving common hurdles.
Issue 1: Incomplete or Sluggish Reaction on a Large Scale
Question: My Boc-protection reaction, which worked perfectly on a small scale, is now showing incomplete conversion and is significantly slower after scaling up. What could be the cause, and how can I fix it?
Answer: This is a frequent challenge in process scale-up, often rooted in mass transfer limitations and solubility issues.
Probable Causes:
-
Poor Solubility of Amino Acid: Many amino acids, being zwitterionic, have limited solubility in common organic solvents used for Boc protection, such as THF or acetonitrile. This issue is exacerbated at higher concentrations typical of scale-up.[1]
-
Inefficient Mixing: In large reactors, achieving uniform mixing can be difficult. This leads to localized concentration gradients of reactants and base, hindering the reaction rate.
-
Inadequate Temperature Control: Exothermic reactions can lead to localized heating in large volumes if the cooling is not efficient, potentially causing side reactions. Conversely, endothermic reactions might not reach the optimal temperature throughout the vessel.
Solutions & Experimental Protocol:
-
Optimize the Solvent System:
-
Aqueous Biphasic System: A common and effective method is to use a biphasic system, such as dioxane/water or THF/water, with a base like sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃).[] The amino acid dissolves in the aqueous phase, and the di-tert-butyl dicarbonate ((Boc)₂O) in the organic phase. The reaction occurs at the interface.
-
Alcoholic Solvents: Adding an alcohol like methanol or 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can significantly increase the solubility of the amino acid and enhance the reaction rate, even without a base.[3][4]
-
-
Improve Mass Transfer:
-
Mechanical Agitation: Ensure your reactor is equipped with an appropriate overhead stirrer (e.g., mechanical stirrer with a pitched-blade turbine) to maintain a homogenous slurry or emulsion. Baffles within the reactor can also improve mixing.
-
Controlled Reagent Addition: Instead of adding (Boc)₂O as a solid, consider dissolving it in the reaction solvent and adding it slowly to the amino acid solution. This maintains a more consistent concentration profile.
-
Experimental Protocol: Optimized Aqueous Boc Protection
-
Dissolution: Dissolve the amino acid in a 1:1 mixture of dioxane and water containing 1.5-2.0 equivalents of NaOH.
-
Reagent Addition: Cool the solution to 0-5 °C in an ice bath. Slowly add a solution of 1.1-1.2 equivalents of (Boc)₂O in dioxane over 1-2 hours, maintaining the temperature below 10 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[5]
-
Work-up: Once the reaction is complete, perform an acidic work-up to protonate the carboxylate and extract the Boc-protected amino acid.
Issue 2: Formation of Di-Boc and Other Impurities
Question: My final product is contaminated with a significant amount of the di-Boc protected amino acid and other byproducts. How can I prevent this?
Answer: The formation of N,N-di-tert-butoxycarbonyl (di-Boc) derivatives and other side products is often a result of using a strong activating agent or prolonged reaction times.
Probable Causes:
-
Use of DMAP as a Catalyst: 4-Dimethylaminopyridine (DMAP) is a highly effective catalyst but can promote the formation of di-Boc protected species, especially with unhindered primary amines.[6]
-
Excess (Boc)₂O: Using a large excess of (Boc)₂O can drive the reaction towards di-protection.
-
Side-Chain Reactivity: Amino acids with nucleophilic side chains (e.g., Lys, Orn, Tyr) can also react with (Boc)₂O if not properly protected or if the reaction conditions are too harsh. For amino acids with alcoholic hydroxyl groups, prolonged reaction times with DMAP can lead to O-Boc protection.[]
Solutions & Mitigation Strategies:
-
Avoid or Minimize DMAP: For most standard amino acids, DMAP is not necessary. If a catalyst is required for a particularly unreactive amine, use it in catalytic amounts (e.g., 0.05-0.1 equivalents).
-
Stoichiometric Control: Carefully control the stoichiometry of (Boc)₂O to 1.05-1.2 equivalents.
-
pH Control: Maintain the pH of the reaction mixture in the range of 9-10. At higher pH, the formation of byproducts can increase.
-
Temperature Management: Run the reaction at a controlled temperature, typically starting at 0 °C and allowing it to slowly warm to room temperature.
Workflow for Minimizing Di-Boc Formation
Caption: Controlled addition of (Boc)₂O is critical.
Issue 3: Difficulties in Product Isolation and Purification
Question: After the reaction, I'm struggling to isolate my Boc-protected amino acid. It either remains as an oil or is difficult to crystallize, and chromatographic purification is not ideal for our scale.
Answer: Isolation and purification are major bottlenecks in scale-up. The physical properties of Boc-amino acids can make them challenging to handle.
Probable Causes:
-
Oily Product: Many Boc-protected amino acids are amorphous solids or oils, making them difficult to handle and dry.
-
Emulsion Formation during Work-up: The use of biphasic solvent systems can lead to stable emulsions during extraction, complicating phase separation.
-
Residual Reagents: Unreacted (Boc)₂O and byproducts like tert-butanol can interfere with crystallization.
Solutions & Purification Protocols:
-
Crystallization: This is the most scalable and cost-effective purification method.[7]
-
Solvent Screening: Perform a systematic screening of solvents and anti-solvents to find suitable conditions for crystallization. Common systems include ethyl acetate/heptane, dichloromethane/hexane, and acetone/water.
-
Seeding: If you have a small amount of pure, crystalline material, use it to seed the supersaturated solution to induce crystallization.
-
Slurrying: If the product precipitates as an amorphous solid, slurrying it in a non-polar solvent like hexane or diethyl ether can sometimes induce crystallization.[7]
-
-
Extraction and Work-up Optimization:
-
Brine Wash: To break emulsions, add a saturated solution of sodium chloride (brine) during the aqueous wash steps.
-
Sublimation of (Boc)₂O: Residual (Boc)₂O can be removed by sublimation under high vacuum, although this is less practical on a very large scale.[8]
-
Protocol: Purification by Crystallization
-
Concentration: After aqueous work-up and drying the organic layer, concentrate the solution under reduced pressure to obtain a crude oil or solid.
-
Dissolution: Dissolve the crude product in a minimal amount of a good solvent (e.g., ethyl acetate) at a slightly elevated temperature.
-
Anti-Solvent Addition: Slowly add an anti-solvent (e.g., heptane) until the solution becomes turbid.
-
Cooling & Crystallization: Cool the mixture slowly to room temperature, then further in an ice bath or refrigerator to maximize crystal formation.
-
Isolation: Collect the crystals by filtration, wash with a small amount of cold anti-solvent, and dry under vacuum.
| Purification Method | Scalability | Purity | Throughput |
| Crystallization | Excellent | High (>99%) | High |
| Flash Chromatography | Moderate | Good-High | Moderate |
| Preparative HPLC | Poor | Very High (>99.5%) | Low |
Table 1: Comparison of purification techniques for Boc-amino acids.[7]
Frequently Asked Questions (FAQs)
Q1: What are the safety considerations for handling di-tert-butyl dicarbonate ((Boc)₂O) on a large scale?
(Boc)₂O is a low-melting solid (22-24 °C) and can be toxic upon inhalation.[9] It can also slowly decompose to generate CO₂ gas, leading to pressure build-up in sealed containers.[9]
-
Handling: Always handle (Boc)₂O in a well-ventilated area or fume hood, wearing appropriate personal protective equipment (PPE), including gloves and eye protection.[10]
-
Storage: Store in a cool, well-ventilated place, preferably in the plastic bottles it is sold in, which are designed to vent any pressure build-up.[9]
-
Addition: For large-scale reactions, it is often sold as a solution in solvents like THF or toluene, which can simplify handling.[9][11]
Q2: How do I choose the right analytical method to assess the purity of my scaled-up Boc-amino acid?
A combination of techniques is often necessary for comprehensive quality control.
-
TLC: A quick, qualitative method for monitoring reaction progress and identifying major impurities.[5]
-
HPLC: The primary method for quantitative purity analysis. A reverse-phase C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA) is a standard method.[5] Chiral HPLC methods are essential to determine enantiomeric purity.[12]
-
NMR Spectroscopy (¹H and ¹³C): Confirms the structure of the desired product and can help identify impurities if they are present in sufficient quantities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.[]
Q3: Are there greener alternatives for solvents in Boc protection and deprotection?
Yes, there is a significant push towards more environmentally friendly synthesis.
-
Protection: Water can be an excellent solvent for the O-Boc protection of phenols and can be used in biphasic systems for N-Boc protection, reducing the reliance on volatile organic compounds (VOCs).[14] Some reactions can even be performed under solvent-free conditions.[15]
-
Deprotection: Traditional deprotection uses TFA in dichloromethane (DCM) or HCl in dioxane, both of which are hazardous.[16] Greener alternatives include using aqueous HCl in acetone, or replacing DCM and dioxane with solvents like 2-methyl-THF.[16][17] Thermal deprotection, which can sometimes be performed without solvent, is another option for certain substrates.[18]
Q4: My amino acid has a sensitive functional group on its side chain. How do I prevent side reactions during Boc protection?
The choice of reaction conditions is crucial.
-
Mild Base: Use a mild base like NaHCO₃ instead of a strong base like NaOH to minimize base-catalyzed side reactions.
-
Temperature Control: Keep the reaction temperature low (0-25 °C) to reduce the rate of potential side reactions.
-
Orthogonal Protection: For amino acids with highly reactive side chains (e.g., the guanidinium group of arginine or the imidazole of histidine), it may be necessary to use an orthogonal protecting group on the side chain prior to N-α-Boc protection.[19]
Boc Protection General Workflow
Caption: General workflow for Boc-protection of amino acids.
References
- BenchChem. (n.d.). Common side reactions with Boc-protected amino acids and how to avoid them.
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Chemtips. (2012, June 18). Reactions that Work: Boc Protection. WordPress.com. Retrieved from [Link]
-
AAPPTec. (n.d.). Planning a Peptide Synthesis. Retrieved from [Link]
-
American Chemical Society Green Chemistry Institute's Pharmaceutical Roundtable. (n.d.). Specific solvent issues with BOC deprotection. WordPress. Retrieved from [Link]
-
ResearchGate. (n.d.). Evaluation of different solvents for O-Boc protection of phenol under catalyst-free conditions. Retrieved from [Link]
-
SciSpace. (2019, November 19). Amino Acid-Protecting Groups. Retrieved from [Link]
-
Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. RSC Advances, 3(41), 18684-18708. [Link]
-
Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. Retrieved from [Link]
-
Organic Syntheses. (n.d.). DI-tert-BUTYL DICARBONATE. Retrieved from [Link]
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]
-
ResearchGate. (2013, January 14). How to do work-up of a BOC deprotection reaction by TFA? Retrieved from [Link]
-
YouTube. (2015, October 26). Di-tert-butyl dicarbonate. Retrieved from [Link]
- American Chemical Society. (2004). Large Scale Deprotection of a tert-Butoxycarbonyl (Boc) Group Using Aqueous HCl and Acetone. Organic Process Research & Development, 8(6), 946-948.
-
CP Lab Safety. (n.d.). Di-tert-butyl Dicarbonate, [Boc-reagent for Amino Acid], 500 grams. Retrieved from [Link]
-
Wikipedia. (n.d.). Di-tert-butyl dicarbonate. Retrieved from [Link]
-
Reddit. (2021, June 17). Having great trouble with a Boc-protection reaction. r/chemhelp. Retrieved from [Link]
-
Reddit. (2023, October 18). Boc De-protection. r/Chempros. Retrieved from [Link]
-
SciSpace. (n.d.). Amino Acid-Protecting Groups. Retrieved from [Link]
-
ResearchGate. (n.d.). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Aqueous Microwave-Assisted Solid-Phase Synthesis Using Boc-Amino Acid Nanoparticles. Retrieved from [Link]
-
PubMed. (2005). Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis. Retrieved from [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc Protection - Common Conditions. Retrieved from [Link]
-
Royal Society of Chemistry. (2013). Dual protection of amino functions involving Boc. RSC Advances. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022, July 11). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Retrieved from [Link]
-
Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. (n.d.). impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of Boc-protected bicycloproline. Retrieved from [Link]
Sources
- 1. reddit.com [reddit.com]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. wuxibiology.com [wuxibiology.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemtips.wordpress.com [chemtips.wordpress.com]
- 9. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 10. echemi.com [echemi.com]
- 11. youtube.com [youtube.com]
- 12. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. jk-sci.com [jk-sci.com]
- 16. Specific solvent issues - Wordpress [reagents.acsgcipr.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. peptide.com [peptide.com]
Technical Support Center: Purification Strategies for Diastereomers of Cyclopropanecarboxylic Acid
Welcome to the technical support center for the purification of cyclopropanecarboxylic acid diastereomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming the challenges associated with separating these closely related stereoisomers. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring that every procedure is a self-validating system.
I. Foundational Principles: Choosing Your Purification Strategy
The separation of diastereomers of cyclopropanecarboxylic acids is a critical step in the synthesis of many pharmaceutical agents and fine chemicals. The choice of purification strategy hinges on several factors including the scale of the separation, the physicochemical properties of the diastereomers, and the required level of purity. The three primary methods at your disposal are Chromatographic Separation , Fractional Crystallization , and Derivatization .
The following decision-making workflow can guide you in selecting the most appropriate starting point for your specific needs.
Technical Support Center: Boc Protection of Sterically Hindered Amines
Welcome to the Technical Support Center for scientists and researchers navigating the challenges of Boc protection, specifically when encountering sterically hindered amines. This guide is structured to provide not just protocols, but a deeper understanding of the underlying principles to empower you in your synthetic endeavors.
Section 1: Troubleshooting Guide - When Standard Protocols Fail
This section addresses common issues encountered during the Boc protection of sterically hindered amines. The question-and-answer format is designed to help you quickly identify and resolve experimental roadblocks.
Q1: My Boc protection reaction on a hindered secondary amine is showing low to no conversion, even with extended reaction times. What is the primary cause and how can I fix it?
A1: The primary cause is twofold: the reduced nucleophilicity of the hindered amine and the steric clash between the bulky amine, the Boc anhydride ((Boc)₂O), and the transition state. Standard conditions using bases like triethylamine (TEA) or even DMAP in catalytic amounts may not be sufficient to overcome this activation energy barrier.[1]
Immediate Troubleshooting Steps:
-
Increase Reagent Stoichiometry: Double the equivalents of (Boc)₂O and the base. This can shift the equilibrium towards the product.
-
Elevate the Temperature: Gently heating the reaction (e.g., to 40-50 °C) can provide the necessary energy to overcome the steric barrier.[2] Monitor for potential side reactions or degradation of your starting material.
-
Solvent Choice: Switch to a higher-boiling point, polar aprotic solvent like DMF or dioxane, which can facilitate the reaction at elevated temperatures.
Advanced Strategy: Pre-activation of the Amine
For particularly stubborn cases, deprotonating the amine before adding the electrophile can significantly enhance its nucleophilicity.
-
Protocol: Treat the hindered amine with a strong, non-nucleophilic base like sodium hydride (NaH) or sodium hexamethyldisilazide (NaHMDS) in an anhydrous solvent (e.g., THF) at 0 °C to room temperature. After deprotonation is complete (typically 30-60 minutes), add (Boc)₂O to the resulting amine salt. This method is particularly effective for preventing the formation of urea byproducts that can occur with hindered amines.[]
Q2: I'm observing the formation of a significant amount of urea byproduct in my reaction with a hindered primary amine. How can I suppress this side reaction?
A2: The formation of urea suggests that an isocyanate intermediate is being generated from the reaction of the hindered amine with (Boc)₂O, which then reacts with another molecule of the starting amine.[] This is more prevalent with sterically encumbered amines.
Root Cause and Solution Workflow:
Caption: Workflow for addressing urea byproduct formation.
Detailed Protocols:
-
Slower Addition: Instead of adding (Boc)₂O all at once, add it dropwise as a solution in the reaction solvent over a period of 30-60 minutes at a lower temperature (e.g., 0 °C). This keeps the instantaneous concentration of the Boc anhydride low, disfavoring the side reaction.
-
Alternative Reagents: While less common due to safety concerns, reagents like tert-butoxycarbonyl azide (Boc-N₃) can sometimes provide cleaner reactions for specific substrates.[4][5] However, (Boc)₂O is almost always the preferred reagent due to its safety and efficiency.[6]
Q3: My aromatic amine is not undergoing Boc protection under standard conditions. Is this a steric or electronic issue?
A3: This is primarily an electronic issue, although steric hindrance can also play a role, especially with ortho-substituted anilines. Aromatic amines are significantly less nucleophilic than aliphatic amines because the nitrogen lone pair is delocalized into the aromatic ring.[7]
Strategies for Less Nucleophilic Amines:
-
Catalyst-Driven Activation: The use of a nucleophilic catalyst is often essential. 4-Dimethylaminopyridine (DMAP) is the standard choice.[7][8] DMAP reacts with (Boc)₂O to form a highly reactive intermediate, which is then more readily attacked by the weakly nucleophilic aromatic amine.
-
Solvent-Free Conditions: For some substrates, heating a neat mixture of the amine and (Boc)₂O can be surprisingly effective, driving the reaction to completion.[9]
-
Lewis Acid Catalysis: In some cases, Lewis acids like Zn(ClO₄)₂, La(NO₃)₃, or ZrCl₄ can be used to activate the (Boc)₂O.[9] However, this approach can be limited as many Lewis acids can be deactivated by coordination to the amine.[9]
-
Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times and improve yields for the protection of less reactive amines.[10] The rapid heating provided by microwaves can overcome the activation barrier more efficiently than conventional heating.[11]
Section 2: Frequently Asked Questions (FAQs)
Q4: What are the best alternative reagents to (Boc)₂O for protecting highly hindered amines?
A4: While (Boc)₂O is the most common and safest reagent, a few alternatives can be considered in challenging cases:
| Reagent | Key Advantages | Considerations |
| (Boc)₂O | Safe, high-yielding, readily available.[6][12] | Can be challenging with extremely hindered substrates. |
| Boc-ON | Highly reactive, good for amino acids.[7] | Can be more expensive. |
| Boc-N₃ | Historically used, can be effective.[4] | Potential explosion hazard. Use has been largely superseded by (Boc)₂O.[7] |
| 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile | Effective for amino acid protection.[5] | Not as commonly used for general amine protection. |
For most applications, optimizing the conditions with (Boc)₂O is the preferred and safer strategy.
Q5: How does DMAP catalyze the Boc protection reaction, and why is it so effective for hindered amines?
A5: DMAP is a hypernucleophilic acylation catalyst. The mechanism involves the initial attack of DMAP on one of the carbonyl carbons of (Boc)₂O. This forms a highly reactive N-Boc-pyridinium intermediate. This intermediate is a much more potent acylating agent than (Boc)₂O itself, making it capable of reacting with even poorly nucleophilic or sterically hindered amines.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Amine Protection / Deprotection [fishersci.co.uk]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 10. Microwave-assisted Protection of Primary Amines as 2,5-Dimethylpyrroles and Their Orthogonal Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. ≥98.0% (GC), for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Mild Deprotection of N-Boc Group
Welcome to the Technical Support Center for N-Boc deprotection. This guide provides researchers, scientists, and drug development professionals with in-depth technical information, troubleshooting advice, and frequently asked questions regarding mild and selective alternatives to standard acidic methods for removing the tert-butyloxycarbonyl (Boc) protecting group.
The Boc group is a cornerstone of amine protection in organic synthesis, valued for its stability in various reaction conditions.[1][2] However, its cleavage often requires harsh acidic reagents like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), which can be detrimental to sensitive functional groups within complex molecules.[3][4] This guide explores milder, alternative reagents and protocols that offer greater functional group tolerance and selectivity.
Frequently Asked Questions (FAQs)
Q1: Why should I consider alternatives to TFA or HCl for N-Boc deprotection?
While effective, strong acids like TFA and HCl can cause undesirable side reactions, such as the cleavage of other acid-labile protecting groups (e.g., tert-butyl esters), removal of silyl ethers, or degradation of sensitive heterocyclic moieties.[4] Alternative, milder reagents are essential when working with multifunctional compounds to ensure the selective removal of the Boc group while preserving the integrity of the molecule.
Q2: What are the main categories of mild N-Boc deprotection reagents?
Mild N-Boc deprotection reagents can be broadly categorized as:
-
Lewis Acids: These reagents are generally milder than Brønsted acids and can offer improved selectivity.[1][5]
-
Catalytic Methods: Employing sub-stoichiometric amounts of a catalyst can lead to cleaner reactions and reduced waste.[6][7]
-
Neutral/Solvent-Mediated Methods: These "green" approaches often utilize heat or non-traditional solvents to effect deprotection without the need for acidic or basic reagents.[1][5]
-
Reductive Methods: Specific reagents can reductively cleave the Boc group under neutral conditions.[2]
-
Enzymatic Methods: For highly sensitive substrates, enzymatic deprotection offers unparalleled mildness and selectivity.[8]
Q3: Can the Boc group be removed under basic conditions?
Generally, the N-Boc group is stable to basic conditions and nucleophilic attack.[1][2] However, in specific cases, such as with highly activated amines (e.g., in pyrroles) or with the assistance of microwave irradiation, basic conditions have been successfully employed for Boc removal.[5] Sodium carbonate in refluxing DME is one such reported method.[9]
Q4: Are there any "green" or environmentally friendly methods for N-Boc deprotection?
Yes, several methods are considered more environmentally benign. Heating an N-Boc protected amine in water at reflux has been shown to effectively remove the Boc group without any additional reagents.[1][5][10] Mechanochemistry, which involves solvent-free grinding of the substrate with a solid acid, is another green alternative.[11]
Q5: How can I selectively deprotect an N-Boc group in the presence of a tert-butyl ester?
This is a common challenge in peptide synthesis. While strong acids will likely cleave both, certain Lewis acids like zinc bromide (ZnBr₂) in dichloromethane can selectively remove the tert-butyl ester in the presence of an N-Boc group.[12] Conversely, some catalytic methods are designed for the selective deprotection of the N-Boc group while leaving tert-butyl esters intact.
Troubleshooting Guide
Issue 1: Incomplete Deprotection
Possible Causes:
-
Insufficient Reagent: The stoichiometry of the deprotecting agent may be too low.
-
Low Reaction Temperature: The reaction may require heating to proceed at a reasonable rate.
-
Poor Substrate Solubility: The N-Boc protected compound may not be fully dissolved in the chosen solvent.
-
Deactivated Substrate: Steric hindrance around the Boc-protected amine can slow down the reaction.
Solutions:
-
Increase Reagent Stoichiometry: Incrementally increase the equivalents of the deprotecting agent.
-
Elevate Temperature: If the reagent and substrate are thermally stable, gradually increase the reaction temperature.
-
Solvent Screening: Test a range of solvents to improve substrate solubility. For example, dimethoxyethane (DME) is used in some automated systems.[13]
-
Increase Reaction Time: Monitor the reaction by TLC or LC-MS and allow it to proceed for a longer duration.
Issue 2: Formation of Side Products
Possible Causes:
-
Reagent Incompatibility: The chosen deprotection reagent may not be compatible with other functional groups in the molecule.
-
Harsh Reaction Conditions: High temperatures or prolonged reaction times can lead to decomposition or side reactions.
-
Formation of t-butyl Cation Adducts: The liberated tert-butyl cation can alkylate nucleophilic functional groups.
Solutions:
-
Select a Milder Reagent: Refer to the reagent comparison table below to choose a more selective deprotecting agent. For instance, oxalyl chloride in methanol has shown good functional group tolerance.[4][14]
-
Optimize Reaction Conditions: Reduce the reaction temperature or time.
-
Use a Scavenger: In acid-mediated deprotections, a scavenger like triethylsilane or anisole can trap the tert-butyl cation.
Issue 3: Difficulty in Product Isolation
Possible Causes:
-
Product Solubility: The deprotected amine salt may be highly soluble in the aqueous phase during workup.
-
Emulsion Formation: The reaction mixture may form a stable emulsion during aqueous extraction.
-
Volatile Product: The deprotected amine may be volatile.
Solutions:
-
Salt Formation and Extraction: Ensure the aqueous phase is sufficiently basic to generate the free amine, which can then be extracted with an organic solvent.
-
Alternative Workup: Consider a non-aqueous workup, such as filtration through a plug of silica gel or the use of a solid-supported scavenger to remove excess reagent.[13]
-
Lyophilization: If the product is a salt and is water-soluble, lyophilization can be an effective isolation method.
Alternative Reagent Protocols and Data
The following section provides detailed protocols and comparative data for selected mild N-Boc deprotection reagents.
Reagent Comparison Table
| Reagent/Method | Typical Conditions | Advantages | Disadvantages |
| Iron(III) Chloride (FeCl₃) | Catalytic (0.3-1 equiv.), CH₃CN, rt | Catalytic, inexpensive, clean reaction.[6][7] | May not be suitable for all substrates. |
| Oxalyl Chloride/Methanol | 3 equiv. (COCl)₂, MeOH, rt, 1-4 h | Mild, tolerant of many functional groups.[4][14] | Requires careful handling of oxalyl chloride. |
| Refluxing Water | H₂O, 100°C, 10 min - several hours | Environmentally friendly, no additional reagents.[1][5] | High temperature may not be suitable for all substrates. |
| Silica Gel | Silica gel, refluxing toluene, ~5 h | Simple, convenient, good yields.[15] | High temperature, requires separation of silica gel. |
| DTBB-catalyzed Lithiation | Li, cat. DTBB, THF, 0°C | Reductive, alternative to acidic methods.[2] | Requires inert atmosphere, not suitable for reducible groups. |
| Enzymatic Hydrolysis | e.g., BsubpNBE, buffer/hexane, 37°C | Extremely mild, high selectivity.[8] | Enzyme availability and cost, slower reaction times. |
Experimental Protocols
Protocol 1: Iron(III) Chloride Catalyzed Deprotection
This protocol is adapted from the work of Santiago et al.[7]
-
Dissolve the N-Boc protected amine (1.0 mmol) in acetonitrile (5 mL).
-
Add iron(III) chloride (FeCl₃, 0.3 mmol, 0.3 equiv.) to the solution.
-
Stir the mixture at room temperature and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Protocol 2: Deprotection using Oxalyl Chloride in Methanol
This protocol is based on the method reported by Nath et al.[4][9]
-
Dissolve the N-Boc protected amine (1.0 mmol) in methanol (5 mL).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add oxalyl chloride (3.0 mmol, 3.0 equiv.) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to obtain the amine salt.
Workflow and Mechanism Visualizations
General N-Boc Deprotection Workflow
Caption: General experimental workflow for N-Boc deprotection.
Proposed Mechanism for Acid-Catalyzed Deprotection
The generally accepted mechanism for acid-catalyzed Boc deprotection involves protonation of the carbamate carbonyl, followed by fragmentation to release the free amine, carbon dioxide, and a stable tert-butyl cation.[2]
Caption: Simplified mechanism of acid-catalyzed N-Boc deprotection.
References
-
Title: A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii)-catalysis Source: RSC Publishing URL: [Link]
-
Title: A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii) Source: Digital CSIC URL: [Link]
-
Title: A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Source: Canadian Center of Science and Education URL: [Link]
-
Title: Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride Source: National Institutes of Health URL: [Link]
-
Title: Reductive removal of the Boc protecting group via a DTBB-catalysed lithiation reaction Source: Semantic Scholar URL: [Link]
-
Title: Amine Protection / Deprotection Source: Fisher Scientific URL: [Link]
-
Title: A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Source: Semantic Scholar URL: [Link]
-
Title: Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride Source: RSC Advances URL: [Link]
-
Title: Any suggestion on Boc deprotection without using acid? Source: ResearchGate URL: [Link]
-
Title: Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride Source: RSC Publishing URL: [Link]
-
Title: Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride Source: RSC Publishing URL: [Link]
-
Title: A Mild and Selective Method for the N-Boc Deprotection by Sodium Carbonate Source: ResearchGate URL: [Link]
-
Title: A Mild and Selective Method for N-Boc Deprotection. Source: SciSpace URL: [Link]
-
Title: Organophotoredox/Cobalt-Catalyzed Hydrocarboxylation of Propargyl Amides Using CO2 and H2O Source: ACS Publications URL: [Link]
-
Title: Enzymatic Removal of Carboxyl Protecting Groups. 1. Cleavage of the tert-Butyl Moiety Source: ACS Publications URL: [Link]
-
Title: Selective Deprotection of N-Boc Catalyzed by Silica Gel Source: Chemical Journal of Chinese Universities URL: [Link]
-
Title: Selective Removal of an N-BOC Protecting Group in the Presence of a tert-Butyl Ester and Other Acid-Sensitive Groups Source: ACS Publications URL: [Link]
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- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. xray.uky.edu [xray.uky.edu]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii)-catalysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. digital.csic.es [digital.csic.es]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. Selective Deprotection of N-Boc Catalyzed by Silica Gel [cjcu.jlu.edu.cn]
Rhodium-Catalyzed Cyclopropanations: A Technical Guide to Temperature Control
Welcome to the Technical Support Center for Rhodium-Catalyzed Cyclopropanation. This guide is designed for researchers, chemists, and drug development professionals who utilize these powerful C-C bond-forming reactions. Temperature is not merely a background condition; it is an active parameter that can dictate the success, selectivity, and efficiency of your reaction. Here, we provide in-depth, field-proven insights into managing this critical variable, moving beyond simple protocols to explain the causality behind our recommendations.
Part 1: Troubleshooting Guide
This section addresses the most common temperature-related issues encountered during rhodium-catalyzed cyclopropanation experiments. Each issue is presented in a question-and-answer format, detailing the problem, its potential causes, and actionable solutions grounded in mechanistic principles.
Issue 1: My reaction shows low conversion or fails to proceed entirely.
Question: I've set up my cyclopropanation with dirhodium(II) tetraacetate (Rh₂(OAc)₄), an alkene, and ethyl diazoacetate (EDA) at room temperature, but after several hours, TLC/GC-MS analysis shows only starting material. What could be the cause?
Answer: Low to no product formation is a frequent challenge that can often be traced back to thermal issues affecting reaction kinetics or catalyst stability.
Potential Temperature-Related Causes & Solutions:
-
Insufficient Thermal Energy: The reaction may have a higher activation energy than anticipated for the specific substrate combination. Room temperature (typically 20-25 °C) might not provide enough energy to initiate the catalytic cycle, particularly the rate-limiting nitrogen extrusion step to form the rhodium carbene intermediate.[1]
-
Solution: Gradually and cautiously increase the reaction temperature. Set up small-scale parallel reactions at incremental temperatures (e.g., 40 °C, 60 °C, 80 °C) in a controlled heating block. Monitor the reaction progress closely. For many standard cyclopropanations, temperatures up to 80-100 °C in solvents like toluene or dichloroethane are effective.[2]
-
-
Catalyst Decomposition at Elevated Temperatures: While heating can overcome activation barriers, excessive temperatures can lead to thermal decomposition of the rhodium catalyst, rendering it inactive. This is particularly relevant for catalysts with more labile ligands.
-
Solution: If you suspect decomposition (e.g., a color change from the typical green/blue of Rh(II) dimers to black rhodium metal), reduce the temperature. It is crucial to find a thermal window that is high enough for efficient catalysis but below the decomposition threshold. For particularly sensitive systems, consider a catalyst with greater thermal stability, such as those with bulky carboxylate ligands.[3][4]
-
-
Slow Diazo Addition Rate: While not a direct temperature issue, the rate of diazo compound addition is thermally linked. At low temperatures, a "fast" addition might be manageable, but if the reaction itself is sluggish due to low temp, the unreacted diazo compound can accumulate and decompose via non-productive pathways.
Workflow for Diagnosing Low Yield This diagram outlines a logical sequence for troubleshooting low conversion in your cyclopropanation reaction, with a focus on thermal parameters.
Caption: Troubleshooting workflow for low reaction conversion.
Issue 2: My reaction works, but the diastereoselectivity or enantioselectivity is poor.
Question: I'm performing an asymmetric cyclopropanation using a chiral rhodium catalyst. The yield is acceptable, but the diastereomeric ratio (dr) and enantiomeric excess (ee) are much lower than reported in the literature. What's going wrong?
Answer: Stereoselectivity is exquisitely sensitive to temperature. The energy differences between the transition states leading to different stereoisomers are often small (a few kcal/mol). Increasing thermal energy can allow the reaction to overcome the higher-energy barrier, leading to the formation of the undesired isomer and thus eroding selectivity.[7]
How Temperature Influences Stereocontrol:
The selectivity (both dr and ee) of the reaction is determined during the cyclopropanation step, where the rhodium carbene adds to the alkene.[1] This step proceeds through diastereomeric transition states. The lower the reaction temperature, the more the reaction is governed by the lowest-energy transition state, leading to higher selectivity. As temperature increases, the system gains enough energy (kBT) to sample and react via higher-energy transition states, resulting in a mixture of products.
Solutions & Optimization Strategies:
-
Lower the Reaction Temperature: This is the most effective and common strategy to enhance stereoselectivity.[6] If your reaction is currently running at room temperature, try performing it at 0 °C (ice bath), -20 °C (ice/salt bath), or even -78 °C (dry ice/acetone bath). Many high-selectivity protocols explicitly call for sub-ambient temperatures.[8][9]
-
Solvent Choice: The solvent can influence the conformational flexibility of the catalyst-substrate complex and thus impact selectivity. Non-polar solvents like pentane or hexane often lead to higher enantioselectivity in Rh-DOSP-catalyzed reactions because they promote a more ordered transition state.[8][10] Ensure your chosen solvent is suitable for the intended temperature range (i.e., it doesn't freeze).
Data Table: Temperature Effects on Enantioselectivity
The following table summarizes representative data from the literature, illustrating the pronounced effect of temperature on enantioselectivity in rhodium-catalyzed cyclopropanations.
| Catalyst | Alkene | Diazo Compound | Solvent | Temp (°C) | ee (%) | Reference |
| Rh₂(S-DOSP)₄ | Styrene | Methyl Vinyldiazoacetate | Pentane | 25 | 90 | [8] |
| Rh₂(S-DOSP)₄ | Styrene | Methyl Vinyldiazoacetate | Pentane | 0 | >98 | [8] |
| Rh₂(S-PTTL)₄ | 2-Methoxy-6-methylstyrene | Methyl Phenyldiazoacetate | CH₂Cl₂ | 25 | 85 | [11] |
| Rh₂(S-PTTL)₄ | 2-Methoxy-6-methylstyrene | Methyl Phenyldiazoacetate | CH₂Cl₂ | 0 | 93 | [11] |
Note: This data is illustrative. Actual results will vary based on specific substrates and conditions.
Issue 3: I'm getting my desired product, but also significant side products like carbene dimers or C-H insertion products.
Question: My reaction is producing the cyclopropane, but I'm isolating a significant amount of diethyl fumarate/maleate and a product resulting from C-H insertion into the solvent. How can I improve chemoselectivity?
Answer: The formation of side products is a classic chemoselectivity problem where the highly electrophilic rhodium carbene intermediate reacts with species other than the target alkene.[12] Temperature plays a key role in modulating the relative rates of these competing reaction pathways.
Mechanistic Insight into Side Reactions:
-
Carbene Dimerization: If the concentration of the rhodium carbene is too high, two carbene units can react with each other to form an alkene (e.g., diethyl fumarate and maleate from EDA). This is often favored at higher temperatures and with rapid addition of the diazo compound.
-
C-H Insertion: The rhodium carbene can insert into activated C-H bonds of the substrate or even the solvent (e.g., cyclohexane, THF).[12] These reactions have their own activation energies and can become competitive with cyclopropanation, particularly at elevated temperatures.[13]
Temperature-Based Strategies to Minimize Impurities:
-
Lower the Temperature: Reducing the reaction temperature generally slows down all reaction pathways. However, it can disproportionately disfavor higher-activation-energy side reactions, thus improving the selectivity for the desired cyclopropanation.
-
Control Carbene Concentration: The most critical factor is to maintain an extremely low concentration of the carbene at all times. This is achieved by the slow addition of the diazo compound via syringe pump.[5][6] By ensuring the carbene reacts with the alkene (present in stoichiometric excess) almost immediately upon formation, the probability of dimerization or other side reactions is dramatically reduced. This principle holds true at any temperature but is especially critical when heating is required.
Diagram of Competing Reaction Pathways This diagram illustrates how the central rhodium-carbene intermediate can be partitioned into desired and undesired reaction channels.
Caption: Competing pathways for a rhodium-carbene intermediate.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is a good starting temperature for a rhodium-catalyzed cyclopropanation? A good empirical starting point for most rhodium-catalyzed cyclopropanations using standard diazoacetates is room temperature (20-25 °C).[6] However, this should always be considered a starting point for optimization. For reactions aiming for high stereoselectivity, it is often better to start at 0 °C.[8]
Q2: How does the choice of solvent affect the optimal reaction temperature? The solvent's primary role is to ensure all components remain in solution. Its boiling point sets the upper limit for the reaction temperature. Furthermore, solvent polarity can influence catalyst activity and selectivity. Some studies have shown that non-polar solvents like pentane or dichloromethane are preferable for achieving high enantioselectivity.[8][14] More coordinating solvents, like ethers or esters, can sometimes interact with the catalyst's axial sites, potentially affecting its reactivity and requiring different temperature optimization.[14]
Q3: My reaction is highly exothermic. How can I maintain a stable temperature? Exothermicity is a sign of a very fast reaction and poses a significant safety and control challenge. The heat is generated from the decomposition of the diazo compound. The key to management is to control the rate of reaction.
-
Syringe Pump: Use a high-quality syringe pump to add the diazo compound solution at a very slow, controlled rate (e.g., over 4-8 hours).[6] This makes the diazo addition the rate-limiting step, preventing a runaway reaction.
-
Efficient Cooling: If the reaction is still warming, use an external cooling bath (e.g., an ice-water or cryo-cooler bath) to actively remove heat and maintain the target internal temperature.
-
Dilution: Running the reaction at a lower concentration can also help dissipate heat more effectively, although this may slow down the desired reaction rate.
Q4: How do I accurately measure the internal temperature of my reaction? For precise temperature control, especially for reactions run at sub-ambient temperatures or those that are exothermic, it is crucial to measure the internal temperature of the reaction mixture, not the temperature of the external bath. Use a calibrated digital thermometer with a thermocouple or a resistance temperature detector (RTD) probe that is submerged in the reaction mixture (ensure the probe is chemically inert; PFA-coated probes are common). This provides real-time feedback and allows for more accurate control.
Part 3: Experimental Protocols
Protocol 1: General Procedure for Optimizing Reaction Temperature
This protocol provides a systematic approach to finding the optimal temperature for a new rhodium-catalyzed cyclopropanation.
-
Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add the alkene (1.0 equiv), the chosen solvent (to make a ~0.1 M solution based on the alkene), and the rhodium catalyst (0.1–1.0 mol%).
-
Initial Temperature: Begin stirring the mixture at your starting temperature (e.g., 0 °C, using an ice bath).
-
Diazo Addition: Prepare a solution of the diazo compound (1.1–1.5 equiv) in the same solvent. Using a syringe pump, add the diazo solution to the reaction flask over a period of 4–8 hours.
-
Monitoring: After the addition is complete, allow the reaction to stir for an additional 1-2 hours. Take a small aliquot of the reaction mixture and analyze it by TLC and/or GC-MS to determine the conversion and preliminary selectivity.
-
Iteration:
-
If conversion is low, repeat the experiment at a higher temperature (e.g., 25 °C).
-
If conversion is good but selectivity is poor, repeat the experiment at a lower temperature (e.g., -20 °C).
-
-
Work-up: Once the reaction is complete (as judged by monitoring), quench any remaining diazo compound by adding a few drops of acetic acid. Concentrate the mixture under reduced pressure and purify the crude product by flash column chromatography.
Part 4: References
-
Mechanism and stereoselectivity of the Rh(ii)-catalyzed cyclopropanation of diazooxindole: a density functional theory study. RSC Publishing. [Link]
-
Metal-catalyzed cyclopropanations. Wikipedia. [Link]
-
Rhodium-catalysed selective C–C bond activation and borylation of cyclopropanes. PMC. [Link]
-
CATALYTIC ENANTIOSELECTIVE INSERTION OF RHODIUM-CARBENOIDS INTO ALIPHATIC C-H BONDS. University of Illinois Urbana-Champaign. [Link]
-
In-situ Kinetic Studies of Rh(II)-Catalyzed C—H Functionalization to Achieve High Catalyst Turnover Numbers. NIH. [Link]
-
On the Mechanism of Cyclopropanation Reactions Catalyzed by a Rhodium(I) Catalyst Bearing a Chelating Imine-Functionalized NHC Ligand: A Computational Study. Sci-Hub. [Link]
-
Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes. NIH. [Link]
-
Isotope Effects and the Nature of Selectivity in Rhodium-Catalyzed Cyclopropanations. ACS Publications. [Link]
-
Rhodium( II ) carboxylates. ResearchGate. [Link]
-
Mechanism and Stereochemistry of Rhodium-Catalyzed [5 + 2 + 1] Cycloaddition of Ene-Vinylcyclopropanes and Carbon Monoxide Revealed by Visual Kinetic Analysis and Quantum Chemical Calculations. PubMed. [Link]
-
Rhodium Carbenes and C–H functionalization. California Institute of Technology. [Link]
-
Asymmetric Cyclopropanations by Rhodium(II) N-(Arylsulfonyl)prolinate Catalyzed Decomposition of Vinyldiazomethanes in the Presence of Alkenes. Practical Enantioselective Synthesis of the Four Stereoisomers of 2-Phenylcyclopropan-1-amino Acid. Journal of the American Chemical Society. [Link]
-
Finding Opportunities from Surprises and Failures. Development of Rhodium-Stabilized Donor/Acceptor Carbenes and their Application to Catalyst-Controlled C—H Functionalization. PMC. [Link]
-
Rhodium-Catalyzed Cyclopropanation of Alkenes with Dimethyl Diazomalonate. ResearchGate. [Link]
-
Scalable Synthesis of Esp and Rhodium(II) Carboxylates from Acetylacetone and RhCl3·xH2O. Organic Process Research & Development. [Link]
-
Key Selectivity Controlling Elements in Rhodium-Catalyzed C–H Functionalization with Donor/Acceptor Carbenes. ACS Publications. [Link]
-
In Situ Kinetic Studies on Rhodium (II) Carboxylate Catalysts with Cyclopropanation Reactions. Emory Theses and Dissertations. [Link]
-
Overcoming the Limitations of Rhodium-Catalyzed Asymmetric Cyclopropanation and Other Adventures in Strained Ring Synthesis. Emory Theses and Dissertations. [Link]
-
In Situ Kinetic Studies of Rh(II)-Catalyzed Asymmetric Cyclopropanation with Low Catalyst Loadings. ResearchGate. [Link]
-
Anomalous Intramolecular C−H Insertion Reactions of Rhodium Carbenoids: Factors Influencing the Reaction Course and Mechanistic Implications. ResearchGate. [Link]
-
Rhodium(II)-Catalyzed Asymmetric Cyclopropanation and Desymmetrization of [2.2]Paracyclophanes. ACS Catalysis. [Link]
-
Dirhodium Carboxylate Catalysts from 2-Fenchyloxy or 2-Menthyloxy Arylacetic Acids: Enantioselective. Wiley Online Library. [Link]
-
Scalable Synthesis of Esp and Rhodium(II) Carboxylates from Acetylacetone and RhCl3·xH2O. PMC. [Link]
-
Rh-catalyzed Intermolecular Cyclopropanation with α-Alkyl-α-diazoesters: Catalyst Dependent Chemo- and Diastereoselectivity. PMC. [Link]
-
Rh-Catalyzed Intermolecular Cyclopropanation with α-Alkyl-α-diazoesters: Catalyst-Dependent Chemo- and Diastereoselectivity. Organic Chemistry Portal. [Link]
Sources
- 1. Mechanism and stereoselectivity of the Rh(ii)-catalyzed cyclopropanation of diazooxindole: a density functional theory study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. In-situ Kinetic Studies of Rh(II)-Catalyzed C—H Functionalization to Achieve High Catalyst Turnover Numbers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Rh-catalyzed Intermolecular Cyclopropanation with α-Alkyl-α-diazoesters: Catalyst Dependent Chemo- and Diastereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 9. Rh-Catalyzed Intermolecular Cyclopropanation with α-Alkyl-α-diazoesters: Catalyst-Dependent Chemo- and Diastereoselectivity [organic-chemistry.org]
- 10. Finding Opportunities from Surprises and Failures. Development of Rhodium-Stabilized Donor/Acceptor Carbenes and their Application to Catalyst-Controlled C—H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. chemistry.illinois.edu [chemistry.illinois.edu]
- 13. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Enantioselectivity in the Cyclopropanation of Vinylarenes
Welcome to the technical support center for the asymmetric cyclopropanation of vinylarenes. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during their experiments, with a specific focus on maximizing enantioselectivity. Chiral cyclopropanes are crucial building blocks in the synthesis of pharmaceuticals and natural products, making the control of stereochemistry paramount.[1][2][3] This resource provides in-depth troubleshooting advice and frequently asked questions to help you achieve high yields and excellent enantiomeric excess (ee) in your reactions.
Troubleshooting Guide: Diagnosing and Solving Low Enantioselectivity
This section addresses specific problems that can arise during the cyclopropanation of vinylarenes, offering a systematic approach to identifying the root cause and implementing effective solutions.
Question 1: My reaction is yielding the desired cyclopropane, but the enantiomeric excess (% ee) is significantly lower than reported in the literature for this catalyst system. What are the most likely causes?
Low enantioselectivity can be a frustrating issue, often stemming from a combination of factors. A systematic investigation is the key to pinpointing the problem.
Potential Causes & Solutions:
-
Catalyst Integrity and Purity: The chiral catalyst is the heart of the asymmetric induction. Its purity and structural integrity are critical.
-
Impurities: Trace impurities in the catalyst or the chiral ligand can act as poisons or promote a non-selective background reaction, leading to a decrease in the overall ee.[4][5]
-
Degradation: Many chiral catalysts, particularly organometallic complexes, are sensitive to air, moisture, or light. Improper handling or storage can lead to decomposition and loss of enantiocontrol.
-
Incorrect Loading: Using too little catalyst can result in a slow reaction where the background, non-catalyzed reaction becomes significant. Conversely, excessively high catalyst loading is not only uneconomical but can sometimes lead to the formation of less selective catalytic species.
-
-
Reaction Conditions: The reaction environment plays a crucial role in the stability and selectivity of the catalyst-substrate complex.
-
Temperature: Asymmetric reactions are often highly sensitive to temperature. Lowering the reaction temperature generally enhances enantioselectivity by favoring the transition state that leads to the major enantiomer. However, this can also decrease the reaction rate. An optimal temperature must be found that balances selectivity and conversion.
-
Solvent Effects: The choice of solvent can profoundly impact enantioselectivity by influencing the conformation of the catalyst-substrate complex and the stability of the diastereomeric transition states.[6][7][8][9] A solvent screen is a critical step in optimizing a new asymmetric cyclopropanation.[6]
-
Concentration: The concentration of reactants can influence the reaction kinetics and, in some cases, the aggregation state of the catalyst, which can affect its selectivity.
-
-
Substrate and Reagent Quality: The purity of your starting materials is as important as the purity of your catalyst.
-
Vinylarene Purity: Impurities in the vinylarene substrate can compete for the catalyst's active site or introduce catalyst poisons.
-
Diazo Compound Quality: The purity and stability of the diazo reagent are crucial. Impurities or decomposition products can lead to side reactions and lower enantioselectivity. Some cyclopropanation reactions are sensitive to the rate of addition of the diazo compound to minimize side reactions like dimerization.[10][11]
-
-
Analytical Method Validation: Before investing significant time in optimizing the reaction, it is essential to ensure that your analytical method for determining ee is accurate and reliable.[5]
-
Racemic Standard: Always prepare and analyze a true racemic sample of your cyclopropane product to confirm that your chiral chromatography method (HPLC or GC) can baseline-separate the two enantiomers.[5][12][13]
-
Method Optimization: If you do not observe two well-resolved peaks for the racemic sample, your analytical method requires further optimization before you can trust the ee values obtained from your reaction.[5]
-
Question 2: I'm observing significant formation of side products, such as dimerization of the diazo compound, which is affecting my yield and potentially the ee. How can I mitigate this?
The formation of side products, particularly from the self-reaction of the carbene precursor, is a common challenge in metal-catalyzed cyclopropanations.[10][11]
Potential Causes & Solutions:
-
Slow Addition of the Diazo Compound: A widely effective technique is the slow, continuous addition of the diazo compound to the reaction mixture containing the vinylarene and the catalyst. This maintains a low concentration of the reactive carbene intermediate, favoring the desired reaction with the alkene over dimerization.
-
Catalyst Choice: Some catalyst systems are inherently more prone to promoting diazo dimerization. For instance, certain cobalt porphyrin-based systems have been shown to minimize this side reaction.[10][11]
-
Reaction Temperature: Lowering the reaction temperature can sometimes help to control the rate of carbene formation and subsequent side reactions.
Question 3: My catalyst appears to be deactivating over the course of the reaction, leading to incomplete conversion and potentially affecting enantioselectivity. What could be causing this?
Catalyst deactivation can occur through several mechanisms, and identifying the cause is crucial for achieving robust and reproducible results.[14]
Potential Causes & Solutions:
-
Presence of Lewis Basic Impurities: Trace amounts of Lewis basic impurities, such as water, alcohols, or amines, can coordinate to the metal center of the catalyst and inhibit its activity or alter its chiral environment.[4]
-
Solution: Ensure all reagents and solvents are rigorously dried and that the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). The use of molecular sieves can also help to scavenge trace amounts of water.[6]
-
-
Oxidative Degradation: Some catalysts are sensitive to oxidation. Ensure that all solvents are properly degassed and that the reaction is protected from air.
-
Product Inhibition: In some cases, the cyclopropane product itself can coordinate to the catalyst, leading to inhibition. This can sometimes be overcome by adjusting the reaction concentration or temperature.
-
Coke Formation: At higher temperatures, some catalysts can be deactivated by the formation of carbonaceous deposits ("coke") on their surface.[14]
Frequently Asked Questions (FAQs)
This section provides answers to more general questions about the enantioselective cyclopropanation of vinylarenes.
What is the general mechanism for transition-metal-catalyzed cyclopropanation?
The most widely accepted mechanism involves the reaction of a transition metal complex with a diazo compound to generate a highly reactive metal-carbene intermediate.[15][16] This metal-carbene then transfers the carbene fragment to the vinylarene in a concerted or stepwise manner to form the cyclopropane ring.[16] The enantioselectivity arises from the chiral ligands on the metal, which create a chiral environment that favors the approach of the vinylarene from one face over the other.
Diagram of the General Catalytic Cycle:
Caption: A simplified catalytic cycle for metal-catalyzed cyclopropanation.
How do I choose the right catalyst and ligand for my specific vinylarene substrate?
The optimal catalyst and ligand combination is often substrate-dependent.[17] However, some general guidelines can be followed:
-
Metal Choice: Rhodium, copper, ruthenium, cobalt, and gold complexes are commonly used for asymmetric cyclopropanation.[1][7][10][18][19] Rhodium(II) carboxylates and copper(I) complexes with bis(oxazoline) (BOX) or pyridyl-bis(oxazoline) (pybox) ligands are among the most well-established systems.[7]
-
Ligand Design: The steric and electronic properties of the chiral ligand are critical for achieving high enantioselectivity. Electron-poor ligands can enhance the electrophilicity of the metal-carbene intermediate, which can be beneficial for less reactive alkenes.[20] The modularity of some ligand scaffolds allows for fine-tuning of the catalyst structure to optimize performance for a specific substrate.[19]
-
Literature Precedent: A thorough literature search for cyclopropanation reactions of similar vinylarene substrates is the best starting point for selecting a promising catalyst system.
What is the impact of the electronic properties of the vinylarene on the reaction?
The electronic nature of the vinylarene can significantly influence both the reactivity and the stereoselectivity of the cyclopropanation.
-
Electron-rich vinylarenes (e.g., those with electron-donating groups on the aromatic ring) are generally more nucleophilic and react faster with the electrophilic metal-carbene intermediate.
-
Electron-deficient vinylarenes (e.g., those with electron-withdrawing groups) are less reactive and may require more active catalysts or harsher reaction conditions. In some cases, the mechanism can be influenced by the presence of coordinating groups on the substrate.[1]
How can I accurately determine the enantiomeric excess of my product?
Accurate determination of ee is crucial for evaluating the success of an asymmetric reaction. The most common methods are:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used and robust technique. Separation is achieved using a chiral stationary phase (CSP).[12][21]
-
Chiral Gas Chromatography (GC): This method is suitable for volatile and thermally stable cyclopropanes. Derivatization may be necessary to improve volatility.[12]
-
Chiral Supercritical Fluid Chromatography (SFC): SFC can offer faster analysis times and is an excellent alternative to HPLC.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Using a chiral solvating agent or a chiral derivatizing agent can allow for the determination of ee by NMR, as the enantiomers are converted into diastereomers which exhibit distinct signals.[12]
Table 1: Comparison of Analytical Methods for ee Determination [12]
| Parameter | Chiral HPLC | Chiral GC | NMR Spectroscopy |
| Resolution | Typically > 1.5 (baseline separation) | Typically > 1.5 (baseline separation) | Relies on signal separation (Δδ) |
| Sensitivity | High (µg/mL range) | Very High (pg on column) | Lower (~0.1-0.5% of minor enantiomer) |
| Analysis Time | 10 - 30 minutes | 15 - 45 minutes | 5 - 20 minutes |
| Sample Prep | Dissolution in mobile phase | Derivatization often required | Derivatization or addition of chiral agent |
Experimental Protocols
General Procedure for a Small-Scale Screening of Reaction Conditions
This protocol provides a framework for optimizing the enantioselective cyclopropanation of a vinylarene.
-
Preparation: Under an inert atmosphere (argon or nitrogen), add the chiral catalyst (e.g., 1-5 mol%) to an oven-dried reaction vial equipped with a magnetic stir bar.
-
Addition of Reactants: Add the desired anhydrous solvent (e.g., dichloromethane, toluene, or diethyl ether) followed by the vinylarene (1.0 equivalent).
-
Temperature Control: Cool the reaction mixture to the desired temperature (e.g., 0 °C, -20 °C, or -78 °C) using an appropriate cooling bath.
-
Diazo Addition: Prepare a solution of the diazo compound (e.g., ethyl diazoacetate, 1.1-1.5 equivalents) in the same anhydrous solvent. Add this solution to the reaction mixture dropwise over a period of 1-4 hours using a syringe pump.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or by taking aliquots for GC or HPLC analysis.
-
Quenching and Work-up: Once the reaction is complete, quench any remaining diazo compound by adding a few drops of acetic acid. Allow the mixture to warm to room temperature, and then concentrate it under reduced pressure.
-
Purification and Analysis: Purify the crude product by column chromatography on silica gel. Determine the yield and analyze the enantiomeric excess of the purified cyclopropane by chiral HPLC or GC.
Troubleshooting Workflow Diagram:
Caption: A systematic workflow for troubleshooting low enantioselectivity.
References
-
Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes . National Institutes of Health. [Link]
-
Theoretical (DFT) Insights into the Mechanism of Copper-Catalyzed Cyclopropanation Reactions. Implications for Enantioselective Catalysis . Journal of the American Chemical Society. [Link]
-
Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions . Organic Chemistry Frontiers. [Link]
-
Optimization or Breakthrough? The First Highly cis- and Enantioselective Asymmetric Cyclopropanation of 1-Octene by “Electronic and Counterion” Tuning of [RuCl(PNNP)]+ Catalysts . Organometallics. [Link]
-
Asymmetric Synthesis of Chiral Cyclopropanes from Vinyl Sulfoxonium Ylides Catalyzed by a Chiral-at-Metal Rh(III) Complex . ResearchGate. [Link]
-
Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes . Accounts of Chemical Research. [Link]
-
Stereoselective Cyclopropanation Reactions . Chemical Reviews. [Link]
-
Stereoselective Cyclopropanation Reactions . Docentes FCT NOVA. [Link]
-
Catalytic enantioselective synthesis of cyclopropanes featuring vicinal all-carbon quaternary stereocenters with a CH2F group; study of the influence of C–F⋯H–N interactions on reactivity . Organic Chemistry Frontiers. [Link]
-
Enantioselective Cyclopropanation of a Wide Variety of Olefins Catalyzed by Ru(II)-Pheox Complexes . Accounts of Chemical Research. [Link]
-
Effect of the solvent on the enantioselectivity . ResearchGate. [Link]
-
Optimization of an Enantioselective Cyclopropanation Reaction Mediated by [Au(6)(Cl)] a . ResearchGate. [Link]
-
A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones . University of Rochester. [Link]
-
Development of Catalysts and Ligands for Enantioselective Gold Catalysis . SciSpace. [Link]
-
Enantioselective Cyclopropanation Catalyzed by Gold(I)-Carbene Complexes . National Institutes of Health. [Link]
-
Recent advances in the synthesis of cyclopropanes . Organic & Biomolecular Chemistry. [Link]
-
Asymmetric Synthesis of Chiral Cyclopropanes from Vinyl Sulfoxonium Ylides Catalyzed by a Chiral-at-Metal Rh(III) Complex . PubMed. [Link]
-
Stereoselective synthesis of cyclopropanes from vinyl selenones via a Michael-initiated ring closure reaction . ResearchGate. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the Chiral Separation of 2-Aminocyclopropanecarboxylic Acid Enantiomers by HPLC
In the landscape of pharmaceutical and agrochemical research, the stereoisomeric composition of a molecule is not a trivial detail; it is a critical determinant of biological activity.[1] For constrained amino acids like 2-aminocyclopropanecarboxylic acid (2-ACPC), a rigid analog of GABA and glycine, the spatial arrangement of its amino and carboxyl groups dictates its interaction with biological targets. Consequently, the ability to resolve and quantify its enantiomers is paramount for developing safe and efficacious products.[2]
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the chiral separation of 2-ACPC enantiomers. Moving beyond a simple recitation of protocols, we will delve into the mechanistic principles behind different chiral stationary phases (CSPs), the strategic selection of mobile phases, and the necessity of derivatization for sensitive detection.
The Foundational Challenge: Detection
2-aminocyclopropanecarboxylic acid lacks a significant chromophore, rendering it nearly invisible to standard UV-Vis detectors. Therefore, a crucial first step in any HPLC-based analysis is pre-column derivatization. This process attaches a UV-active or fluorescent tag to the amino acid, significantly enhancing detection sensitivity.[3]
Common derivatization agents for amino acids include:
-
o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to form a highly fluorescent isoindole derivative. This is a rapid and sensitive method.[4]
-
4-Chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl): A fluorogenic agent that provides excellent interaction sites and increases detection sensitivity for both UV and fluorescence detectors.[3]
-
Nitrophenylhydrazines (e.g., 2-NPH): These reagents react with carboxylic acids to create derivatives with strong UV absorption, often red-shifted to wavelengths where interference is minimal.[5]
The choice of derivatization agent is a critical experimental decision. It not only dictates the detection method but can also influence the chiral recognition process on the stationary phase. For the purposes of this guide, we will consider methods applicable to derivatized 2-ACPC.
Comparing Chiral Stationary Phases (CSPs)
The core of any chiral separation is the CSP.[6] The differential interaction between the enantiomers and the chiral selector immobilized on the stationary phase is what makes separation possible.[7] For amino acids and their derivatives, several classes of CSPs have proven effective.
Polysaccharide-Based CSPs
These are among the most versatile and widely used CSPs, typically based on derivatives of cellulose or amylose coated or covalently bonded to a silica support.[6][8] Chiral recognition occurs through a combination of hydrogen bonding, dipole-dipole interactions, and inclusion complexing within the helical polymer structure.[9]
Key Characteristics:
-
Broad Applicability: Effective for a wide range of compounds.[6]
-
Mode Versatility: Can be used in normal-phase, reversed-phase, and polar organic modes.[1]
-
Selector Influence: The specific phenylcarbamate substituent on the polysaccharide backbone significantly affects enantioselectivity.[3] For instance, amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak IA) often shows superior performance for α-amino acid esters compared to cellulose-based phases.[3]
Macrocyclic Glycopeptide (Antibiotic) CSPs
CSPs based on macrocyclic antibiotics like teicoplanin and vancomycin offer unique chiral recognition capabilities.[1] Their complex three-dimensional structures provide multiple interaction points, including ion-exchange, hydrogen bonding, and steric hindrance.[10]
Key Characteristics:
-
Multi-modal Interactions: The presence of amino and carboxylic acid groups allows for ionic interactions, making them suitable for separating underivatized amino acids.[8]
-
Reversed-Phase Compatibility: They perform well with hydro-organic mobile phases, which are often preferred for their simplicity and compatibility with mass spectrometry (MS).[8]
-
High Selectivity: Often provide baseline separation for complex amino acids and peptides.[8][11]
Ligand-Exchange CSPs
Chiral Ligand-Exchange Chromatography (CLEC) is a powerful technique specifically for amino acids.[6] The stationary phase consists of a chiral ligand (often an amino acid like L-proline) complexed with a metal ion (typically copper, Cu²⁺). Separation occurs through the formation of transient, diastereomeric ternary complexes between the stationary phase complex and the analyte enantiomers.[6][12]
Key Characteristics:
-
High Specificity: Tailor-made for underivatized amino acids.[12]
-
Mobile Phase Control: The chirality of the eluent can be used to reverse the elution order of the enantiomers.[12]
-
Aqueous Mobile Phases: Typically employs simple aqueous mobile phases containing the metal salt.[13]
Performance Comparison: A Data-Driven Analysis
To provide a clear comparison, the following table summarizes typical performance data for the separation of amino acid derivatives on different CSPs. While direct data for 2-ACPC is sparse in publicly available literature, the data for analogous compounds provides a strong basis for method development.[11]
| Chiral Stationary Phase (CSP) Type | Representative Column | Typical Mobile Phase | Separation Factor (α) | Resolution (Rs) | Key Advantages |
| Polysaccharide-Based | Chiralpak IA (Amylose-based)[3] | n-Hexane / 2-Propanol (Normal Phase) | > 1.2 | > 2.0 | High efficiency, broad applicability, robust. |
| Macrocyclic Glycopeptide | Chirobiotic T (Teicoplanin-based)[11][14] | Methanol / Acetic Acid / Triethylamine | > 1.5 | > 1.5 | Excellent for polar compounds, multi-modal.[11] |
| Ligand-Exchange | CHIREX 3126 (L-Proline-Cu)[13] | 2mM Copper(II) Sulfate in Water/Methanol | > 1.6 | > 1.5 | High selectivity for amino acids, simple mobile phase. |
Note: α (Separation Factor) is the ratio of retention factors of the two enantiomers. Rs (Resolution) is a measure of the degree of separation between the two peaks. An Rs value of >1.5 indicates baseline separation.
Experimental Protocols: A Step-by-Step Guide
Here, we provide a detailed protocol for a representative method using a polysaccharide-based CSP, a common starting point in method development.[15]
Protocol 1: Separation of NBD-Derivatized 2-ACPC on an Amylose-Based CSP
This protocol is adapted from established methods for NBD-derivatized amino acid esters.[3]
1. Derivatization: a. Dissolve the 2-ACPC sample in a borate buffer (pH 8.5). b. Add a solution of 4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl) in acetonitrile. c. Heat the mixture at 60°C for 30 minutes. d. Cool the reaction mixture and inject it directly or after appropriate dilution.
2. HPLC Conditions:
-
Column: Chiralpak IA (amylose tris(3,5-dimethylphenylcarbamate)), 5 µm, 4.6 x 250 mm
-
Mobile Phase: Isocratic mixture of n-Hexane / 2-Propanol / Trifluoroacetic Acid (TFA) (80:20:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min[3]
-
Column Temperature: 25°C
-
Detection: Fluorescence (Excitation: 470 nm, Emission: 530 nm)[3]
Rationale for Choices:
-
Chiralpak IA: This amylose-based phase is known for its excellent performance in resolving N-derivatized amino acids.[3]
-
Normal Phase: The hexane/isopropanol mobile phase provides strong chiral recognition interactions (hydrogen bonding, π-π interactions) on polysaccharide CSPs.[9]
-
TFA Additive: A small amount of acid is often used to sharpen peaks by suppressing residual silanol interactions and ensuring consistent ionization of the analyte.[8]
-
Fluorescence Detection: NBD-Cl is a highly fluorescent tag, offering superior sensitivity compared to UV detection for trace-level analysis.[3]
Visualizing the Workflow
A clear understanding of the experimental process is essential for successful implementation.
Caption: Experimental workflow for chiral separation of 2-ACPC.
The Principle of Chiral Recognition
The separation is fundamentally based on the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase.
Caption: Principle of chiral separation on a CSP.
Conclusion and Future Directions
The successful chiral separation of 2-aminocyclopropanecarboxylic acid hinges on a logical, multi-step approach: derivatization for sensitive detection, followed by screening of appropriate chiral stationary phases. While polysaccharide-based CSPs in normal-phase mode offer a robust and versatile starting point, macrocyclic antibiotic and ligand-exchange columns present powerful alternatives, particularly when aiming for reversed-phase conditions or analyzing underivatized samples.
The choice of method will ultimately depend on the specific requirements of the analysis, including sample matrix, required sensitivity, and available instrumentation (e.g., LC-MS compatibility). The data and protocols presented in this guide provide a solid, authoritative foundation for researchers to develop and optimize a reliable method for resolving these critical enantiomers, thereby advancing research in drug development and beyond.
References
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Adhikari, S., Bhandari, A., & Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]
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Gilon, C., Leshem, R., & Grushka, E. (1979). Separation of D and L amino acids by liquid chromatography: use of chiral eluants. Science, 204(4398), 1226-1228. [Link]
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Aydın, I., et al. (2022). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. AVESİS. [Link]
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Ward, T. J. (2004). Comparison of the chiral separation of amino-acid derivatives by a teicoplanin and RN-beta-CD CSPs using waterless mobile phases: Factors that enhance resolution. Chirality. [Link]
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ResearchGate. (2025). HPLC separation of 2-aryloxycarboxylic acid enantiomers on chiral stationary phases. Retrieved from [Link]
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Pinto, M., et al. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. PMC - NIH. [Link]
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Dolan, J. W. (n.d.). Enantiomer Separations. LCGC. Retrieved from [Link]
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Song, P., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI. [Link]
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Haginaka, J. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. [Link]
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Armstrong, D. W. (n.d.). Chiral Stationary Phases for High Performance Liquid Chromatographic Separation of Enantiomers: A Mini-Review. ResearchGate. [Link]
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Marquis, B. J., et al. (2017). A New Derivatization Reagent for HPLC-MS Analysis of Biological Organic Acids. PubMed. [Link]
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Marquis, B. J., et al. (2017). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. PMC. [Link]
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Savidge, M. B., et al. (1987). High-performance liquid chromatography analysis of 1-aminocyclopropane-1-carboxylic acid using o-phthaldialdehyde precolumn derivatization. PubMed. [Link]
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Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
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Kannappan, V. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia. [Link]
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A Comprehensive Guide to 1H and 13C NMR Analysis of Boc-Protected Cyclopropylamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The cyclopropylamine motif is a valuable building block in medicinal chemistry, prized for its ability to impart unique conformational constraints and metabolic stability to drug candidates. The tert-butyloxycarbonyl (Boc) protecting group is frequently employed during the synthesis of these molecules to mask the reactivity of the amine functionality.[1][2] Accurate structural elucidation and purity assessment are paramount in drug development, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone technique for this purpose. This guide provides an in-depth analysis of the ¹H and ¹³C NMR characteristics of Boc-protected cyclopropylamine derivatives, offering insights into spectral interpretation, experimental considerations, and data comparison.
The Unique NMR Signature of the Cyclopropyl Ring
The three-membered ring of cyclopropane exhibits unusual electronic properties that significantly influence its NMR spectrum. The high degree of ring strain and the unique hybridization of the carbon atoms, often described as being between sp² and sp³, create a distinct magnetic environment.[3] This results in a characteristic upfield shift for the cyclopropyl protons in ¹H NMR, typically observed between 0.2 and 1.5 ppm.[4][5] This shielding is attributed to an "aromatic-like" ring current effect.[4][5] Similarly, the cyclopropyl carbons in ¹³C NMR also appear at an unusually high field, often below 30 ppm and sometimes even showing negative chemical shifts.[6]
¹H NMR Analysis of Boc-Protected Cyclopropylamines
The ¹H NMR spectrum of a Boc-protected cyclopropylamine is characterized by several key regions:
-
The Boc Group: The nine equivalent protons of the tert-butyl group give rise to a sharp, intense singlet, typically appearing around 1.4 ppm.[7][8] This signal serves as a convenient internal reference for integration.
-
The Cyclopropyl Protons: The protons on the cyclopropyl ring present a more complex picture due to their diastereotopic nature and intricate spin-spin coupling patterns.
-
Methine Proton (CH-N): The proton attached to the carbon bearing the nitrogen atom is typically found further downfield than the other cyclopropyl protons due to the electron-withdrawing effect of the nitrogen. Its chemical shift usually falls in the range of 2.5-3.0 ppm.
-
Methylene Protons (CH₂): The two sets of methylene protons on the cyclopropyl ring are diastereotopic and will appear as distinct multiplets. Their chemical shifts are generally observed in the upfield region of 0.5-1.5 ppm.
-
-
The N-H Proton: The proton on the nitrogen of the carbamate can be observed as a broad singlet, and its chemical shift is highly dependent on the solvent and concentration. It is often found between 4.5 and 5.5 ppm.
Interpreting Coupling Constants (J-values):
The coupling patterns of the cyclopropyl protons provide a wealth of structural information. The magnitude of the vicinal coupling constants (³J) is dependent on the dihedral angle between the coupled protons, as described by the Karplus relationship.[9]
-
cis-Coupling (³J_cis_): Typically in the range of 6-10 Hz.
-
trans-Coupling (³J_trans_): Generally smaller, in the range of 3-7 Hz.
-
Geminal Coupling (²J): Usually in the range of -4 to -9 Hz.
Analyzing these coupling constants allows for the unambiguous assignment of the relative stereochemistry of substituents on the cyclopropyl ring.[10][11]
¹³C NMR Analysis of Boc-Protected Cyclopropylamines
The ¹³C NMR spectrum provides complementary information for structural confirmation.
-
The Boc Group:
-
The Cyclopropyl Carbons:
-
Methine Carbon (CH-N): The carbon attached to the nitrogen is the most downfield of the cyclopropyl carbons, usually appearing between 30 and 40 ppm.
-
Methylene Carbons (CH₂): The two methylene carbons are found at a significantly higher field, typically between 10 and 20 ppm.
-
Comparative Analysis: Boc-Cyclopropylamine vs. a Potential Impurity
To highlight the distinctive spectral features, let's compare the expected NMR data of tert-butyl cyclopropylcarbamate with a common process impurity, tert-butyl carbamate.
| Compound | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) |
| tert-butyl cyclopropylcarbamate | ~2.5-2.6 (m, 1H, CH-N), ~1.4 (s, 9H, C(CH₃)₃), ~0.5-0.7 (m, 4H, CH₂) | ~156 (C=O), ~79 (C(CH₃)₃), ~31 (CH-N), ~28 (C(CH₃)₃), ~15 (CH₂) |
| tert-butyl carbamate (Impurity) | ~1.4 (s, 9H, C(CH₃)₃), ~4.5 (br s, 2H, NH₂) | ~157 (C=O), ~78 (C(CH₃)₃), ~28 (C(CH₃)₃) |
The most telling difference is the presence of the upfield cyclopropyl proton signals and the distinct methine proton multiplet in the target compound, which are absent in the spectrum of the impurity.[13][14]
Experimental Protocol: Acquiring High-Quality NMR Spectra
Obtaining clean, well-resolved NMR spectra is crucial for accurate analysis.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the Boc-protected cyclopropylamine derivative.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d is a common choice as it is a good solvent for many organic compounds and its residual peak does not typically overlap with the signals of interest.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Spectrometer Setup and Data Acquisition:
The following parameters are a general guideline for a 400 or 500 MHz NMR spectrometer.[15][16]
For ¹H NMR:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Approximately 12-16 ppm, centered around 6 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16 scans for a moderately concentrated sample.
For ¹³C NMR:
-
Pulse Sequence: A proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: Approximately 200-220 ppm, centered around 100 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance and requires more scans to achieve a good signal-to-noise ratio.[17]
3. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale using the TMS signal (0.00 ppm).
-
Integrate the signals to determine the relative number of protons.
-
Analyze the multiplicities and coupling constants of the signals.
Logical Workflow for NMR Analysis
Caption: Workflow for NMR analysis of Boc-protected cyclopropylamines.
Key NMR Correlations in Boc-Protected Cyclopropylamine
Caption: Key ¹H and ¹³C NMR correlations for Boc-cyclopropylamine.
Conclusion
A thorough understanding of ¹H and ¹³C NMR spectroscopy is indispensable for the successful characterization of Boc-protected cyclopropylamine derivatives. The unique electronic nature of the cyclopropyl ring gives rise to characteristic upfield signals, while the Boc protecting group provides a convenient internal standard. By carefully analyzing chemical shifts, integration, and coupling constants, researchers can confidently elucidate the structure and assess the purity of these important synthetic intermediates, thereby accelerating the drug discovery and development process.
References
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Baranac-Stojanović, M., & Stojanović, M. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. The Journal of organic chemistry, 78(4), 1504–1507. [Link]
-
Doc Brown's Chemistry. (n.d.). 13C NMR spectrum of cyclopropane C3H6. Retrieved from [Link]
-
Patel, D. J., Howden, M. E. H., & Roberts, J. D. (1963). Nuclear Magnetic Resonance Spectroscopy. Cyclopropane Derivatives. Journal of the American Chemical Society, 85(20), 3218–3223. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
ACD/Labs. (n.d.). 1H–1H Coupling in Proton NMR. Retrieved from [Link]
-
University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: 5-HMR-3 Spin-Spin Splitting: J-Coupling. Retrieved from [Link]
-
Wikipedia. (n.d.). J-coupling. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Common NMR experiments and the time it takes to run them. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H-NMR spectrum of N-Boc glutamic acid. Retrieved from [Link]
-
MDPI. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]
-
Royal Society of Chemistry. (2018). Supporting Information. Retrieved from [Link]
-
Royal Society of Chemistry. (2018). Acquiring 1 H and 13 C Spectra. Retrieved from [Link]
-
R-NMR. (n.d.). SOP data acquisition. Retrieved from [Link]
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ResearchGate. (n.d.). Experimental coupling constants (J/Hz) in the 1 H NMR spectra.... Retrieved from [Link]
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A Head-to-Head Battle for Stability: Boc-Cyclopropylglycine Versus Other Constrained Amino Acids in Peptide Therapeutics
In the landscape of peptide drug development, the Achilles' heel of these highly specific and potent molecules has always been their inherent instability. The peptide backbone is a prime target for proteolytic enzymes, leading to rapid degradation and short in vivo half-lives. To overcome this critical limitation, medicinal chemists have developed a sophisticated toolkit of strategies to constrain the peptide's conformation, thereby shielding it from enzymatic attack and pre-organizing it for optimal target engagement. Among the rising stars in this toolkit is Boc-cyclopropylglycine, a conformationally restricted amino acid that offers a unique blend of rigidity and synthetic accessibility.
This guide provides an in-depth, objective comparison of Boc-cyclopropylglycine against other widely employed constrained amino acids. We will delve into the mechanistic underpinnings of their stabilizing effects, present supporting experimental data, and provide detailed protocols for researchers to evaluate the stability of their own peptide candidates.
The Central Dogma of Peptide Stability: Conformational Constraint
The flexibility of a linear peptide chain is a double-edged sword. While it allows for adaptation to a binding site, it also exposes multiple cleavage points for proteases. By introducing conformational constraints, we limit the peptide's accessible conformations, effectively "locking" it into a more stable and often more bioactive state. This pre-organization can also reduce the entropic penalty of binding to its target, potentially leading to higher affinity.[1][2] The primary methods to achieve this include:
-
Side-Chain Modifications: Introducing bulky or uniquely shaped side chains that sterically hinder bond rotation.
-
Backbone Modifications: Altering the peptide backbone itself, for instance, through N-methylation.
-
Cyclization: Covalently linking different parts of the peptide to form a macrocycle.
This guide will focus on a comparative analysis of key examples from each of these categories, with Boc-cyclopropylglycine as our central point of comparison.
Boc-Cyclopropylglycine: A Rigid Solution
Boc-L-cyclopropylglycine is a non-proteinogenic amino acid characterized by a cyclopropyl ring attached to the α-carbon.[3] This small, rigid ring structure imparts significant conformational constraints on the peptide backbone. The cyclopropyl group restricts the phi (φ) and psi (ψ) dihedral angles to a much narrower range than most natural amino acids, effectively reducing the peptide's conformational flexibility.[4] This steric hindrance not only protects adjacent peptide bonds from proteolytic cleavage but can also induce and stabilize specific secondary structures, such as β-turns.[3]
The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom is a standard in solid-phase peptide synthesis (SPPS), allowing for the straightforward incorporation of cyclopropylglycine into a peptide sequence.[5]
The Contenders: A Spectrum of Constraining Strategies
To provide a comprehensive comparison, we will evaluate Boc-cyclopropylglycine against three other major classes of constrained amino acids:
-
N-Methylated Amino Acids: The substitution of the amide proton with a methyl group.[6] This modification eliminates a hydrogen bond donor, disrupting secondary structures like α-helices and β-sheets, but it also provides steric shielding against proteases and can enhance membrane permeability.[6][7]
-
α-Methylated Amino Acids: The addition of a methyl group to the α-carbon. Similar to cyclopropylglycine, this modification introduces steric bulk that restricts conformational freedom and enhances proteolytic resistance.[5]
-
Lactam Bridges: The formation of a cyclic amide bond between the side chains of two amino acids, such as aspartic acid and lysine.[8] This cyclization strategy creates a macrocyclic peptide, which can significantly increase stability and lock the peptide into a bioactive conformation.[8][9]
Comparative Stability Analysis: A Data-Driven Approach
To objectively compare the performance of these constraining strategies, we will consider three key experimental readouts: proteolytic stability, conformational stability (secondary structure), and thermal stability.
Data Presentation: Head-to-Head Stability Comparison
| Constraining Strategy | Mechanism of Stabilization | Typical Impact on Proteolytic Half-Life | Influence on Secondary Structure | Synthetic Accessibility |
| Boc-Cyclopropylglycine | Steric hindrance from the cyclopropyl ring restricts backbone flexibility.[3] | Significant increase | Can induce and stabilize β-turns.[3] | Readily incorporated using standard Boc-SPPS. |
| N-Methylated Amino Acids | Steric hindrance and elimination of H-bond donor.[6] | Significant increase.[7] | Can disrupt α-helices and β-sheets.[10] | Requires specific synthetic methods; can be challenging to incorporate.[11] |
| α-Methylated Amino Acids | Steric hindrance from the α-methyl group restricts backbone flexibility.[5] | Significant increase. | Promotes helical conformations. | Generally straightforward to incorporate. |
| Lactam Bridges | Macrocyclization reduces conformational freedom and shields cleavage sites.[8] | Very significant increase. | Can stabilize α-helices and β-turns depending on the bridge position.[8][9] | Requires orthogonal protecting groups and on-resin or solution-phase cyclization.[9] |
Note: The impact on half-life and secondary structure is highly sequence and context-dependent. The information in this table represents general trends observed in the literature.
Experimental Protocols for Stability Assessment
To empower researchers to conduct their own comparative studies, we provide the following detailed, step-by-step methodologies for key stability assays.
Experimental Workflow: Peptide Stability Assessment
Caption: Workflow for comparing the stability of modified peptides.
Proteolytic Degradation Assay using LC-MS
This assay quantifies the rate at which a peptide is degraded by proteases, typically found in serum or plasma.
Methodology:
-
Peptide Preparation: Prepare stock solutions of each peptide variant (unmodified control, Boc-cyclopropylglycine, N-methylated, α-methylated, and lactam-bridged) in a suitable buffer (e.g., PBS, pH 7.4).
-
Incubation: Incubate a known concentration of each peptide (e.g., 10 µM) with a source of proteases (e.g., 10% human serum or a specific protease like trypsin) at 37°C.
-
Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take an aliquot of the reaction mixture.
-
Quenching: Immediately quench the enzymatic reaction by adding an equal volume of a quenching solution (e.g., 10% trichloroacetic acid or acetonitrile with 1% formic acid).
-
Sample Preparation for LC-MS: Centrifuge the quenched samples to precipitate proteins. Transfer the supernatant to a new tube for LC-MS analysis.
-
LC-MS Analysis: Analyze the samples using a reverse-phase liquid chromatography system coupled to a mass spectrometer. Monitor the disappearance of the parent peptide peak over time.
-
Data Analysis: Plot the percentage of remaining peptide against time and fit the data to a one-phase decay model to calculate the half-life (t½) of each peptide.
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
CD spectroscopy is a powerful technique to assess the secondary structure of peptides in solution.[12]
Methodology:
-
Sample Preparation: Prepare solutions of each peptide variant (typically 0.1-0.2 mg/mL) in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). The buffer should have low absorbance in the far-UV region.
-
Instrument Setup: Use a calibrated CD spectrometer. Set the wavelength range to 190-260 nm.
-
Data Acquisition: Record the CD spectrum for each peptide at a controlled temperature (e.g., 25°C).
-
Data Processing: Subtract the spectrum of the buffer from each peptide spectrum. Convert the raw data (in millidegrees) to mean residue ellipticity ([θ]).
-
Secondary Structure Estimation: Use deconvolution software to estimate the percentage of α-helix, β-sheet, and random coil for each peptide.
Thermal Shift Assay for Thermal Stability
This assay measures the melting temperature (Tm) of a peptide, which is an indicator of its thermal stability.
Methodology:
-
Sample Preparation: Prepare solutions of each peptide variant (e.g., 20 µM) in a suitable buffer.
-
Assay Setup: In a 96-well PCR plate, mix the peptide solution with a fluorescent dye that binds to unfolded proteins (e.g., SYPRO Orange).
-
Thermal Denaturation: Use a real-time PCR instrument to slowly increase the temperature from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C), while continuously monitoring the fluorescence.
-
Data Analysis: As the peptide unfolds, the dye will bind to the exposed hydrophobic regions, causing an increase in fluorescence. Plot the fluorescence intensity versus temperature. The melting temperature (Tm) is the midpoint of the transition in this curve, often determined by finding the peak of the first derivative.
Causality Behind Experimental Choices
-
Proteolytic Degradation Assay: The choice of protease source (e.g., human serum) is critical for mimicking in vivo conditions. LC-MS is the gold standard for this assay due to its high sensitivity and specificity, allowing for accurate quantification of the intact peptide even in a complex biological matrix.
-
Circular Dichroism: The far-UV region (190-250 nm) is used because the peptide backbone amide bonds are the primary chromophores responsible for the CD signal in this range, providing direct information about the secondary structure.
-
Thermal Shift Assay: The use of a fluorescent dye provides a convenient and high-throughput method for monitoring protein unfolding. The gradual increase in temperature allows for the precise determination of the melting transition.
Conclusion: Selecting the Right Tool for the Job
The choice of a constraining strategy is not a one-size-fits-all solution and depends heavily on the specific peptide sequence, its intended target, and the desired pharmacokinetic profile.
-
Boc-cyclopropylglycine offers a robust and synthetically accessible method for significantly enhancing proteolytic stability while inducing localized conformational constraints. Its impact on secondary structure is more subtle than that of macrocyclization, making it an excellent choice for fine-tuning peptide conformation without drastic changes.
-
N-methylated amino acids are highly effective at blocking proteolysis and can improve cell permeability. However, their tendency to disrupt canonical secondary structures must be carefully considered in the context of the peptide's mechanism of action.
-
α-methylated amino acids provide a straightforward way to increase stability and promote helical structures.
-
Lactam bridges are a powerful tool for creating highly stable, macrocyclic peptides with well-defined conformations. However, the synthetic complexity is higher, and the optimal bridge position needs to be carefully designed.
By employing the experimental protocols outlined in this guide, researchers can make data-driven decisions to select the most appropriate constraining strategy for their peptide-based drug discovery programs. The continued exploration and comparison of novel constrained amino acids like Boc-cyclopropylglycine will undoubtedly pave the way for the next generation of highly stable and potent peptide therapeutics.
References
-
Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. (URL: [Link])
-
Constrained Peptides as Miniature Protein Structures - PMC. (URL: [Link])
-
Review Article Constrained Peptides as Miniature Protein Structures - Semantic Scholar. (URL: [Link])
-
Constrained beta-amino acid-containing miniproteins - RSC Publishing. (URL: [Link])
-
Constrained peptides' time to shine? - ResearchGate. (URL: [Link])
-
Lactam bridge stabilization of alpha-helical peptides: ring size, orientation and positional effects - PubMed. (URL: [Link])
-
Origin of Proteolytic Stability of Peptide-Brush Polymers as Globular Proteomimetics - PMC. (URL: [Link])
-
Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. (URL: [Link])
-
Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases - PMC. (URL: [Link])
-
Amphiphilic Cell-Penetrating Peptides Containing Natural and Unnatural Amino Acids as Drug Delivery Agents. (URL: [Link])
-
Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. (URL: [Link])
-
Circular dichroism of peptides - PubMed. (URL: [Link])
-
Circular dichroism spectra of the synthesized peptides, with the three deprotection reagents. Black - ResearchGate. (URL: [Link])
-
Structural analyses of selected peptides in presence of lipophilic... - ResearchGate. (URL: [Link])
-
Circular dichroism (CD) spectra of (a) random coil peptide-based... - ResearchGate. (URL: [Link])
-
Impact of C- and N-terminal protection on the stability, metal chelation and antimicrobial properties of calcitermin - NIH. (URL: [Link])
-
Thermal denaturation assay. A, Averaged thermal denaturation curves for... - ResearchGate. (URL: [Link])
-
PEPlife: A Repository of the Half-life of Peptides - PMC. (URL: [Link])
-
Synthesis of Lactam-Bridged and Lipidated Cyclo-Peptides as Promising Anti-Phytopathogenic Agents - MDPI. (URL: [Link])
-
A comparison of the different helices adopted by α- and β-peptides suggests different reasons for their stability - PMC. (URL: [Link])
-
Conformational behavior of α,α‐dialkylated peptides: Ab initio and empirical results for cyclopropylglycine - Sci-Hub. (URL: [Link])
-
Thermal denaturation curves of mixed peptides. The curves showed the... | Download Scientific Diagram - ResearchGate. (URL: [Link])
-
Thermal denaturation produced degenerative proteins and interfered with MS for proteins dissolved in lysis buffer in proteomic analysis - PubMed. (URL: [Link])
-
Landscaping macrocyclic peptides: stapling hDM2-binding peptides for helicity, protein affinity, proteolytic stability and cell uptake - PMC. (URL: [Link])
-
Aminoacid substitutions in the glycine zipper affect the conformational stability of amyloid beta fibrils - PubMed. (URL: [Link])
Sources
- 1. mdpi.com [mdpi.com]
- 2. Constrained Peptides as Miniature Protein Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. Sci-Hub. Conformational behavior of α,α‐dialkylated peptides: Ab initio and empirical results for cyclopropylglycine / Biopolymers, 1988 [sci-hub.st]
- 5. chemimpex.com [chemimpex.com]
- 6. Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Origin of Proteolytic Stability of Peptide-Brush Polymers as Globular Proteomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lactam bridge stabilization of alpha-helical peptides: ring size, orientation and positional effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of Lactam-Bridged and Lipidated Cyclo-Peptides as Promising Anti-Phytopathogenic Agents [mdpi.com]
- 10. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 11. Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Circular dichroism of peptides [pubmed.ncbi.nlm.nih.gov]
Comparison of Fmoc/tBu and Boc/Bn strategies in solid-phase peptide synthesis
An In-Depth Comparative Guide to Fmoc/tBu and Boc/Bn Strategies in Solid-Phase Peptide Synthesis
For decades, the art of chemically synthesizing peptides has been dominated by two robust methodologies: the Boc/Bn strategy and the Fmoc/tBu strategy. The choice between them is not merely a matter of preference but a critical decision dictated by the peptide's sequence, desired modifications, and scalability requirements. This guide provides a detailed comparison of these two orthogonal protection schemes, grounded in their core chemistry, practical application, and field-proven insights to aid researchers in making informed strategic decisions.
The Principle of Orthogonality in SPPS
Solid-Phase Peptide Synthesis (SPPS), a revolutionary concept developed by R. Bruce Merrifield, builds a peptide chain sequentially while the C-terminus is anchored to an insoluble polymer resin. The success of this method hinges on the principle of orthogonality . This means that the protecting groups used for the temporary Nα-amino group and the permanent side-chain functionalities must be removable under completely different chemical conditions, ensuring the integrity of the growing peptide and its side chains until the final cleavage step.
The Boc/Bn and Fmoc/tBu strategies represent two distinct and elegant solutions to this chemical challenge.
Core Chemistry and Workflow
The fundamental difference between the two methods lies in the lability of the Nα-protecting group and the corresponding chemistry used for its removal in each cycle.
The Boc/Bn Strategy: A "Strong Acid" Approach
The pioneering Boc/Bn strategy relies on a graded acid-lability scheme.
-
Nα-Protection: The tert-Butyloxycarbonyl (Boc) group is used to protect the alpha-amino group. It is removed at the start of each coupling cycle using a moderately strong acid, typically trifluoroacetic acid (TFA) in dichloromethane (DCM).
-
Side-Chain Protection: Side-chain functional groups are protected by benzyl (Bn)-based ethers, esters, and carbamates.
-
Final Cleavage: The final cleavage of the peptide from the resin and the removal of all side-chain protecting groups are accomplished simultaneously using a very strong acid, most commonly anhydrous hydrogen fluoride (HF). This step requires specialized, hazardous-material-handling equipment.
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Helvetica", fontsize=10]; edge [arrowsize=0.7, fontname="Helvetica", fontsize=9];
} dot Figure 1: Workflow of the Boc/Bn solid-phase peptide synthesis strategy.
The Fmoc/tBu Strategy: A "Base/Acid" Approach
Developed later, the Fmoc/tBu strategy offers a milder and more versatile alternative by using a base-labile Nα-protecting group.
-
Nα-Protection: The 9-fluorenylmethyloxycarbonyl (Fmoc) group protects the alpha-amino group. It is quantitatively removed by a weak organic base, typically 20% piperidine in a polar aprotic solvent like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).
-
Side-Chain Protection: Side chains are protected by acid-labile tert-butyl (tBu)-based groups.
-
Final Cleavage: The peptide is cleaved from the resin and side-chain deprotected using a moderately strong acid, most commonly a TFA "cocktail" containing various scavengers.
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Helvetica", fontsize=10]; edge [arrowsize=0.7, fontname="Helvetica", fontsize=9];
} dot Figure 2: Workflow of the Fmoc/tBu solid-phase peptide synthesis strategy.
Head-to-Head Technical Comparison
The optimal strategy depends on a careful evaluation of multiple factors, summarized below.
| Feature | Boc/Bn Strategy | Fmoc/tBu Strategy |
| Nα-Protection | Boc (tert-Butyloxycarbonyl) | Fmoc (9-fluorenylmethyloxycarbonyl) |
| Nα-Deprotection | Moderately strong acid (e.g., 25-50% TFA in DCM) | Weak organic base (e.g., 20% Piperidine in DMF) |
| Side-Chain Protection | Benzyl (Bn) based groups | tert-Butyl (tBu) based groups |
| Final Cleavage | Strong acid (Anhydrous HF, TFMSA) | Moderately strong acid (TFA with scavengers) |
| Resin Linker | Phenylacetamidomethyl (Pam), Merrifield | Wang, Rink Amide, Sieber Amide |
| Key Advantages | - Lower cost of bulk amino acids.- Reduced aggregation for some sequences due to repeated acid treatment.- Less risk of aspartimide or diketopiperazine formation. | - Milder, base-labile Nα-deprotection avoids repeated acidolysis of the peptide-resin bond.- No need for specialized HF apparatus.- Compatible with a wider range of acid-sensitive modifications and linkers.- Amenable to high-throughput and automated synthesis. |
| Key Disadvantages | - Harsh final cleavage with highly toxic and corrosive HF.- Requires specialized, expensive equipment (HF cleavage apparatus).- Repeated acid deprotection can degrade sensitive residues over long syntheses.- Not environmentally friendly (DCM usage). | - Fmoc-amino acids are generally more expensive.- Base-catalyzed side reactions like aspartimide formation are common.- Aggregation can be more pronounced due to neutral synthesis conditions.- Piperidine is toxic. |
| Common Side Reactions | - Acid-catalyzed side reactions.- Oxidation of Met/Cys/Trp if scavengers are insufficient.- Chain branching at trifunctional amino acids. | - Aspartimide formation, especially at Asp-Xxx sequences.- Diketopiperazine formation at the dipeptide stage.- Racemization at Cys, His.- Alkylation of Trp by carbocations during cleavage. |
| Instrumentation | Requires a dedicated, corrosion-resistant HF cleavage apparatus. | Compatible with standard automated peptide synthesizers. |
| Environmental Impact | High use of halogenated solvents (DCM). HF poses a significant safety and disposal risk. | High use of DMF/NMP (reprotoxic). Piperidine is toxic. Generally considered "greener" due to avoidance of HF and DCM. |
Experimental Protocols and Mechanistic Insights
Fmoc/tBu Strategy: A Standard Protocol
The Fmoc strategy is dominant in modern research labs due to its milder conditions and compatibility with standard automation.
Protocol: Standard Fmoc-SPPS Deprotection and Coupling Cycle
-
Resin Swelling: Swell the Fmoc-amino acid-loaded resin in DMF for 30 minutes.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin.
-
Agitate for 5-10 minutes.
-
Drain and repeat the piperidine treatment for another 10-15 minutes. The causality here is that the deprotection proceeds via a β-elimination mechanism, generating a dibenzofulvene (DBF) intermediate which is scavenged by piperidine to prevent side reactions. Two treatments ensure complete removal.
-
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine, which would otherwise neutralize the subsequent coupling reaction.
-
Amino Acid Activation & Coupling:
-
In a separate vessel, dissolve the next Fmoc-amino acid (3-5 eq.), a coupling reagent like HBTU/HATU (3-5 eq.), and a base like DIEA (6-10 eq.) in DMF.
-
Allow to pre-activate for 1-2 minutes. The activator forms a highly reactive ester with the amino acid, priming it for nucleophilic attack by the free amine on the resin.
-
Add the activation mixture to the resin and agitate for 45-60 minutes.
-
-
Washing: Wash the resin with DMF (3 times) and DCM (3 times) and perform a Kaiser test to confirm reaction completion (a positive test indicates free amines).
-
Return to Step 2 for the next cycle.
Protocol: Standard Fmoc/tBu Cleavage and Deprotection
-
Preparation: After the final deprotection and washing, dry the peptide-resin under vacuum.
-
Cleavage Cocktail: Prepare a cleavage cocktail. A common choice is Reagent K : TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5 v/v).
-
TFA: The strong acid that cleaves the peptide from the resin and removes tBu-based side-chain protecting groups.
-
Water & Phenol: Proton sources and carbocation scavengers.
-
Thioanisole: A critical scavenger to prevent alkylation of tryptophan and other sensitive residues.
-
Ethanedithiol (EDT): Scavenges cations formed from protecting groups and prevents re-attachment to sensitive residues like Met and Trp.
-
-
Cleavage Reaction: Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin) and agitate at room temperature for 2-4 hours.
-
Peptide Precipitation: Filter the resin and collect the TFA solution. Precipitate the crude peptide by adding the solution dropwise into a large volume of cold diethyl ether.
-
Isolation: Centrifuge the ether suspension, decant the ether, and wash the peptide pellet with cold ether 2-3 more times to remove scavengers.
-
Drying: Dry the crude peptide pellet under vacuum. The product can then be purified by HPLC.
Boc/Bn Strategy: The Classic Approach
While less common now, the Boc strategy remains powerful for specific applications.
Protocol: Standard Boc-SPPS Deprotection and Coupling Cycle
-
Boc Deprotection:
-
Treat the Boc-peptide-resin with 25-50% TFA in DCM for 20-30 minutes. This cleaves the Boc group, leaving a TFA salt of the N-terminal amine.
-
-
Washing: Wash with DCM to remove excess TFA.
-
Neutralization:
-
Wash with a 5-10% solution of DIEA in DCM for 5-10 minutes to neutralize the TFA salt and generate the free amine. This step is critical; residual acid will prevent coupling.
-
-
Washing: Wash thoroughly with DCM to remove excess DIEA.
-
Coupling: Perform the coupling reaction using a pre-activated Boc-amino acid, similar to the Fmoc protocol but typically using DCM as the solvent.
-
Return to Step 1.
Protocol: Boc/Bn HF Cleavage (Conceptual Overview)
WARNING: Anhydrous Hydrogen Fluoride (HF) is an extremely toxic, corrosive, and dangerous chemical that can cause severe, penetrating burns. It must only be handled in a specialized, dedicated apparatus by highly trained personnel.
-
Apparatus Setup: The entire procedure is performed in a closed, vacuum-tight Teflon apparatus.
-
Resin and Scavengers: The dry peptide-resin is placed in the reaction vessel along with a scavenger, typically anisole or p-cresol (approx. 1 mL per gram of resin), to protect sensitive residues from alkylation by carbocations generated during cleavage.
-
HF Distillation: Anhydrous HF is condensed into the reaction vessel at low temperature (e.g., using a dry ice/acetone bath).
-
Cleavage Reaction: The reaction is typically run at 0°C for 1-2 hours. The strong acidity of HF simultaneously cleaves the peptide from the resin and removes all benzyl-based side-chain protecting groups.
-
HF Removal: The HF is carefully removed by vacuum, distilling it into a trap containing a neutralizing agent like calcium oxide.
-
Peptide Extraction: The remaining resin and crude peptide are washed with ether to remove organic scavengers. The peptide is then extracted with an appropriate aqueous buffer (e.g., dilute acetic acid).
Choosing the Right Strategy: A Practical Guide
-
For Routine Peptides (< 30 residues): The Fmoc/tBu strategy is the default choice. Its mild conditions, ease of automation, and avoidance of HF make it safer, more accessible, and highly efficient for standard sequences.
-
For Peptides with Acid-Sensitive Modifications: The Fmoc/tBu strategy is superior. If the final peptide must contain functionalities like phosphorylation or glycosylation that are unstable to strong acids, the milder TFA cleavage is highly advantageous.
-
For Aggregation-Prone Sequences: The Boc/Bn strategy can sometimes offer an advantage. The repeated TFA treatments during synthesis keep the peptide protonated, which can disrupt secondary structures and reduce inter-chain aggregation that often plagues difficult sequences under the neutral conditions of Fmoc synthesis.
-
For Large-Scale Synthesis (GMP): The choice is complex. While Fmoc chemistry is widely used, the higher cost of derivatives can be a factor. The hazards of HF often make the Boc strategy unfeasible for industrial scale-up unless a facility is specifically designed for it.
-
For Peptides with Specific Heterocycles: The Boc/Bn strategy can be beneficial for synthesizing peptides containing certain nitrogen-containing heterocycles that may be unstable to the basic conditions of Fmoc removal.
Conclusion
Both the Fmoc/tBu and Boc/Bn strategies are robust and well-established methods for solid-phase peptide synthesis. The Fmoc/tBu strategy has largely become the standard for research and automated synthesis due to its milder Nα-deprotection conditions, operational simplicity, and avoidance of the highly hazardous chemical HF. However, the Boc/Bn strategy remains a powerful tool in the arsenal of the experienced peptide chemist, offering distinct advantages for overcoming specific challenges like peptide aggregation and remaining a cost-effective option for certain building blocks. A thorough understanding of the underlying chemistry and practical considerations of both methods is essential for the rational design and successful synthesis of complex peptide targets.
References
-
Title: Solid-Phase Peptide Synthesis Source: Science URL: [Link]
-
Title: Protecting Groups in Organic Synthesis Source: John Wiley & Sons URL: [Link]
-
Title: 9-Fluorenylmethoxycarbonyl function, a new base-sensitive amino-protecting group Source: Journal of the American Chemical Society URL: [Link]
-
Title: Side-chain attachment approach to peptide synthesis. Preparation of peptides with C-terminal tryptophan Source: The Journal of Organic Chemistry URL: [Link]
-
Title: The Boc/Bzl- and Fmoc/tBu-strategy in solid phase synthesis of histidine-containing peptides Source: International Journal of Peptide and Protein Research URL: [Link]
A Senior Application Scientist's Guide to Conformational Analysis of Peptides Containing Azacycloalkane Amino Acids
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, peptides represent a compelling class of therapeutics, offering high specificity and potency. However, their inherent flexibility often leads to poor metabolic stability and reduced bioavailability. The strategic incorporation of conformationally constrained non-canonical amino acids, such as azacycloalkane amino acids, has emerged as a powerful tool to rigidify the peptide backbone, pre-organize it into a bioactive conformation, and enhance its therapeutic potential.[1][2]
This guide provides an in-depth comparison of the conformational effects of incorporating various azacycloalkane amino acids into peptide scaffolds. We will delve into the experimental and computational techniques used to elucidate these three-dimensional structures, offering not just protocols, but the scientific rationale behind them.
The Significance of Conformational Control: Azacycloalkanes as Structural Modulators
The substitution of a standard amino acid with an azacycloalkane analogue, such as L-azetidine-2-carboxylic acid (Aze), the four-membered ring homologue of proline, or (S)-piperidine-2-carboxylic acid (Pip), the six-membered ring homologue, can induce significant changes in the local and global conformation of a peptide.[3] These modifications are particularly influential in the formation of secondary structures like β-turns, which are critical for molecular recognition and biological activity.[4][5][6]
The primary distinction between these proline homologues lies in their ring size, which directly impacts the puckering of the ring and the accessible range of the peptide backbone dihedral angles (φ, ψ).[3] Understanding these structural nuances is paramount for the rational design of peptidomimetics with tailored conformational properties.
Comparative Analysis of Azacycloalkane Amino Acids: Probing Conformational Preferences
A central theme in the application of azacycloalkane amino acids is their comparative effect on peptide structure relative to the naturally occurring proline.
Azetidine-2-carboxylic Acid (Aze) vs. Proline (Pro)
L-azetidine-2-carboxylic acid (Aze) is the lower homologue of L-proline, featuring a four-membered ring instead of a five-membered one.[7] This seemingly subtle difference has profound conformational implications. Computational studies on dipeptides have revealed that while the overall conformational preferences of Aze and Pro are similar, peptides containing Aze are generally more flexible.[7] This increased flexibility is attributed to a reduction in the repulsive noncovalent interactions between the ring atoms and neighboring residues.[7]
Experimentally, a comparative study on tetrapeptides containing either L-Aze or L-Pro provided concrete evidence of their distinct conformational biases. The investigation of Boc-(L-Aze-L-Pro)2-Opcp in trifluoroethanol revealed an all-cis peptide bond conformation, consistent with a left-handed helix.[8] In contrast, the corresponding proline-containing peptide, Boc-(L-Pro)3-L-Aze-Opcp, exhibited a mixture of both cis and trans peptide bonds, indicating that the introduction of a single azetidine residue can perturb the typical conformational preferences of a polyproline sequence.[8]
| Feature | L-Azetidine-2-carboxylic Acid (Aze) | L-Proline (Pro) |
| Ring Size | 4-membered | 5-membered |
| Flexibility | Generally more flexible in peptides[7] | More conformationally restricted |
| β-Turn Induction | Can induce βVI-turns[6] | Induces β-turns, often of type I or II |
| Peptide Bond | Can favor all-cis conformations in specific sequences[8] | Exhibits a mixture of cis and trans isomers |
Key Experimental Techniques for Conformational Elucidation
A multi-faceted approach combining various spectroscopic and computational techniques is essential for a comprehensive understanding of the conformational landscape of these modified peptides.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the three-dimensional structure of peptides in solution.[9] For peptides containing azacycloalkane amino acids, 2D NMR experiments such as COSY, TOCSY, and particularly NOESY/ROESY are indispensable.
-
Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY): These experiments provide through-space correlations between protons that are close in space (< 5 Å), which is crucial for defining the peptide's fold. The intensities of the NOE/ROE cross-peaks are proportional to the inverse sixth power of the distance between the protons, allowing for the calculation of interproton distance restraints.[10]
-
J-Coupling Constants: The magnitude of the three-bond J-coupling constant between the amide proton and the α-proton (³JHNα) provides information about the backbone dihedral angle φ.
A study on a β-hairpin peptide demonstrated the power of NMR in discerning conformational changes upon amino acid substitution. Characteristic nuclear Overhauser effects (NOEs) between backbone protons and the solvent shielding of NH groups involved in cross-strand hydrogen bonds were used to confirm the β-hairpin structure.[11]
-
Sample Preparation: Dissolve 1-5 mg of the purified peptide in 0.5 mL of a suitable deuterated solvent (e.g., D₂O, CD₃OH, or a mixture). The concentration should be in the low millimolar range. Add a small amount of a reference standard, such as DSS or TSP.
-
1D ¹H NMR: Acquire a standard 1D proton NMR spectrum to assess the sample's purity and concentration, and to optimize spectral parameters like the spectral width and receiver gain.
-
2D TOCSY (Total Correlation Spectroscopy): This experiment is used to identify all protons within a given amino acid's spin system. This is the first step in assigning the resonances to specific residues.
-
2D NOESY/ROESY: Acquire a NOESY or ROESY spectrum with a mixing time appropriate for the size of the peptide (typically 100-300 ms for small peptides). These spectra will reveal through-space correlations between protons.
-
Data Processing and Analysis: Process the 2D spectra using appropriate software. The sequential assignment process involves using the TOCSY data to identify the spin systems of the amino acids and the NOESY/ROESY data to link adjacent residues through sequential NOEs (e.g., between the α-proton of residue i and the amide proton of residue i+1).
-
Structure Calculation: Use the extracted NOE-derived distance restraints and dihedral angle restraints from J-coupling constants as input for structure calculation programs (e.g., CYANA, Xplor-NIH) to generate a family of conformers that are consistent with the experimental data.
Caption: Workflow for 3D structure determination of peptides by NMR.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid and sensitive technique for assessing the secondary structure of peptides in solution.[12] The differential absorption of left- and right-circularly polarized light by the chiral peptide backbone gives rise to characteristic CD spectra for different secondary structures like α-helices, β-sheets, and random coils.
For peptides containing azacycloalkane amino acids, CD is particularly useful for qualitatively comparing the overall secondary structure content of different analogues. A study on tetrapeptides containing L-azetidine-2-carboxylic acid utilized CD spectroscopy to help conclude that one of the peptides adopted a left-handed helical conformation in trifluoroethanol.[8]
-
Sample Preparation: Prepare a stock solution of the purified peptide in a suitable buffer (e.g., phosphate buffer) that is transparent in the far-UV region (190-250 nm). The peptide concentration should be in the range of 0.1-0.2 mg/mL.
-
Instrument Setup: Turn on the CD spectropolarimeter and the nitrogen purge. Allow the instrument to warm up for at least 30 minutes.
-
Baseline Correction: Record a baseline spectrum of the buffer in the same cuvette that will be used for the sample.
-
Sample Measurement: Record the CD spectrum of the peptide solution. Typically, multiple scans are averaged to improve the signal-to-noise ratio.
-
Data Processing: Subtract the baseline spectrum from the sample spectrum. Convert the raw data (in millidegrees) to molar ellipticity ([θ]), which is normalized for concentration, path length, and the number of residues.
-
Secondary Structure Estimation: Use deconvolution algorithms to estimate the percentage of α-helix, β-sheet, and random coil from the experimental CD spectrum.
Caption: Workflow for secondary structure analysis of peptides by CD spectroscopy.
Computational Modeling: A Synergistic Approach
Computational methods, particularly molecular dynamics (MD) simulations and quantum mechanics (QM) calculations, provide invaluable insights that complement experimental data.
Molecular Dynamics (MD) Simulations
MD simulations allow for the exploration of the conformational landscape of a peptide over time, providing a dynamic picture of its structure and flexibility. For peptides containing non-canonical amino acids, a crucial first step is the parameterization of the novel residue to ensure it is accurately represented by the chosen force field (e.g., AMBER, CHARMM, GROMACS).[13][14]
-
Parameterization of the Non-Standard Residue:
-
Generate the initial coordinates of the azacycloalkane amino acid.
-
Perform quantum mechanical calculations (e.g., using Gaussian) to obtain the optimized geometry and electrostatic potential.
-
Use a program like antechamber (for AMBER) or a similar tool to generate the force field parameters (bond lengths, angles, dihedrals, partial charges) for the new residue.
-
Incorporate these new parameters into the GROMACS force field files.[15]
-
-
System Preparation:
-
Build the initial structure of the peptide containing the modified residue.
-
Place the peptide in a simulation box and solvate it with water molecules.
-
Add ions to neutralize the system.
-
-
Energy Minimization: Perform energy minimization to relax the system and remove any steric clashes.
-
Equilibration:
-
Perform a short simulation with position restraints on the peptide to allow the solvent to equilibrate around it (NVT ensemble).
-
Perform another short simulation to equilibrate the pressure of the system (NPT ensemble).
-
-
Production MD: Run the production simulation for the desired length of time (typically nanoseconds to microseconds) without any restraints.
-
Analysis: Analyze the trajectory to study the conformational dynamics, hydrogen bonding patterns, and secondary structure evolution of the peptide.
Caption: General workflow for molecular dynamics simulation of a modified peptide.
Quantum Mechanics (QM) Calculations
QM calculations can provide highly accurate information about the intrinsic conformational preferences of small peptide fragments, such as the relative energies of different ring puckers or the rotational barriers of peptide bonds. This information can be used to validate and refine the parameters used in MD simulations.
Conclusion
The incorporation of azacycloalkane amino acids into peptides is a powerful strategy for controlling their conformation and enhancing their therapeutic properties. A thorough understanding of the structural consequences of these modifications requires a synergistic approach that combines high-resolution experimental techniques like NMR and CD spectroscopy with the detailed insights provided by computational modeling. By carefully selecting the appropriate azacycloalkane building block and rigorously characterizing the resulting peptide's conformation, researchers can rationally design peptidomimetics with improved stability, bioactivity, and drug-like properties.
References
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A. K. Pandey, D. Naduthambi, K. M. Thomas, and N. J. Zondlo, "Proline editing: a general and practical approach to the synthesis of functionally and structurally diverse peptides," Org. Biomol. Chem., vol. 16, no. 43, pp. 8086–8090, 2018. [Link]
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M. Zouikri, A. Vicherat, A. Aubry, M. Marraud, and G. Boussard, "Azaproline as a beta-turn-inducer residue opposed to proline," J. Pept. Res., vol. 52, no. 1, pp. 19–26, 1998. [Link]
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S. R. Raghothama, S. K. Awasthi, and P. Balaram, "β-Hairpin nucleation by Pro-Gly β-turns. Comparison of D-Pro-Gly and L-Pro-Gly sequences in an apolar octapeptide," J. Chem. Soc., Perkin Trans. 2, no. 1, pp. 137–144, 1998. [Link]
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C. A. G. N. Montalban, T. K. S. Kumar, and S. M. Hecht, "Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline," J. Org. Chem., vol. 58, no. 23, pp. 6312–6317, 1993. [Link]
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A. Zagari, G. Némethy, and H. A. Scheraga, "The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides," Biopolymers, vol. 30, no. 9–10, pp. 951–959, 1990. [Link]
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T. Schnitzer, N. Trapp, L.-M. Fischer, and H. Wennemers, "Crystal structure analysis of N-acetylated proline and ring size analogs," J. Pept. Sci., vol. 29, no. 6, p. e3473, 2023. [Link]
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M. Crisma, F. Formaggio, C. Toniolo, T. Yoshikawa, and T. Wakamiya, "Azaproline as a β-turn-inducer residue opposed to proline," J. Am. Chem. Soc., vol. 121, no. 14, pp. 3272–3278, 1999. [Link]
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F. Formaggio, M. Crisma, C. Toniolo, and J. Kamphuis, "Two consecutive aza-amino acids in peptides promote stable β-turn formation in water," Biopolymers, vol. 45, no. 2, pp. 135–142, 1998. [Link]
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C. A. G. N. Montalban, T. K. S. Kumar, and S. M. Hecht, "Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline," PubMed, [Online]. Available: [Link].
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M. Zouikri et al., "Azaproline as a beta-turn-inducer residue opposed to proline," PubMed, [Online]. Available: [Link].
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M. Zouikri, A. Vicherat, A. Aubry, M. Marraud, and G. Boussard, "Azaproline as a beta-turn-inducer residue opposed to proline," Journal of Peptide Research, vol. 52, no. 1, pp. 19-26, 1998. [Link]
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The Diastereomeric Divide: A Comparative Guide to the Biological Activity of Cis vs. Trans Cyclopropane Amino Acids
Introduction: The Power of Three-Membered Rings in Drug Design
In the landscape of medicinal chemistry, the pursuit of molecular rigidity and conformational control is paramount for enhancing drug potency and selectivity.[1][2] The cyclopropane ring, a seemingly simple three-carbon cycloalkane, has emerged as a powerful tool in this endeavor.[3][4] Its inherent ring strain and unique electronic properties impart a significant degree of conformational constraint upon molecules, locking flexible side chains into well-defined spatial orientations.[1][2][5] This guide delves into the nuanced world of cyclopropane-containing non-canonical amino acids, focusing specifically on the profound impact of cis and trans stereochemistry on their biological activity. By examining key examples and the experimental methodologies used to evaluate them, we will illuminate how this subtle geometric difference can lead to vastly different pharmacological outcomes.
The incorporation of cyclopropane amino acids into peptides or small molecule drugs can drastically alter their secondary structure, improve metabolic stability, and fine-tune their interaction with biological targets like receptors and enzymes.[1][6] The cis and trans isomers, while chemically similar, present their functional groups in distinct three-dimensional arrangements, leading to differential binding affinities and biological responses. This comparison will provide researchers, scientists, and drug development professionals with a deeper understanding of how to leverage this stereochemical control in the design of next-generation therapeutics.
Core Principle: Conformational Restriction by the Cyclopropane Scaffold
The fundamental reason cis and trans isomers exhibit different biological activities lies in how the cyclopropane ring restricts the conformation of the amino acid backbone and its side chains. Unlike more flexible alkyl chains, the three-membered ring locks the relative positions of its substituents.
-
Cis Isomers: Substituents are on the same face of the cyclopropane ring, leading to a more compact and sterically hindered arrangement. This can force a peptide backbone into a specific turn or fold.
-
Trans Isomers: Substituents are on opposite faces of the ring, resulting in a more extended and linear conformation.
This fixed orientation is critical because the binding pockets of proteins are exquisitely sensitive to the three-dimensional shape of a ligand. A molecule must present its pharmacophoric elements in a precise geometric arrangement to achieve optimal interaction. The choice between a cis or trans cyclopropane linker can be the deciding factor between a potent agonist and an inactive compound.
Caption: Logical flow showing how conformational restriction by cis/trans isomers dictates binding affinity.
Case Study 1: Glutamate Receptor Agonists
A compelling example of stereochemistry dictating biological function is found in cyclopropane-based analogs of the neurotransmitter glutamate.[7] Specifically, derivatives of 2-(carboxycyclopropyl)glycine (CCG) have been instrumental in probing the conformational requirements of metabotropic glutamate receptors (mGluRs).[7][8]
A study on new CCG derivatives, namely trans- and cis-2-(2-carboxy-3-methoxymethylcyclopropyl)glycine (MCG-I), revealed a significant difference in their potency at mGluRs.[9][10] The trans-MCG-I isomer was found to be a much more potent agonist than its cis counterpart.[9]
Comparative Biological Activity Data
| Compound | Isomer Configuration | Target | Biological Effect | IC50 Value |
| MCG-I | trans | Metabotropic Glutamate Receptors | Depression of monosynaptic excitation | 0.3 µM [9][10] |
| MCG-I | cis | Metabotropic Glutamate Receptors | Depression of monosynaptic excitation | 3 µM [3][9][10] |
IC50: The half maximal inhibitory concentration, indicating the potency of a compound in inhibiting a specific biological or biochemical function.
The ten-fold increase in potency for the trans isomer strongly suggests that the more extended conformation of this molecule better mimics the bioactive conformation of glutamate required for mGluR activation.[7][8] The cis isomer, with its functional groups held in a more constrained, folded arrangement, likely does not fit as optimally within the receptor's binding site.
Experimental Protocol: Glutamate Receptor Binding Assay
The determination of a compound's affinity for glutamate receptors can be achieved through radioligand binding assays. This protocol is a generalized example based on established methodologies.[11]
Objective: To determine the inhibitory concentration (IC50) of cis and trans cyclopropane amino acids at a specific glutamate receptor subtype (e.g., mGluR1a).
Materials:
-
Membrane preparations from cells expressing the recombinant human mGluR1a.
-
Radioligand: [3H]L-Quisqualic acid ([3H]L-QA), a potent mGluR agonist.[11]
-
Binding Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Test Compounds: cis- and trans-MCG-I dissolved in buffer.
-
Non-specific binding control: High concentration of L-glutamate (e.g., 1 mM).
-
Glass fiber filters and a cell harvester/filtration manifold.
-
Scintillation vials and scintillation fluid.
-
Liquid scintillation counter.
Procedure:
-
Reaction Setup: In microcentrifuge tubes, combine the cell membrane preparation (containing the receptors), varying concentrations of the test compound (cis or trans isomer), and a fixed concentration of the radioligand [3H]L-QA.[11]
-
Incubation: Incubate the mixture for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 4°C or room temperature) to allow the binding to reach equilibrium.
-
Termination of Binding: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold binding buffer to remove any non-specifically trapped radioligand.
-
Quantification: Place the filters into scintillation vials, add scintillation fluid, and measure the amount of radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC50 value is determined from the resulting sigmoidal curve.
Case Study 2: Microtubule-Stabilizing Agents
The principle of stereochemical influence extends beyond receptor agonists. In the field of oncology, the epothilones are a class of microtubule-stabilizing agents that disrupt cell division.[12] Replacing the epoxide ring of natural epothilones with a cyclopropane ring has been a key strategy for developing new analogs.
Research into cis-12,13-cyclopropyl-epothilone B variants demonstrated substantial differences in biological activity based solely on the configuration of the stereocenters at the C12 and C13 positions of the cyclopropane ring.[13] One diastereomer, with its cyclopropane moiety oriented similarly to the epoxide in natural epothilones, was nearly as potent as epothilone A. In stark contrast, the other diastereomer was significantly less active.[13]
This highlights that for microtubule binding, the precise spatial orientation of the cyclopropane group is critical for achieving the necessary interactions within the tubulin binding pocket.
Experimental Protocol: In Vitro Microtubule Binding Assay
This assay identifies and characterizes compounds that bind to microtubules, a key mechanism for drugs like epothilones. The protocol is based on co-sedimentation principles.[14][15]
Objective: To compare the microtubule binding affinity of cis and trans cyclopropane-epothilone analogs.
Materials:
-
Purified tubulin protein.
-
GTP (Guanosine triphosphate) for polymerization.
-
Taxol, as a positive control for microtubule stabilization.
-
General Tubulin Buffer (e.g., BRB80).
-
Cushion Buffer (e.g., BRB80 with glycerol).
-
Test Compounds: Diastereomers of cyclopropyl-epothilone.
-
Ultracentrifuge and appropriate tubes.
-
SDS-PAGE equipment and reagents (gels, running buffer, loading dye, Coomassie stain).
-
Densitometer or gel imaging system.
Procedure:
-
Microtubule Polymerization: Polymerize purified tubulin into microtubules by incubation with GTP at 37°C. Stabilize the newly formed microtubules with a low concentration of Taxol.[14]
-
Binding Reaction: Incubate the stabilized microtubules with varying concentrations of the test epothilone analogs (or buffer as a negative control) at room temperature for a set time (e.g., 30 minutes).[14]
-
Co-sedimentation: Layer the reaction mixtures onto a cushion buffer in ultracentrifuge tubes. Centrifuge at high speed (e.g., 100,000 x g) to pellet the microtubules and any associated proteins or compounds.[15]
-
Fraction Separation: Carefully separate the supernatant (containing unbound compound) from the pellet (containing microtubules and bound compound).
-
Analysis by SDS-PAGE: Resuspend the pellet in buffer. Load equal volumes of the supernatant and pellet fractions onto an SDS-polyacrylamide gel.
-
Quantification: After electrophoresis, stain the gel with Coomassie Blue. Quantify the amount of tubulin in the supernatant and pellet fractions using densitometry. A higher amount of tubulin in the pellet in the presence of the compound indicates stabilization and binding.[14]
Caption: Workflow for a microtubule co-sedimentation assay.
Conclusion and Future Outlook
The evidence is clear: the stereochemical configuration of a cyclopropane ring within an amino acid scaffold is a critical determinant of its biological activity. The choice between a cis or trans arrangement directly impacts the molecule's three-dimensional shape, which in turn governs its ability to interact with specific biological targets. As demonstrated with glutamate receptor agonists and epothilone analogs, a trans isomer may favor an extended conformation suitable for one target, while a cis isomer's more compact structure could be ideal for another—or render it inactive.
For researchers in drug discovery, this underscores the necessity of synthesizing and evaluating all possible stereoisomers of a lead compound.[6] Modern stereoselective synthesis methods are making the production of both cis and trans cyclopropane amino acids more accessible.[7][16][17] By systematically comparing the biological profiles of these diastereomers, scientists can gain invaluable insights into structure-activity relationships (SAR) and rationally design molecules with enhanced potency, selectivity, and improved therapeutic potential. The humble cyclopropane ring, when its geometry is precisely controlled, will undoubtedly continue to be a cornerstone of innovative drug design.
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Gagné, V., et al. (2022). Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. National Institutes of Health. Retrieved January 17, 2026, from [Link]
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Synthesis of Cyclopropane α-Amino Acids. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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Ishida, M., et al. (1994). A novel metabotropic glutamate receptor agonist: (2S,1'S,2'R,3'R)-2-(2-carboxy-3-methoxymethylcyclopropyl)glycine (cis-MCG-I). PubMed. Retrieved January 17, 2026, from [Link]
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Shimamoto, K., & Ohfune, Y. (1996). Syntheses and Conformational Analyses of Glutamate Analogs: 2-(2-Carboxy-3-substituted-cyclopropyl)glycines as Useful Probes for Excitatory Amino Acid Receptors. Journal of Medicinal Chemistry. Retrieved January 17, 2026, from [Link]
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A Comparative Guide to the Synthesis of Cyclopropanecarboxylic Acid: Beyond the Malonic Ester Pathway
For researchers, medicinal chemists, and professionals in drug development, the cyclopropyl group is a prized structural motif, imparting unique conformational constraints and metabolic stability to bioactive molecules. Consequently, the efficient synthesis of key building blocks like cyclopropanecarboxylic acid is of paramount importance. While the malonic ester synthesis represents a classic and foundational approach, a host of alternative methodologies have emerged, each with its own distinct advantages in terms of efficiency, substrate scope, and scalability. This guide provides an in-depth comparison of the malonic ester pathway with several modern alternatives for the synthesis of cyclopropanecarboxylic acid, supported by mechanistic insights and experimental data to inform your synthetic strategy.
The Enduring Standard: Malonic Ester Synthesis
The malonic ester synthesis is a robust and well-established method for the formation of carboxylic acids. Its application to the synthesis of cyclopropanecarboxylic acid relies on the sequential alkylation of diethyl malonate with a dihaloalkane, followed by saponification and decarboxylation.
Mechanistic Rationale
The acidity of the α-hydrogens of diethyl malonate (pKa ≈ 13) allows for facile deprotonation by a moderately strong base, such as sodium ethoxide, to generate a stabilized enolate. This nucleophilic enolate then undergoes an initial SN2 reaction with a 1,2-dihaloethane (e.g., 1,2-dibromoethane). A second intramolecular SN2 reaction, following another deprotonation, closes the three-membered ring. The resulting diethyl cyclopropane-1,1-dicarboxylate is then hydrolyzed to the corresponding dicarboxylic acid, which readily undergoes thermal decarboxylation to yield the final product.
Caption: Malonic Ester Synthesis of Cyclopropanecarboxylic Acid.
Representative Experimental Protocol
-
To a solution of sodium ethoxide (prepared from sodium in absolute ethanol), diethyl malonate is added dropwise at room temperature.
-
1,2-Dibromoethane is then added, and the mixture is refluxed.
-
After cooling, the reaction mixture is worked up to isolate diethyl cyclopropane-1,1-dicarboxylate.
-
The diester is then saponified using aqueous sodium hydroxide.
-
Acidification followed by heating induces decarboxylation to afford cyclopropanecarboxylic acid.[1][2]
Advantages and Limitations
The primary advantage of the malonic ester synthesis lies in its use of readily available and inexpensive starting materials. However, it is a multi-step process that can lead to modest overall yields. The use of strong base and the potential for side reactions, such as elimination, can also be drawbacks.
Alternative Synthetic Strategies
Modern organic synthesis has provided a diverse toolkit of reactions that can be applied to the construction of the cyclopropane ring of cyclopropanecarboxylic acid, often with improved efficiency and stereocontrol.
The "Classic" Intramolecular Cyclization of γ-Chlorobutyronitrile
Historically, one of the most effective methods for preparing cyclopropanecarboxylic acid involves the base-induced cyclization of γ-chlorobutyronitrile to form cyclopropyl cyanide, followed by hydrolysis.[3][4][5][6]
In the presence of a strong base like sodium hydroxide, the α-proton of γ-chlorobutyronitrile is abstracted to form a carbanion. This carbanion then undergoes a rapid intramolecular SN2 reaction, displacing the chloride to form the cyclopropane ring. The resulting cyclopropyl cyanide is subsequently hydrolyzed under acidic or basic conditions to yield cyclopropanecarboxylic acid. A notable feature of this reaction is that the intramolecular cyclization is incredibly fast, driving the equilibrium towards the product.[3]
Caption: Synthesis via γ-Chlorobutyronitrile Cyclization.
A procedure detailed in Organic Syntheses describes the reaction of γ-chlorobutyronitrile with powdered sodium hydroxide at elevated temperatures, followed by hydrolysis with sulfuric acid, to produce cyclopropanecarboxylic acid in yields of 74-79%.[5]
| Parameter | Malonic Ester Synthesis | Nitrile Cyclization |
| Starting Material | Diethyl malonate, 1,2-dihaloethane | γ-Chlorobutyronitrile |
| Key Steps | 2x Alkylation, Saponification, Decarboxylation | Intramolecular Cyclization, Hydrolysis |
| Typical Yield | Moderate | 74-79%[5] |
| Reagents | NaOEt, NaOH, Heat | NaOH, H2SO4 |
The Kulinkovich Reaction and Subsequent Oxidation
The Kulinkovich reaction offers an indirect yet powerful route to cyclopropanecarboxylic acids. This organotitanium-mediated reaction transforms esters into cyclopropanols, which can then be oxidized to the desired carboxylic acid.[7][8][9][10]
The reaction of an ester with a Grignard reagent (typically with β-hydrogens, like EtMgBr) in the presence of a titanium(IV) alkoxide catalyst generates a titanacyclopropane intermediate. This intermediate then reacts with the ester to form a cyclopropanol derivative.[7][8] The resulting cyclopropanol can be subjected to various oxidative conditions to furnish the cyclopropanecarboxylic acid.
Caption: Kulinkovich Reaction followed by Oxidation.
The Kulinkovich reaction is highly valued for its ability to construct substituted cyclopropanols with good diastereoselectivity.[8][11][12] This method is particularly useful for accessing more complex, substituted cyclopropanecarboxylic acids that may be challenging to synthesize via other routes. The choice of ester substrate allows for significant variation in the final product.
Direct Cyclopropanation of α,β-Unsaturated Carboxylic Acids and Their Derivatives
Several methodologies allow for the direct conversion of α,β-unsaturated carbonyl compounds to their cyclopropanated counterparts.
The Simmons-Smith reaction is a stereospecific cyclopropanation of an alkene using an organozinc carbenoid, typically generated from diiodomethane and a zinc-copper couple.[13][14][15][16] To synthesize cyclopropanecarboxylic acid, acrylic acid or its esters can be used as the starting alkene. A key advantage of this method is its high degree of stereospecificity, where the geometry of the starting alkene is retained in the cyclopropane product.[13] The presence of a hydroxyl group can direct the cyclopropanation, a feature that can be exploited in more complex syntheses.[13][14]
Transition metal catalysts, particularly those based on rhodium, copper, and cobalt, can catalyze the decomposition of diazo compounds (like ethyl diazoacetate) to form metal carbenes, which then react with alkenes to form cyclopropanes.[17][18][19] This method can be highly efficient and, with the use of chiral catalysts, can provide enantioselective access to cyclopropane derivatives.[18][20][21]
A noteworthy development is the samarium-promoted cyclopropanation of unmasked α,β-unsaturated carboxylic acids.[22] This method utilizes samarium metal and iodoform to generate a samarium carbenoid that reacts directly with the unsaturated acid. A significant advantage is that it obviates the need for protecting group chemistry on the carboxylic acid functionality, leading to a more atom-economical and efficient process.[22] The reaction is reported to be completely stereospecific.[22]
| Method | Key Reagents | Substrate | Key Advantages |
| Simmons-Smith | CH2I2, Zn-Cu or Et2Zn | Acrylic acid/ester | Stereospecific, good functional group tolerance[13][15] |
| Catalytic | Diazoacetate, Metal catalyst (Rh, Cu, Co) | Acrylic acid/ester | High efficiency, potential for enantioselectivity[17][18][19] |
| Sm-Promoted | Sm, CHI3 | α,β-Unsaturated carboxylic acid | Direct, no protecting group needed, stereospecific[22] |
Comparative Summary and Outlook
| Synthetic Route | Starting Materials | Number of Steps | Yield | Key Considerations |
| Malonic Ester Synthesis | Diethyl malonate, 1,2-dihaloethane | Multi-step | Moderate | Inexpensive starting materials, potential for side reactions. |
| Nitrile Cyclization | γ-Chlorobutyronitrile | Two | High[5] | Efficient, classic and reliable method. |
| Kulinkovich/Oxidation | Ester | Two | Good to High | Access to substituted cyclopropanes, good diastereoselectivity.[8][11] |
| Direct Cyclopropanation | α,β-Unsaturated acid/ester | One | Good to High | High efficiency, stereospecificity, and potential for asymmetric synthesis. |
The choice of synthetic route to cyclopropanecarboxylic acid is ultimately dictated by the specific requirements of the research program, including the desired substitution pattern, scalability, and stereochemical considerations. While the malonic ester synthesis remains a valuable tool for its simplicity and low cost, the "classic" nitrile cyclization offers a more direct and higher-yielding alternative for the parent acid. For the synthesis of more complex, substituted analogs, the Kulinkovich reaction provides a versatile entry point. Finally, direct cyclopropanation methods , such as the Simmons-Smith reaction and transition-metal catalyzed approaches, represent the state-of-the-art in terms of efficiency and stereocontrol, with the samarium-promoted variant offering the unique advantage of directly utilizing unprotected α,β-unsaturated carboxylic acids. As the demand for novel cyclopropane-containing molecules continues to grow, a thorough understanding of these diverse synthetic strategies is essential for the modern chemist.
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A Senior Scientist's Guide to Evaluating Chiral Derivatizing Agents for Carboxylic Acid Enantioseparation
For researchers, scientists, and drug development professionals, the accurate quantification of enantiomers is not merely an analytical task; it is a fundamental requirement for ensuring the safety, efficacy, and quality of pharmaceutical compounds. Carboxylic acids represent a vast and vital class of chiral molecules, including the widely recognized non-steroidal anti-inflammatory drugs (NSAIDs). This guide provides an in-depth, experience-driven comparison of chiral derivatizing agents (CDAs) for the enantioseparation of these compounds, moving beyond a simple listing of reagents to explain the causality behind methodological choices.
The Foundational Principle: From Indistinguishable to Separable
Enantiomers, by their nature, possess identical physical properties in an achiral environment, making their direct separation on standard chromatographic columns impossible. The core strategy of indirect chiral separation is to convert the pair of enantiomers into a pair of diastereomers.[1] This is achieved by reacting the racemic carboxylic acid with a single, enantiomerically pure CDA.[1] The resulting diastereomers have distinct physical and chemical properties, allowing them to be separated and quantified using conventional, robust, and cost-effective achiral chromatographic techniques like reversed-phase HPLC.[1][2]
The fundamental transformation is illustrated below:
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The Ascendant Biocatalyst: A Comparative Guide to Myoglobin-Mediated and Traditional Carbene Transfer Catalysis
For decades, the synthesis of complex organic molecules, particularly those containing strained cyclopropane rings, has been dominated by transition metal catalysts. Among these, dirhodium(II) tetracarboxylates have reigned as the workhorses for carbene transfer reactions.[1][2][3] However, a new contender has emerged from the world of biology: engineered myoglobin. This guide provides an in-depth comparison of myoglobin-mediated and traditional rhodium-catalyzed carbene transfer, offering researchers, scientists, and drug development professionals a comprehensive overview of their respective strengths, weaknesses, and practical applications.
Introduction: The Power of Carbene Transfer
Carbene transfer reactions are a cornerstone of modern synthetic chemistry, enabling the construction of carbon-carbon and carbon-heteroatom bonds with high precision.[4][5] The core of this transformation involves the generation of a reactive metallocarbene intermediate from a diazo compound, which then transfers a carbene moiety to a substrate, such as an alkene, to form a cyclopropane.[1][4] These cyclopropane motifs are valuable pharmacophores found in numerous pharmaceuticals and bioactive natural products.[4][6]
The Established Champion: Traditional Rhodium Catalysis
Dirhodium(II) complexes, particularly dirhodium(II) tetraacetate (Rh₂(OAc)₄), have long been the catalysts of choice for carbene transfer reactions.[1][7] Their widespread use stems from their high efficiency and the ability to tune their reactivity and selectivity through ligand modification.
Mechanism of Rhodium-Catalyzed Carbene Transfer
The catalytic cycle of a rhodium-catalyzed cyclopropanation is a well-established process.[1][8][9] It begins with the reaction of the dirhodium(II) catalyst with a diazo compound, leading to the extrusion of nitrogen gas and the formation of a rhodium carbene intermediate.[7][10] This electrophilic carbene species then reacts with an alkene in a concerted, though often asynchronous, fashion to deliver the cyclopropane product and regenerate the catalyst.[1][8]
Caption: Catalytic cycle of traditional rhodium-catalyzed cyclopropanation.
Advantages of Traditional Rhodium Catalysis:
-
High Efficiency and Turnover Numbers: Rhodium catalysts are known for their high catalytic activity, often achieving high turnover numbers.[2][11]
-
Well-Established and Predictable: Decades of research have led to a deep understanding of their reactivity, allowing for predictable outcomes.[12][13]
-
Broad Substrate Scope: A wide variety of diazo compounds and alkenes are compatible with rhodium catalysts.[1][14]
-
Mature Ligand Development: An extensive library of chiral ligands has been developed, enabling high levels of enantioselectivity for asymmetric transformations.[2][3]
Limitations of Traditional Rhodium Catalysis:
-
Cost and Toxicity: Rhodium is a precious and expensive metal, and its complexes can be toxic, posing challenges for large-scale synthesis and green chemistry.[4]
-
Substrate Inhibition: Certain substrates, particularly those containing coordinating heterocycles like pyridines and imidazoles, can bind to the metal center and inhibit catalysis.[4]
-
Challenges with Electron-Deficient Alkenes: The cyclopropanation of electron-poor olefins can be challenging with some rhodium catalysts.[14]
The Bio-Inspired Challenger: Myoglobin-Mediated Catalysis
Myoglobin, an oxygen-carrying heme protein, has been repurposed through protein engineering to catalyze a range of "abiological" carbene transfer reactions with remarkable efficiency and selectivity.[4][5][15] This approach leverages the protein's well-defined active site to control the reaction environment.
Mechanism of Myoglobin-Mediated Carbene Transfer
Similar to its rhodium counterpart, the mechanism of myoglobin-catalyzed carbene transfer involves the formation of a metallocarbene intermediate.[16] The ferrous (Fe(II)) state of the heme cofactor is the catalytically active form.[17][18] It reacts with the diazo compound to generate a heme-bound iron carbene species, which then transfers the carbene to the alkene substrate.[16][19] The protein scaffold plays a crucial role in orienting the substrates and controlling the stereochemical outcome of the reaction.[20]
Caption: Catalytic cycle of myoglobin-mediated cyclopropanation.
Advantages of Myoglobin-Mediated Catalysis:
-
High Stereoselectivity: The chiral environment of the protein's active site can enforce excellent diastereo- and enantioselectivity, often exceeding that of traditional catalysts.[4][6]
-
Environmentally Benign: Utilizing an iron-based catalyst and often conducted in aqueous media, this method is more environmentally friendly than those using precious metals.[21]
-
Tolerance to Challenging Substrates: Engineered myoglobins have shown remarkable tolerance to substrates containing heterocycles that typically poison traditional metal catalysts.[4]
-
Tunability through Protein Engineering: The catalyst's properties can be readily tuned through site-directed mutagenesis, allowing for optimization of activity, selectivity, and substrate scope.[16][22]
Limitations of Myoglobin-Mediated Catalysis:
-
Sensitivity to Oxygen: The catalytically active ferrous state of myoglobin can be oxidized to the inactive ferric state in the presence of oxygen, often requiring anaerobic conditions.[16][23]
-
Substrate Scope Limitations: While the substrate scope is expanding, it may not yet be as broad as that of the most versatile rhodium catalysts, particularly for certain classes of unactivated alkenes.[24]
-
Protein Expression and Purification: The need for protein expression and purification can add complexity to the experimental workflow compared to using off-the-shelf chemical catalysts.
Head-to-Head Performance Comparison
| Feature | Myoglobin-Mediated Catalysis | Traditional Rhodium Catalysis |
| Catalyst Core | Iron (in heme cofactor) | Rhodium |
| Environment | Typically aqueous buffer | Organic solvents |
| Stereoselectivity | Excellent, tunable via mutagenesis (often >99% ee)[4][6] | High, dependent on chiral ligands (can reach >95% ee)[2][14] |
| Substrate Tolerance | High, including coordinating heterocycles[4] | Can be inhibited by certain functional groups |
| Cost & Sustainability | Lower cost, more sustainable | High cost, less sustainable |
| Operational Complexity | Requires protein expression/purification, often anaerobic | Catalyst is commercially available, simpler setup |
| Turnover Numbers (TON) | Can be very high (up to >40,000)[4] | Generally high, catalyst-dependent[2] |
Experimental Protocols
Representative Myoglobin-Catalyzed Cyclopropanation
This protocol describes the cyclopropanation of styrene with ethyl diazoacetate (EDA) using an engineered myoglobin variant.
Materials:
-
Engineered myoglobin (e.g., Mb(H64V,V68A))
-
Styrene
-
Ethyl diazoacetate (EDA)
-
Sodium dithionite
-
Potassium phosphate buffer (50 mM, pH 7.0)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous sodium sulfate
-
Anaerobic glovebox or Schlenk line
Procedure:
-
Prepare a stock solution of the engineered myoglobin in potassium phosphate buffer.
-
In an anaerobic environment, add the myoglobin solution to a reaction vessel.
-
Add a solution of sodium dithionite to reduce the heme iron to the active Fe(II) state.
-
Add the styrene substrate to the reaction mixture.
-
Initiate the reaction by adding ethyl diazoacetate (EDA) dropwise over a period of time to maintain a low concentration of the diazo compound.
-
Stir the reaction mixture at room temperature for the desired time (e.g., 1-4 hours).
-
Quench the reaction by exposing it to air.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
-
Analyze the yield and enantiomeric excess by NMR and chiral HPLC, respectively.
Caption: Experimental workflow for myoglobin-catalyzed cyclopropanation.
Representative Rhodium-Catalyzed Cyclopropanation
This protocol outlines the cyclopropanation of styrene with ethyl diazoacetate using dirhodium(II) tetraacetate.[7]
Materials:
-
Dirhodium(II) tetraacetate (Rh₂(OAc)₄)
-
Styrene
-
Ethyl diazoacetate (EDA)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Syringe pump
Procedure:
-
To a solution of styrene and Rh₂(OAc)₄ in anhydrous CH₂Cl₂ at room temperature, add a solution of EDA in anhydrous CH₂Cl₂ dropwise over several hours using a syringe pump.[7]
-
Stir the reaction mixture at room temperature for an additional period after the addition is complete.[7]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure.[7]
-
Purify the residue by flash column chromatography on silica gel to obtain the cyclopropane product.[7]
-
Analyze the yield and diastereomeric ratio by NMR.
Caption: Experimental workflow for rhodium-catalyzed cyclopropanation.
Conclusion and Future Outlook
Both myoglobin-mediated and traditional rhodium-catalyzed carbene transfer offer powerful tools for the synthesis of cyclopropanes and other valuable organic molecules. Traditional rhodium catalysis remains a robust and well-understood method with a broad substrate scope. However, the emergence of engineered myoglobin as a biocatalyst presents a compelling alternative, particularly for applications where high stereoselectivity, sustainability, and tolerance to challenging substrates are paramount.
The continued development of both methodologies will undoubtedly push the boundaries of synthetic chemistry. For rhodium catalysis, the design of new, more efficient, and selective ligands will remain a key area of research. For myoglobin, the application of directed evolution and computational design will likely expand its substrate scope and catalytic capabilities even further,[22] potentially leading to biocatalysts that can rival or even surpass traditional methods in a wider range of applications. The choice between these two powerful catalytic systems will ultimately depend on the specific requirements of the synthetic target, scalability, and the desired level of environmental friendliness.
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Tyagi, V., Bonn, R. B., & Fasan, R. (2015). Intermolecular carbene S–H insertion catalysed by engineered myoglobin-based catalysts. Chemical Science, 6(4), 2487-2494. [Link]
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Sreenilayam, G., Moore, E. J., Steck, V., & Fasan, R. (2017). Metal Substitution Modulates the Reactivity and Extends the Reaction Scope of Myoglobin Carbene Transfer Catalysts. ACS Catalysis, 7(11), 7629-7633. [Link]
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Fasan, R. (n.d.). Engineered myoglobin catalysts for selective carbene transfer reaction. University of Rochester. [Link]
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Fasan, R. (n.d.). ENGINEERED MYOGLOBIN CATALYSTS FOR SELECTIVE CARBENE TRANSFER REACTIONS. University of Rochester. [Link]
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Nam, D., Potenzino, R. J., Steck, V., & Fasan, R. (2021). A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. Journal of the American Chemical Society, 143(3), 1533-1544. [Link]
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Vargas, D. A., Tinoco, A., & Fasan, R. (2020). Strategies for the Expression and Characterization of Artificial Myoglobin-based Carbene Transferases. Methods in Enzymology, 648, 247-278. [Link]
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Matsuo, M., Hisaeda, Y., & Hayashi, T. (2017). Catalytic Cyclopropanation by Myoglobin Reconstituted with Iron Porphycene: Acceleration of Catalysis due to Rapid Formation of the Carbene Species. Journal of the American Chemical Society, 139(47), 17063-17066. [Link]
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Wikipedia. (n.d.). Metal-catalyzed cyclopropanations. [Link]
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Doyle, M. P., et al. (2013). Diruthenium Tetracarboxylate-Catalyzed Enantioselective Cyclopropanation with Aryldiazoacetates. Organometallics, 32(13), 3677-3680. [Link]
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Liu, Z., & Hu, W. (2024). Computational design of myoglobin-based carbene transferases for monoterpene derivatization. Journal of Computer-Aided Molecular Design, 38(8), 539-548. [Link]
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Davies, H. M. L. (2015). New Advances in Asymmetric Cyclopropanation and Drug Discoveries Using Dirhodium(II) Tetracarboxylates. Emory Theses and Dissertations. [Link]
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Vargas, D. A., & Fasan, R. (n.d.). Strategies for the expression and characterization of artificial myoglobin-based carbene transferases. University of Rochester. [Link]
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Doyle, M. P., et al. (2023). Diruthenium Tetracarboxylate-Catalyzed Enantioselective Cyclopropanation with Aryldiazoacetates. Organometallics, 42(14), 1673-1678. [Link]
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Moore, E. J., Sreenilayam, G., & Fasan, R. (2018). Noncanonical Heme Ligands Steer Carbene Transfer Reactivity in an Artificial Metalloenzyme. Journal of the American Chemical Society, 140(28), 8821-8829. [Link]
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Davies, H. M. L. (2020). Development and Applications of a New Dirhodium(II) Tetracarboxylate Catalyst and Asymmetric Cyclopropanation of Heterocyclic Compounds. Emory Theses and Dissertations. [Link]
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Arnold, F. H. (2022). Engineered myoglobin as a catalyst for atom transfer radical cyclisation. Chemical Communications, 58(74), 10398-10401. [Link]
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Ackermann, L. (2022). Rhodium‐Catalyzed C−H Methylation and Alkylation Reactions by Carbene‐Transfer Reactions. Angewandte Chemie International Edition, 61(11), e202115682. [Link]
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Davies, H. M. L. (2016). Finding Opportunities from Surprises and Failures. Development of Rhodium-Stabilized Donor/Acceptor Carbenes and their Application to Catalyst-Controlled C—H Functionalization. Accounts of Chemical Research, 49(10), 2139-2153. [Link]
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Arnold, F. H. (2021). Navigating the Unnatural Reaction Space: Directed Evolution of Heme Proteins for Selective Carbene and Nitrene Transfer. Accounts of Chemical Research, 54(5), 1345-1356. [Link]
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Zhang, Y., & Fasan, R. (2018). Cyclopropanations via Heme Carbenes: Basic Mechanism and Effects of Carbene Substituent, Protein Axial Ligand, and Porphyrin Substitution. Journal of the American Chemical Society, 140(38), 12153-12163. [Link]
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Arnold, F. H. (2022). Engineered myoglobin as a catalyst for atom transfer radical cyclisation. Chemical Communications, 58(74), 10398-10401. [Link]
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Arnold, F. H., & Fasan, R. (2019). New-to-nature chemistry from old protein machinery: carbene and nitrene transferases. Current Opinion in Biotechnology, 59, 128-135. [Link]
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Hayashi, T., & Hisaeda, Y. (2021). Redox Engineering of Myoglobin by Cofactor Substitution to Enhance Cyclopropanation Reactivity. Chemistry – A European Journal, 27(5), 1735-1741. [Link]
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Fasan, R. (2020). Engineered Myoglobin Catalysts for Asymmetric Intermolecular Cyclopropanation Reactions. Accounts of Chemical Research, 53(8), 1667-1678. [Link]
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Fasan, R. (2019). Stereodivergent Intramolecular Cyclopropanation Enabled by Engineered Carbene Transferases. ACS Catalysis, 9(7), 5957-5962. [Link]
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Macmillan Group. (2010). Recent Developments in Rhodium Carbene and Nitrene Chemistry. Princeton University. [Link]
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Arnold, F. H., & Fasan, R. (2018). Exploiting and Engineering Hemoproteins for Abiological Carbene and Nitrene Transfer Reactions. Israel Journal of Chemistry, 58(1-2), 104-114. [Link]
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Davies, H. M. L. (2018). Asymmetric Rh(II)-Catalyzed Cyclopropanation of Alkenes with Diacceptor Diazo Compounds: p-Methoxyphenyl Ketone as a General Stereoselectivity Controlling Group. Journal of the American Chemical Society, 140(28), 8821-8829. [Link]
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Fasan, R. (2024). Biocatalytic Carbene and Nitrene Transfer Reactions. Comprehensive Chirality, 111-142. [Link]
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Fasan, R. (2018). Highly Diastereo- and Enantioselective Synthesis of Nitrile-Substituted Cyclopropanes by Myoglobin-Mediated Carbene Transfer Catalysis. Angewandte Chemie International Edition, 57(42), 13958-13962. [Link]
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A Senior Scientist's Guide to Orthogonal Protecting Group Strategies in Complex Molecule Synthesis
Introduction: Beyond Simple Masking
In the intricate art of synthesizing complex molecules, protecting groups are an unavoidable necessity.[1] They are the temporary shields that mask the inherent reactivity of functional groups, allowing chemists to direct reactions with precision.[2] However, in a molecule adorned with a multitude of hydroxyls, amines, and carbonyls, the challenge transcends simple protection. The true art lies in the selective deprotection of a single group while dozens of others remain untouched. This is the realm of orthogonal protecting group strategies .
An orthogonal strategy employs a suite of protecting groups that can be removed under distinct, non-interfering chemical conditions.[3][4] This allows for the sequential unmasking and manipulation of specific sites within a complex intermediate, a process that is fundamental to the construction of natural products, pharmaceuticals, and complex biomolecules.[5][6] This guide moves beyond a simple catalog of protecting groups. Instead, it serves as a strategic comparison, grounded in field-proven insights and experimental data, to aid researchers in the logical design and execution of robust protection schemes for ambitious synthetic targets. We will explore the core principles of orthogonality, analyze landmark case studies that pushed the boundaries of chemical synthesis, and provide detailed, validated protocols for key transformations.
Pillar 1: The Principle of Orthogonality and Its Chemical Sets
The foundation of any orthogonal strategy is the classification of protecting groups into "sets" based on their unique cleavage mechanism.[7] An ideal orthogonal system allows for the removal of any protecting group from one set without affecting any group from another set.[4] The primary orthogonal sets are defined by their lability to specific classes of reagents or conditions.
Figure 1: Major Orthogonal Protecting Group Sets based on Cleavage Mechanism.
Comparative Analysis of Major Orthogonal Sets
The selection of a protecting group strategy is a critical decision in synthetic planning. The following table provides a comparative overview of the most common protecting groups, their cleavage conditions, and their stability profiles, which form the basis of their orthogonality.
| Protecting Group | Class | Cleavage Conditions | Stable To | Unstable To | Key Considerations |
| Boc (tert-Butoxycarbonyl) | Acid-Labile | Strong Acid (e.g., TFA in DCM)[8] | Base, H₂, Pd(0), Fluoride | Strong Acid | Cornerstone of Boc/Bzl peptide synthesis; tert-butyl cation byproduct can cause side reactions.[9] |
| Acetal/Ketal | Acid-Labile | Aqueous Acid (e.g., aq. HCl, CSA)[10] | Base, H₂, Oxidation, Reduction | Strong/Aqueous Acid | Excellent for carbonyl protection; rate of hydrolysis can be tuned by structure.[11] |
| Fmoc (9-Fluorenylmethyloxycarbonyl) | Base-Labile | Base (e.g., 20% Piperidine in DMF)[12] | Acid, H₂, Mild Reduction | Base | Cornerstone of Fmoc/tBu peptide synthesis; cleavage is mild. Dibenzofulvene byproduct must be scavenged.[13] |
| Ac (Acetate), Bz (Benzoate) | Base-Labile | Saponification (e.g., K₂CO₃/MeOH) | Acid, H₂, Fluoride | Strong Base, Nucleophiles | Robust and economical; cleavage conditions can affect other base-sensitive groups. |
| TBDMS (tert-Butyldimethylsilyl) | Fluoride-Labile | Fluoride source (e.g., TBAF, HF•Py)[14] | Mild Acid/Base, H₂, Pd(0) | Strong Acid, Fluoride | Widely used for alcohols; sterically hindered, providing stability. TBAF is basic and can cause decomposition of sensitive substrates.[15] |
| Bn (Benzyl) | Reductive Cleavage | Catalytic Hydrogenolysis (H₂, Pd/C)[16] | Acid, Base, Fluoride, Mild Oxidation | Strong Oxidation, H₂/Pd | Very robust and common for alcohols/amines. Not compatible with reducible groups (alkenes, alkynes).[9] |
| PMB (p-Methoxybenzyl) | Oxidative Cleavage | Oxidants (e.g., DDQ, CAN)[17] | H₂, Base, Mild Acid, Fluoride | Strong Acid, Oxidation | Orthogonal to Bn ethers. Cleavage is selective due to the electron-rich aromatic ring.[17] |
| Alloc (Allyloxycarbonyl) | Pd(0)-Mediated | Pd(0) catalyst + scavenger (e.g., PhSiH₃)[18] | Acid, Base, Fluoride | Pd(0) | Excellent orthogonality; allows deprotection under very mild, neutral conditions.[19] |
Pillar 2: Orthogonal Strategies in Action - Landmark Case Studies
The theoretical orthogonality of protecting groups is truly tested in the crucible of complex molecule synthesis. The following case studies illustrate how these principles are applied to solve formidable synthetic challenges.
Case Study 1: Multi-Layered Orthogonality in Complex Peptide Synthesis
The synthesis of peptides with branches or cyclic domains requires a level of control beyond standard linear solid-phase peptide synthesis (SPPS). This necessitates a three-dimensional orthogonal strategy. The dominant Fmoc/tBu strategy (base-labile Fmoc for Nα-protection, acid-labile tBu-based groups for side chains) is often supplemented with a third, "hyper-orthogonal" protecting group.[6][7]
For instance, to create a side-chain lactam bridge between an aspartic acid and a lysine residue, one might use Fmoc-Asp(OAll)-OH and Fmoc-Lys(Alloc)-OH. The entire linear peptide is first assembled using the standard Fmoc/tBu strategy. Once the backbone is complete, the resin-bound peptide is treated with a Pd(0) catalyst, which selectively removes both the Allyl (All) ester and the Alloc carbamate under neutral conditions, leaving all other acid-labile side-chain groups (like tBu, Trt) and the N-terminal Fmoc group intact. The newly liberated side-chain carboxyl and amine groups can then be coupled on-resin to form the cyclic peptide.
Figure 2: Orthogonal workflow for the synthesis of a side-chain cyclized peptide.
Case Study 2: The Herculean Task of Palytoxin Synthesis (Kishi, 1989)
The total synthesis of palytoxin carboxylic acid by Yoshito Kishi's group represents one of the most complex synthetic achievements in history, requiring the management of 42 stereocenters and numerous hydroxyl groups. A successful endgame strategy required a masterclass in orthogonal protection. The fully protected intermediate contained eight different types of protecting groups , totaling 42 individual groups.
The brilliance of the strategy was not in sequential deprotection, but in a carefully orchestrated multi-step global deprotection sequence that unmasked the entire molecule in five key operations:
-
DDQ Treatment: Oxidative removal of all p-Methoxybenzyl (PMB) ethers.
-
Aqueous HClO₄ Hydrolysis: Acidic cleavage of acetonide protecting groups.
-
Aqueous LiOH Hydrolysis: Saponification of all ester protecting groups.
-
(n-Bu)₄NF Treatment: Fluoride-mediated cleavage of all silyl ethers (e.g., TBS).
-
Aqueous AcOH Hydrolysis: Mild acidic cleavage of the most stable acetal groups.
This endgame, which yielded the final natural product in an impressive ~35% overall yield over five steps, was only possible because each class of protecting group was chosen for its unique and non-overlapping removal condition.
Figure 3: The five-stage global deprotection sequence in Kishi's Palytoxin synthesis.
Case Study 3: Erythromycin Synthesis and Conformational Control (Woodward, 1981)
The synthesis of Erythromycin A by R.B. Woodward's group highlighted a more subtle, yet powerful, aspect of protecting group strategy: using them not just to mask reactivity but to enforce a specific molecular conformation.[15] A key challenge in the synthesis was the macrocyclization (macrolactonization) step to form the 14-membered ring. Initial attempts were inefficient. Woodward discovered that installing cyclic protecting groups, specifically an acetonide at the C-3/C-5 positions and a cyclic carbamate at C-9/C-11, served as "biasing elements".[14] These rigid rings locked the linear precursor into a conformation that pre-organized it for efficient ring closure, dramatically improving the yield of the crucial macrolactonization step.[14][15] This demonstrated that a protecting group's steric and conformational effects can be as strategically important as its chemical stability.
Pillar 3: Field-Proven Methodologies & Protocols
A strategy is only as good as its execution. This section provides detailed, self-validating protocols for the cleavage of key protecting groups, representing the major orthogonal sets.
Protocol 1: Oxidative Deprotection of a p-Methoxybenzyl (PMB) Ether with DDQ
Causality: This method is chosen for its orthogonality to acid-labile (acetals, Boc), base-labile (esters), and reductively-cleaved (Bn, Cbz) groups. The electron-donating methoxy group makes the PMB ether exceptionally sensitive to single-electron transfer oxidation by DDQ, allowing for high selectivity over simple benzyl ethers.[17]
-
Materials:
-
PMB-protected substrate (1.0 equiv)
-
2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) (1.2 equiv)
-
Dichloromethane (DCM) and pH 7 Phosphate Buffer (e.g., 18:1 v/v)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve the PMB-protected substrate in the DCM/buffer solvent system (to a concentration of approx. 0.1 M) in a round-bottom flask equipped with a stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Add DDQ as a solid in one portion to the stirred solution.[17]
-
Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor progress by TLC, observing the consumption of starting material and the formation of a less polar spot (the alcohol product) and anisaldehyde.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution and stir for 10 minutes. The dark color of the reaction should fade.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by silica gel column chromatography to separate the desired alcohol from anisaldehyde and the reduced DDQ byproduct (DDQH₂).
-
Protocol 2: Reductive Deprotection of a Benzyl (Bn) Ether by Catalytic Hydrogenolysis
Causality: This is the workhorse method for removing benzyl and Cbz groups. It is exceptionally clean as the byproduct is volatile toluene. The method is orthogonal to most non-reducible groups (esters, silyl ethers, acetals, Boc, Fmoc).[9][16]
-
Materials:
-
Benzyl-protected substrate (1.0 equiv)
-
Palladium on carbon (10% Pd/C, 5-10 mol%)
-
Solvent (e.g., Methanol, Ethanol, or Ethyl Acetate)
-
Hydrogen (H₂) source (balloon or Parr hydrogenator)
-
-
Procedure:
-
Dissolve the substrate in the chosen solvent in a flask suitable for hydrogenation.
-
Carefully add the Pd/C catalyst. Caution: Pd/C can be pyrophoric, especially when dry. It should be handled in an inert atmosphere or added as a slurry in the solvent.
-
Seal the flask and purge the system by evacuating and refilling with H₂ gas three times.
-
Maintain a positive pressure of H₂ (e.g., from a balloon) and stir the suspension vigorously at room temperature.
-
Monitor the reaction by TLC. The product alcohol is typically more polar than the starting ether. Reactions can take from 1 to 24 hours.
-
Once complete, carefully vent the H₂ atmosphere and replace it with an inert gas like Nitrogen or Argon.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected product, which is often pure enough for subsequent steps.
-
Protocol 3: Fluoride-Mediated Deprotection of a tert-Butyldimethylsilyl (TBDMS) Ether
Causality: Silyl ethers are cleaved by fluoride due to the exceptionally high strength of the Silicon-Fluoride bond, which provides a powerful thermodynamic driving force.[14] This allows for deprotection under conditions that leave most other groups untouched.
-
Materials:
-
TBDMS-protected alcohol (1.0 equiv)
-
Tetrabutylammonium fluoride (TBAF), 1 M solution in THF (1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Water and Brine
-
-
Procedure:
-
Dissolve the TBDMS-protected substrate in anhydrous THF (approx. 0.1 M solution).
-
Cool the solution to 0 °C in an ice bath.
-
Add the 1 M TBAF solution in THF dropwise to the stirred solution.[14]
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with DCM and quench by adding water.
-
Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[15]
-
Purify the crude product by flash column chromatography. Note: TBAF is basic and can promote elimination or other side reactions in sensitive substrates. Buffering with acetic acid may be necessary.[15]
-
Protocol 4: Acid-Catalyzed Deprotection of a Boc Group with TFA
Causality: The Boc group is designed to be labile to strong acid. Trifluoroacetic acid (TFA) protonates the carbamate, leading to the loss of a stable tert-butyl cation and gaseous CO₂, driving the reaction to completion.[9] It is stable to the basic conditions used to remove Fmoc, making the pair orthogonal.[2]
-
Materials:
-
N-Boc protected amine (1.0 equiv)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the N-Boc substrate in DCM (e.g., 0.1 M).
-
Add an equal volume of TFA to the solution (creating a 50% TFA/DCM mixture).
-
Stir the reaction at room temperature for 1-2 hours. Caution: CO₂ gas is evolved. Do not perform in a sealed container.[9]
-
Monitor by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure. To remove residual TFA, co-evaporate several times with DCM or toluene.
-
The product is obtained as the trifluoroacetate salt. To obtain the free amine, dissolve the crude salt in DCM and wash with a saturated aqueous NaHCO₃ solution, then dry and concentrate.
-
Conclusion
Designing a successful orthogonal protecting group strategy is a process of logical deduction and chemical foresight. It requires a deep understanding of the reactivity and stability of each class of protecting group, not only under its specific cleavage conditions but also under all other conditions the molecule will face during the synthesis. By classifying groups into orthogonal sets, learning from landmark syntheses like those of Palytoxin and Erythromycin, and employing rigorously validated protocols, researchers can navigate the complexities of multi-step synthesis with confidence. The "best" protecting group is not merely one that is stable, but one that can be removed with surgical precision at the exact moment required, unlocking the path to the final target.
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 2-((tert-Butoxycarbonyl)amino)cyclopropanecarboxylic Acid
Navigating the landscape of laboratory safety and chemical handling requires a blend of rigorous scientific understanding and practical, field-tested knowledge. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-((tert-Butoxycarbonyl)amino)cyclopropanecarboxylic acid, a compound frequently utilized in the synthesis of complex pharmaceuticals. Our goal is to empower researchers, scientists, and drug development professionals with the expertise to manage this chemical waste safely and in compliance with regulatory standards, thereby building a foundation of trust that extends beyond the product itself.
The disposal of any chemical reagent is a critical component of the experimental workflow, demanding the same level of precision and foresight as the synthesis it concludes. The procedures outlined herein are designed to be a self-validating system, grounded in the chemical principles of the compound and aligned with authoritative safety protocols.
Hazard Identification and Risk Assessment: Understanding the Molecule
Before outlining disposal procedures, it is crucial to understand the chemical nature of this compound. This molecule possesses three key functional groups that inform its handling and disposal: the cyclopropane ring, the carboxylic acid, and the tert-butoxycarbonyl (Boc) protecting group.
-
Cyclopropane Ring: The three-membered ring is highly strained, though in this context, it does not confer the same level of explosive hazard as gaseous cyclopropane.[1][2] However, it is a structural motif that warrants careful handling.
-
Carboxylic Acid: This functional group imparts acidic properties to the molecule. While not a strong acid, it can cause irritation upon contact.
-
Tert-Butoxycarbonyl (Boc) Group: The Boc group is an acid-labile protecting group.[3][4] Under strongly acidic conditions, it can decompose to release isobutylene and carbon dioxide.[5] This reactivity is a key consideration in preventing inadvertent reactions in a waste container.
While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, data from structurally similar compounds indicate that it should be handled as a substance that may cause skin, eye, and respiratory irritation.[6][7] It is generally stable under recommended storage conditions but should be kept away from strong oxidizing agents and strong acids.[8] Hazardous decomposition products include oxides of carbon and nitrogen.[8][9]
Personal Protective Equipment (PPE): Your First Line of Defense
Prior to handling this compound for any purpose, including disposal, appropriate personal protective equipment must be worn.
| PPE Component | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves. | To prevent skin contact and potential irritation.[6] |
| Eye Protection | Safety glasses with side shields or goggles. | To protect eyes from dust particles.[8] |
| Lab Coat | Standard laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory | Use in a well-ventilated area. A dust mask (N95 or equivalent) may be necessary if handling large quantities or if dust is generated. | To prevent inhalation of airborne particles, which may cause respiratory tract irritation.[6][8] |
Spill Management: A Swift and Safe Response
In the event of a spill, a prompt and informed response is critical to maintaining a safe laboratory environment.
For Small Spills:
-
Isolate the Area: Cordon off the affected area to prevent cross-contamination.
-
Don Appropriate PPE: Ensure you are wearing the PPE outlined in the table above.
-
Contain the Spill: Gently sweep up the solid material. Avoid creating dust.[8]
-
Collect the Waste: Place the spilled material into a clearly labeled, sealable container for hazardous waste disposal.
-
Decontaminate the Area: Clean the spill area with soap and water.
For Large Spills:
-
Evacuate the Area: If the spill is substantial, evacuate the immediate vicinity.
-
Alert Others: Inform your laboratory supervisor and your institution's Environmental Health and Safety (EHS) department immediately.
-
Ventilate the Area: If it is safe to do so, increase ventilation to the area.
-
Await Professional Assistance: Do not attempt to clean up a large spill without proper training and equipment. Follow the guidance of your EHS professionals.
Waste Characterization and Disposal: A Step-by-Step Protocol
The proper disposal of this compound is governed by federal, state, and local regulations.[10][11] The following protocol provides a general framework; however, you must consult with your institution's EHS department for specific guidance.
Step 1: Waste Determination
-
The first step is to determine if the waste is hazardous. While this compound is not explicitly listed as a hazardous waste by the U.S. Environmental Protection Agency (EPA), it may be considered hazardous based on its characteristics (e.g., irritant).[12] Many academic and research institutions have a policy of treating all chemical waste as hazardous to err on the side of caution.[13]
Step 2: Waste Segregation
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your EHS department.
-
In particular, avoid mixing with strong acids, which could cause the Boc group to decompose, potentially leading to pressure buildup in the waste container from the release of carbon dioxide.[5][14]
-
Keep it separate from strong oxidizing agents.[8]
Step 3: Containerization and Labeling
-
Select an Appropriate Container: Use a chemically compatible, leak-proof container with a secure lid. A high-density polyethylene (HDPE) container is a suitable choice.
-
Label the Container: The label should be clear, legible, and securely affixed to the container. The label must include:
-
The words "Hazardous Waste" (or as required by your institution).
-
The full chemical name: "this compound".
-
The CAS number, if available.
-
The approximate quantity of waste.
-
The date of accumulation.
-
The name and contact information of the generating researcher or lab.
-
Step 4: Accumulation and Storage
-
Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.[10]
-
The container must be kept closed at all times except when adding waste.
-
The SAA should be in a well-ventilated area, away from heat and sources of ignition.
Step 5: Final Disposal
-
Arrange for the pickup of the hazardous waste through your institution's EHS department. They will work with a licensed professional waste disposal service to ensure the material is transported and disposed of in accordance with all regulations.[6]
The decision-making process for the disposal of this compound can be visualized in the following workflow:
Disposal Decision Workflow
Regulatory Context: Adherence to Standards
The management of laboratory waste in the United States is primarily regulated by the EPA under the Resource Conservation and Recovery Act (RCRA).[10] Academic laboratories may have the option to operate under the alternative requirements of Subpart K of 40 CFR Part 262, which provides more flexibility for managing hazardous waste in a research setting.[15] It is imperative that all laboratory personnel are familiar with their institution's generator status (e.g., Very Small, Small, or Large Quantity Generator) and the specific requirements that apply to their facility.[10]
By adhering to these guidelines, you contribute to a culture of safety and environmental responsibility within your institution. The principles of Expertise, Experience, and Trustworthiness are not just ideals but the very foundation of sound scientific practice.
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Laboratory Waste Management: The New Regulations. Medialab.
-
Regulation of Laboratory Waste. American Chemical Society.
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Safety Data Sheet: N-Fmoc-1-aminocyclopropanecarboxylic acid. AAPPTec.
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Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency.
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Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency.
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EPA tweaks hazardous waste rules for academic labs. Chemistry World.
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tert-Butyloxycarbonyl protecting group. Wikipedia.
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(1S,2S)-2-((tert-Butoxycarbonyl)amino)cyclopentane-1-carboxylic acid Safety Data Sheet. Apollo Scientific.
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An In-depth Technical Guide to Tert-Butoxycarbonyl (Boc) Protecting Group Chemistry. Benchchem.
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BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides.
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CYCLOPROPANE. CAMEO Chemicals - NOAA.
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1-((tert-Butoxycarbonyl)amino)cyclohexanecarboxylic acid Safety Data Sheet. Fisher Scientific.
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Cyclopropanecarboxylic acid Safety Data Sheet. Fisher Scientific.
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Cyclopropane. Wikipedia.
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1-Aminocyclopropane-2,2,3,3-d4-1-carboxylic Acid Safety Data Sheet. C/D/N Isotopes Inc.
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Hazardous Substance Fact Sheet: Cyclopropane. New Jersey Department of Health.
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Tert-Butyloxycarbonyl Protecting Group. Hebei Boze Chemical Co., Ltd.
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CYCLOPROPANE-D6 SDS, 2207-64-9 Safety Data Sheets. ECHEMI.
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Cyclopropanecarbonyl chloride Safety Data Sheet. Thermo Fisher Scientific.
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1-Aminocyclopropanecarboxylic Acid Safety Data Sheet. Cayman Chemical.
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Boc-Protected Amino Groups. Organic Chemistry Portal.
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Dual protection of amino functions involving Boc. Royal Society of Chemistry.
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Boc Protected Compounds. Hebei Boze Chemical Co., Ltd.
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Chemical Compatibility Chart. Cole-Parmer.
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Chemical Compatibility Chart. Walchem.
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A Senior Application Scientist's Guide to Personal Protective Equipment for 2-((tert-Butoxycarbonyl)amino)cyclopropanecarboxylic Acid
Welcome to your comprehensive guide on the safe handling of 2-((tert-Butoxycarbonyl)amino)cyclopropanecarboxylic acid. As a valued researcher, your safety is paramount. This document moves beyond a simple checklist, providing a deep, scientifically-grounded framework for risk assessment and personal protective equipment (PPE) selection. We will explore the "why" behind each recommendation, empowering you to make informed safety decisions in your laboratory.
Understanding the Hazard Profile
This compound, while not acutely toxic in the way of many reagents, presents a specific set of hazards that demand respect and proper handling. Its hazard profile is a composite of its constituent parts: a carboxylic acid moiety and a tert-Butoxycarbonyl (Boc) protecting group on an amino acid scaffold.
A Safety Data Sheet (SDS) for the closely related compound, 1-[(tert-Butoxycarbonyl)amino]cyclopropanecarboxylic acid, classifies it as hazardous, causing skin irritation, serious eye irritation, and respiratory system irritation. It is also categorized as harmful if swallowed[1]. Another analog is noted to potentially cause respiratory irritation and may cause an allergic skin reaction[2].
Key Hazards:
-
Skin and Eye Irritation: As a carboxylic acid, the compound is inherently acidic and can cause irritation upon contact with skin and eyes[3][4][5].
-
Respiratory Tract Irritation: The fine, powdered nature of the solid can lead to the generation of dust. Inhalation of this dust may cause irritation to the respiratory tract[2][4][5].
-
Skin Sensitization: Some Boc-protected amino acids are known to be potential skin sensitizers, meaning repeated contact could lead to an allergic skin reaction[2].
-
Hazards from Associated Reagents: The most significant risks often arise from the reagents used with this compound, particularly during the deprotection of the Boc group. This process typically involves strong, corrosive acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl)[6][7].
The Core Principle: Engineering Controls First
Before selecting PPE, the primary strategy is always to minimize exposure through engineering controls. PPE is the last line of defense.
-
Chemical Fume Hood: All handling of the solid compound and its solutions must be performed in a certified chemical fume hood. This is critical to prevent the inhalation of dust or vapors and is a mandatory precaution[8]. A local exhaust ventilation system is a key technical measure to prevent dust dispersion[9][10].
-
Closed Systems: For reactions, especially those involving heating or agitation, using a closed system can further reduce the risk of exposure[10].
Personal Protective Equipment (PPE): A Task-Based Approach
The specific PPE required changes based on the procedure being performed. A one-size-fits-all approach is insufficient.
Handling the Solid Compound (Weighing, Transfers)
During these operations, the primary risks are dust inhalation and skin/eye contact.
| PPE Component | Specification | Rationale |
| Eye & Face Protection | Safety glasses with side shields | Provides a baseline level of protection from dust particles. |
| Hand Protection | Nitrile gloves | Nitrile offers good resistance to incidental contact with weak acids and many organic solvents, and protects against direct contact with the solid powder[3][11][12]. Always check for holes or leaks before use. |
| Body Protection | Laboratory Coat | A standard lab coat is required to protect skin and personal clothing from contamination. |
| Respiratory Protection | Generally not required if handled in a fume hood | If work outside of a fume hood is unavoidable (not recommended), a NIOSH-approved respirator (e.g., N95) for particulates would be necessary to prevent inhalation of dust[3]. |
Handling Solutions & During Reactions (Non-Deprotection)
When the compound is in solution, the risk shifts from dust inhalation to splashes.
| PPE Component | Specification | Rationale |
| Eye & Face Protection | Splash-proof chemical goggles | Essential for protecting the eyes from splashes. Safety glasses are insufficient. |
| Hand Protection | Nitrile gloves | Suitable for many common laboratory solvents. However, always verify glove compatibility with the specific solvent being used. |
| Body Protection | Laboratory Coat | Protects against splashes of the chemical solution. |
During Boc-Deprotection with Strong Acids (e.g., TFA)
This procedure presents the highest risk due to the use of highly corrosive acids.
| PPE Component | Specification | Rationale |
| Eye & Face Protection | Chemical splash goggles AND a full-face shield | A face shield provides an additional, critical layer of protection for the entire face against splashes of corrosive acid, used in conjunction with goggles[3]. |
| Hand Protection | Butyl or heavy nitrile rubber gloves | Standard nitrile gloves offer poor resistance to strong acids like TFA[12]. Butyl rubber gloves are highly recommended for handling corrosive acids[3][13]. If using nitrile, select a thicker, heavy-duty glove and minimize exposure time. |
| Body Protection | Chemical-resistant apron over a lab coat | An apron made of a material like neoprene or PVC provides an additional barrier against corrosive acid splashes that could penetrate a standard lab coat. |
Step-by-Step Operational Plans
Protocol for Weighing and Handling the Solid
-
Preparation: Don all required PPE for handling solids (safety glasses, nitrile gloves, lab coat).
-
Location: Perform all work inside a certified chemical fume hood.
-
Handling: Use a spatula to carefully transfer the desired amount of the compound to a tared weigh boat or directly into the reaction vessel.
-
Minimize Dust: Avoid any actions that could generate dust, such as dropping the container or rapid, jerky movements.
-
Clean-up: After weighing, carefully clean the spatula and the balance area with a damp cloth to remove any residual powder. Dispose of the cloth as chemical waste.
-
Storage: Securely seal the container when not in use[2].
Emergency Spill Protocol
-
Evacuate: Alert others in the immediate area and restrict access.
-
Assess: For large spills, evacuate the lab and call emergency personnel.
-
Small Spills (Solid):
-
Ensure you are wearing appropriate PPE (gloves, goggles, lab coat).
-
Gently cover the spill with a neutralizing agent or an inert absorbent material like vermiculite or sand to prevent dust generation.
-
Carefully scoop the material into a suitable, labeled container for hazardous waste disposal[14]. Do not use air hoses for cleaning[2].
-
-
Decontaminate: Wipe the spill area clean with an appropriate solvent and dispose of all cleaning materials as hazardous waste.
Disposal Plan
All waste materials must be treated as hazardous waste.
-
Solid Waste: This includes any contaminated gloves, weigh boats, paper towels, or absorbent materials used for spills. Place these items in a clearly labeled, sealed hazardous waste container[14].
-
Liquid Waste: Unused solutions or reaction mixtures should be collected in a designated, labeled hazardous waste container. Do not pour any amount down the drain[2][9].
-
Disposal Vendor: All waste must be disposed of through a licensed waste disposal company, following all local and national regulations[9][10][15].
Visualization of PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow based on the specific laboratory task.
By adhering to these scientifically-backed protocols and understanding the reasoning behind them, you can ensure a safe and productive research environment. Your expertise is your greatest asset; protecting it is our shared priority.
References
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- Safety equipment, PPE, for handling acids. (2022). Quicktest.
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- SAFETY DATA SHEET - (3S)-4-(TERT-BUTOXYCARBONYL)MORPHOLINE-3-CARBOXYLIC ACID. Fluorochem.
- SAFETY DATA SHEET - N-(tert-Butoxycarbonyl)-L-homoserine. (2025). TCI Chemicals.
- Safety Data Sheet - N-Fmoc-1-aminocyclopropanecarboxylic acid. AAPPTec.
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- Guide to Nitrile Gloves Chemical Resistance.
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- Safety Data Sheet - 1-Aminocyclopropane-d4-1-carboxylic Acid. CDN Isotopes.
- Safety Data Sheet - 1-Aminocyclopropanecarboxylic Acid. (2025). Cayman Chemical.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
